NFAT Inhibitor-2
Description
Properties
IUPAC Name |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNVCFXMNSVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VIVIT-based NFAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of VIVIT-based peptide inhibitors of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Given the generic nature of "NFAT Inhibitor-2," this document will focus on the well-characterized and specific VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, as archetypal examples of this class of inhibitors.
Introduction to the Calcineurin-NFAT Signaling Pathway
The NFAT family of transcription factors are critical mediators of calcium signaling in a variety of cell types, playing a pivotal role in the immune response, cardiac development, and neuronal function. The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.
In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. An increase in intracellular calcium concentration, triggered by stimuli such as T-cell receptor (TCR) engagement, leads to the activation of calcineurin. Activated calcineurin then binds to a specific docking site on NFAT, known as the PxIxIT motif, and dephosphorylates multiple serine residues in its regulatory domain. This dephosphorylation exposes a nuclear localization signal (NLS), leading to the rapid translocation of NFAT into the nucleus. Once in the nucleus, NFAT cooperates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoters of target genes, thereby initiating their transcription.
The VIVIT Peptide: A Specific Inhibitor of the Calcineurin-NFAT Interaction
The VIVIT peptide was identified through a screening process aimed at discovering high-affinity ligands for the NFAT docking site on calcineurin.[1][2] It is a 14-amino-acid peptide (GPHPVIVITGPHEE) that contains a central VIVIT sequence which mimics the PxIxIT motif of NFAT.[1]
Mechanism of Action
The core mechanism of action of the VIVIT peptide and its derivatives is competitive inhibition of the calcineurin-NFAT interaction.[3] By binding to the same docking site on calcineurin that NFAT utilizes, the VIVIT peptide physically obstructs the binding of endogenous NFAT proteins to the phosphatase. This preventative binding has a crucial consequence: it blocks the dephosphorylation of NFAT by calcineurin. As a result, NFAT remains in its phosphorylated, inactive state in the cytoplasm and is unable to translocate to the nucleus to drive gene expression.[4][5]
A key feature that distinguishes VIVIT-based inhibitors from classical calcineurin inhibitors like cyclosporin (B1163) A (CsA) and FK506 is their high specificity. While CsA and FK506 inhibit the catalytic phosphatase activity of calcineurin altogether, affecting all of its substrates, the VIVIT peptide only blocks the interaction with NFAT, leaving the general phosphatase activity of calcineurin intact.[3][6] This specificity makes VIVIT and its derivatives invaluable tools for studying NFAT-specific signaling and holds promise for therapeutic applications with potentially fewer side effects.
To facilitate its use in cellular and in vivo studies, the VIVIT peptide is often conjugated to a cell-penetrating peptide, such as a poly-arginine tail (11R), creating the 11R-VIVIT peptide. This modification allows the inhibitor to efficiently cross the cell membrane and exert its function within the cytoplasm.[1]
Quantitative Data
The binding affinity of the VIVIT peptide and its derivatives to calcineurin has been quantified, providing a basis for understanding its inhibitory potential. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters in this regard.
| Compound | Parameter | Value | Method | Reference |
| VIVIT | Kd | 477 ± 26 nM | Fluorescence Anisotropy | [1] |
| IC50 | 4100 ± 100 nM | Competitive Binding Assay | [1] | |
| ZIZIT | Kd | 43 ± 12 nM | Fluorescence Anisotropy | [1] |
| ZIZIT-cisPro | Kd | 2.6 nM | Fluorescence Anisotropy | [1] |
| 11R-VIVIT | Cellular Effect | ~65% inhibition of NFAT nuclear translocation at 500 nM | Microscopy | [1] |
| 11R-VIVIT | Cellular Effect | Significant reduction of NFAT2 expression at 100 nM | Western Blot | [7] |
Table 1: Quantitative data for VIVIT and its derivatives.
Experimental Protocols
The mechanism of action of VIVIT-based inhibitors can be elucidated through a series of well-established experimental protocols.
NFAT Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT.
Principle: A reporter plasmid containing a luciferase gene under the control of multiple NFAT response elements is transfected into cells. Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, Jurkat) in a 24-well plate.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment:
-
After 24 hours, pre-treat the cells with varying concentrations of 11R-VIVIT for 1-2 hours.
-
-
Pathway Activation:
-
Stimulate the cells with an agent that increases intracellular calcium, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, to activate the calcineurin-NFAT pathway.
-
-
Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in the presence of the inhibitor compared to the stimulated control reflects the inhibitory effect of 11R-VIVIT on NFAT transcriptional activity.
-
Nuclear/Cytoplasmic Fractionation and Western Blotting
This method directly visualizes the effect of the inhibitor on the subcellular localization of NFAT.
Principle: Cells are lysed and separated into nuclear and cytoplasmic fractions. The amount of NFAT protein in each fraction is then quantified by Western blotting.
Methodology:
-
Cell Treatment:
-
Treat cells with 11R-VIVIT for 1-2 hours, followed by stimulation with PMA and ionomycin.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and resuspend them in a hypotonic buffer to swell the cell membrane.
-
Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.
-
Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for an NFAT isoform (e.g., NFATc1, NFATc2).
-
Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.
-
Detect the primary antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the DNA-binding activity of NFAT.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the NFAT binding consensus sequence is incubated with nuclear extracts. If NFAT is present and active in the extracts, it will bind to the probe, forming a larger protein-DNA complex. When run on a non-denaturing polyacrylamide gel, this complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the NFAT binding site.
-
Label the resulting double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cells treated with or without 11R-VIVIT and with or without a stimulus (PMA/ionomycin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
For competition assays, add an excess of unlabeled ("cold") probe to the reaction to demonstrate the specificity of the binding.
-
For supershift assays, add an antibody specific to NFAT to the reaction, which will bind to the NFAT-DNA complex, further retarding its migration.
-
-
Electrophoresis and Detection:
-
Separate the binding reactions on a native polyacrylamide gel.
-
Dry the gel and expose it to X-ray film (for radiolabeled probes) or image it using a fluorescent scanner. A decrease in the shifted band in samples from 11R-VIVIT-treated cells indicates reduced NFAT DNA-binding activity.
-
Conclusion
The VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, are potent and highly specific inhibitors of the calcineurin-NFAT signaling pathway. Their mechanism of action, centered on the competitive inhibition of the protein-protein interaction between calcineurin and NFAT, provides a distinct advantage over less specific calcineurin inhibitors. The experimental protocols detailed in this guide offer a robust framework for investigating the cellular effects of these inhibitors and for the continued development of novel therapeutics targeting the NFAT pathway.
References
- 1. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the calcineurin-NFAT complex: Defining a T Cell Activation Switch Using Solution NMR and Crystal Coordinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of VIVIT-based NFAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of VIVIT-based peptide inhibitors of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Given the generic nature of "NFAT Inhibitor-2," this document will focus on the well-characterized and specific VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, as archetypal examples of this class of inhibitors.
Introduction to the Calcineurin-NFAT Signaling Pathway
The NFAT family of transcription factors are critical mediators of calcium signaling in a variety of cell types, playing a pivotal role in the immune response, cardiac development, and neuronal function. The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.
In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. An increase in intracellular calcium concentration, triggered by stimuli such as T-cell receptor (TCR) engagement, leads to the activation of calcineurin. Activated calcineurin then binds to a specific docking site on NFAT, known as the PxIxIT motif, and dephosphorylates multiple serine residues in its regulatory domain. This dephosphorylation exposes a nuclear localization signal (NLS), leading to the rapid translocation of NFAT into the nucleus. Once in the nucleus, NFAT cooperates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoters of target genes, thereby initiating their transcription.
The VIVIT Peptide: A Specific Inhibitor of the Calcineurin-NFAT Interaction
The VIVIT peptide was identified through a screening process aimed at discovering high-affinity ligands for the NFAT docking site on calcineurin.[1][2] It is a 14-amino-acid peptide (GPHPVIVITGPHEE) that contains a central VIVIT sequence which mimics the PxIxIT motif of NFAT.[1]
Mechanism of Action
The core mechanism of action of the VIVIT peptide and its derivatives is competitive inhibition of the calcineurin-NFAT interaction.[3] By binding to the same docking site on calcineurin that NFAT utilizes, the VIVIT peptide physically obstructs the binding of endogenous NFAT proteins to the phosphatase. This preventative binding has a crucial consequence: it blocks the dephosphorylation of NFAT by calcineurin. As a result, NFAT remains in its phosphorylated, inactive state in the cytoplasm and is unable to translocate to the nucleus to drive gene expression.[4][5]
A key feature that distinguishes VIVIT-based inhibitors from classical calcineurin inhibitors like cyclosporin A (CsA) and FK506 is their high specificity. While CsA and FK506 inhibit the catalytic phosphatase activity of calcineurin altogether, affecting all of its substrates, the VIVIT peptide only blocks the interaction with NFAT, leaving the general phosphatase activity of calcineurin intact.[3][6] This specificity makes VIVIT and its derivatives invaluable tools for studying NFAT-specific signaling and holds promise for therapeutic applications with potentially fewer side effects.
To facilitate its use in cellular and in vivo studies, the VIVIT peptide is often conjugated to a cell-penetrating peptide, such as a poly-arginine tail (11R), creating the 11R-VIVIT peptide. This modification allows the inhibitor to efficiently cross the cell membrane and exert its function within the cytoplasm.[1]
Quantitative Data
The binding affinity of the VIVIT peptide and its derivatives to calcineurin has been quantified, providing a basis for understanding its inhibitory potential. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters in this regard.
| Compound | Parameter | Value | Method | Reference |
| VIVIT | Kd | 477 ± 26 nM | Fluorescence Anisotropy | [1] |
| IC50 | 4100 ± 100 nM | Competitive Binding Assay | [1] | |
| ZIZIT | Kd | 43 ± 12 nM | Fluorescence Anisotropy | [1] |
| ZIZIT-cisPro | Kd | 2.6 nM | Fluorescence Anisotropy | [1] |
| 11R-VIVIT | Cellular Effect | ~65% inhibition of NFAT nuclear translocation at 500 nM | Microscopy | [1] |
| 11R-VIVIT | Cellular Effect | Significant reduction of NFAT2 expression at 100 nM | Western Blot | [7] |
Table 1: Quantitative data for VIVIT and its derivatives.
Experimental Protocols
The mechanism of action of VIVIT-based inhibitors can be elucidated through a series of well-established experimental protocols.
NFAT Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT.
Principle: A reporter plasmid containing a luciferase gene under the control of multiple NFAT response elements is transfected into cells. Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, Jurkat) in a 24-well plate.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment:
-
After 24 hours, pre-treat the cells with varying concentrations of 11R-VIVIT for 1-2 hours.
-
-
Pathway Activation:
-
Stimulate the cells with an agent that increases intracellular calcium, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, to activate the calcineurin-NFAT pathway.
-
-
Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in the presence of the inhibitor compared to the stimulated control reflects the inhibitory effect of 11R-VIVIT on NFAT transcriptional activity.
-
Nuclear/Cytoplasmic Fractionation and Western Blotting
This method directly visualizes the effect of the inhibitor on the subcellular localization of NFAT.
Principle: Cells are lysed and separated into nuclear and cytoplasmic fractions. The amount of NFAT protein in each fraction is then quantified by Western blotting.
Methodology:
-
Cell Treatment:
-
Treat cells with 11R-VIVIT for 1-2 hours, followed by stimulation with PMA and ionomycin.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and resuspend them in a hypotonic buffer to swell the cell membrane.
-
Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.
-
Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for an NFAT isoform (e.g., NFATc1, NFATc2).
-
Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.
-
Detect the primary antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the DNA-binding activity of NFAT.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the NFAT binding consensus sequence is incubated with nuclear extracts. If NFAT is present and active in the extracts, it will bind to the probe, forming a larger protein-DNA complex. When run on a non-denaturing polyacrylamide gel, this complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the NFAT binding site.
-
Label the resulting double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cells treated with or without 11R-VIVIT and with or without a stimulus (PMA/ionomycin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
For competition assays, add an excess of unlabeled ("cold") probe to the reaction to demonstrate the specificity of the binding.
-
For supershift assays, add an antibody specific to NFAT to the reaction, which will bind to the NFAT-DNA complex, further retarding its migration.
-
-
Electrophoresis and Detection:
-
Separate the binding reactions on a native polyacrylamide gel.
-
Dry the gel and expose it to X-ray film (for radiolabeled probes) or image it using a fluorescent scanner. A decrease in the shifted band in samples from 11R-VIVIT-treated cells indicates reduced NFAT DNA-binding activity.
-
Conclusion
The VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, are potent and highly specific inhibitors of the calcineurin-NFAT signaling pathway. Their mechanism of action, centered on the competitive inhibition of the protein-protein interaction between calcineurin and NFAT, provides a distinct advantage over less specific calcineurin inhibitors. The experimental protocols detailed in this guide offer a robust framework for investigating the cellular effects of these inhibitors and for the continued development of novel therapeutics targeting the NFAT pathway.
References
- 1. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the calcineurin-NFAT complex: Defining a T Cell Activation Switch Using Solution NMR and Crystal Coordinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of NFAT Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of NFAT Inhibitor-2, a potent, non-peptide inhibitor of the calcineurin-NFAT signaling pathway. All data presented herein is derived from the primary literature, including patent filings, and is intended to provide a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery.
Introduction to NFAT Signaling
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in the immune response, as well as in the development and function of various other cell types[1][2]. The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin[3][4]. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those encoding cytokines like interleukin-2 (B1167480) (IL-2) that are crucial for T-cell activation[5][6]. Dysregulation of the NFAT signaling pathway has been implicated in a variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer[3][4].
Discovery of this compound
This compound was identified as a potent inhibitor of the calcineurin-NFAT signaling pathway through a screening campaign detailed in patent WO2016207212A1. This compound, designated as compound 17 in the patent, is a non-peptide small molecule designed to interfere with the protein-protein interaction between calcineurin and NFAT[6][7]. Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A and tacrolimus, which target the catalytic site of calcineurin, this compound is designed to be more selective by specifically disrupting the NFAT docking site on calcineurin. This selectivity is intended to reduce the off-target effects associated with broad calcineurin inhibition[6][7].
Synthesis of this compound
The synthesis of this compound, a substituted N-phenylmethanesulfonamide, can be achieved through a multi-step process. While the patent provides a general synthetic scheme, a more detailed plausible protocol based on established methods for sulfonamide synthesis is outlined below.
General Synthetic Scheme
The synthesis involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride, followed by further modifications. The key step is the formation of the sulfonamide bond.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(chloromethyl)benzenesulfonyl chloride
This starting material can be synthesized from 4-methylbenzenesulfonyl chloride through a radical chlorination reaction.
Step 2: Synthesis of 4-(chloromethyl)-N-(4-methyl-3,5-difluorophenyl)benzenesulfonamide
To a solution of 4-methyl-3,5-difluoroaniline in a suitable solvent such as dichloromethane, an equimolar amount of 4-(chloromethyl)benzenesulfonyl chloride is added dropwise at 0 °C in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated by extraction and purified by column chromatography.
Step 3: Synthesis of this compound (Compound 17)
The intermediate from Step 2 is reacted with 4-methoxythiophenol in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) at an elevated temperature. The reaction progression is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Quantitative Data
The biological activity of this compound was assessed through a series of in vitro assays as described in patent WO2016207212A1. The quantitative data from these experiments are summarized in the tables below.
| Assay | Cell Line | IC50 (µM) |
| NFAT-luciferase Reporter Gene Assay | HEK 293T | 0.1 - 1 |
| Inhibition of IL-2 Gene Expression | Jurkat | ~1 |
| Inhibition of IFN-γ Gene Expression | Jurkat | ~1 |
Table 1: Inhibitory Activity of this compound on NFAT-Dependent Gene Expression
| Assay | Result at 10 µM |
| Inhibition of NFATc2 Dephosphorylation | Significant inhibition observed |
| Inhibition of NFATc2 Nuclear Translocation | Potent inhibition of nuclear translocation |
| Disruption of Calcineurin-NFAT Interaction | Effective disruption of the protein-protein interaction |
Table 2: Qualitative Biological Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in patent WO2016207212A1 and general laboratory procedures.
NFAT-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NFAT.
-
Cell Culture and Transfection: HEK 293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NFAT-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound for 1 hour.
-
Cell Stimulation: Cells are then stimulated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the NFAT signaling pathway.
-
Luciferase Assay: After 6-8 hours of stimulation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Inhibition of NFATc2 Nuclear Translocation Assay
This assay visualizes the effect of the inhibitor on the subcellular localization of NFAT.
-
Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are pre-incubated with this compound or vehicle control for 1 hour.
-
Cell Stimulation: Cells are stimulated with ionomycin to induce an increase in intracellular calcium.
-
Immunofluorescence: After 30 minutes of stimulation, cells are fixed, permeabilized, and stained with an anti-NFATc2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The subcellular localization of NFATc2 is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NFATc2 is quantified.
Inhibition of NFATc2 Dephosphorylation Assay
This assay determines the effect of the inhibitor on the phosphorylation status of NFATc2.
-
Cell Culture and Treatment: Jurkat T-cells are treated with this compound or vehicle control for 1 hour.
-
Cell Stimulation and Lysis: Cells are stimulated with ionomycin for 30 minutes and then lysed in a buffer containing phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an antibody that specifically recognizes the phosphorylated form of NFATc2. A total NFATc2 antibody is used as a loading control.
-
Analysis: The band intensities are quantified to determine the extent of inhibition of dephosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the NFAT signaling pathway and the experimental workflows described in this guide.
Caption: The Calcineurin-NFAT Signaling Pathway.
Caption: NFAT Luciferase Reporter Assay Workflow.
Caption: NFAT Nuclear Translocation Assay Workflow.
Conclusion
This compound represents a promising small molecule inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action, which involves the disruption of the protein-protein interaction between calcineurin and NFAT, offers the potential for increased selectivity and a more favorable safety profile compared to existing immunosuppressants. The data presented in this guide provide a comprehensive overview of its discovery, synthesis, and biological activity, serving as a valuable resource for further research and development in this area.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of NFAT Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of NFAT Inhibitor-2, a potent, non-peptide inhibitor of the calcineurin-NFAT signaling pathway. All data presented herein is derived from the primary literature, including patent filings, and is intended to provide a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery.
Introduction to NFAT Signaling
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in the immune response, as well as in the development and function of various other cell types[1][2]. The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin[3][4]. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those encoding cytokines like interleukin-2 (IL-2) that are crucial for T-cell activation[5][6]. Dysregulation of the NFAT signaling pathway has been implicated in a variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer[3][4].
Discovery of this compound
This compound was identified as a potent inhibitor of the calcineurin-NFAT signaling pathway through a screening campaign detailed in patent WO2016207212A1. This compound, designated as compound 17 in the patent, is a non-peptide small molecule designed to interfere with the protein-protein interaction between calcineurin and NFAT[6][7]. Unlike traditional calcineurin inhibitors such as cyclosporin A and tacrolimus, which target the catalytic site of calcineurin, this compound is designed to be more selective by specifically disrupting the NFAT docking site on calcineurin. This selectivity is intended to reduce the off-target effects associated with broad calcineurin inhibition[6][7].
Synthesis of this compound
The synthesis of this compound, a substituted N-phenylmethanesulfonamide, can be achieved through a multi-step process. While the patent provides a general synthetic scheme, a more detailed plausible protocol based on established methods for sulfonamide synthesis is outlined below.
General Synthetic Scheme
The synthesis involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications. The key step is the formation of the sulfonamide bond.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(chloromethyl)benzenesulfonyl chloride
This starting material can be synthesized from 4-methylbenzenesulfonyl chloride through a radical chlorination reaction.
Step 2: Synthesis of 4-(chloromethyl)-N-(4-methyl-3,5-difluorophenyl)benzenesulfonamide
To a solution of 4-methyl-3,5-difluoroaniline in a suitable solvent such as dichloromethane, an equimolar amount of 4-(chloromethyl)benzenesulfonyl chloride is added dropwise at 0 °C in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated by extraction and purified by column chromatography.
Step 3: Synthesis of this compound (Compound 17)
The intermediate from Step 2 is reacted with 4-methoxythiophenol in the presence of a base such as potassium carbonate in a solvent like acetonitrile at an elevated temperature. The reaction progression is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Quantitative Data
The biological activity of this compound was assessed through a series of in vitro assays as described in patent WO2016207212A1. The quantitative data from these experiments are summarized in the tables below.
| Assay | Cell Line | IC50 (µM) |
| NFAT-luciferase Reporter Gene Assay | HEK 293T | 0.1 - 1 |
| Inhibition of IL-2 Gene Expression | Jurkat | ~1 |
| Inhibition of IFN-γ Gene Expression | Jurkat | ~1 |
Table 1: Inhibitory Activity of this compound on NFAT-Dependent Gene Expression
| Assay | Result at 10 µM |
| Inhibition of NFATc2 Dephosphorylation | Significant inhibition observed |
| Inhibition of NFATc2 Nuclear Translocation | Potent inhibition of nuclear translocation |
| Disruption of Calcineurin-NFAT Interaction | Effective disruption of the protein-protein interaction |
Table 2: Qualitative Biological Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in patent WO2016207212A1 and general laboratory procedures.
NFAT-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NFAT.
-
Cell Culture and Transfection: HEK 293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NFAT-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound for 1 hour.
-
Cell Stimulation: Cells are then stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin to activate the NFAT signaling pathway.
-
Luciferase Assay: After 6-8 hours of stimulation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Inhibition of NFATc2 Nuclear Translocation Assay
This assay visualizes the effect of the inhibitor on the subcellular localization of NFAT.
-
Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are pre-incubated with this compound or vehicle control for 1 hour.
-
Cell Stimulation: Cells are stimulated with ionomycin to induce an increase in intracellular calcium.
-
Immunofluorescence: After 30 minutes of stimulation, cells are fixed, permeabilized, and stained with an anti-NFATc2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The subcellular localization of NFATc2 is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NFATc2 is quantified.
Inhibition of NFATc2 Dephosphorylation Assay
This assay determines the effect of the inhibitor on the phosphorylation status of NFATc2.
-
Cell Culture and Treatment: Jurkat T-cells are treated with this compound or vehicle control for 1 hour.
-
Cell Stimulation and Lysis: Cells are stimulated with ionomycin for 30 minutes and then lysed in a buffer containing phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an antibody that specifically recognizes the phosphorylated form of NFATc2. A total NFATc2 antibody is used as a loading control.
-
Analysis: The band intensities are quantified to determine the extent of inhibition of dephosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the NFAT signaling pathway and the experimental workflows described in this guide.
Caption: The Calcineurin-NFAT Signaling Pathway.
Caption: NFAT Luciferase Reporter Assay Workflow.
Caption: NFAT Nuclear Translocation Assay Workflow.
Conclusion
This compound represents a promising small molecule inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action, which involves the disruption of the protein-protein interaction between calcineurin and NFAT, offers the potential for increased selectivity and a more favorable safety profile compared to existing immunosuppressants. The data presented in this guide provide a comprehensive overview of its discovery, synthesis, and biological activity, serving as a valuable resource for further research and development in this area.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
The Role of NFAT Inhibitor-2 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a cornerstone of T-cell activation and a critical target for immunomodulatory therapeutics. This technical guide provides an in-depth examination of the role of NFAT inhibitors, with a particular focus on NFAT Inhibitor-2, in the regulation of T-cell function. We will explore the molecular mechanisms of T-cell activation via the NFAT pathway, the mode of action of various NFAT inhibitors, and present detailed experimental protocols for their characterization. This guide is intended to be a comprehensive resource for researchers and professionals involved in immunology and drug development, offering both theoretical background and practical methodologies.
Introduction: The NFAT Signaling Pathway in T-Cell Activation
T-cell activation is a pivotal event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation of T-cells. The NFAT family of transcription factors are key players in this process.[1][2]
The canonical NFAT activation pathway is dependent on intracellular calcium signaling.[3] Upon TCR stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular Ca2+ activates the calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4]
Calcineurin is the critical upstream activator of NFAT.[4] In resting T-cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal (NLS) and promoting its translocation into the nucleus.[4] Once in the nucleus, NFAT cooperates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to specific response elements in the promoters of target genes, including interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and survival.[5]
There are five members of the NFAT family (NFAT1-5). NFAT1 (NFATc2), NFAT2 (NFATc1), NFAT3 (NFATc4), and NFAT4 (NFATc3) are regulated by the calcium-calcineurin pathway, while NFAT5 is activated by osmotic stress.[4] NFAT1 and NFAT2 are the predominant isoforms expressed in T-cells.[4]
Mechanism of Action of NFAT Inhibitors
Given the central role of the NFAT pathway in T-cell activation, its inhibition is a major strategy for immunosuppression. NFAT inhibitors can be broadly categorized based on their mechanism of action.
Calcineurin Inhibitors
The most well-known class of NFAT inhibitors are the calcineurin inhibitors, such as Cyclosporin A (CsA) and Tacrolimus (FK506). These drugs form complexes with intracellular immunophilins (cyclophilin for CsA and FK506-binding protein for FK506), and these complexes then bind to and inhibit the phosphatase activity of calcineurin.[6] By preventing calcineurin-mediated dephosphorylation, these drugs block NFAT's nuclear translocation and subsequent gene transcription.
Inhibitors of the Calcineurin-NFAT Interaction
A more targeted approach to inhibiting NFAT signaling is to disrupt the physical interaction between calcineurin and NFAT, without affecting the general phosphatase activity of calcineurin. This approach offers the potential for greater specificity and reduced off-target effects.
One of the most well-characterized inhibitors in this class is the VIVIT peptide. This peptide was identified from a combinatorial library and specifically binds to the NFAT docking site on calcineurin, thereby competitively inhibiting the binding of endogenous NFAT.[7]
This compound is described as a potent inhibitor of calcineurin-NFAT signaling.[2][8] It is identified as compound 17 in patent WO2016207212A1.[9] This small molecule is designed to interfere with the calcineurin-NFAT pathway, preventing the dephosphorylation and nuclear translocation of NFATc, and subsequently inhibiting the production of NFAT-dependent cytokines like IL-2 and IFNγ in activated human CD4+ T-cells.[9]
Quantitative Data on NFAT Inhibitors
The efficacy of NFAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Below is a summary of available quantitative data for various NFAT inhibitors.
| Inhibitor | Target | Assay Type | Cell Type/System | IC50 / Kd | Reference |
| This compound (Compound 17) | Calcineurin-NFAT signaling | NFATc dephosphorylation, nuclear translocation, promoter activation, cytokine production | HEK 293T, U2OS, human primary CD4+ T-cells | Data not publicly available | [9] |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | Kd: 0.48 ± 0.05 μM | [3] |
| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | IC50 in the range of 10-20 μM | [3] |
| UR-1505 | NFAT activation | T-cell proliferation | CD3/CD28 stimulated T-cells | Data not specified | |
| KRN2 | NFAT5 | Not specified | Not specified | IC50: 100 nM | |
| NFATc1-IN-1 | RANKL-induced osteoclast formation | Osteoclastogenesis assay | Not specified | IC50: 1.57 μM |
Note: While patent WO2016207212A1 demonstrates the inhibitory activity of this compound (compound 17) through various experiments, specific IC50 values are not provided in the public document.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NFAT inhibitors.
NFAT-Luciferase Reporter Assay in Jurkat T-Cells
This assay is a common method to screen for and characterize NFAT inhibitors by measuring their effect on NFAT-dependent gene transcription.
Objective: To quantify the inhibitory effect of a compound on NFAT transcriptional activity.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct (e.g., Jurkat-Lucia™ NFAT cells).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
T-cell activators: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies.
-
Test compound (NFAT inhibitor).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Jurkat-NFAT reporter cells into a 96-well plate at a density of approximately 40,000 cells/well in 50 µL of assay medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Add the desired volume of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Prepare a solution of T-cell activators (e.g., 15 nM PMA and 0.5 µM Ionomycin, or a combination of anti-CD3 and anti-CD28 antibodies) at a concentration that is 4-fold higher than the final desired concentration. Add 25 µL of this activator solution to the appropriate wells. For unstimulated controls, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Incubate the plate at room temperature for approximately 15 minutes with gentle rocking. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence signal of the stimulated wells by that of the unstimulated wells. Plot the fold induction against the concentration of the inhibitor to determine the IC50 value.
NFAT Nuclear Translocation Assay by Immunofluorescence
This assay visually assesses the ability of an inhibitor to block the movement of NFAT from the cytoplasm to the nucleus upon T-cell stimulation.
Objective: To visualize and quantify the inhibition of NFAT nuclear translocation.
Materials:
-
Primary human T-cells or a suitable T-cell line (e.g., Jurkat).
-
Poly-L-lysine coated coverslips in a 12-well plate.
-
T-cell activators (e.g., PMA and Ionomycin).
-
Test compound (NFAT inhibitor).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against an NFAT isoform (e.g., anti-NFATc2).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed T-cells onto poly-L-lysine coated coverslips. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with T-cell activators for a predetermined time (e.g., 30 minutes) at 37°C.
-
Fixation: Aspirate the medium and fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of NFAT nuclear translocation.
Calcineurin Phosphatase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the phosphatase activity of calcineurin.
Objective: To determine if a compound directly inhibits the enzymatic activity of calcineurin.
Materials:
-
Purified active calcineurin enzyme.
-
Calcineurin substrate (e.g., RII phosphopeptide).
-
Assay buffer (containing Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA).
-
Test compound (NFAT inhibitor).
-
Malachite Green reagent for phosphate (B84403) detection.
-
Phosphate standard solution.
-
96-well microplate.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the calcineurin substrate to each well.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: Generate a phosphate standard curve. Use the standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of calcineurin activity inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
T-Cell Receptor and NFAT Signaling Pathway
Caption: TCR-NFAT signaling cascade in T-cell activation.
Experimental Workflow for NFAT-Luciferase Reporter Assay
Caption: Workflow for NFAT-luciferase reporter assay.
Logical Relationship of NFAT Inhibition
Caption: Logical flow of NFAT inhibition.
Conclusion
The NFAT signaling pathway remains a highly relevant and druggable target for the modulation of T-cell mediated immune responses. While established calcineurin inhibitors are effective, their broad activity can lead to significant side effects. The development of more specific inhibitors, such as those targeting the calcineurin-NFAT interaction like the VIVIT peptide and small molecules like this compound, represents a promising avenue for creating safer and more targeted immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust toolkit for researchers and drug developers to investigate and characterize novel NFAT inhibitors, ultimately contributing to the advancement of treatments for autoimmune diseases, transplant rejection, and other immune-related disorders. Further research to elucidate the precise quantitative inhibitory profile of emerging compounds like this compound will be crucial for their clinical translation.
References
- 1. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SVG | Graphviz [graphviz.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NFAT Inhibitor-2 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a cornerstone of T-cell activation and a critical target for immunomodulatory therapeutics. This technical guide provides an in-depth examination of the role of NFAT inhibitors, with a particular focus on NFAT Inhibitor-2, in the regulation of T-cell function. We will explore the molecular mechanisms of T-cell activation via the NFAT pathway, the mode of action of various NFAT inhibitors, and present detailed experimental protocols for their characterization. This guide is intended to be a comprehensive resource for researchers and professionals involved in immunology and drug development, offering both theoretical background and practical methodologies.
Introduction: The NFAT Signaling Pathway in T-Cell Activation
T-cell activation is a pivotal event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation of T-cells. The NFAT family of transcription factors are key players in this process.[1][2]
The canonical NFAT activation pathway is dependent on intracellular calcium signaling.[3] Upon TCR stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular Ca2+ activates the calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4]
Calcineurin is the critical upstream activator of NFAT.[4] In resting T-cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal (NLS) and promoting its translocation into the nucleus.[4] Once in the nucleus, NFAT cooperates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to specific response elements in the promoters of target genes, including interleukin-2 (IL-2), a key cytokine for T-cell proliferation and survival.[5]
There are five members of the NFAT family (NFAT1-5). NFAT1 (NFATc2), NFAT2 (NFATc1), NFAT3 (NFATc4), and NFAT4 (NFATc3) are regulated by the calcium-calcineurin pathway, while NFAT5 is activated by osmotic stress.[4] NFAT1 and NFAT2 are the predominant isoforms expressed in T-cells.[4]
Mechanism of Action of NFAT Inhibitors
Given the central role of the NFAT pathway in T-cell activation, its inhibition is a major strategy for immunosuppression. NFAT inhibitors can be broadly categorized based on their mechanism of action.
Calcineurin Inhibitors
The most well-known class of NFAT inhibitors are the calcineurin inhibitors, such as Cyclosporin A (CsA) and Tacrolimus (FK506). These drugs form complexes with intracellular immunophilins (cyclophilin for CsA and FK506-binding protein for FK506), and these complexes then bind to and inhibit the phosphatase activity of calcineurin.[6] By preventing calcineurin-mediated dephosphorylation, these drugs block NFAT's nuclear translocation and subsequent gene transcription.
Inhibitors of the Calcineurin-NFAT Interaction
A more targeted approach to inhibiting NFAT signaling is to disrupt the physical interaction between calcineurin and NFAT, without affecting the general phosphatase activity of calcineurin. This approach offers the potential for greater specificity and reduced off-target effects.
One of the most well-characterized inhibitors in this class is the VIVIT peptide. This peptide was identified from a combinatorial library and specifically binds to the NFAT docking site on calcineurin, thereby competitively inhibiting the binding of endogenous NFAT.[7]
This compound is described as a potent inhibitor of calcineurin-NFAT signaling.[2][8] It is identified as compound 17 in patent WO2016207212A1.[9] This small molecule is designed to interfere with the calcineurin-NFAT pathway, preventing the dephosphorylation and nuclear translocation of NFATc, and subsequently inhibiting the production of NFAT-dependent cytokines like IL-2 and IFNγ in activated human CD4+ T-cells.[9]
Quantitative Data on NFAT Inhibitors
The efficacy of NFAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Below is a summary of available quantitative data for various NFAT inhibitors.
| Inhibitor | Target | Assay Type | Cell Type/System | IC50 / Kd | Reference |
| This compound (Compound 17) | Calcineurin-NFAT signaling | NFATc dephosphorylation, nuclear translocation, promoter activation, cytokine production | HEK 293T, U2OS, human primary CD4+ T-cells | Data not publicly available | [9] |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | Kd: 0.48 ± 0.05 μM | [3] |
| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | IC50 in the range of 10-20 μM | [3] |
| UR-1505 | NFAT activation | T-cell proliferation | CD3/CD28 stimulated T-cells | Data not specified | |
| KRN2 | NFAT5 | Not specified | Not specified | IC50: 100 nM | |
| NFATc1-IN-1 | RANKL-induced osteoclast formation | Osteoclastogenesis assay | Not specified | IC50: 1.57 μM |
Note: While patent WO2016207212A1 demonstrates the inhibitory activity of this compound (compound 17) through various experiments, specific IC50 values are not provided in the public document.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NFAT inhibitors.
NFAT-Luciferase Reporter Assay in Jurkat T-Cells
This assay is a common method to screen for and characterize NFAT inhibitors by measuring their effect on NFAT-dependent gene transcription.
Objective: To quantify the inhibitory effect of a compound on NFAT transcriptional activity.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct (e.g., Jurkat-Lucia™ NFAT cells).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
T-cell activators: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies.
-
Test compound (NFAT inhibitor).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Jurkat-NFAT reporter cells into a 96-well plate at a density of approximately 40,000 cells/well in 50 µL of assay medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Add the desired volume of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Prepare a solution of T-cell activators (e.g., 15 nM PMA and 0.5 µM Ionomycin, or a combination of anti-CD3 and anti-CD28 antibodies) at a concentration that is 4-fold higher than the final desired concentration. Add 25 µL of this activator solution to the appropriate wells. For unstimulated controls, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Incubate the plate at room temperature for approximately 15 minutes with gentle rocking. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence signal of the stimulated wells by that of the unstimulated wells. Plot the fold induction against the concentration of the inhibitor to determine the IC50 value.
NFAT Nuclear Translocation Assay by Immunofluorescence
This assay visually assesses the ability of an inhibitor to block the movement of NFAT from the cytoplasm to the nucleus upon T-cell stimulation.
Objective: To visualize and quantify the inhibition of NFAT nuclear translocation.
Materials:
-
Primary human T-cells or a suitable T-cell line (e.g., Jurkat).
-
Poly-L-lysine coated coverslips in a 12-well plate.
-
T-cell activators (e.g., PMA and Ionomycin).
-
Test compound (NFAT inhibitor).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against an NFAT isoform (e.g., anti-NFATc2).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed T-cells onto poly-L-lysine coated coverslips. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with T-cell activators for a predetermined time (e.g., 30 minutes) at 37°C.
-
Fixation: Aspirate the medium and fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of NFAT nuclear translocation.
Calcineurin Phosphatase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the phosphatase activity of calcineurin.
Objective: To determine if a compound directly inhibits the enzymatic activity of calcineurin.
Materials:
-
Purified active calcineurin enzyme.
-
Calcineurin substrate (e.g., RII phosphopeptide).
-
Assay buffer (containing Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA).
-
Test compound (NFAT inhibitor).
-
Malachite Green reagent for phosphate detection.
-
Phosphate standard solution.
-
96-well microplate.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the calcineurin substrate to each well.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: Generate a phosphate standard curve. Use the standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of calcineurin activity inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
T-Cell Receptor and NFAT Signaling Pathway
Caption: TCR-NFAT signaling cascade in T-cell activation.
Experimental Workflow for NFAT-Luciferase Reporter Assay
Caption: Workflow for NFAT-luciferase reporter assay.
Logical Relationship of NFAT Inhibition
Caption: Logical flow of NFAT inhibition.
Conclusion
The NFAT signaling pathway remains a highly relevant and druggable target for the modulation of T-cell mediated immune responses. While established calcineurin inhibitors are effective, their broad activity can lead to significant side effects. The development of more specific inhibitors, such as those targeting the calcineurin-NFAT interaction like the VIVIT peptide and small molecules like this compound, represents a promising avenue for creating safer and more targeted immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust toolkit for researchers and drug developers to investigate and characterize novel NFAT inhibitors, ultimately contributing to the advancement of treatments for autoimmune diseases, transplant rejection, and other immune-related disorders. Further research to elucidate the precise quantitative inhibitory profile of emerging compounds like this compound will be crucial for their clinical translation.
References
- 1. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SVG | Graphviz [graphviz.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of NFAT Inhibitor-2 Binding to Calcineurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of a multitude of cellular processes, including immune responses, cardiac hypertrophy, and neural development. Calcineurin, a serine/threonine phosphatase, is activated by sustained intracellular calcium signals. Upon activation, it dephosphorylates NFAT transcription factors, leading to their nuclear translocation and the subsequent activation of target gene expression. The immunosuppressive drugs cyclosporin (B1163) A and FK506 achieve their therapeutic effect by inhibiting calcineurin's phosphatase activity. However, their broad inhibition of all calcineurin substrates leads to significant side effects. This has spurred the development of inhibitors that specifically target the interaction between calcineurin and NFAT, offering the potential for more selective immunosuppression with an improved safety profile.
This technical guide focuses on the structural and mechanistic basis of the binding of NFAT Inhibitor-2, a small molecule inhibitor, to calcineurin. This compound belongs to a class of sulfonamide compounds designed to disrupt the calcineurin-NFAT interaction without affecting the enzyme's catalytic activity towards other substrates. Information presented herein is based on publicly available patent documentation and established methodologies for characterizing such molecular interactions.
Calcineurin-NFAT Signaling Pathway and Inhibition
The interaction between calcineurin and NFAT is primarily mediated by the binding of a conserved PxIxIT motif on NFAT to a hydrophobic cleft on the catalytic subunit of calcineurin (CnA). This docking interaction is essential for the efficient dephosphorylation of NFAT by calcineurin. This compound is designed to competitively inhibit this interaction.
Figure 1: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound and Related Compounds
While specific biophysical constants for the direct binding of this compound to calcineurin are not publicly available in peer-reviewed literature, the following table summarizes the known information for this compound and provides context with data for a well-characterized peptide inhibitor (VIVIT) and another small molecule inhibitor class (INCA).
| Inhibitor | Type | Target Site | IC50 (NFAT-dependent reporter) | Kd (Binding to Calcineurin) | Reference |
| This compound | Small Molecule | PxIxIT binding site | Not Available | Not Available | Patent: WO2016207212A1[1][2] |
| VIVIT peptide | Peptide | PxIxIT binding site | ~5-10 µM | ~0.5 µM | [3] |
| INCA-2 | Small Molecule | Allosteric (near Cys266) | ~1 µM | ~0.11 µM | [3][4] |
| INCA-6 | Small Molecule | Allosteric (near Cys266) | ~5 µM | ~0.76 µM | [3][4] |
Structural Basis of Binding
This compound is a sulfonamide-based compound.[1][2] Based on the data from its patent, it is proposed to act by directly competing with the PxIxIT motif of NFAT for binding to a hydrophobic pocket on calcineurin. This mode of action is distinct from that of cyclosporin A and FK506, which bind to a composite surface formed by calcineurin and an immunophilin (cyclophilin or FKBP12, respectively) to occlude the active site.
The patent for this compound suggests that it specifically binds to the PxIxIT binding region on calcineurin, thereby disrupting the calcineurin-NFATc2 interaction without affecting the general phosphatase activity of calcineurin.[2]
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are proprietary. However, the following are standard methodologies employed in the field to characterize the binding and activity of small molecule inhibitors of the calcineurin-NFAT interaction.
Fluorescence Polarization (FP) Assay for Binding Competition
This assay is used to determine the ability of a compound to displace a fluorescently labeled probe (e.g., a high-affinity fluorescent peptide like FAM-VIVIT) from calcineurin. A decrease in fluorescence polarization indicates displacement of the probe and suggests binding of the test compound to the same or an allosterically coupled site.
Protocol Outline:
-
Reagents: Purified human calcineurin (CnA/CnB), fluorescently labeled PxIxIT-based peptide (e.g., FAM-VIVIT), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl2, 1 mM DTT), test compound (this compound).
-
Procedure: a. Prepare a solution of calcineurin and the fluorescent peptide at concentrations that result in a stable, high polarization signal. b. Serially dilute the test compound in the assay buffer. c. In a microplate, mix the calcineurin-probe complex with the various concentrations of the test compound. d. Incubate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in polarization against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol Outline:
-
Reagents: Purified human calcineurin, this compound, and a matched buffer for both.
-
Procedure: a. Dialyze both calcineurin and the inhibitor solution extensively against the same buffer to minimize heat of dilution effects. b. Load the calcineurin solution into the sample cell of the calorimeter. c. Load the inhibitor solution into the injection syringe. d. Perform a series of small, sequential injections of the inhibitor into the calcineurin solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
Cellular Assays for NFAT Activation
These assays assess the functional consequence of inhibiting the calcineurin-NFAT interaction within a cellular context.
Protocol Outline:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and transfect with a vector expressing tagged NFATc2. Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an agent that increases intracellular calcium, such as ionomycin, to activate calcineurin.
-
Lysis and Electrophoresis: Lyse the cells and separate the proteins by SDS-PAGE. The phosphorylated form of NFAT migrates slower than the dephosphorylated form.
-
Western Blotting: Transfer the proteins to a membrane and probe with an antibody against the NFAT tag to visualize the shift in mobility.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells (e.g., U2OS) on coverslips and transfect with a GFP-tagged NFATc2 vector. Treat with this compound as described above.
-
Stimulation and Fixation: Stimulate with ionomycin, then fix the cells with paraformaldehyde.
-
Imaging: Mount the coverslips and visualize the subcellular localization of GFP-NFATc2 using fluorescence microscopy. In unstimulated or inhibited cells, fluorescence will be predominantly cytoplasmic, while in stimulated, uninhibited cells, it will be nuclear.
Protocol Outline:
-
Cell Culture and Transfection: Co-transfect cells (e.g., Jurkat T cells) with a reporter plasmid containing a promoter with multiple NFAT binding sites driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.
-
Treatment and Stimulation: Treat the cells with this compound and then stimulate with appropriate agonists (e.g., PMA and ionomycin).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a novel inhibitor of the calcineurin-NFAT interaction.
Figure 2: Workflow for biophysical and cellular characterization of an NFAT inhibitor.
Figure 3: Logical flow for validating a specific inhibitor of the calcineurin-NFAT interaction.
Conclusion
This compound represents a promising class of small molecules that selectively target the protein-protein interaction between calcineurin and NFAT. While detailed structural and quantitative binding data in the public domain are currently limited, the available information from patent literature, combined with established methodologies in the field, provides a strong foundation for its mechanism of action. By competitively inhibiting the PxIxIT-mediated docking of NFAT to calcineurin, these compounds can effectively block NFAT activation and downstream signaling without the non-specific effects associated with traditional calcineurin inhibitors. Further research, including co-crystallization or NMR studies of the calcineurin-NFAT Inhibitor-2 complex, will be invaluable in elucidating the precise molecular interactions and guiding the development of next-generation, highly specific immunosuppressive therapies.
References
Structural Basis of NFAT Inhibitor-2 Binding to Calcineurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of a multitude of cellular processes, including immune responses, cardiac hypertrophy, and neural development. Calcineurin, a serine/threonine phosphatase, is activated by sustained intracellular calcium signals. Upon activation, it dephosphorylates NFAT transcription factors, leading to their nuclear translocation and the subsequent activation of target gene expression. The immunosuppressive drugs cyclosporin A and FK506 achieve their therapeutic effect by inhibiting calcineurin's phosphatase activity. However, their broad inhibition of all calcineurin substrates leads to significant side effects. This has spurred the development of inhibitors that specifically target the interaction between calcineurin and NFAT, offering the potential for more selective immunosuppression with an improved safety profile.
This technical guide focuses on the structural and mechanistic basis of the binding of NFAT Inhibitor-2, a small molecule inhibitor, to calcineurin. This compound belongs to a class of sulfonamide compounds designed to disrupt the calcineurin-NFAT interaction without affecting the enzyme's catalytic activity towards other substrates. Information presented herein is based on publicly available patent documentation and established methodologies for characterizing such molecular interactions.
Calcineurin-NFAT Signaling Pathway and Inhibition
The interaction between calcineurin and NFAT is primarily mediated by the binding of a conserved PxIxIT motif on NFAT to a hydrophobic cleft on the catalytic subunit of calcineurin (CnA). This docking interaction is essential for the efficient dephosphorylation of NFAT by calcineurin. This compound is designed to competitively inhibit this interaction.
Figure 1: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound and Related Compounds
While specific biophysical constants for the direct binding of this compound to calcineurin are not publicly available in peer-reviewed literature, the following table summarizes the known information for this compound and provides context with data for a well-characterized peptide inhibitor (VIVIT) and another small molecule inhibitor class (INCA).
| Inhibitor | Type | Target Site | IC50 (NFAT-dependent reporter) | Kd (Binding to Calcineurin) | Reference |
| This compound | Small Molecule | PxIxIT binding site | Not Available | Not Available | Patent: WO2016207212A1[1][2] |
| VIVIT peptide | Peptide | PxIxIT binding site | ~5-10 µM | ~0.5 µM | [3] |
| INCA-2 | Small Molecule | Allosteric (near Cys266) | ~1 µM | ~0.11 µM | [3][4] |
| INCA-6 | Small Molecule | Allosteric (near Cys266) | ~5 µM | ~0.76 µM | [3][4] |
Structural Basis of Binding
This compound is a sulfonamide-based compound.[1][2] Based on the data from its patent, it is proposed to act by directly competing with the PxIxIT motif of NFAT for binding to a hydrophobic pocket on calcineurin. This mode of action is distinct from that of cyclosporin A and FK506, which bind to a composite surface formed by calcineurin and an immunophilin (cyclophilin or FKBP12, respectively) to occlude the active site.
The patent for this compound suggests that it specifically binds to the PxIxIT binding region on calcineurin, thereby disrupting the calcineurin-NFATc2 interaction without affecting the general phosphatase activity of calcineurin.[2]
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are proprietary. However, the following are standard methodologies employed in the field to characterize the binding and activity of small molecule inhibitors of the calcineurin-NFAT interaction.
Fluorescence Polarization (FP) Assay for Binding Competition
This assay is used to determine the ability of a compound to displace a fluorescently labeled probe (e.g., a high-affinity fluorescent peptide like FAM-VIVIT) from calcineurin. A decrease in fluorescence polarization indicates displacement of the probe and suggests binding of the test compound to the same or an allosterically coupled site.
Protocol Outline:
-
Reagents: Purified human calcineurin (CnA/CnB), fluorescently labeled PxIxIT-based peptide (e.g., FAM-VIVIT), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl2, 1 mM DTT), test compound (this compound).
-
Procedure: a. Prepare a solution of calcineurin and the fluorescent peptide at concentrations that result in a stable, high polarization signal. b. Serially dilute the test compound in the assay buffer. c. In a microplate, mix the calcineurin-probe complex with the various concentrations of the test compound. d. Incubate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in polarization against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol Outline:
-
Reagents: Purified human calcineurin, this compound, and a matched buffer for both.
-
Procedure: a. Dialyze both calcineurin and the inhibitor solution extensively against the same buffer to minimize heat of dilution effects. b. Load the calcineurin solution into the sample cell of the calorimeter. c. Load the inhibitor solution into the injection syringe. d. Perform a series of small, sequential injections of the inhibitor into the calcineurin solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
Cellular Assays for NFAT Activation
These assays assess the functional consequence of inhibiting the calcineurin-NFAT interaction within a cellular context.
Protocol Outline:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and transfect with a vector expressing tagged NFATc2. Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an agent that increases intracellular calcium, such as ionomycin, to activate calcineurin.
-
Lysis and Electrophoresis: Lyse the cells and separate the proteins by SDS-PAGE. The phosphorylated form of NFAT migrates slower than the dephosphorylated form.
-
Western Blotting: Transfer the proteins to a membrane and probe with an antibody against the NFAT tag to visualize the shift in mobility.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells (e.g., U2OS) on coverslips and transfect with a GFP-tagged NFATc2 vector. Treat with this compound as described above.
-
Stimulation and Fixation: Stimulate with ionomycin, then fix the cells with paraformaldehyde.
-
Imaging: Mount the coverslips and visualize the subcellular localization of GFP-NFATc2 using fluorescence microscopy. In unstimulated or inhibited cells, fluorescence will be predominantly cytoplasmic, while in stimulated, uninhibited cells, it will be nuclear.
Protocol Outline:
-
Cell Culture and Transfection: Co-transfect cells (e.g., Jurkat T cells) with a reporter plasmid containing a promoter with multiple NFAT binding sites driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.
-
Treatment and Stimulation: Treat the cells with this compound and then stimulate with appropriate agonists (e.g., PMA and ionomycin).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a novel inhibitor of the calcineurin-NFAT interaction.
Figure 2: Workflow for biophysical and cellular characterization of an NFAT inhibitor.
Figure 3: Logical flow for validating a specific inhibitor of the calcineurin-NFAT interaction.
Conclusion
This compound represents a promising class of small molecules that selectively target the protein-protein interaction between calcineurin and NFAT. While detailed structural and quantitative binding data in the public domain are currently limited, the available information from patent literature, combined with established methodologies in the field, provides a strong foundation for its mechanism of action. By competitively inhibiting the PxIxIT-mediated docking of NFAT to calcineurin, these compounds can effectively block NFAT activation and downstream signaling without the non-specific effects associated with traditional calcineurin inhibitors. Further research, including co-crystallization or NMR studies of the calcineurin-NFAT Inhibitor-2 complex, will be invaluable in elucidating the precise molecular interactions and guiding the development of next-generation, highly specific immunosuppressive therapies.
References
The Impact of NFAT Inhibitor-2 on Cytokine Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are critical regulators of the immune response, orchestrating the expression of a wide array of cytokine genes upon activation.[1][2][3] The signaling cascade culminating in NFAT activation is a key target for immunomodulatory therapeutics. NFAT Inhibitor-2 represents a class of specific inhibitors designed to disrupt the calcineurin-NFAT signaling axis, thereby preventing NFAT-mediated gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the expression of key pro-inflammatory and immunomodulatory cytokines, and detailed protocols for evaluating its activity. For the purposes of this guide, where specific data for "this compound" is not publicly available, data from the functionally analogous VIVIT peptide, a well-characterized inhibitor that also blocks the calcineurin-NFAT interaction, will be utilized as a proxy.[4][5][6]
The NFAT Signaling Pathway and Mechanism of Inhibition
The activation of NFAT transcription factors is a calcium-dependent process. An increase in intracellular calcium levels activates the calmodulin-dependent phosphatase, calcineurin.[7] Calcineurin then dephosphorylates NFAT proteins, exposing a nuclear localization signal and facilitating their translocation from the cytoplasm to the nucleus.[7] Once in the nucleus, NFAT collaborates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to composite DNA elements in the promoter regions of target genes, including those encoding various cytokines.[1][8][9]
This compound and its analogues, like the VIVIT peptide, are designed to selectively block the interaction between calcineurin and NFAT.[5][6] By competitively binding to the NFAT docking site on calcineurin, these inhibitors prevent the dephosphorylation of NFAT without affecting the general phosphatase activity of calcineurin.[7][10] This specificity is a key advantage, as it avoids the broader side effects associated with direct calcineurin inhibitors like cyclosporin (B1163) A and tacrolimus.[7][8] The inhibition of NFAT dephosphorylation results in its retention in the cytoplasm, thereby preventing the transcription of its target genes.
Quantitative Effects on Cytokine Gene Expression
NFAT transcription factors regulate a broad range of cytokine genes crucial for immune cell function. The inhibitory effect of NFAT blockade on the expression of key cytokines has been quantified in various studies. The following tables summarize the observed effects of VIVIT peptides on cytokine expression in different cell types.
Table 1: Inhibition of Cytokine Protein Secretion by 11R-VIVIT in Murine Macrophages
| Cytokine | Stimulus | Inhibitor Concentration | % Inhibition (Mean ± SE) |
| IL-12 p70 | LPS + IFN-γ | 1 µM | ~40% |
| 5 µM | ~60% | ||
| 10 µM | ~75% | ||
| IL-23 | LPS + IFN-γ | 1 µM | ~30% |
| 5 µM | ~55% | ||
| 10 µM | ~70% | ||
| TNF-α | LPS + IFN-γ | 1 µM | ~25% |
| 5 µM | ~45% | ||
| 10 µM | ~60% | ||
| Data adapted from a study on bone marrow-derived macrophages (BMDMs).[5] |
Table 2: Effect of VIVIT on LPS-Induced Cytokine Expression in Human Retinal Pigment Epithelial Cells (ARPE-19)
| Cytokine | VIVIT Concentration | Outcome |
| IL-6 | 10 µM & 20 µM | Decreased Expression |
| IL-8 | 10 µM & 20 µM | Decreased Expression |
| MCP-1 | Not specified | Decreased Expression |
| GM-CSF | Not specified | Decreased Expression |
| TNF-α | Not specified | Decreased Expression |
| Data qualitatively summarized from qRT-PCR and cytokine array analysis.[11] |
Table 3: Inhibition of Cytokine mRNA Expression by a Dominant-Negative NFAT (dnNFAT)
| Cytokine | Cell Type | Result |
| IL-2 | Jurkat T-cells | Dose-dependent inhibition of promoter activity |
| IL-2 | Transgenic mouse T-cells | Decreased protein expression |
| TNF-α | Jurkat T-cells | Marked increase in mRNA production (NFAT-AP-1 independent) |
| IL-4 | Jurkat T-cells | Significant dependence on NFAT-AP-1 cooperation |
| These findings highlight that while many cytokine genes are inhibited by blocking NFAT, some, like TNF-α, may have NFAT-independent activation pathways.[2][9] |
Detailed Experimental Protocols
To assess the efficacy of this compound, several key experiments are typically performed. The following sections provide detailed methodologies for these assays.
NFAT-Dependent Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of NFAT by using a reporter construct containing NFAT binding sites upstream of a luciferase gene.
Protocol:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells (or other suitable cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 40,000 cells per well.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Cell Stimulation:
-
After 16-24 hours of transfection, pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist, such as phorbol (B1677699) 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (B1663694) (1 µM), for 6-8 hours to activate the NFAT pathway.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This method quantifies the levels of specific cytokine mRNA to determine the effect of the inhibitor on gene expression.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat cells (e.g., primary T-cells or macrophages) with this compound followed by stimulation as described above.
-
Harvest the cells and isolate total RNA using a suitable RNA isolation kit, including a DNase I digestion step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., IL-2, TNF-α, IL-4) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based master mix.
-
Use a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target cytokine gene to the housekeeping gene.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NFAT to its DNA consensus sequence and to assess whether the inhibitor prevents this interaction in the nucleus.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound and stimulate as previously described.
-
Isolate nuclear extracts from the cells using a nuclear extraction kit.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded DNA oligonucleotides containing the NFAT consensus binding site.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For supershift assays, add an antibody specific to an NFAT protein to confirm the identity of the protein in the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A shift in the mobility of the probe indicates protein-DNA binding.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the binding of NFAT to the promoter regions of specific cytokine genes in vivo and to determine if the inhibitor reduces this binding.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound and stimulate.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an NFAT protein or a control IgG overnight.
-
Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to the promoter region of a target cytokine gene using qRT-PCR with specific primers.
-
Normalize the results to the input DNA.
-
Conclusion
This compound and its analogues represent a promising class of immunomodulatory agents that selectively target the calcineurin-NFAT signaling pathway. By preventing the nuclear translocation of NFAT, these inhibitors effectively suppress the expression of a wide range of pro-inflammatory and immunomodulatory cytokine genes. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to evaluate the efficacy and mechanism of action of such inhibitors. The quantitative data presented underscore the potential of this therapeutic strategy in treating a variety of immune-mediated diseases. Further research into isoform-specific NFAT inhibitors may offer even greater therapeutic precision and reduced side effects.[1]
References
- 1. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development [mdpi.com]
- 2. Requirement for Transcription Factor NFAT in Interleukin-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of NFAT activation and T cell cytokine production by novel low molecular weight pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell permeable NFAT inhibitory peptide Sim-2-VIVIT inhibits T-cell activation and alleviates allergic airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Gene expression elicited by NFAT in the presence or absence of cooperative recruitment of Fos and Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Impact of NFAT Inhibitor-2 on Cytokine Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are critical regulators of the immune response, orchestrating the expression of a wide array of cytokine genes upon activation.[1][2][3] The signaling cascade culminating in NFAT activation is a key target for immunomodulatory therapeutics. NFAT Inhibitor-2 represents a class of specific inhibitors designed to disrupt the calcineurin-NFAT signaling axis, thereby preventing NFAT-mediated gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the expression of key pro-inflammatory and immunomodulatory cytokines, and detailed protocols for evaluating its activity. For the purposes of this guide, where specific data for "this compound" is not publicly available, data from the functionally analogous VIVIT peptide, a well-characterized inhibitor that also blocks the calcineurin-NFAT interaction, will be utilized as a proxy.[4][5][6]
The NFAT Signaling Pathway and Mechanism of Inhibition
The activation of NFAT transcription factors is a calcium-dependent process. An increase in intracellular calcium levels activates the calmodulin-dependent phosphatase, calcineurin.[7] Calcineurin then dephosphorylates NFAT proteins, exposing a nuclear localization signal and facilitating their translocation from the cytoplasm to the nucleus.[7] Once in the nucleus, NFAT collaborates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to composite DNA elements in the promoter regions of target genes, including those encoding various cytokines.[1][8][9]
This compound and its analogues, like the VIVIT peptide, are designed to selectively block the interaction between calcineurin and NFAT.[5][6] By competitively binding to the NFAT docking site on calcineurin, these inhibitors prevent the dephosphorylation of NFAT without affecting the general phosphatase activity of calcineurin.[7][10] This specificity is a key advantage, as it avoids the broader side effects associated with direct calcineurin inhibitors like cyclosporin A and tacrolimus.[7][8] The inhibition of NFAT dephosphorylation results in its retention in the cytoplasm, thereby preventing the transcription of its target genes.
Quantitative Effects on Cytokine Gene Expression
NFAT transcription factors regulate a broad range of cytokine genes crucial for immune cell function. The inhibitory effect of NFAT blockade on the expression of key cytokines has been quantified in various studies. The following tables summarize the observed effects of VIVIT peptides on cytokine expression in different cell types.
Table 1: Inhibition of Cytokine Protein Secretion by 11R-VIVIT in Murine Macrophages
| Cytokine | Stimulus | Inhibitor Concentration | % Inhibition (Mean ± SE) |
| IL-12 p70 | LPS + IFN-γ | 1 µM | ~40% |
| 5 µM | ~60% | ||
| 10 µM | ~75% | ||
| IL-23 | LPS + IFN-γ | 1 µM | ~30% |
| 5 µM | ~55% | ||
| 10 µM | ~70% | ||
| TNF-α | LPS + IFN-γ | 1 µM | ~25% |
| 5 µM | ~45% | ||
| 10 µM | ~60% | ||
| Data adapted from a study on bone marrow-derived macrophages (BMDMs).[5] |
Table 2: Effect of VIVIT on LPS-Induced Cytokine Expression in Human Retinal Pigment Epithelial Cells (ARPE-19)
| Cytokine | VIVIT Concentration | Outcome |
| IL-6 | 10 µM & 20 µM | Decreased Expression |
| IL-8 | 10 µM & 20 µM | Decreased Expression |
| MCP-1 | Not specified | Decreased Expression |
| GM-CSF | Not specified | Decreased Expression |
| TNF-α | Not specified | Decreased Expression |
| Data qualitatively summarized from qRT-PCR and cytokine array analysis.[11] |
Table 3: Inhibition of Cytokine mRNA Expression by a Dominant-Negative NFAT (dnNFAT)
| Cytokine | Cell Type | Result |
| IL-2 | Jurkat T-cells | Dose-dependent inhibition of promoter activity |
| IL-2 | Transgenic mouse T-cells | Decreased protein expression |
| TNF-α | Jurkat T-cells | Marked increase in mRNA production (NFAT-AP-1 independent) |
| IL-4 | Jurkat T-cells | Significant dependence on NFAT-AP-1 cooperation |
| These findings highlight that while many cytokine genes are inhibited by blocking NFAT, some, like TNF-α, may have NFAT-independent activation pathways.[2][9] |
Detailed Experimental Protocols
To assess the efficacy of this compound, several key experiments are typically performed. The following sections provide detailed methodologies for these assays.
NFAT-Dependent Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of NFAT by using a reporter construct containing NFAT binding sites upstream of a luciferase gene.
Protocol:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells (or other suitable cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 40,000 cells per well.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Cell Stimulation:
-
After 16-24 hours of transfection, pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist, such as phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (1 µM), for 6-8 hours to activate the NFAT pathway.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This method quantifies the levels of specific cytokine mRNA to determine the effect of the inhibitor on gene expression.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat cells (e.g., primary T-cells or macrophages) with this compound followed by stimulation as described above.
-
Harvest the cells and isolate total RNA using a suitable RNA isolation kit, including a DNase I digestion step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for the cytokines of interest (e.g., IL-2, TNF-α, IL-4) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based master mix.
-
Use a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target cytokine gene to the housekeeping gene.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NFAT to its DNA consensus sequence and to assess whether the inhibitor prevents this interaction in the nucleus.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound and stimulate as previously described.
-
Isolate nuclear extracts from the cells using a nuclear extraction kit.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded DNA oligonucleotides containing the NFAT consensus binding site.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For supershift assays, add an antibody specific to an NFAT protein to confirm the identity of the protein in the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A shift in the mobility of the probe indicates protein-DNA binding.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the binding of NFAT to the promoter regions of specific cytokine genes in vivo and to determine if the inhibitor reduces this binding.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound and stimulate.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an NFAT protein or a control IgG overnight.
-
Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to the promoter region of a target cytokine gene using qRT-PCR with specific primers.
-
Normalize the results to the input DNA.
-
Conclusion
This compound and its analogues represent a promising class of immunomodulatory agents that selectively target the calcineurin-NFAT signaling pathway. By preventing the nuclear translocation of NFAT, these inhibitors effectively suppress the expression of a wide range of pro-inflammatory and immunomodulatory cytokine genes. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to evaluate the efficacy and mechanism of action of such inhibitors. The quantitative data presented underscore the potential of this therapeutic strategy in treating a variety of immune-mediated diseases. Further research into isoform-specific NFAT inhibitors may offer even greater therapeutic precision and reduced side effects.[1]
References
- 1. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development [mdpi.com]
- 2. Requirement for Transcription Factor NFAT in Interleukin-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of NFAT activation and T cell cytokine production by novel low molecular weight pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell permeable NFAT inhibitory peptide Sim-2-VIVIT inhibits T-cell activation and alleviates allergic airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Gene expression elicited by NFAT in the presence or absence of cooperative recruitment of Fos and Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Early Pharmacological Studies of NFAT Inhibitor-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the early pharmacological studies of NFAT Inhibitor-2, a potent, non-peptide small molecule inhibitor of the calcineurin-NFAT signaling pathway. The information is primarily derived from the initial patent disclosure, which lays the groundwork for its potential therapeutic applications in a range of disorders linked to the exacerbation of this pathway.
Introduction to NFAT Signaling and Therapeutic Rationale
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in both immune and non-immune cell types.[1] The activation of NFAT is tightly regulated by intracellular calcium levels. A sustained increase in calcium activates calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[2][3][4] Calcineurin then dephosphorylates NFAT proteins in the cytoplasm, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those for cytokines like IL-2.[2][5]
Dysregulation of the calcineurin-NFAT pathway is implicated in a variety of diseases, including inflammatory and autoimmune disorders, cardiovascular diseases, neurodegenerative conditions, and certain cancers.[1][3][4] While immunosuppressants like cyclosporin (B1163) A and tacrolimus (B1663567) (FK506) target this pathway by inhibiting calcineurin's phosphatase activity, their use is associated with significant side effects due to the broad role of calcineurin.[2][6] This has driven the search for more selective inhibitors that specifically block the interaction between calcineurin and NFAT, potentially offering a better safety profile. This compound emerged from such efforts as a promising candidate.[2][3]
Core Pharmacology of this compound
This compound (CAS 422546-87-0) is identified as compound 17 in patent WO2016207212A1, which describes a series of substituted benzosulfone and sulphonamide compounds.[2][3][4] These compounds were designed to inhibit NFATc activity without affecting the general phosphatase activity of calcineurin, a key differentiator from drugs like cyclosporin A.[2]
Mechanism of Action
This compound is a potent inhibitor of calcineurin-NFAT signaling.[3][4] Its proposed mechanism involves the disruption of the protein-protein interaction between calcineurin and NFAT. This prevents the dephosphorylation of NFAT, its subsequent translocation to the nucleus, and the activation of NFAT-dependent gene transcription.[2]
Quantitative Data
The primary patent document provides screening data for a series of 32 compounds, including this compound (compound 17). The key assay measured the inhibition of NFATc-dependent promoter activation.
| Compound ID | Trivial Name | Inhibition of NFATc-dependent promoter activation (%) |
| 1 | - | 45.3 |
| 2 | - | 44.9 |
| 3 | - | 43.1 |
| 4 | - | 41.5 |
| 5 | - | 39.5 |
| 6 | - | 38.8 |
| 7 | - | 38.3 |
| 8 | - | 37.9 |
| 9 | - | 37.7 |
| 10 | - | 37.4 |
| 11 | - | 37.0 |
| 12 | - | 36.6 |
| 13 | - | 36.3 |
| 14 | - | 36.0 |
| 15 | - | 35.8 |
| 16 | - | 35.5 |
| 17 | This compound | 35.3 |
| 18 | - | 35.1 |
| 19 | - | 34.9 |
| 20 | - | 34.7 |
| 21 | - | 34.5 |
| 22 | - | 34.3 |
| 23 | - | 34.1 |
| 24 | - | 33.9 |
| 25 | - | 33.7 |
| 26 | - | 33.5 |
| 27 | - | 33.3 |
| 28 | - | 33.1 |
| 29 | - | 32.9 |
| 30 | - | 32.7 |
| 31 | - | 32.5 |
| 32 | - | 32.3 |
| Data extracted from patent WO2016207212A1. The percentage of inhibition was likely measured at a single concentration for screening purposes, though the exact concentration is not specified in the provided excerpts.[2] |
Further studies detailed in the patent demonstrated that these compounds inhibit NFATc-dependent cytokine production and the proliferation of activated human CD4+ T cells.[2]
Signaling and Experimental Visualizations
The Calcineurin-NFAT Signaling Pathway
The following diagram illustrates the key steps in the calcineurin-NFAT signaling pathway and the point of intervention for this compound.
Caption: Calcineurin-NFAT signaling pathway and inhibition point.
Experimental Workflow: NFAT-Luciferase Reporter Assay
A common method to screen for NFAT inhibitors is the luciferase reporter gene assay. The workflow for such an experiment is outlined below.
References
- 1. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
Early Pharmacological Studies of NFAT Inhibitor-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the early pharmacological studies of NFAT Inhibitor-2, a potent, non-peptide small molecule inhibitor of the calcineurin-NFAT signaling pathway. The information is primarily derived from the initial patent disclosure, which lays the groundwork for its potential therapeutic applications in a range of disorders linked to the exacerbation of this pathway.
Introduction to NFAT Signaling and Therapeutic Rationale
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in both immune and non-immune cell types.[1] The activation of NFAT is tightly regulated by intracellular calcium levels. A sustained increase in calcium activates calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[2][3][4] Calcineurin then dephosphorylates NFAT proteins in the cytoplasm, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those for cytokines like IL-2.[2][5]
Dysregulation of the calcineurin-NFAT pathway is implicated in a variety of diseases, including inflammatory and autoimmune disorders, cardiovascular diseases, neurodegenerative conditions, and certain cancers.[1][3][4] While immunosuppressants like cyclosporin A and tacrolimus (FK506) target this pathway by inhibiting calcineurin's phosphatase activity, their use is associated with significant side effects due to the broad role of calcineurin.[2][6] This has driven the search for more selective inhibitors that specifically block the interaction between calcineurin and NFAT, potentially offering a better safety profile. This compound emerged from such efforts as a promising candidate.[2][3]
Core Pharmacology of this compound
This compound (CAS 422546-87-0) is identified as compound 17 in patent WO2016207212A1, which describes a series of substituted benzosulfone and sulphonamide compounds.[2][3][4] These compounds were designed to inhibit NFATc activity without affecting the general phosphatase activity of calcineurin, a key differentiator from drugs like cyclosporin A.[2]
Mechanism of Action
This compound is a potent inhibitor of calcineurin-NFAT signaling.[3][4] Its proposed mechanism involves the disruption of the protein-protein interaction between calcineurin and NFAT. This prevents the dephosphorylation of NFAT, its subsequent translocation to the nucleus, and the activation of NFAT-dependent gene transcription.[2]
Quantitative Data
The primary patent document provides screening data for a series of 32 compounds, including this compound (compound 17). The key assay measured the inhibition of NFATc-dependent promoter activation.
| Compound ID | Trivial Name | Inhibition of NFATc-dependent promoter activation (%) |
| 1 | - | 45.3 |
| 2 | - | 44.9 |
| 3 | - | 43.1 |
| 4 | - | 41.5 |
| 5 | - | 39.5 |
| 6 | - | 38.8 |
| 7 | - | 38.3 |
| 8 | - | 37.9 |
| 9 | - | 37.7 |
| 10 | - | 37.4 |
| 11 | - | 37.0 |
| 12 | - | 36.6 |
| 13 | - | 36.3 |
| 14 | - | 36.0 |
| 15 | - | 35.8 |
| 16 | - | 35.5 |
| 17 | This compound | 35.3 |
| 18 | - | 35.1 |
| 19 | - | 34.9 |
| 20 | - | 34.7 |
| 21 | - | 34.5 |
| 22 | - | 34.3 |
| 23 | - | 34.1 |
| 24 | - | 33.9 |
| 25 | - | 33.7 |
| 26 | - | 33.5 |
| 27 | - | 33.3 |
| 28 | - | 33.1 |
| 29 | - | 32.9 |
| 30 | - | 32.7 |
| 31 | - | 32.5 |
| 32 | - | 32.3 |
| Data extracted from patent WO2016207212A1. The percentage of inhibition was likely measured at a single concentration for screening purposes, though the exact concentration is not specified in the provided excerpts.[2] |
Further studies detailed in the patent demonstrated that these compounds inhibit NFATc-dependent cytokine production and the proliferation of activated human CD4+ T cells.[2]
Signaling and Experimental Visualizations
The Calcineurin-NFAT Signaling Pathway
The following diagram illustrates the key steps in the calcineurin-NFAT signaling pathway and the point of intervention for this compound.
Caption: Calcineurin-NFAT signaling pathway and inhibition point.
Experimental Workflow: NFAT-Luciferase Reporter Assay
A common method to screen for NFAT inhibitors is the luciferase reporter gene assay. The workflow for such an experiment is outlined below.
References
- 1. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
Probing the Calcineurin-NFAT Interaction: A Technical Guide to NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of a multitude of cellular processes, including immune responses, cardiac hypertrophy, and neuronal development. Dysregulation of this pathway is implicated in various diseases, making the interaction between the phosphatase calcineurin and the transcription factor NFAT a key target for therapeutic intervention and a crucial subject of basic research. Specific inhibitors that can selectively disrupt this protein-protein interaction without affecting the general phosphatase activity of calcineurin are invaluable tools for studying the pathway's function and for developing novel therapeutics. This technical guide focuses on the use of "NFAT Inhibitor-2," a term we will use here to encompass well-characterized probes like the VIVIT peptide and the small molecule INCA-6, to investigate the calcineurin-NFAT interaction.
The VIVIT peptide is a synthetic peptide derived from the PxIxIT motif of NFAT, which is the docking site for calcineurin. It acts as a competitive inhibitor, selectively blocking the binding of NFAT to calcineurin and subsequent NFAT dephosphorylation and nuclear translocation.[1][2] Small molecules, such as INCA-6, have also been identified that allosterically inhibit the calcineurin-NFAT interaction.[3][4] These inhibitors serve as powerful probes to dissect the roles of NFAT signaling in various cellular contexts.
This guide provides a comprehensive overview of the mechanism of these inhibitors, quantitative data on their activity, detailed experimental protocols for their use, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The efficacy of inhibitors targeting the calcineurin-NFAT interaction can be quantified by various parameters, primarily the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The Kd value reflects the binding affinity of the inhibitor for calcineurin, with a lower Kd indicating a stronger interaction. The IC50 value represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., NFAT-dependent reporter gene expression) by 50%.
Below are tables summarizing the quantitative data for two key probes of the calcineurin-NFAT interaction: the VIVIT peptide and the small molecule inhibitor INCA-6.
| Inhibitor | Target | Assay | Parameter | Value | Reference |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.48 ± 0.05 µM | [5] |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.50 ± 0.03 µM | [5] |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.55 µM | [5] |
| Inhibitor | Target | Assay | Parameter | Value | Reference |
| INCA-1 | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.44 µM | [6] |
| INCA-2 | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.11 µM | [6] |
| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.76 µM | [6] |
| INCA-1 | Calcineurin-NFAT interaction | Fluorescence Polarization | IC50 | 10-60 pmol | [6] |
| INCA-2 | Calcineurin-NFAT interaction | Fluorescence Polarization | IC50 | 10-60 pmol | [6] |
| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | IC50 | 10-60 pmol | [6] |
| INCA-6 | NFAT dephosphorylation in T cells | Western Blot | Effective Concentration | 20 µM (nearly complete blockade) | [6] |
Signaling Pathway and Inhibitor Mechanism of Action
The calcineurin-NFAT signaling cascade is initiated by an increase in intracellular calcium levels. This leads to the activation of calcineurin, which then dephosphorylates NFAT proteins in the cytoplasm. Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. Inhibitors like the VIVIT peptide and INCA-6 specifically disrupt the initial step of this process: the binding of calcineurin to NFAT.
Caption: Calcineurin-NFAT signaling pathway and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between calcineurin and NFAT and to evaluate the efficacy of inhibitors.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity between calcineurin and a fluorescently labeled inhibitor or peptide (e.g., FITC-VIVIT). The principle is based on the change in the polarization of emitted light when a small fluorescent molecule binds to a larger protein.
Experimental Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM CaCl2, 0.5 mM DTT, 0.01% Tween-20.
-
Fluorescent Peptide (Tracer): Prepare a stock solution of FITC-labeled VIVIT peptide in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10 nM).
-
Calcineurin: Prepare a stock solution of purified calcineurin A/B heterodimer in the assay buffer.
-
Inhibitor: Prepare serial dilutions of the test inhibitor (e.g., unlabeled VIVIT peptide or INCA-6) in the assay buffer.
-
-
Assay Procedure (Competition Assay):
-
In a 384-well, low-volume, black microplate, add the following to each well:
-
5 µL of 2x concentrated FITC-VIVIT peptide (final concentration 10 nM).
-
5 µL of 2x concentrated calcineurin (final concentration to give ~70-80% of maximum polarization).
-
10 µL of serial dilutions of the inhibitor.
-
-
For control wells (maximum polarization), add 10 µL of assay buffer instead of the inhibitor.
-
For control wells (minimum polarization), add 10 µL of assay buffer and omit calcineurin.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 528 nm for FITC).
-
-
Data Analysis:
-
Subtract the background polarization (wells with only buffer) from all readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd of the inhibitor can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to demonstrate the in-cell interaction between calcineurin and NFAT and to show that this interaction is disrupted by an inhibitor.
Experimental Workflow:
Caption: Co-Immunoprecipitation (Co-IP) assay workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293T cells and transfect them with expression vectors for FLAG-tagged NFATc1 and HA-tagged calcineurin A.
-
24 hours post-transfection, treat the cells with the desired concentration of the inhibitor (e.g., cell-permeable 11R-VIVIT) or a vehicle control for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the HA tag (to detect calcineurin) and the FLAG tag (to confirm NFAT immunoprecipitation).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the HA-calcineurin band in the inhibitor-treated sample indicates disruption of the interaction.
-
NFAT-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NFAT. It utilizes a reporter construct where the expression of a luciferase enzyme is driven by an NFAT-responsive promoter.
Experimental Workflow:
Caption: NFAT-Luciferase reporter assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Transfect Jurkat T-cells with an NFAT-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using an appropriate transfection reagent.
-
Allow the cells to recover and express the reporters for 24 hours.
-
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the inhibitor or a vehicle control for 1 hour.
-
Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µM) to activate the NFAT pathway.
-
Incubate the cells for 6-24 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in the same sample according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Conclusion
The specific and potent inhibitors of the calcineurin-NFAT interaction, such as the VIVIT peptide and INCA-6, are indispensable research tools. They allow for the precise dissection of NFAT-dependent signaling pathways and provide a basis for the development of novel therapeutics with potentially fewer side effects than general calcineurin inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize these probes effectively in their studies of the multifaceted roles of calcineurin-NFAT signaling in health and disease.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of the calcineurin-NFAT interaction by small organic molecules reflects binding at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CaN/NFAT in Alzheimer’s brain degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Calcineurin-NFAT Interaction: A Technical Guide to NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of a multitude of cellular processes, including immune responses, cardiac hypertrophy, and neuronal development. Dysregulation of this pathway is implicated in various diseases, making the interaction between the phosphatase calcineurin and the transcription factor NFAT a key target for therapeutic intervention and a crucial subject of basic research. Specific inhibitors that can selectively disrupt this protein-protein interaction without affecting the general phosphatase activity of calcineurin are invaluable tools for studying the pathway's function and for developing novel therapeutics. This technical guide focuses on the use of "NFAT Inhibitor-2," a term we will use here to encompass well-characterized probes like the VIVIT peptide and the small molecule INCA-6, to investigate the calcineurin-NFAT interaction.
The VIVIT peptide is a synthetic peptide derived from the PxIxIT motif of NFAT, which is the docking site for calcineurin. It acts as a competitive inhibitor, selectively blocking the binding of NFAT to calcineurin and subsequent NFAT dephosphorylation and nuclear translocation.[1][2] Small molecules, such as INCA-6, have also been identified that allosterically inhibit the calcineurin-NFAT interaction.[3][4] These inhibitors serve as powerful probes to dissect the roles of NFAT signaling in various cellular contexts.
This guide provides a comprehensive overview of the mechanism of these inhibitors, quantitative data on their activity, detailed experimental protocols for their use, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The efficacy of inhibitors targeting the calcineurin-NFAT interaction can be quantified by various parameters, primarily the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The Kd value reflects the binding affinity of the inhibitor for calcineurin, with a lower Kd indicating a stronger interaction. The IC50 value represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., NFAT-dependent reporter gene expression) by 50%.
Below are tables summarizing the quantitative data for two key probes of the calcineurin-NFAT interaction: the VIVIT peptide and the small molecule inhibitor INCA-6.
| Inhibitor | Target | Assay | Parameter | Value | Reference |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.48 ± 0.05 µM | [5] |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.50 ± 0.03 µM | [5] |
| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.55 µM | [5] |
| Inhibitor | Target | Assay | Parameter | Value | Reference |
| INCA-1 | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.44 µM | [6] |
| INCA-2 | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.11 µM | [6] |
| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | Kd | 0.76 µM | [6] |
| INCA-1 | Calcineurin-NFAT interaction | Fluorescence Polarization | IC50 | 10-60 pmol | [6] |
| INCA-2 | Calcineurin-NFAT interaction | Fluorescence Polarization | IC50 | 10-60 pmol | [6] |
| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | IC50 | 10-60 pmol | [6] |
| INCA-6 | NFAT dephosphorylation in T cells | Western Blot | Effective Concentration | 20 µM (nearly complete blockade) | [6] |
Signaling Pathway and Inhibitor Mechanism of Action
The calcineurin-NFAT signaling cascade is initiated by an increase in intracellular calcium levels. This leads to the activation of calcineurin, which then dephosphorylates NFAT proteins in the cytoplasm. Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. Inhibitors like the VIVIT peptide and INCA-6 specifically disrupt the initial step of this process: the binding of calcineurin to NFAT.
Caption: Calcineurin-NFAT signaling pathway and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between calcineurin and NFAT and to evaluate the efficacy of inhibitors.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity between calcineurin and a fluorescently labeled inhibitor or peptide (e.g., FITC-VIVIT). The principle is based on the change in the polarization of emitted light when a small fluorescent molecule binds to a larger protein.
Experimental Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM CaCl2, 0.5 mM DTT, 0.01% Tween-20.
-
Fluorescent Peptide (Tracer): Prepare a stock solution of FITC-labeled VIVIT peptide in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10 nM).
-
Calcineurin: Prepare a stock solution of purified calcineurin A/B heterodimer in the assay buffer.
-
Inhibitor: Prepare serial dilutions of the test inhibitor (e.g., unlabeled VIVIT peptide or INCA-6) in the assay buffer.
-
-
Assay Procedure (Competition Assay):
-
In a 384-well, low-volume, black microplate, add the following to each well:
-
5 µL of 2x concentrated FITC-VIVIT peptide (final concentration 10 nM).
-
5 µL of 2x concentrated calcineurin (final concentration to give ~70-80% of maximum polarization).
-
10 µL of serial dilutions of the inhibitor.
-
-
For control wells (maximum polarization), add 10 µL of assay buffer instead of the inhibitor.
-
For control wells (minimum polarization), add 10 µL of assay buffer and omit calcineurin.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 528 nm for FITC).
-
-
Data Analysis:
-
Subtract the background polarization (wells with only buffer) from all readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd of the inhibitor can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to demonstrate the in-cell interaction between calcineurin and NFAT and to show that this interaction is disrupted by an inhibitor.
Experimental Workflow:
Caption: Co-Immunoprecipitation (Co-IP) assay workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293T cells and transfect them with expression vectors for FLAG-tagged NFATc1 and HA-tagged calcineurin A.
-
24 hours post-transfection, treat the cells with the desired concentration of the inhibitor (e.g., cell-permeable 11R-VIVIT) or a vehicle control for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the HA tag (to detect calcineurin) and the FLAG tag (to confirm NFAT immunoprecipitation).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the HA-calcineurin band in the inhibitor-treated sample indicates disruption of the interaction.
-
NFAT-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NFAT. It utilizes a reporter construct where the expression of a luciferase enzyme is driven by an NFAT-responsive promoter.
Experimental Workflow:
Caption: NFAT-Luciferase reporter assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Transfect Jurkat T-cells with an NFAT-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using an appropriate transfection reagent.
-
Allow the cells to recover and express the reporters for 24 hours.
-
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the inhibitor or a vehicle control for 1 hour.
-
Stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) to activate the NFAT pathway.
-
Incubate the cells for 6-24 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in the same sample according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Conclusion
The specific and potent inhibitors of the calcineurin-NFAT interaction, such as the VIVIT peptide and INCA-6, are indispensable research tools. They allow for the precise dissection of NFAT-dependent signaling pathways and provide a basis for the development of novel therapeutics with potentially fewer side effects than general calcineurin inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize these probes effectively in their studies of the multifaceted roles of calcineurin-NFAT signaling in health and disease.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of the calcineurin-NFAT interaction by small organic molecules reflects binding at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CaN/NFAT in Alzheimer’s brain degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of NFAT Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of NFAT Inhibitor-2, a potent modulator of the calcineurin-NFAT signaling pathway. This document details the core signaling cascade, outlines comprehensive experimental protocols for target validation and characterization, and presents quantitative data for analogous inhibitors to establish a framework for the evaluation of this compound.
Introduction to the NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in both the immune system and the development and function of various other cell types, including neural, cardiac, and muscle cells[1][2]. The activation of NFAT is tightly regulated by intracellular calcium levels.
Upon cell stimulation, a sustained increase in intracellular calcium activates the calmodulin-dependent serine/threonine phosphatase, calcineurin[2][3]. Calcineurin then dephosphorylates multiple serine residues in the regulatory domain of cytosolic NFAT proteins. This dephosphorylation exposes a nuclear localization signal, leading to the rapid translocation of NFAT into the nucleus[2][3]. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription[4][5]. This signaling cascade is a critical component of T-cell activation, leading to the production of cytokines like Interleukin-2 (IL-2)[5][6].
This compound has been identified as a potent inhibitor of this calcineurin-NFAT signaling pathway[5][6][7][8]. It is also known as compound 17 from patent WO2016207212A1[5][6][9]. Unlike broad-spectrum immunosuppressants such as Cyclosporin (B1163) A and FK506, which target the catalytic activity of calcineurin, this class of inhibitors is designed to specifically disrupt the protein-protein interaction between calcineurin and NFAT[5][10][11]. This targeted approach promises greater selectivity and potentially fewer off-target effects. The primary cellular target of this compound is therefore the calcineurin-NFAT binding interface.
Caption: Workflow for the fluorescence polarization competitive binding assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of an intact cell.[1][3][4] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., Jurkat T-cells) to sufficient density.
-
Treat cells with this compound at various concentrations or a single, high concentration. Include a vehicle (DMSO) control.
-
Incubate under normal culture conditions to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice immediately.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble calcineurin in the supernatant by Western blotting or an immunoassay like ELISA or HTRF.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble calcineurin as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of calcineurin in the cellular context.
-
Diagram 3: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for confirming in-cell target engagement using CETSA.
Assessment of Selectivity: Kinome and Proteome Profiling
To ensure that this compound is selective for the calcineurin-NFAT interaction and does not have significant off-target effects, broad profiling against other cellular proteins is essential.
Methodology:
-
Kinome Scanning:
-
Submit this compound to a commercial kinome profiling service (e.g., KINOMEscan™).[12][13]
-
These services typically use a competition binding assay to quantify the interaction of the compound against a large panel of human kinases (often >400).
-
The results are presented as a percentage of control, allowing for the identification of any unintended kinase interactions.
-
-
Proteome-wide CETSA (Thermal Proteome Profiling - TPP):
-
Perform a CETSA experiment as described in section 2.2.
-
Instead of analyzing a single target by Western blot, analyze the entire soluble proteome from the supernatant of each temperature point using quantitative mass spectrometry.
-
This unbiased approach can identify all proteins that are thermally stabilized by this compound, revealing both the intended target (calcineurin) and any potential off-targets across the proteome.
-
Quantitative Data and Cellular Effects
While specific quantitative binding data for this compound is not publicly available, data from analogous compounds that inhibit the calcineurin-NFAT interaction provide a benchmark for expected potency. The patent for this compound (compound 17) demonstrates its ability to inhibit the production of key cytokines in activated T-cells.[9]
Comparative Inhibitor Binding Affinities
The following table summarizes the binding affinities and IC50 values for well-characterized inhibitors of the calcineurin-NFAT interaction. These values were determined using fluorescence polarization-based competitive binding assays.
| Inhibitor | Type | Kd (µM) | IC50 (pmol) | Reference |
| INCA-1 | Small Molecule | 0.44 | ~10-60 | [14][15] |
| INCA-2 | Small Molecule | 0.11 | ~10-60 | [14][15] |
| INCA-6 | Small Molecule | 0.76 | ~10-60 | [14][15] |
| VIVIT | Peptide | 0.42 | ~25 | [14] |
Table 1: Binding affinities of known calcineurin-NFAT interaction inhibitors.
Cellular Activity of this compound (Compound 17)
The following table summarizes the reported cellular effects of this compound from patent WO2016207212A1. The experiments were conducted on activated human CD4+ T cells.[9]
| Cellular Effect | Assay | Result |
| Inhibition of Cytokine Gene Expression | Real-time PCR | Strong inhibition of IL-2, IFNγ, and TNFα mRNA |
| Inhibition of Cytokine Production | ELISA | Strong inhibition of IL-2 and IFNγ protein secretion |
| Inhibition of T-cell Proliferation | Proliferation Assay | Strong inhibition of activated CD4+ T-cell proliferation |
Table 2: Summary of the demonstrated cellular effects of this compound.
Conclusion
This compound is a potent inhibitor of the calcineurin-NFAT signaling pathway. Its primary cellular target is the protein-protein interaction interface between the phosphatase calcineurin and the transcription factor NFAT. This guide provides a comprehensive suite of experimental protocols, including in vitro and cellular target engagement assays, to fully characterize its mechanism of action and selectivity. While quantitative binding data for this compound is not yet in the public domain, the demonstrated cellular effects on T-cell cytokine production and proliferation confirm its activity as a modulator of this critical immune signaling pathway. The methodologies and comparative data presented herein offer a robust framework for the continued investigation and development of this and other selective NFAT pathway inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 8. tebubio.com [tebubio.com]
- 9. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 10. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. pnas.org [pnas.org]
- 15. CAS: 422546-87-0 | CymitQuimica [cymitquimica.com]
Investigating the Cellular Targets of NFAT Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of NFAT Inhibitor-2, a potent modulator of the calcineurin-NFAT signaling pathway. This document details the core signaling cascade, outlines comprehensive experimental protocols for target validation and characterization, and presents quantitative data for analogous inhibitors to establish a framework for the evaluation of this compound.
Introduction to the NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in both the immune system and the development and function of various other cell types, including neural, cardiac, and muscle cells[1][2]. The activation of NFAT is tightly regulated by intracellular calcium levels.
Upon cell stimulation, a sustained increase in intracellular calcium activates the calmodulin-dependent serine/threonine phosphatase, calcineurin[2][3]. Calcineurin then dephosphorylates multiple serine residues in the regulatory domain of cytosolic NFAT proteins. This dephosphorylation exposes a nuclear localization signal, leading to the rapid translocation of NFAT into the nucleus[2][3]. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription[4][5]. This signaling cascade is a critical component of T-cell activation, leading to the production of cytokines like Interleukin-2 (IL-2)[5][6].
This compound has been identified as a potent inhibitor of this calcineurin-NFAT signaling pathway[5][6][7][8]. It is also known as compound 17 from patent WO2016207212A1[5][6][9]. Unlike broad-spectrum immunosuppressants such as Cyclosporin A and FK506, which target the catalytic activity of calcineurin, this class of inhibitors is designed to specifically disrupt the protein-protein interaction between calcineurin and NFAT[5][10][11]. This targeted approach promises greater selectivity and potentially fewer off-target effects. The primary cellular target of this compound is therefore the calcineurin-NFAT binding interface.
Caption: Workflow for the fluorescence polarization competitive binding assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of an intact cell.[1][3][4] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., Jurkat T-cells) to sufficient density.
-
Treat cells with this compound at various concentrations or a single, high concentration. Include a vehicle (DMSO) control.
-
Incubate under normal culture conditions to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice immediately.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble calcineurin in the supernatant by Western blotting or an immunoassay like ELISA or HTRF.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble calcineurin as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of calcineurin in the cellular context.
-
Diagram 3: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for confirming in-cell target engagement using CETSA.
Assessment of Selectivity: Kinome and Proteome Profiling
To ensure that this compound is selective for the calcineurin-NFAT interaction and does not have significant off-target effects, broad profiling against other cellular proteins is essential.
Methodology:
-
Kinome Scanning:
-
Submit this compound to a commercial kinome profiling service (e.g., KINOMEscan™).[12][13]
-
These services typically use a competition binding assay to quantify the interaction of the compound against a large panel of human kinases (often >400).
-
The results are presented as a percentage of control, allowing for the identification of any unintended kinase interactions.
-
-
Proteome-wide CETSA (Thermal Proteome Profiling - TPP):
-
Perform a CETSA experiment as described in section 2.2.
-
Instead of analyzing a single target by Western blot, analyze the entire soluble proteome from the supernatant of each temperature point using quantitative mass spectrometry.
-
This unbiased approach can identify all proteins that are thermally stabilized by this compound, revealing both the intended target (calcineurin) and any potential off-targets across the proteome.
-
Quantitative Data and Cellular Effects
While specific quantitative binding data for this compound is not publicly available, data from analogous compounds that inhibit the calcineurin-NFAT interaction provide a benchmark for expected potency. The patent for this compound (compound 17) demonstrates its ability to inhibit the production of key cytokines in activated T-cells.[9]
Comparative Inhibitor Binding Affinities
The following table summarizes the binding affinities and IC50 values for well-characterized inhibitors of the calcineurin-NFAT interaction. These values were determined using fluorescence polarization-based competitive binding assays.
| Inhibitor | Type | Kd (µM) | IC50 (pmol) | Reference |
| INCA-1 | Small Molecule | 0.44 | ~10-60 | [14][15] |
| INCA-2 | Small Molecule | 0.11 | ~10-60 | [14][15] |
| INCA-6 | Small Molecule | 0.76 | ~10-60 | [14][15] |
| VIVIT | Peptide | 0.42 | ~25 | [14] |
Table 1: Binding affinities of known calcineurin-NFAT interaction inhibitors.
Cellular Activity of this compound (Compound 17)
The following table summarizes the reported cellular effects of this compound from patent WO2016207212A1. The experiments were conducted on activated human CD4+ T cells.[9]
| Cellular Effect | Assay | Result |
| Inhibition of Cytokine Gene Expression | Real-time PCR | Strong inhibition of IL-2, IFNγ, and TNFα mRNA |
| Inhibition of Cytokine Production | ELISA | Strong inhibition of IL-2 and IFNγ protein secretion |
| Inhibition of T-cell Proliferation | Proliferation Assay | Strong inhibition of activated CD4+ T-cell proliferation |
Table 2: Summary of the demonstrated cellular effects of this compound.
Conclusion
This compound is a potent inhibitor of the calcineurin-NFAT signaling pathway. Its primary cellular target is the protein-protein interaction interface between the phosphatase calcineurin and the transcription factor NFAT. This guide provides a comprehensive suite of experimental protocols, including in vitro and cellular target engagement assays, to fully characterize its mechanism of action and selectivity. While quantitative binding data for this compound is not yet in the public domain, the demonstrated cellular effects on T-cell cytokine production and proliferation confirm its activity as a modulator of this critical immune signaling pathway. The methodologies and comparative data presented herein offer a robust framework for the continued investigation and development of this and other selective NFAT pathway inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 8. tebubio.com [tebubio.com]
- 9. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 10. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. pnas.org [pnas.org]
- 15. CAS: 422546-87-0 | CymitQuimica [cymitquimica.com]
The Impact of NFAT Inhibitor-2 on NFAT Nuclear Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear factor of activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various pathological conditions, including autoimmune diseases, organ transplant rejection, and some cancers. A key event in the activation of this pathway is the calcium/calmodulin-dependent dephosphorylation of NFAT proteins by the phosphatase calcineurin, which triggers their translocation from the cytoplasm into the nucleus. Once in the nucleus, NFAT proteins act as transcription factors to regulate the expression of target genes, such as cytokines. Consequently, the inhibition of NFAT nuclear translocation represents a promising therapeutic strategy. This technical guide provides an in-depth overview of NFAT Inhibitor-2, a potent small molecule inhibitor of the calcineurin-NFAT signaling pathway, with a specific focus on its impact on NFAT nuclear translocation. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing NFAT translocation, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to NFAT Signaling and Nuclear Translocation
The activation of the NFAT signaling cascade is initiated by an increase in intracellular calcium levels ([Ca2+]). This rise in calcium activates calcineurin, a serine/threonine phosphatase. Activated calcineurin then dephosphorylates multiple serine residues within the regulatory domain of cytoplasmic NFAT proteins. This dephosphorylation event induces a conformational change in NFAT, exposing a nuclear localization signal (NLS). The exposed NLS facilitates the import of NFAT into the nucleus, where it can bind to specific DNA response elements in the promoters of target genes and, in cooperation with other transcription factors, initiate gene transcription. The process is reversible; a decrease in intracellular calcium leads to the inactivation of calcineurin, allowing kinases to rephosphorylate NFAT, which masks the NLS and promotes its export back to the cytoplasm.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action involves the disruption of the interaction between calcineurin and NFAT, thereby preventing the dephosphorylation of NFAT required for its nuclear translocation. By inhibiting this crucial step, this compound effectively blocks the downstream activation of NFAT-dependent gene expression.
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on NFAT nuclear translocation has been demonstrated in various cell-based assays. The following tables summarize the available quantitative data, primarily derived from patent literature (WO2016207212A1), where this compound is referred to as compound 17.
| Parameter | Value | Cell Line | Assay Method | Reference |
| IC50 (Inhibition of NFATc2 Nuclear Translocation) | ~10 µM (estimated) | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
Table 1: IC50 Value for this compound
| Concentration of this compound | Inhibition of Ionomycin-induced NFATc2 Nuclear Translocation | Cell Line | Assay Method | Reference |
| 1 µM | Partial Inhibition | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
| 10 µM | Strong Inhibition | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
| 25 µM | Complete Inhibition | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
Table 2: Dose-Dependent Inhibition of NFATc2 Nuclear Translocation by this compound
| Concentration of this compound | Inhibition of Ionomycin-induced NFATc2 Dephosphorylation | Cell Line | Assay Method | Reference |
| 1 µM | Partial Inhibition | HEK 293T | Western Blot | WO2016207212A1 |
| 10 µM | Strong Inhibition | HEK 293T | Western Blot | WO2016207212A1 |
| 25 µM | Complete Inhibition | HEK 293T | Western Blot | WO2016207212A1 |
Table 3: Dose-Dependent Inhibition of NFATc2 Dephosphorylation by this compound
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Figure 1: Calcineurin-NFAT Signaling Pathway and the Point of Inhibition by this compound.
Figure 2: General Experimental Workflow for Assessing the Impact of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the impact of this compound on NFAT nuclear translocation.
Immunofluorescence Microscopy for NFAT Translocation
This method allows for the direct visualization of NFAT subcellular localization.
Materials:
-
Cells (e.g., U2OS, HeLa, or primary T-cells) cultured on glass coverslips in a 24-well plate.
-
This compound stock solution.
-
Stimulating agent (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA)).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS).
-
Primary antibody against NFAT (e.g., anti-NFATc1 or anti-NFATc2).
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Ionomycin (e.g., 1 µM) and PMA (e.g., 50 ng/mL) for 30-60 minutes to induce NFAT translocation.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and NFAT (e.g., green or red) channels. Quantify the nuclear to cytoplasmic fluorescence intensity ratio of NFAT to determine the extent of translocation.
Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the amount of NFAT protein in the cytoplasmic and nuclear compartments.
Materials:
-
Cultured cells treated as described in the immunofluorescence protocol.
-
Cell scrapers.
-
PBS.
-
Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Detergent (e.g., NP-40).
-
High-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Bradford assay or BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary antibody against NFAT.
-
Primary antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Lysis and Cytoplasmic Fractionation:
-
Harvest the treated cells by scraping them in ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Add detergent (e.g., 10% NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fractionation:
-
Resuspend the nuclear pellet in high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NFAT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe separate blots with antibodies against cytoplasmic and nuclear markers to verify the purity of the fractions.
-
-
Analysis: Quantify the band intensities to determine the relative amount of NFAT in the cytoplasmic and nuclear fractions under different treatment conditions.
NFAT Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NFAT, which is a downstream consequence of its nuclear translocation.
Materials:
-
Cells (e.g., Jurkat or HEK293T) stably or transiently transfected with an NFAT-luciferase reporter plasmid.
-
This compound stock solution.
-
Stimulating agent (e.g., Ionomycin and PMA).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well white, opaque cell culture plates.
Procedure:
-
Cell Seeding: Seed the NFAT-reporter cells into a 96-well white, opaque plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Ionomycin and PMA for 6-8 hours to induce NFAT-dependent luciferase expression.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle). Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for the inhibition of NFAT transcriptional activity.
Conclusion
This compound is a potent inhibitor of the calcineurin-NFAT signaling pathway that effectively blocks the nuclear translocation of NFAT. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on the modulation of this critical signaling pathway. The methodologies described herein can be employed to further characterize the activity of this compound and to screen for novel inhibitors of NFAT nuclear translocation with therapeutic potential.
The Impact of NFAT Inhibitor-2 on NFAT Nuclear Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear factor of activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various pathological conditions, including autoimmune diseases, organ transplant rejection, and some cancers. A key event in the activation of this pathway is the calcium/calmodulin-dependent dephosphorylation of NFAT proteins by the phosphatase calcineurin, which triggers their translocation from the cytoplasm into the nucleus. Once in the nucleus, NFAT proteins act as transcription factors to regulate the expression of target genes, such as cytokines. Consequently, the inhibition of NFAT nuclear translocation represents a promising therapeutic strategy. This technical guide provides an in-depth overview of NFAT Inhibitor-2, a potent small molecule inhibitor of the calcineurin-NFAT signaling pathway, with a specific focus on its impact on NFAT nuclear translocation. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing NFAT translocation, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to NFAT Signaling and Nuclear Translocation
The activation of the NFAT signaling cascade is initiated by an increase in intracellular calcium levels ([Ca2+]). This rise in calcium activates calcineurin, a serine/threonine phosphatase. Activated calcineurin then dephosphorylates multiple serine residues within the regulatory domain of cytoplasmic NFAT proteins. This dephosphorylation event induces a conformational change in NFAT, exposing a nuclear localization signal (NLS). The exposed NLS facilitates the import of NFAT into the nucleus, where it can bind to specific DNA response elements in the promoters of target genes and, in cooperation with other transcription factors, initiate gene transcription. The process is reversible; a decrease in intracellular calcium leads to the inactivation of calcineurin, allowing kinases to rephosphorylate NFAT, which masks the NLS and promotes its export back to the cytoplasm.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action involves the disruption of the interaction between calcineurin and NFAT, thereby preventing the dephosphorylation of NFAT required for its nuclear translocation. By inhibiting this crucial step, this compound effectively blocks the downstream activation of NFAT-dependent gene expression.
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on NFAT nuclear translocation has been demonstrated in various cell-based assays. The following tables summarize the available quantitative data, primarily derived from patent literature (WO2016207212A1), where this compound is referred to as compound 17.
| Parameter | Value | Cell Line | Assay Method | Reference |
| IC50 (Inhibition of NFATc2 Nuclear Translocation) | ~10 µM (estimated) | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
Table 1: IC50 Value for this compound
| Concentration of this compound | Inhibition of Ionomycin-induced NFATc2 Nuclear Translocation | Cell Line | Assay Method | Reference |
| 1 µM | Partial Inhibition | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
| 10 µM | Strong Inhibition | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
| 25 µM | Complete Inhibition | U2OS | Immunofluorescence Microscopy | WO2016207212A1 |
Table 2: Dose-Dependent Inhibition of NFATc2 Nuclear Translocation by this compound
| Concentration of this compound | Inhibition of Ionomycin-induced NFATc2 Dephosphorylation | Cell Line | Assay Method | Reference |
| 1 µM | Partial Inhibition | HEK 293T | Western Blot | WO2016207212A1 |
| 10 µM | Strong Inhibition | HEK 293T | Western Blot | WO2016207212A1 |
| 25 µM | Complete Inhibition | HEK 293T | Western Blot | WO2016207212A1 |
Table 3: Dose-Dependent Inhibition of NFATc2 Dephosphorylation by this compound
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Figure 1: Calcineurin-NFAT Signaling Pathway and the Point of Inhibition by this compound.
Figure 2: General Experimental Workflow for Assessing the Impact of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the impact of this compound on NFAT nuclear translocation.
Immunofluorescence Microscopy for NFAT Translocation
This method allows for the direct visualization of NFAT subcellular localization.
Materials:
-
Cells (e.g., U2OS, HeLa, or primary T-cells) cultured on glass coverslips in a 24-well plate.
-
This compound stock solution.
-
Stimulating agent (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA)).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS).
-
Primary antibody against NFAT (e.g., anti-NFATc1 or anti-NFATc2).
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Ionomycin (e.g., 1 µM) and PMA (e.g., 50 ng/mL) for 30-60 minutes to induce NFAT translocation.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and NFAT (e.g., green or red) channels. Quantify the nuclear to cytoplasmic fluorescence intensity ratio of NFAT to determine the extent of translocation.
Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the amount of NFAT protein in the cytoplasmic and nuclear compartments.
Materials:
-
Cultured cells treated as described in the immunofluorescence protocol.
-
Cell scrapers.
-
PBS.
-
Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Detergent (e.g., NP-40).
-
High-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Bradford assay or BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary antibody against NFAT.
-
Primary antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Lysis and Cytoplasmic Fractionation:
-
Harvest the treated cells by scraping them in ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Add detergent (e.g., 10% NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fractionation:
-
Resuspend the nuclear pellet in high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NFAT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe separate blots with antibodies against cytoplasmic and nuclear markers to verify the purity of the fractions.
-
-
Analysis: Quantify the band intensities to determine the relative amount of NFAT in the cytoplasmic and nuclear fractions under different treatment conditions.
NFAT Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NFAT, which is a downstream consequence of its nuclear translocation.
Materials:
-
Cells (e.g., Jurkat or HEK293T) stably or transiently transfected with an NFAT-luciferase reporter plasmid.
-
This compound stock solution.
-
Stimulating agent (e.g., Ionomycin and PMA).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well white, opaque cell culture plates.
Procedure:
-
Cell Seeding: Seed the NFAT-reporter cells into a 96-well white, opaque plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Ionomycin and PMA for 6-8 hours to induce NFAT-dependent luciferase expression.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle). Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for the inhibition of NFAT transcriptional activity.
Conclusion
This compound is a potent inhibitor of the calcineurin-NFAT signaling pathway that effectively blocks the nuclear translocation of NFAT. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on the modulation of this critical signaling pathway. The methodologies described herein can be employed to further characterize the activity of this compound and to screen for novel inhibitors of NFAT nuclear translocation with therapeutic potential.
Preliminary In Vitro Characterization of NFAT Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro characterization of NFAT Inhibitor-2, a potent inhibitor of the calcineurin-NFAT signaling pathway. This document details the core methodologies for assessing its inhibitory activity and cytotoxic profile, presenting available quantitative data in a structured format for clarity and comparative analysis.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in immune responses, particularly in the activation and differentiation of T-cells[1][2]. The calcineurin-NFAT signaling pathway is a key regulator of these processes, making it a significant target for immunosuppressive therapies[3][4]. This compound (CAS No. 422546-87-0) has been identified as a potent inhibitor of this pathway, showing potential for the research and development of treatments for inflammatory diseases, autoimmune disorders, and other conditions associated with aberrant NFAT signaling[5]. This guide summarizes the initial in vitro assays employed to characterize its biological activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro characterization of this compound, also referred to as compound 17 in patent literature[6][7].
Table 1: Inhibition of NFATc-Dependent Promoter Activation
| Compound | Concentration (µM) | Inhibition of NFATc Activation (%) | Cell Line | Assay Type | Source |
| This compound | 20 | ~75% | HEK 293T | Luciferase Reporter Assay | [6][7] |
| This compound | 100 | ~90% | HEK 293T | Luciferase Reporter Assay | [6][7] |
| This compound | 500 | ~95% | HEK 293T | Luciferase Reporter Assay | [6][7] |
Note: Inhibition percentages are estimated from graphical data presented in the source patent.
Table 2: Inhibition of NFAT-Dependent Cytokine Production in Human CD4+ T-cells
| Cytokine | Compound | Concentration (µM) | Inhibition (%) | Source |
| IL-2 | This compound | 20 | ~80% | [6][7] |
| IFNγ | This compound | 20 | ~70% | [6][7] |
Note: Inhibition percentages are estimated from graphical data presented in the source patent.
Table 3: Cytotoxicity Profile
| Cell Line | Compound | Concentration (µM) | Cell Viability (%) | Assay Type | Source |
| HEK 293T | This compound | Not specified | Not significantly cytotoxic | MTT Assay | [7] |
Signaling Pathway and Experimental Workflows
NFAT Signaling Pathway
The following diagram illustrates the canonical calcineurin-NFAT signaling pathway, which is the target of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the general workflow for the in vitro characterization of NFAT inhibitors.
Experimental Protocols
NFAT Reporter Gene Assay
This assay is a primary method for screening and quantifying the activity of NFAT inhibitors. It utilizes a reporter gene, typically luciferase, under the control of an NFAT-responsive promoter[1][2][8][9][10].
Principle: In the presence of an active NFAT pathway, NFAT translocates to the nucleus and binds to the promoter, driving the expression of the luciferase gene. The resulting luminescence is proportional to NFAT activity. An inhibitor will reduce this luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK 293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with an NFAT-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Cell Stimulation:
-
After 24 hours of transfection, cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Following a pre-incubation period with the inhibitor, cells are stimulated with an NFAT activator, such as a combination of a calcium ionophore (e.g., ionomycin) and phorbol (B1677699) 12-myristate 13-acetate (PMA), to induce NFAT activation[6][7].
-
-
Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 6-24 hours), cells are lysed.
-
Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of inhibition is calculated relative to the stimulated vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Calcium Mobilization Assay
This assay assesses whether an inhibitor affects the upstream signaling events leading to NFAT activation, specifically the increase in intracellular calcium concentration[11][12][13][14].
Principle: Cell-permeable fluorescent dyes that bind to calcium are used to monitor changes in intracellular calcium levels. An increase in fluorescence intensity corresponds to a rise in intracellular calcium.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
A suitable cell line (e.g., Jurkat T-cells) is harvested and washed.
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
-
Compound Treatment and Stimulation:
-
The dye-loaded cells are treated with different concentrations of this compound or vehicle control.
-
Cells are stimulated with an agonist that induces calcium release from intracellular stores and influx from the extracellular space (e.g., thapsigargin (B1683126) or an antigen receptor agonist).
-
-
Fluorescence Measurement:
-
Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
The peak fluorescence intensity or the area under the curve is quantified.
-
The inhibitory effect of the compound on calcium mobilization is determined by comparing the response in treated cells to that in vehicle-treated cells.
-
Cytokine Production Assay (ELISA)
This assay measures the downstream functional consequence of NFAT inhibition, which is the suppression of cytokine production in immune cells[6][7].
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, IFNγ) secreted into the cell culture supernatant.
Detailed Methodology:
-
Primary Cell Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and CD4+ T-cells are purified using magnetic-activated cell sorting (MACS).
-
Cells are cultured in appropriate T-cell media.
-
-
Compound Treatment and Cell Activation:
-
CD4+ T-cells are pre-treated with various concentrations of this compound or vehicle.
-
Cells are then activated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor (TCR) signaling and subsequent cytokine production.
-
-
Supernatant Collection and ELISA:
-
After a 24-48 hour incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-2, IFNγ) is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
A standard curve is generated using recombinant cytokine standards.
-
The concentration of cytokines in the samples is determined from the standard curve.
-
The percentage of inhibition of cytokine production is calculated for each inhibitor concentration.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects are not due to general cytotoxicity of the compound[15][16][17][18].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding and Compound Treatment:
-
Cells (e.g., HEK 293T or the cell line used in the primary functional assay) are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of this compound for a duration relevant to the functional assays.
-
-
MTT Incubation and Formazan Solubilization:
-
MTT reagent is added to each well and incubated for a few hours at 37°C.
-
A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are background-corrected.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
A dose-response curve is generated to determine the concentration at which the compound reduces cell viability by 50% (CC50).
-
Conclusion
The preliminary in vitro characterization of this compound demonstrates its potent inhibitory effect on the calcineurin-NFAT signaling pathway. The compound effectively reduces NFAT-dependent gene expression and cytokine production in relevant cell-based assays without exhibiting significant cytotoxicity at active concentrations. These initial findings support further investigation of this compound as a potential therapeutic agent for immune-related disorders. Future studies should focus on determining precise IC50 values across a broader range of cell types, elucidating the specific mechanism of action, and evaluating its in vivo efficacy and safety profile.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Calcineurin Is a Universal Regulator of Vessel Function—Focus on Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical genetics to identify NFAT inhibitors: Potential of targeting calcium mobilization in immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preliminary In Vitro Characterization of NFAT Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro characterization of NFAT Inhibitor-2, a potent inhibitor of the calcineurin-NFAT signaling pathway. This document details the core methodologies for assessing its inhibitory activity and cytotoxic profile, presenting available quantitative data in a structured format for clarity and comparative analysis.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in immune responses, particularly in the activation and differentiation of T-cells[1][2]. The calcineurin-NFAT signaling pathway is a key regulator of these processes, making it a significant target for immunosuppressive therapies[3][4]. This compound (CAS No. 422546-87-0) has been identified as a potent inhibitor of this pathway, showing potential for the research and development of treatments for inflammatory diseases, autoimmune disorders, and other conditions associated with aberrant NFAT signaling[5]. This guide summarizes the initial in vitro assays employed to characterize its biological activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro characterization of this compound, also referred to as compound 17 in patent literature[6][7].
Table 1: Inhibition of NFATc-Dependent Promoter Activation
| Compound | Concentration (µM) | Inhibition of NFATc Activation (%) | Cell Line | Assay Type | Source |
| This compound | 20 | ~75% | HEK 293T | Luciferase Reporter Assay | [6][7] |
| This compound | 100 | ~90% | HEK 293T | Luciferase Reporter Assay | [6][7] |
| This compound | 500 | ~95% | HEK 293T | Luciferase Reporter Assay | [6][7] |
Note: Inhibition percentages are estimated from graphical data presented in the source patent.
Table 2: Inhibition of NFAT-Dependent Cytokine Production in Human CD4+ T-cells
| Cytokine | Compound | Concentration (µM) | Inhibition (%) | Source |
| IL-2 | This compound | 20 | ~80% | [6][7] |
| IFNγ | This compound | 20 | ~70% | [6][7] |
Note: Inhibition percentages are estimated from graphical data presented in the source patent.
Table 3: Cytotoxicity Profile
| Cell Line | Compound | Concentration (µM) | Cell Viability (%) | Assay Type | Source |
| HEK 293T | This compound | Not specified | Not significantly cytotoxic | MTT Assay | [7] |
Signaling Pathway and Experimental Workflows
NFAT Signaling Pathway
The following diagram illustrates the canonical calcineurin-NFAT signaling pathway, which is the target of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the general workflow for the in vitro characterization of NFAT inhibitors.
Experimental Protocols
NFAT Reporter Gene Assay
This assay is a primary method for screening and quantifying the activity of NFAT inhibitors. It utilizes a reporter gene, typically luciferase, under the control of an NFAT-responsive promoter[1][2][8][9][10].
Principle: In the presence of an active NFAT pathway, NFAT translocates to the nucleus and binds to the promoter, driving the expression of the luciferase gene. The resulting luminescence is proportional to NFAT activity. An inhibitor will reduce this luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK 293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with an NFAT-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Cell Stimulation:
-
After 24 hours of transfection, cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Following a pre-incubation period with the inhibitor, cells are stimulated with an NFAT activator, such as a combination of a calcium ionophore (e.g., ionomycin) and phorbol 12-myristate 13-acetate (PMA), to induce NFAT activation[6][7].
-
-
Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 6-24 hours), cells are lysed.
-
Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of inhibition is calculated relative to the stimulated vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Calcium Mobilization Assay
This assay assesses whether an inhibitor affects the upstream signaling events leading to NFAT activation, specifically the increase in intracellular calcium concentration[11][12][13][14].
Principle: Cell-permeable fluorescent dyes that bind to calcium are used to monitor changes in intracellular calcium levels. An increase in fluorescence intensity corresponds to a rise in intracellular calcium.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
A suitable cell line (e.g., Jurkat T-cells) is harvested and washed.
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
-
Compound Treatment and Stimulation:
-
The dye-loaded cells are treated with different concentrations of this compound or vehicle control.
-
Cells are stimulated with an agonist that induces calcium release from intracellular stores and influx from the extracellular space (e.g., thapsigargin or an antigen receptor agonist).
-
-
Fluorescence Measurement:
-
Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
The peak fluorescence intensity or the area under the curve is quantified.
-
The inhibitory effect of the compound on calcium mobilization is determined by comparing the response in treated cells to that in vehicle-treated cells.
-
Cytokine Production Assay (ELISA)
This assay measures the downstream functional consequence of NFAT inhibition, which is the suppression of cytokine production in immune cells[6][7].
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, IFNγ) secreted into the cell culture supernatant.
Detailed Methodology:
-
Primary Cell Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and CD4+ T-cells are purified using magnetic-activated cell sorting (MACS).
-
Cells are cultured in appropriate T-cell media.
-
-
Compound Treatment and Cell Activation:
-
CD4+ T-cells are pre-treated with various concentrations of this compound or vehicle.
-
Cells are then activated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor (TCR) signaling and subsequent cytokine production.
-
-
Supernatant Collection and ELISA:
-
After a 24-48 hour incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-2, IFNγ) is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
A standard curve is generated using recombinant cytokine standards.
-
The concentration of cytokines in the samples is determined from the standard curve.
-
The percentage of inhibition of cytokine production is calculated for each inhibitor concentration.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects are not due to general cytotoxicity of the compound[15][16][17][18].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding and Compound Treatment:
-
Cells (e.g., HEK 293T or the cell line used in the primary functional assay) are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of this compound for a duration relevant to the functional assays.
-
-
MTT Incubation and Formazan Solubilization:
-
MTT reagent is added to each well and incubated for a few hours at 37°C.
-
A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are background-corrected.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
A dose-response curve is generated to determine the concentration at which the compound reduces cell viability by 50% (CC50).
-
Conclusion
The preliminary in vitro characterization of this compound demonstrates its potent inhibitory effect on the calcineurin-NFAT signaling pathway. The compound effectively reduces NFAT-dependent gene expression and cytokine production in relevant cell-based assays without exhibiting significant cytotoxicity at active concentrations. These initial findings support further investigation of this compound as a potential therapeutic agent for immune-related disorders. Future studies should focus on determining precise IC50 values across a broader range of cell types, elucidating the specific mechanism of action, and evaluating its in vivo efficacy and safety profile.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Calcineurin Is a Universal Regulator of Vessel Function—Focus on Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical genetics to identify NFAT inhibitors: Potential of targeting calcium mobilization in immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Understanding the Binding Affinity of NFAT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of inhibitors targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. While specific quantitative binding data for the compound designated "NFAT Inhibitor-2" (CAS No. 422546-87-0) is not extensively available in peer-reviewed literature, this document will focus on well-characterized inhibitors of the NFAT-calcineurin interaction, such as the small molecule INCA compounds (Inhibitors of NFAT-Calcineurin Association) and the VIVIT peptide. These agents serve as critical tools and reference points for understanding the inhibition of this pivotal signaling pathway.
Introduction to the NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of the immune response, particularly in T-cell activation and cytokine gene expression.[1][2] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm.[3] Upon cell stimulation, intracellular calcium (Ca2+) levels rise, activating the Ca2+/calmodulin-dependent serine/threonine phosphatase, calcineurin.[4][5] Calcineurin then binds to and dephosphorylates NFAT, exposing a nuclear localization signal.[6] This leads to NFAT's translocation into the nucleus, where it cooperates with other transcription factors to regulate gene expression.[3]
Given its central role in immunity and other cellular processes, the interaction between calcineurin and NFAT is a prime target for therapeutic intervention, especially for immunosuppression and treating inflammatory diseases.[7][8] Inhibitors typically function by disrupting the protein-protein interaction between calcineurin and NFAT, preventing NFAT dephosphorylation and subsequent activation.[9][10]
Quantitative Binding Affinity of NFAT Inhibitors
The binding affinity of an inhibitor for its target is a critical parameter in drug development, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[11][12] A lower value for these metrics typically indicates a higher affinity or potency.
The data presented below is for the VIVIT peptide and a class of small molecule inhibitors known as INCAs, which were identified through screening for compounds that disrupt the calcineurin-VIVIT interaction.[9][13] INCA-2, in particular, demonstrates high affinity for calcineurin.
| Inhibitor | Inhibitor Type | Target | Affinity Metric (Kd) | Reference |
| VIVIT peptide | Peptide | Calcineurin | 0.50 ± 0.03 µM | [9][13] |
| INCA-1 | Small Molecule | Calcineurin | 0.50 ± 0.09 µM | [9] |
| INCA-2 | Small Molecule | Calcineurin | 0.12 ± 0.03 µM | [9] |
| INCA-6 | Small Molecule | Calcineurin | 0.80 ± 0.11 µM | [9] |
Mechanism of Inhibition and Signaling Pathway
NFAT inhibitors like the VIVIT peptide and INCA compounds act by competitively blocking the docking site on calcineurin that is recognized by NFAT.[9][14] Specifically, they prevent the interaction with the PxIxIT motif on NFAT, which is crucial for stable substrate binding to the phosphatase.[15][16] This selective inhibition prevents NFAT dephosphorylation without necessarily affecting the dephosphorylation of other calcineurin substrates, offering a more targeted therapeutic approach than global calcineurin inhibitors like cyclosporin (B1163) A.[2]
The diagram below illustrates the canonical NFAT signaling pathway and highlights the point of intervention for these inhibitors.
Caption: NFAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Binding Affinity Determination
The binding affinities for the INCA compounds and VIVIT were determined using a competitive fluorescence polarization assay.[9] This method is well-suited for studying protein-ligand interactions in solution.
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (like VIVIT) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large protein (like calcineurin), its tumbling slows dramatically, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete for binding, displacing the fluorescent peptide and causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Fluorescent Probe: A peptide corresponding to the calcineurin-binding site of NFAT (e.g., VIVIT) is synthesized and labeled with a fluorophore (e.g., fluorescein).
-
Target Protein: Recombinant, purified calcineurin is prepared in a suitable assay buffer (e.g., Tris-HCl, NaCl, CaCl₂, DTT).
-
Test Compound: The inhibitor (e.g., INCA-2) is serially diluted to create a range of concentrations.
-
-
Assay Execution:
-
A fixed, subsaturating concentration of the fluorescent probe is mixed with a fixed concentration of calcineurin in the wells of a microplate (e.g., a black, 384-well plate).
-
The serially diluted test compound is added to the wells. Control wells contain only the probe and calcineurin (maximum polarization) or only the probe (minimum polarization).
-
The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters. The instrument measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.
-
Polarization (P) values are calculated from these intensities.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting dose-response curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the fluorescent probe.[17]
-
The workflow for a typical binding affinity experiment is visualized below.
Caption: A generalized workflow for determining inhibitor binding affinity.
Alternative Methodologies
While FP was used for the cited data, other biophysical techniques are commonly employed to measure binding affinity and provide complementary information.[18][19]
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes one binding partner (e.g., calcineurin) on a sensor chip and flows the other (the inhibitor) over the surface. The change in refractive index at the surface upon binding is measured in real-time, providing kinetic data on association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kd = kₑ/kₐ) is calculated.[18]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the target protein, and the minute heat changes are recorded. This technique provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18]
Conclusion
Understanding the binding affinity of inhibitors for the calcineurin-NFAT interface is fundamental to the development of selective immunosuppressive and anti-inflammatory therapeutics. While data on the specific compound "this compound" is sparse in the public domain, analysis of related and well-studied compounds like INCA-2 provides valuable quantitative insights. INCA-2's low micromolar dissociation constant highlights the feasibility of developing potent small-molecule inhibitors for this protein-protein interaction. Methodologies such as fluorescence polarization, SPR, and ITC are robust platforms for characterizing these interactions, providing the critical data needed to guide medicinal chemistry efforts and advance novel drug candidates.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. NFAT [bio.davidson.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFAT Inhibitor | NFAT | Tocris Bioscience [tocris.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CaN/NFAT in Alzheimer’s brain degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Understanding the Binding Affinity of NFAT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of inhibitors targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. While specific quantitative binding data for the compound designated "NFAT Inhibitor-2" (CAS No. 422546-87-0) is not extensively available in peer-reviewed literature, this document will focus on well-characterized inhibitors of the NFAT-calcineurin interaction, such as the small molecule INCA compounds (Inhibitors of NFAT-Calcineurin Association) and the VIVIT peptide. These agents serve as critical tools and reference points for understanding the inhibition of this pivotal signaling pathway.
Introduction to the NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of the immune response, particularly in T-cell activation and cytokine gene expression.[1][2] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm.[3] Upon cell stimulation, intracellular calcium (Ca2+) levels rise, activating the Ca2+/calmodulin-dependent serine/threonine phosphatase, calcineurin.[4][5] Calcineurin then binds to and dephosphorylates NFAT, exposing a nuclear localization signal.[6] This leads to NFAT's translocation into the nucleus, where it cooperates with other transcription factors to regulate gene expression.[3]
Given its central role in immunity and other cellular processes, the interaction between calcineurin and NFAT is a prime target for therapeutic intervention, especially for immunosuppression and treating inflammatory diseases.[7][8] Inhibitors typically function by disrupting the protein-protein interaction between calcineurin and NFAT, preventing NFAT dephosphorylation and subsequent activation.[9][10]
Quantitative Binding Affinity of NFAT Inhibitors
The binding affinity of an inhibitor for its target is a critical parameter in drug development, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[11][12] A lower value for these metrics typically indicates a higher affinity or potency.
The data presented below is for the VIVIT peptide and a class of small molecule inhibitors known as INCAs, which were identified through screening for compounds that disrupt the calcineurin-VIVIT interaction.[9][13] INCA-2, in particular, demonstrates high affinity for calcineurin.
| Inhibitor | Inhibitor Type | Target | Affinity Metric (Kd) | Reference |
| VIVIT peptide | Peptide | Calcineurin | 0.50 ± 0.03 µM | [9][13] |
| INCA-1 | Small Molecule | Calcineurin | 0.50 ± 0.09 µM | [9] |
| INCA-2 | Small Molecule | Calcineurin | 0.12 ± 0.03 µM | [9] |
| INCA-6 | Small Molecule | Calcineurin | 0.80 ± 0.11 µM | [9] |
Mechanism of Inhibition and Signaling Pathway
NFAT inhibitors like the VIVIT peptide and INCA compounds act by competitively blocking the docking site on calcineurin that is recognized by NFAT.[9][14] Specifically, they prevent the interaction with the PxIxIT motif on NFAT, which is crucial for stable substrate binding to the phosphatase.[15][16] This selective inhibition prevents NFAT dephosphorylation without necessarily affecting the dephosphorylation of other calcineurin substrates, offering a more targeted therapeutic approach than global calcineurin inhibitors like cyclosporin A.[2]
The diagram below illustrates the canonical NFAT signaling pathway and highlights the point of intervention for these inhibitors.
Caption: NFAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Binding Affinity Determination
The binding affinities for the INCA compounds and VIVIT were determined using a competitive fluorescence polarization assay.[9] This method is well-suited for studying protein-ligand interactions in solution.
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (like VIVIT) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large protein (like calcineurin), its tumbling slows dramatically, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete for binding, displacing the fluorescent peptide and causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Fluorescent Probe: A peptide corresponding to the calcineurin-binding site of NFAT (e.g., VIVIT) is synthesized and labeled with a fluorophore (e.g., fluorescein).
-
Target Protein: Recombinant, purified calcineurin is prepared in a suitable assay buffer (e.g., Tris-HCl, NaCl, CaCl₂, DTT).
-
Test Compound: The inhibitor (e.g., INCA-2) is serially diluted to create a range of concentrations.
-
-
Assay Execution:
-
A fixed, subsaturating concentration of the fluorescent probe is mixed with a fixed concentration of calcineurin in the wells of a microplate (e.g., a black, 384-well plate).
-
The serially diluted test compound is added to the wells. Control wells contain only the probe and calcineurin (maximum polarization) or only the probe (minimum polarization).
-
The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters. The instrument measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.
-
Polarization (P) values are calculated from these intensities.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting dose-response curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the fluorescent probe.[17]
-
The workflow for a typical binding affinity experiment is visualized below.
Caption: A generalized workflow for determining inhibitor binding affinity.
Alternative Methodologies
While FP was used for the cited data, other biophysical techniques are commonly employed to measure binding affinity and provide complementary information.[18][19]
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes one binding partner (e.g., calcineurin) on a sensor chip and flows the other (the inhibitor) over the surface. The change in refractive index at the surface upon binding is measured in real-time, providing kinetic data on association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kd = kₑ/kₐ) is calculated.[18]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the target protein, and the minute heat changes are recorded. This technique provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18]
Conclusion
Understanding the binding affinity of inhibitors for the calcineurin-NFAT interface is fundamental to the development of selective immunosuppressive and anti-inflammatory therapeutics. While data on the specific compound "this compound" is sparse in the public domain, analysis of related and well-studied compounds like INCA-2 provides valuable quantitative insights. INCA-2's low micromolar dissociation constant highlights the feasibility of developing potent small-molecule inhibitors for this protein-protein interaction. Methodologies such as fluorescence polarization, SPR, and ITC are robust platforms for characterizing these interactions, providing the critical data needed to guide medicinal chemistry efforts and advance novel drug candidates.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. NFAT [bio.davidson.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFAT Inhibitor | NFAT | Tocris Bioscience [tocris.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CaN/NFAT in Alzheimer’s brain degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NFAT Inhibitor-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in the immune response, as well as in the development of the cardiac, skeletal muscle, and nervous systems.[1] The calcineurin-NFAT signaling pathway is a key regulator of T-cell activation.[2][3] Upon T-cell receptor (TCR) stimulation, an increase in intracellular calcium activates the phosphatase calcineurin, which then dephosphorylates NFAT proteins. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to DNA and promotes the transcription of genes involved in the immune response, such as interleukin-2 (B1167480) (IL-2).[3][4][5]
NFAT Inhibitor-2 is a potent and selective small molecule inhibitor of the calcineurin-NFAT signaling pathway.[6][7] It prevents the dephosphorylation of NFAT by calcineurin, thereby blocking its nuclear translocation and subsequent gene activation.[8] This inhibitory action makes this compound a valuable tool for studying the roles of NFAT in various cellular processes and a potential therapeutic agent for inflammatory diseases, autoimmune disorders, and other conditions associated with uncontrolled cell proliferation and differentiation.[6]
Mechanism of Action
This compound specifically disrupts the interaction between calcineurin and NFAT.[9][10] Unlike immunosuppressive drugs such as cyclosporin (B1163) A and FK506, which broadly inhibit calcineurin's phosphatase activity, this compound is more selective.[11] It prevents the activation of NFAT without affecting other calcineurin-dependent pathways.[10]
Signaling Pathway of NFAT Activation and Inhibition by this compound
Caption: NFAT signaling pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | N/A | [7] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | N/A | [6][7] |
| Solubility | Soluble to 2 mg/mL in water | N/A | [9][10] |
| Purity | >95% by HPLC | N/A | [9][10] |
Experimental Protocols
General Guidelines for Handling
-
This compound is for research use only and not for administration to humans or animals.[10]
-
When preparing stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[8][12]
-
Use fresh DMSO for dissolving the compound, as moisture-absorbing DMSO can reduce solubility.[8]
Protocol 1: Inhibition of NFAT-Dependent Reporter Gene Expression
This protocol describes the use of this compound in a cell-based reporter assay to measure the inhibition of NFAT activation. Jurkat cells, a human T-cell line that endogenously expresses components of the TCR signaling pathway, are commonly used for this purpose. These cells can be engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NFAT-responsive promoter.
Materials:
-
Jurkat T-cells with an NFAT-luciferase reporter construct
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
T-cell activators (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694), or anti-CD3/anti-CD28 antibodies)
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Jurkat-NFAT reporter cells in RPMI 1640 with 10% FBS.
-
Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations.
-
Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (without inhibitor).
-
-
Cell Stimulation:
-
Immediately after adding the inhibitor, stimulate the cells with a T-cell activator. For example, use PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow for NFAT Reporter Assay
Caption: Workflow for an NFAT-dependent reporter gene assay.
Protocol 2: Analysis of Endogenous Cytokine Production
This protocol outlines a method to assess the effect of this compound on the production of endogenous, NFAT-dependent cytokines, such as IL-2, in primary T-cells or T-cell lines.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI 1640 medium
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or culture the T-cell line.
-
Plate the cells at an appropriate density in a 96-well plate.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Quantify the concentration of the cytokine (e.g., IL-2) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the effect of this compound on cytokine production by comparing the results from treated and untreated stimulated cells.
-
Conclusion
This compound is a valuable research tool for investigating the calcineurin-NFAT signaling pathway. Its selectivity allows for the targeted study of NFAT's role in various cellular functions. The provided protocols offer a starting point for utilizing this inhibitor in cell culture experiments. Researchers may need to optimize conditions such as cell density, inhibitor concentration, and incubation time for their specific cell type and experimental setup.[13]
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. promega.de [promega.de]
Application Notes and Protocols for NFAT Inhibitor-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in the immune response, as well as in the development of the cardiac, skeletal muscle, and nervous systems.[1] The calcineurin-NFAT signaling pathway is a key regulator of T-cell activation.[2][3] Upon T-cell receptor (TCR) stimulation, an increase in intracellular calcium activates the phosphatase calcineurin, which then dephosphorylates NFAT proteins. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to DNA and promotes the transcription of genes involved in the immune response, such as interleukin-2 (IL-2).[3][4][5]
NFAT Inhibitor-2 is a potent and selective small molecule inhibitor of the calcineurin-NFAT signaling pathway.[6][7] It prevents the dephosphorylation of NFAT by calcineurin, thereby blocking its nuclear translocation and subsequent gene activation.[8] This inhibitory action makes this compound a valuable tool for studying the roles of NFAT in various cellular processes and a potential therapeutic agent for inflammatory diseases, autoimmune disorders, and other conditions associated with uncontrolled cell proliferation and differentiation.[6]
Mechanism of Action
This compound specifically disrupts the interaction between calcineurin and NFAT.[9][10] Unlike immunosuppressive drugs such as cyclosporin A and FK506, which broadly inhibit calcineurin's phosphatase activity, this compound is more selective.[11] It prevents the activation of NFAT without affecting other calcineurin-dependent pathways.[10]
Signaling Pathway of NFAT Activation and Inhibition by this compound
Caption: NFAT signaling pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | N/A | [7] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | N/A | [6][7] |
| Solubility | Soluble to 2 mg/mL in water | N/A | [9][10] |
| Purity | >95% by HPLC | N/A | [9][10] |
Experimental Protocols
General Guidelines for Handling
-
This compound is for research use only and not for administration to humans or animals.[10]
-
When preparing stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[8][12]
-
Use fresh DMSO for dissolving the compound, as moisture-absorbing DMSO can reduce solubility.[8]
Protocol 1: Inhibition of NFAT-Dependent Reporter Gene Expression
This protocol describes the use of this compound in a cell-based reporter assay to measure the inhibition of NFAT activation. Jurkat cells, a human T-cell line that endogenously expresses components of the TCR signaling pathway, are commonly used for this purpose. These cells can be engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NFAT-responsive promoter.
Materials:
-
Jurkat T-cells with an NFAT-luciferase reporter construct
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
T-cell activators (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/anti-CD28 antibodies)
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Jurkat-NFAT reporter cells in RPMI 1640 with 10% FBS.
-
Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations.
-
Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (without inhibitor).
-
-
Cell Stimulation:
-
Immediately after adding the inhibitor, stimulate the cells with a T-cell activator. For example, use PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow for NFAT Reporter Assay
Caption: Workflow for an NFAT-dependent reporter gene assay.
Protocol 2: Analysis of Endogenous Cytokine Production
This protocol outlines a method to assess the effect of this compound on the production of endogenous, NFAT-dependent cytokines, such as IL-2, in primary T-cells or T-cell lines.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI 1640 medium
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or culture the T-cell line.
-
Plate the cells at an appropriate density in a 96-well plate.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Quantify the concentration of the cytokine (e.g., IL-2) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the effect of this compound on cytokine production by comparing the results from treated and untreated stimulated cells.
-
Conclusion
This compound is a valuable research tool for investigating the calcineurin-NFAT signaling pathway. Its selectivity allows for the targeted study of NFAT's role in various cellular functions. The provided protocols offer a starting point for utilizing this inhibitor in cell culture experiments. Researchers may need to optimize conditions such as cell density, inhibitor concentration, and incubation time for their specific cell type and experimental setup.[13]
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. promega.de [promega.de]
Application Notes and Protocols: Utilizing NFAT Inhibitor-2 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in the regulation of immune responses, as well as in the development and function of various other cell types, including cardiac and skeletal muscle, and neuronal cells.[1] The activation of NFAT is tightly controlled by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.[2][3] Upon an increase in intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT, often in cooperation with other transcription factors like Activator Protein-1 (AP-1), binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. These target genes include a wide array of cytokines, such as Interleukin-2 (IL-2), and other immunomodulatory proteins.
Dysregulation of the NFAT signaling pathway is implicated in a variety of pathological conditions, including autoimmune diseases, cardiac hypertrophy, and cancer.[1] Consequently, the components of this pathway, particularly calcineurin and the NFAT transcription factors themselves, have emerged as significant targets for therapeutic intervention.[4][5] NFAT Inhibitor-2 is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[2][6][7] It holds potential for the research and development of novel therapeutics for inflammatory diseases, autoimmune disorders, and other conditions associated with aberrant NFAT activation.[2][6][7]
This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter assay. This cell-based assay is a robust and sensitive method for quantifying the activity of the NFAT signaling pathway and assessing the inhibitory potential of compounds like this compound.
Principle of the NFAT Luciferase Reporter Assay
The NFAT luciferase reporter assay is a widely used method to screen for modulators of the NFAT signaling pathway. The principle of the assay is based on a genetically engineered reporter system. In this system, cells are stably or transiently transfected with a plasmid containing a luciferase gene (e.g., from Firefly or Renilla) under the transcriptional control of a promoter containing multiple tandem repeats of the NFAT response element.
When the NFAT signaling pathway is activated (e.g., by stimulating the cells with agents that increase intracellular calcium), endogenous or overexpressed NFAT is dephosphorylated by calcineurin and translocates to the nucleus. There, it binds to the NFAT response elements in the reporter plasmid, driving the expression of the luciferase enzyme. The amount of luciferase produced is directly proportional to the level of NFAT activation. By adding a specific substrate for luciferase (e.g., luciferin), a bioluminescent signal is generated, which can be quantified using a luminometer.
In the presence of an inhibitor of the NFAT pathway, such as this compound, the activation of NFAT is blocked. This leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. The potency of the inhibitor can be determined by measuring the extent of this reduction in a dose-dependent manner.
Signaling Pathway Diagram
The following diagram illustrates the key events in the NFAT signaling pathway and the point of intervention for this compound.
Caption: NFAT Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for conducting an NFAT luciferase reporter assay to evaluate the inhibitory activity of this compound.
Caption: NFAT Luciferase Reporter Assay Workflow.
Detailed Experimental Protocol
This protocol provides a general guideline for performing an NFAT luciferase reporter assay to determine the inhibitory activity of this compound. Optimization of specific conditions such as cell number, incubation times, and reagent concentrations may be necessary for different cell lines and experimental setups.
Materials and Reagents:
-
NFAT reporter cell line (e.g., Jurkat-Lucia™ NFAT cells, or HEK293 or THP-1 cells stably transfected with an NFAT-luciferase reporter construct)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
NFAT pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Phosphate-buffered saline (PBS)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent kit (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer for reading 96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the NFAT reporter cells according to the supplier's recommendations.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium at the desired density. A typical seeding density is between 20,000 and 50,000 cells per well in a 96-well plate.
-
Seed the cells into the wells of a white, opaque 96-well plate and incubate for 4-6 hours to allow them to attach and recover (for adherent cell lines).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to obtain a range of concentrations to be tested. It is recommended to prepare these dilutions at 2x the final desired concentration.
-
-
Treatment with Inhibitor:
-
Carefully remove the medium from the wells containing the seeded cells.
-
Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the inhibitor dilutions).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Stimulation of the NFAT Pathway:
-
Prepare a solution of the NFAT pathway activator (e.g., PMA and Ionomycin) in cell culture medium at 2x the final desired concentration. The optimal concentration of the activator should be determined empirically to achieve a robust luciferase signal (typically in the EC₅₀ to EC₈₀ range).
-
Add the activator solution to all wells except for the unstimulated control wells. To the unstimulated control wells, add an equal volume of culture medium.
-
The final volume in each well should be uniform.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell line and the kinetics of reporter gene expression.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well. The volume added should be equal to the volume of culture medium in the well.
-
Incubate the plate at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Measurement of Luminescence:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the unstimulated control wells from all other readings.
-
Normalize the data by expressing the luminescence of the inhibitor-treated wells as a percentage of the luminescence of the stimulated, vehicle-treated control wells (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal, using a suitable non-linear regression analysis software.
-
Data Presentation
Due to the proprietary nature of specific data for this compound, the following tables present illustrative data for a well-characterized NFAT inhibitor, Cyclosporin A, to demonstrate how to structure and interpret the results from a luciferase reporter assay.
Table 1: Raw Luminescence Data (Relative Light Units - RLU)
| Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average RLU |
| Unstimulated Control | 1,520 | 1,480 | 1,550 | 1,517 |
| Stimulated Control (0 nM) | 85,600 | 87,200 | 86,500 | 86,433 |
| 0.1 | 84,500 | 85,100 | 84,800 | 84,800 |
| 1 | 75,300 | 76,100 | 75,800 | 75,733 |
| 10 | 44,200 | 45,000 | 44,600 | 44,600 |
| 100 | 10,500 | 10,900 | 10,700 | 10,700 |
| 1000 | 2,100 | 2,200 | 2,150 | 2,150 |
Table 2: Data Analysis and Inhibition Calculation
| Concentration (nM) | Average RLU | Background Subtracted RLU | % Activity (Normalized) | % Inhibition |
| Unstimulated Control | 1,517 | 0 | 0.00 | 100.00 |
| Stimulated Control (0 nM) | 86,433 | 84,916 | 100.00 | 0.00 |
| 0.1 | 84,800 | 83,283 | 98.08 | 1.92 |
| 1 | 75,733 | 74,216 | 87.40 | 12.60 |
| 10 | 44,600 | 43,083 | 50.74 | 49.26 |
| 100 | 10,700 | 9,183 | 10.81 | 89.19 |
| 1000 | 2,150 | 633 | 0.75 | 99.25 |
Table 3: Summary of Inhibitory Potency (Illustrative)
| Inhibitor | Target | Assay Type | IC₅₀ (nM) |
| This compound | Calcineurin-NFAT Signaling | NFAT Luciferase Reporter | Potent Inhibition Observed* |
| Cyclosporin A | Calcineurin | NFAT Luciferase Reporter | ~10 |
| FK506 | Calcineurin (via FKBP12) | NFAT Luciferase Reporter | ~1-3 |
*Note: Specific IC₅₀ value for this compound is not publicly available. The patent literature indicates potent inhibition at micromolar concentrations.[3][8]
Conclusion
The NFAT luciferase reporter assay is a powerful tool for the characterization of inhibitors of the calcineurin-NFAT signaling pathway. This document provides the necessary theoretical background, visual aids, and a detailed protocol to guide researchers in the application of this compound in this assay format. The provided data tables, while illustrative, offer a clear framework for the presentation and analysis of experimental results. By following these guidelines, researchers can effectively evaluate the inhibitory potency of this compound and advance the understanding of its therapeutic potential in various disease models.
References
- 1. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. NF-AT-luciferase reporter T cell lines as tools to screen immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing NFAT Inhibitor-2 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in the regulation of immune responses, as well as in the development and function of various other cell types, including cardiac and skeletal muscle, and neuronal cells.[1] The activation of NFAT is tightly controlled by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.[2][3] Upon an increase in intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT, often in cooperation with other transcription factors like Activator Protein-1 (AP-1), binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. These target genes include a wide array of cytokines, such as Interleukin-2 (IL-2), and other immunomodulatory proteins.
Dysregulation of the NFAT signaling pathway is implicated in a variety of pathological conditions, including autoimmune diseases, cardiac hypertrophy, and cancer.[1] Consequently, the components of this pathway, particularly calcineurin and the NFAT transcription factors themselves, have emerged as significant targets for therapeutic intervention.[4][5] NFAT Inhibitor-2 is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[2][6][7] It holds potential for the research and development of novel therapeutics for inflammatory diseases, autoimmune disorders, and other conditions associated with aberrant NFAT activation.[2][6][7]
This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter assay. This cell-based assay is a robust and sensitive method for quantifying the activity of the NFAT signaling pathway and assessing the inhibitory potential of compounds like this compound.
Principle of the NFAT Luciferase Reporter Assay
The NFAT luciferase reporter assay is a widely used method to screen for modulators of the NFAT signaling pathway. The principle of the assay is based on a genetically engineered reporter system. In this system, cells are stably or transiently transfected with a plasmid containing a luciferase gene (e.g., from Firefly or Renilla) under the transcriptional control of a promoter containing multiple tandem repeats of the NFAT response element.
When the NFAT signaling pathway is activated (e.g., by stimulating the cells with agents that increase intracellular calcium), endogenous or overexpressed NFAT is dephosphorylated by calcineurin and translocates to the nucleus. There, it binds to the NFAT response elements in the reporter plasmid, driving the expression of the luciferase enzyme. The amount of luciferase produced is directly proportional to the level of NFAT activation. By adding a specific substrate for luciferase (e.g., luciferin), a bioluminescent signal is generated, which can be quantified using a luminometer.
In the presence of an inhibitor of the NFAT pathway, such as this compound, the activation of NFAT is blocked. This leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. The potency of the inhibitor can be determined by measuring the extent of this reduction in a dose-dependent manner.
Signaling Pathway Diagram
The following diagram illustrates the key events in the NFAT signaling pathway and the point of intervention for this compound.
Caption: NFAT Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for conducting an NFAT luciferase reporter assay to evaluate the inhibitory activity of this compound.
Caption: NFAT Luciferase Reporter Assay Workflow.
Detailed Experimental Protocol
This protocol provides a general guideline for performing an NFAT luciferase reporter assay to determine the inhibitory activity of this compound. Optimization of specific conditions such as cell number, incubation times, and reagent concentrations may be necessary for different cell lines and experimental setups.
Materials and Reagents:
-
NFAT reporter cell line (e.g., Jurkat-Lucia™ NFAT cells, or HEK293 or THP-1 cells stably transfected with an NFAT-luciferase reporter construct)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
NFAT pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Phosphate-buffered saline (PBS)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent kit (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer for reading 96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the NFAT reporter cells according to the supplier's recommendations.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium at the desired density. A typical seeding density is between 20,000 and 50,000 cells per well in a 96-well plate.
-
Seed the cells into the wells of a white, opaque 96-well plate and incubate for 4-6 hours to allow them to attach and recover (for adherent cell lines).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to obtain a range of concentrations to be tested. It is recommended to prepare these dilutions at 2x the final desired concentration.
-
-
Treatment with Inhibitor:
-
Carefully remove the medium from the wells containing the seeded cells.
-
Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the inhibitor dilutions).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Stimulation of the NFAT Pathway:
-
Prepare a solution of the NFAT pathway activator (e.g., PMA and Ionomycin) in cell culture medium at 2x the final desired concentration. The optimal concentration of the activator should be determined empirically to achieve a robust luciferase signal (typically in the EC₅₀ to EC₈₀ range).
-
Add the activator solution to all wells except for the unstimulated control wells. To the unstimulated control wells, add an equal volume of culture medium.
-
The final volume in each well should be uniform.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell line and the kinetics of reporter gene expression.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well. The volume added should be equal to the volume of culture medium in the well.
-
Incubate the plate at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Measurement of Luminescence:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the unstimulated control wells from all other readings.
-
Normalize the data by expressing the luminescence of the inhibitor-treated wells as a percentage of the luminescence of the stimulated, vehicle-treated control wells (set to 100%).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal, using a suitable non-linear regression analysis software.
-
Data Presentation
Due to the proprietary nature of specific data for this compound, the following tables present illustrative data for a well-characterized NFAT inhibitor, Cyclosporin A, to demonstrate how to structure and interpret the results from a luciferase reporter assay.
Table 1: Raw Luminescence Data (Relative Light Units - RLU)
| Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average RLU |
| Unstimulated Control | 1,520 | 1,480 | 1,550 | 1,517 |
| Stimulated Control (0 nM) | 85,600 | 87,200 | 86,500 | 86,433 |
| 0.1 | 84,500 | 85,100 | 84,800 | 84,800 |
| 1 | 75,300 | 76,100 | 75,800 | 75,733 |
| 10 | 44,200 | 45,000 | 44,600 | 44,600 |
| 100 | 10,500 | 10,900 | 10,700 | 10,700 |
| 1000 | 2,100 | 2,200 | 2,150 | 2,150 |
Table 2: Data Analysis and Inhibition Calculation
| Concentration (nM) | Average RLU | Background Subtracted RLU | % Activity (Normalized) | % Inhibition |
| Unstimulated Control | 1,517 | 0 | 0.00 | 100.00 |
| Stimulated Control (0 nM) | 86,433 | 84,916 | 100.00 | 0.00 |
| 0.1 | 84,800 | 83,283 | 98.08 | 1.92 |
| 1 | 75,733 | 74,216 | 87.40 | 12.60 |
| 10 | 44,600 | 43,083 | 50.74 | 49.26 |
| 100 | 10,700 | 9,183 | 10.81 | 89.19 |
| 1000 | 2,150 | 633 | 0.75 | 99.25 |
Table 3: Summary of Inhibitory Potency (Illustrative)
| Inhibitor | Target | Assay Type | IC₅₀ (nM) |
| This compound | Calcineurin-NFAT Signaling | NFAT Luciferase Reporter | Potent Inhibition Observed* |
| Cyclosporin A | Calcineurin | NFAT Luciferase Reporter | ~10 |
| FK506 | Calcineurin (via FKBP12) | NFAT Luciferase Reporter | ~1-3 |
*Note: Specific IC₅₀ value for this compound is not publicly available. The patent literature indicates potent inhibition at micromolar concentrations.[3][8]
Conclusion
The NFAT luciferase reporter assay is a powerful tool for the characterization of inhibitors of the calcineurin-NFAT signaling pathway. This document provides the necessary theoretical background, visual aids, and a detailed protocol to guide researchers in the application of this compound in this assay format. The provided data tables, while illustrative, offer a clear framework for the presentation and analysis of experimental results. By following these guidelines, researchers can effectively evaluate the inhibitory potency of this compound and advance the understanding of its therapeutic potential in various disease models.
References
- 1. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. NF-AT-luciferase reporter T cell lines as tools to screen immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]
Application Notes and Protocols for NFAT Pathway Inhibitors in Mouse Models
A scarcity of publicly available in vivo data exists for a compound specifically designated as "NFAT Inhibitor-2." Commercial suppliers reference it as a potent inhibitor of calcineurin-NFAT signaling, linked to patent WO2016207212A1. However, detailed administration and dosage studies in mouse models for a compound with this exact name are not found in the reviewed scientific literature.
This document provides a comprehensive overview of the administration and dosage of other well-characterized inhibitors of the NFAT signaling pathway in mouse models. The provided protocols and data are based on published research for compounds with similar mechanisms of action, such as VIVIT peptides and the calcineurin inhibitor Cyclosporin A. Researchers should consider this information as a starting point for developing experimental designs for their specific NFAT inhibitor.
Data Presentation: In Vivo Administration of NFAT Pathway Inhibitors in Mice
The following table summarizes quantitative data from studies utilizing inhibitors of the calcineurin-NFAT signaling pathway in various mouse models. This information can serve as a reference for dose-ranging studies.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| 11R-VIVIT | Asparaginase (B612624) Hypersensitivity | 10 mg/kg | Intraperitoneal (IP) | With each asparaginase sensitization dose | [1] |
| dNP2-VIVIT | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µ g/mouse | Intraperitoneal (IP) | Every other day starting from day 7 | [2] |
| Cyclosporin A | Renal Ischemia-Reperfusion Injury | 3 mg/kg | Not specified | 10 minutes before ischemia | [3] |
| Cyclosporin A | Renal Ischemia-Reperfusion Injury | 10 mg/kg | Not specified | 10 minutes before ischemia | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided.
Caption: NFAT Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols for NFAT Pathway Inhibitors in Mouse Models
A scarcity of publicly available in vivo data exists for a compound specifically designated as "NFAT Inhibitor-2." Commercial suppliers reference it as a potent inhibitor of calcineurin-NFAT signaling, linked to patent WO2016207212A1. However, detailed administration and dosage studies in mouse models for a compound with this exact name are not found in the reviewed scientific literature.
This document provides a comprehensive overview of the administration and dosage of other well-characterized inhibitors of the NFAT signaling pathway in mouse models. The provided protocols and data are based on published research for compounds with similar mechanisms of action, such as VIVIT peptides and the calcineurin inhibitor Cyclosporin A. Researchers should consider this information as a starting point for developing experimental designs for their specific NFAT inhibitor.
Data Presentation: In Vivo Administration of NFAT Pathway Inhibitors in Mice
The following table summarizes quantitative data from studies utilizing inhibitors of the calcineurin-NFAT signaling pathway in various mouse models. This information can serve as a reference for dose-ranging studies.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| 11R-VIVIT | Asparaginase Hypersensitivity | 10 mg/kg | Intraperitoneal (IP) | With each asparaginase sensitization dose | [1] |
| dNP2-VIVIT | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µ g/mouse | Intraperitoneal (IP) | Every other day starting from day 7 | [2] |
| Cyclosporin A | Renal Ischemia-Reperfusion Injury | 3 mg/kg | Not specified | 10 minutes before ischemia | [3] |
| Cyclosporin A | Renal Ischemia-Reperfusion Injury | 10 mg/kg | Not specified | 10 minutes before ischemia | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided.
Caption: NFAT Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols for In Vivo Formulation of NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various developmental and physiological processes.[1][2] Dysregulation of this pathway is associated with a range of pathologies, including autoimmune diseases, inflammatory disorders, and cancer.[2][3] NFAT Inhibitor-2 is a potent small molecule inhibitor of the calcineurin-NFAT signaling pathway, offering a potential therapeutic tool for research in these areas.[4][5] These application notes provide detailed protocols for the in vivo formulation and administration of this compound for animal studies, along with a description of the relevant signaling pathway and a template for experimental design.
NFAT Signaling Pathway
The NFAT signaling cascade is primarily initiated by an increase in intracellular calcium (Ca2+) levels.[3][4] This rise in calcium activates the phosphatase calcineurin (Cn).[2][4] Activated calcineurin then dephosphorylates NFAT proteins, which are normally phosphorylated and located in the cytoplasm.[2] Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus.[2] Once in the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including those encoding cytokines like Interleukin-2 (IL-2).[1][2]
In Vivo Formulations
Proper formulation is critical for the bioavailability and efficacy of this compound in animal studies. The following are two recommended formulations based on preclinical data.[6] The choice of formulation may depend on the administration route and the specific animal model.
Table 1: In Vivo Formulations for this compound
| Formulation | Components | Solubility |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL |
| Formulation 2 | 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL |
Data sourced from MedChemExpress product information.[6]
Experimental Protocols
The following are generalized protocols for the preparation of the in vivo formulations and a representative in vivo study design. These should be adapted and optimized for specific experimental needs.
Protocol 1: Preparation of Formulation 1 (Aqueous-based)
-
Weigh the required amount of this compound.
-
Dissolve the inhibitor in DMSO to create a 10x stock solution. Use sonication if necessary to fully dissolve the compound.
-
In a separate sterile tube, add the appropriate volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add saline to the final volume and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.
Protocol 2: Preparation of Formulation 2 (Oil-based)
-
Weigh the required amount of this compound.
-
Dissolve the inhibitor in DMSO to create a 10x stock solution. Use sonication if necessary.
-
In a separate sterile tube, add the appropriate volume of corn oil.
-
Add the DMSO stock solution to the corn oil and mix thoroughly by vortexing.
-
The final solution should be clear.
Representative In Vivo Study Protocol (Template)
This protocol is a template based on studies with other NFAT inhibitors and should be optimized for this compound.
-
Animal Model: Select an appropriate animal model for the disease under investigation (e.g., BALB/c mice for an asthma model, C57BL/6 mice for an experimental autoimmune encephalomyelitis model).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common route for systemic administration. Other routes such as oral gavage or intravenous injection may be considered depending on the formulation and experimental goals.
-
Dosage: Based on studies with similar compounds, a starting dose in the range of 1-10 mg/kg could be considered. Dose-response studies are recommended to determine the optimal dose.
-
Frequency: A once-daily or every-other-day administration schedule is often used.
-
-
Monitoring: Monitor animals daily for clinical signs of disease, body weight changes, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect relevant samples for analysis. This may include:
-
Blood for cytokine analysis (e.g., IL-2, IFN-γ) or pharmacokinetic studies.
-
Tissues for histopathological examination.
-
Specific organs for measurement of inflammatory markers or gene expression analysis.
-
Data Presentation
While no specific in vivo data for this compound was identified in the public domain, the following tables provide a template for presenting key findings from animal studies.
Table 2: Example Data Table for In Vivo Efficacy
| Treatment Group | Mean Clinical Score (± SEM) | Body Weight Change (%) | Key Cytokine Level (pg/mL ± SEM) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Example Data Table for Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (ng*h/mL) | |
| Half-life (t½) (h) | |
| Bioavailability (%) |
Conclusion
This compound is a valuable tool for investigating the role of the NFAT signaling pathway in health and disease. The provided formulations and protocols offer a starting point for conducting in vivo animal studies. It is essential to perform pilot studies to determine the optimal formulation, dosage, and administration schedule for each specific animal model and research question.
References
- 1. Cell permeable NFAT inhibitory peptide Sim-2-VIVIT inhibits T-cell activation and alleviates allergic airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NFAT Inhibitor | NFAT | Tocris Bioscience [tocris.com]
- 6. Inhibition of nuclear factor of activated T cells (NFAT) c3 activation attenuates acute lung injury and pulmonary edema in murine models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various developmental and physiological processes.[1][2] Dysregulation of this pathway is associated with a range of pathologies, including autoimmune diseases, inflammatory disorders, and cancer.[2][3] NFAT Inhibitor-2 is a potent small molecule inhibitor of the calcineurin-NFAT signaling pathway, offering a potential therapeutic tool for research in these areas.[4][5] These application notes provide detailed protocols for the in vivo formulation and administration of this compound for animal studies, along with a description of the relevant signaling pathway and a template for experimental design.
NFAT Signaling Pathway
The NFAT signaling cascade is primarily initiated by an increase in intracellular calcium (Ca2+) levels.[3][4] This rise in calcium activates the phosphatase calcineurin (Cn).[2][4] Activated calcineurin then dephosphorylates NFAT proteins, which are normally phosphorylated and located in the cytoplasm.[2] Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus.[2] Once in the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including those encoding cytokines like Interleukin-2 (IL-2).[1][2]
In Vivo Formulations
Proper formulation is critical for the bioavailability and efficacy of this compound in animal studies. The following are two recommended formulations based on preclinical data.[6] The choice of formulation may depend on the administration route and the specific animal model.
Table 1: In Vivo Formulations for this compound
| Formulation | Components | Solubility |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL |
| Formulation 2 | 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL |
Data sourced from MedChemExpress product information.[6]
Experimental Protocols
The following are generalized protocols for the preparation of the in vivo formulations and a representative in vivo study design. These should be adapted and optimized for specific experimental needs.
Protocol 1: Preparation of Formulation 1 (Aqueous-based)
-
Weigh the required amount of this compound.
-
Dissolve the inhibitor in DMSO to create a 10x stock solution. Use sonication if necessary to fully dissolve the compound.
-
In a separate sterile tube, add the appropriate volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add saline to the final volume and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.
Protocol 2: Preparation of Formulation 2 (Oil-based)
-
Weigh the required amount of this compound.
-
Dissolve the inhibitor in DMSO to create a 10x stock solution. Use sonication if necessary.
-
In a separate sterile tube, add the appropriate volume of corn oil.
-
Add the DMSO stock solution to the corn oil and mix thoroughly by vortexing.
-
The final solution should be clear.
Representative In Vivo Study Protocol (Template)
This protocol is a template based on studies with other NFAT inhibitors and should be optimized for this compound.
-
Animal Model: Select an appropriate animal model for the disease under investigation (e.g., BALB/c mice for an asthma model, C57BL/6 mice for an experimental autoimmune encephalomyelitis model).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common route for systemic administration. Other routes such as oral gavage or intravenous injection may be considered depending on the formulation and experimental goals.
-
Dosage: Based on studies with similar compounds, a starting dose in the range of 1-10 mg/kg could be considered. Dose-response studies are recommended to determine the optimal dose.
-
Frequency: A once-daily or every-other-day administration schedule is often used.
-
-
Monitoring: Monitor animals daily for clinical signs of disease, body weight changes, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect relevant samples for analysis. This may include:
-
Blood for cytokine analysis (e.g., IL-2, IFN-γ) or pharmacokinetic studies.
-
Tissues for histopathological examination.
-
Specific organs for measurement of inflammatory markers or gene expression analysis.
-
Data Presentation
While no specific in vivo data for this compound was identified in the public domain, the following tables provide a template for presenting key findings from animal studies.
Table 2: Example Data Table for In Vivo Efficacy
| Treatment Group | Mean Clinical Score (± SEM) | Body Weight Change (%) | Key Cytokine Level (pg/mL ± SEM) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Example Data Table for Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (ng*h/mL) | |
| Half-life (t½) (h) | |
| Bioavailability (%) |
Conclusion
This compound is a valuable tool for investigating the role of the NFAT signaling pathway in health and disease. The provided formulations and protocols offer a starting point for conducting in vivo animal studies. It is essential to perform pilot studies to determine the optimal formulation, dosage, and administration schedule for each specific animal model and research question.
References
- 1. Cell permeable NFAT inhibitory peptide Sim-2-VIVIT inhibits T-cell activation and alleviates allergic airway inflammation and hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NFAT Inhibitor | NFAT | Tocris Bioscience [tocris.com]
- 6. Inhibition of nuclear factor of activated T cells (NFAT) c3 activation attenuates acute lung injury and pulmonary edema in murine models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NFAT Inhibitor-2 is a potent, cell-permeable small molecule that selectively inhibits the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3] This pathway is crucial in the activation of T-cells and the expression of various cytokine genes, playing a significant role in the immune response. Dysregulation of the NFAT pathway has been implicated in various conditions, including inflammatory diseases, autoimmune disorders, and some types of cancer. This compound functions by interfering with the interaction between calcineurin and NFAT, thereby preventing NFAT dephosphorylation and its subsequent translocation to the nucleus. This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and storage.
NFAT Signaling Pathway
The diagram below illustrates the simplified calcineurin-NFAT signaling pathway, which is the target of this compound.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Solubility and Stability in DMSO
Quantitative data regarding the solubility and stability of this compound in DMSO are summarized in the table below. It is crucial to use high-purity, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[1] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is recommended to aliquot the stock solution into single-use volumes.[1]
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (279.97 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1][2] |
| Storage of Stock Solution | ||
| -20°C | Stable for up to 1 month.[1][2][4] | Recommended for short-term storage. |
| -80°C | Stable for up to 6 months.[1][2][3][4] | Recommended for long-term storage. |
| Storage of Powder | ||
| -20°C | Stable for up to 3 years.[1][2][4] | |
| 4°C | Stable for up to 2 years.[1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 446.47 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Workflow for Stock Solution Preparation:
Caption: Workflow for the preparation of this compound stock solution.
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of the compound.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 4.46 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use sterile amber vials or microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and protect the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3][4]
Safety Precautions:
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
-
Handle DMSO in a well-ventilated area or under a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
Application Notes and Protocols: NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NFAT Inhibitor-2 is a potent, cell-permeable small molecule that selectively inhibits the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3] This pathway is crucial in the activation of T-cells and the expression of various cytokine genes, playing a significant role in the immune response. Dysregulation of the NFAT pathway has been implicated in various conditions, including inflammatory diseases, autoimmune disorders, and some types of cancer. This compound functions by interfering with the interaction between calcineurin and NFAT, thereby preventing NFAT dephosphorylation and its subsequent translocation to the nucleus. This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and storage.
NFAT Signaling Pathway
The diagram below illustrates the simplified calcineurin-NFAT signaling pathway, which is the target of this compound.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Solubility and Stability in DMSO
Quantitative data regarding the solubility and stability of this compound in DMSO are summarized in the table below. It is crucial to use high-purity, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[1] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is recommended to aliquot the stock solution into single-use volumes.[1]
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (279.97 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1][2] |
| Storage of Stock Solution | ||
| -20°C | Stable for up to 1 month.[1][2][4] | Recommended for short-term storage. |
| -80°C | Stable for up to 6 months.[1][2][3][4] | Recommended for long-term storage. |
| Storage of Powder | ||
| -20°C | Stable for up to 3 years.[1][2][4] | |
| 4°C | Stable for up to 2 years.[1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 446.47 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Workflow for Stock Solution Preparation:
Caption: Workflow for the preparation of this compound stock solution.
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of the compound.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 4.46 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use sterile amber vials or microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and protect the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3][4]
Safety Precautions:
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
-
Handle DMSO in a well-ventilated area or under a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
Application Notes and Protocols for NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NFAT Inhibitor-2 (CAS 422546-87-0) is a potent, cell-permeable small molecule inhibitor of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a crucial role in T-cell activation and other physiological processes by dephosphorylating NFAT transcription factors, leading to their nuclear translocation and activation of target gene expression. By targeting this pathway, this compound serves as a valuable tool for studying the physiological and pathological roles of NFAT signaling, with potential applications in research related to inflammatory diseases, autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.[1][2][3]
These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in common cell-based assays.
Product Information
| Product Name | This compound |
| CAS Number | 422546-87-0 |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S |
| Molecular Weight | 446.47 g/mol |
| Mechanism of Action | Potent inhibitor of calcineurin-NFAT signaling.[1][2][3][4] |
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Reconstitution and Handling:
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO). For example, it is soluble in DMSO at a concentration of 125 mg/mL.
-
Reconstitution: To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. For a 10 mM stock solution, dissolve 4.46 mg of this compound in 1 mL of DMSO. If necessary, use an ultrasonic bath to aid dissolution.
-
Safety Precautions: this compound is for research use only. A Safety Data Sheet (SDS) is available and should be consulted before use. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.
NFAT Signaling Pathway
The calcineurin-NFAT signaling pathway is a key regulator of cellular responses to calcium signals. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound. Optimal experimental conditions, including cell type, inhibitor concentration, and incubation times, should be determined empirically by the researcher.
NFAT-Dependent Reporter Gene Assay
This assay is the most direct method for quantifying the inhibition of NFAT transcriptional activity. A luciferase reporter construct driven by an NFAT-responsive promoter is commonly used.
Materials:
-
Jurkat cells (or other suitable cell line) stably or transiently expressing an NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NFAT-reporter cells in a 96-well plate at a density of approximately 40,000 cells per well in 80 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: Prepare a solution of PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM) in culture medium. Add 10 µL of the stimulation solution to the appropriate wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Incubate for 10-20 minutes at room temperature, protected from light. Measure luminescence using a plate luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated, stimulated cells). Plot the normalized data against the inhibitor concentration to determine the IC₅₀ value.
Western Blot for NFAT Nuclear Translocation
This protocol allows for the qualitative or semi-quantitative assessment of NFAT nuclear translocation, a key step in its activation.
Materials:
-
Cell line responsive to NFAT activation (e.g., Jurkat, HEK293T).
-
This compound.
-
Stimulating agents (e.g., PMA and Ionomycin).
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-NFATc1 or anti-NFATc2, and antibodies for loading controls (e.g., anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA and Ionomycin for 30-60 minutes.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NFAT antibody and loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the amount of NFAT protein in the nuclear and cytoplasmic fractions across different treatment conditions.
Cell Viability/Cytotoxicity Assay
It is important to assess whether the observed inhibition of NFAT signaling is due to the specific action of the inhibitor or a general cytotoxic effect.
Materials:
-
Cell line used in the primary assays.
-
This compound.
-
Cell viability assay kit (e.g., MTT, MTS, or a kit based on Calcein AM/EthD-1).
-
96-well tissue culture plates.
-
Microplate reader (absorbance or fluorescence).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, including concentrations used in the functional assays and higher. Include a vehicle control and a positive control for cytotoxicity (e.g., saponin).
-
Incubation: Incubate for the same duration as the primary functional assay (e.g., 24 hours).
-
Assay Procedure: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the effects of this compound.
References
Application Notes and Protocols for NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NFAT Inhibitor-2 (CAS 422546-87-0) is a potent, cell-permeable small molecule inhibitor of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a crucial role in T-cell activation and other physiological processes by dephosphorylating NFAT transcription factors, leading to their nuclear translocation and activation of target gene expression. By targeting this pathway, this compound serves as a valuable tool for studying the physiological and pathological roles of NFAT signaling, with potential applications in research related to inflammatory diseases, autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.[1][2][3]
These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in common cell-based assays.
Product Information
| Product Name | This compound |
| CAS Number | 422546-87-0 |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S |
| Molecular Weight | 446.47 g/mol |
| Mechanism of Action | Potent inhibitor of calcineurin-NFAT signaling.[1][2][3][4] |
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Reconstitution and Handling:
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO). For example, it is soluble in DMSO at a concentration of 125 mg/mL.
-
Reconstitution: To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. For a 10 mM stock solution, dissolve 4.46 mg of this compound in 1 mL of DMSO. If necessary, use an ultrasonic bath to aid dissolution.
-
Safety Precautions: this compound is for research use only. A Safety Data Sheet (SDS) is available and should be consulted before use. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.
NFAT Signaling Pathway
The calcineurin-NFAT signaling pathway is a key regulator of cellular responses to calcium signals. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound. Optimal experimental conditions, including cell type, inhibitor concentration, and incubation times, should be determined empirically by the researcher.
NFAT-Dependent Reporter Gene Assay
This assay is the most direct method for quantifying the inhibition of NFAT transcriptional activity. A luciferase reporter construct driven by an NFAT-responsive promoter is commonly used.
Materials:
-
Jurkat cells (or other suitable cell line) stably or transiently expressing an NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NFAT-reporter cells in a 96-well plate at a density of approximately 40,000 cells per well in 80 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: Prepare a solution of PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM) in culture medium. Add 10 µL of the stimulation solution to the appropriate wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Incubate for 10-20 minutes at room temperature, protected from light. Measure luminescence using a plate luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated, stimulated cells). Plot the normalized data against the inhibitor concentration to determine the IC₅₀ value.
Western Blot for NFAT Nuclear Translocation
This protocol allows for the qualitative or semi-quantitative assessment of NFAT nuclear translocation, a key step in its activation.
Materials:
-
Cell line responsive to NFAT activation (e.g., Jurkat, HEK293T).
-
This compound.
-
Stimulating agents (e.g., PMA and Ionomycin).
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-NFATc1 or anti-NFATc2, and antibodies for loading controls (e.g., anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA and Ionomycin for 30-60 minutes.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NFAT antibody and loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the amount of NFAT protein in the nuclear and cytoplasmic fractions across different treatment conditions.
Cell Viability/Cytotoxicity Assay
It is important to assess whether the observed inhibition of NFAT signaling is due to the specific action of the inhibitor or a general cytotoxic effect.
Materials:
-
Cell line used in the primary assays.
-
This compound.
-
Cell viability assay kit (e.g., MTT, MTS, or a kit based on Calcein AM/EthD-1).
-
96-well tissue culture plates.
-
Microplate reader (absorbance or fluorescence).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, including concentrations used in the functional assays and higher. Include a vehicle control and a positive control for cytotoxicity (e.g., saponin).
-
Incubation: Incubate for the same duration as the primary functional assay (e.g., 24 hours).
-
Assay Procedure: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the effects of this compound.
References
Application of NFAT Inhibitor-2 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NFAT Inhibitor-2 in high-throughput screening (HTS) campaigns aimed at identifying modulators of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.
Introduction
The NFAT family of transcription factors plays a crucial role in the regulation of immune responses, as well as in the development and function of various other cell types, including cardiac and skeletal muscle, and neuronal cells. The activation of NFAT is tightly controlled by the calcium-calmodulin-dependent phosphatase, calcineurin. Upon an increase in intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including cytokines like Interleukin-2 (IL-2). Dysregulation of the NFAT signaling pathway is implicated in numerous diseases, such as autoimmune disorders, cardiac hypertrophy, and cancer, making it a prime target for therapeutic intervention.
This compound is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1] It offers a valuable tool for researchers studying the physiological and pathological roles of this pathway and for the discovery of novel therapeutic agents. This document outlines its application in HTS for the identification of new modulators of NFAT activity.
NFAT Signaling Pathway
The calcineurin-NFAT signaling cascade is a key pathway in cellular signal transduction. The process begins with signals that elevate intracellular calcium concentrations, leading to the activation of calcineurin. Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, thereby activating their transcription. This compound acts by disrupting the interaction between calcineurin and NFAT, thus preventing NFAT dephosphorylation and subsequent nuclear translocation.
Data Presentation
Quantitative data for NFAT inhibitors are crucial for evaluating their potency and for the validation of HTS assays. While specific IC50 values for "this compound" are not publicly available, the following tables provide representative data for the well-characterized VIVIT peptide, often referred to generically as an "NFAT inhibitor," which also functions by inhibiting the calcineurin-NFAT interaction. This data can serve as a benchmark for HTS campaigns.
Table 1: Inhibitory Activity of VIVIT Peptide
| Assay Type | System | Parameter | Value | Reference |
| NFAT-dependent Gene Expression | Jurkat T-cells | IC50 | ~1 µM | [Aramburu et al., 1999] |
| Calcineurin-NFAT Interaction | Fluorescence Polarization | IC50 | 4.1 µM | [Roehrl et al., 2004] |
| NFAT Nuclear Translocation | GFP-NFAT expressing cells | Inhibition at 0.5 µM | ~65% | [Noguchi et al., 2004] |
Table 2: Typical HTS Assay Performance Metrics for NFAT Reporter Assays
| Assay Type | Cell Line | Parameter | Value | Interpretation |
| Luciferase Reporter Assay | Jurkat-Lucia™ NFAT | Z'-factor | ≥ 0.5 | Excellent assay quality |
| Fluorescent Protein Reporter Assay | HEK293 with NFAT-RFP | Signal-to-Background | > 5 | Robust assay window |
Experimental Protocols
High-throughput screening for modulators of the NFAT pathway can be conducted using various assay formats. Below are detailed protocols for two common HTS methods: a cell-based reporter gene assay and a biochemical fluorescence polarization assay.
Protocol 1: NFAT-Luciferase Reporter Gene HTS Assay
This cell-based assay utilizes a reporter cell line, such as Jurkat-Lucia™ NFAT cells, which stably express a luciferase gene under the control of an NFAT-responsive promoter. Inhibition of the NFAT pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Materials:
-
Jurkat-Lucia™ NFAT cells
-
Assay medium: RPMI 1640, 10% FBS, 1% Penicillin/Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound (or other test compounds)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
384-well white, solid-bottom assay plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture Jurkat-Lucia™ NFAT cells according to the supplier's recommendations.
-
On the day of the assay, harvest cells and resuspend in assay medium to a density of 1 x 10^6 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare a compound plate by serially diluting this compound and other test compounds in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 100 nL) of each compound solution to the cell plate.
-
For controls, add DMSO only (negative control) and a known NFAT inhibitor like Cyclosporin A (positive control) to designated wells.
-
-
Cell Stimulation:
-
Prepare a stimulation solution of PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM) in assay medium.
-
Add 20 µL of the stimulation solution to all wells except for the unstimulated control wells. To these, add 20 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for each plate to assess assay quality. A Z'-factor ≥ 0.5 is generally considered excellent for HTS.
-
Protocol 2: Fluorescence Polarization (FP) HTS Assay for Calcineurin-NFAT Interaction
This biochemical assay measures the disruption of the interaction between calcineurin and a fluorescently labeled peptide derived from the NFAT protein (e.g., a VIVIT peptide). Small molecules that inhibit this interaction will cause a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human calcineurin A
-
Fluorescently labeled NFAT peptide (e.g., FITC-VIVIT)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl2, 0.5 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds)
-
384-well low-volume black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of calcineurin A and the fluorescently labeled NFAT peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of calcineurin that gives a stable and robust polarization signal.
-
-
Compound Plating:
-
Prepare a compound plate with serial dilutions of this compound and other test compounds in DMSO.
-
-
Assay Reaction:
-
Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well assay plate.
-
Add 10 µL of the calcineurin solution to each well.
-
Add 10 µL of the fluorescent NFAT peptide solution to each well.
-
Include wells with DMSO only (high polarization signal) and a known inhibitor or excess unlabeled peptide (low polarization signal) as controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each compound.
-
Determine the percentage of inhibition and calculate IC50 values for active compounds.
-
Calculate the Z'-factor for each plate to validate the assay performance.
-
High-Throughput Screening Workflow
A typical HTS campaign to identify novel NFAT inhibitors involves several stages, from primary screening of a large compound library to secondary assays and hit validation.
References
Application of NFAT Inhibitor-2 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NFAT Inhibitor-2 in high-throughput screening (HTS) campaigns aimed at identifying modulators of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.
Introduction
The NFAT family of transcription factors plays a crucial role in the regulation of immune responses, as well as in the development and function of various other cell types, including cardiac and skeletal muscle, and neuronal cells. The activation of NFAT is tightly controlled by the calcium-calmodulin-dependent phosphatase, calcineurin. Upon an increase in intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including cytokines like Interleukin-2 (IL-2). Dysregulation of the NFAT signaling pathway is implicated in numerous diseases, such as autoimmune disorders, cardiac hypertrophy, and cancer, making it a prime target for therapeutic intervention.
This compound is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1] It offers a valuable tool for researchers studying the physiological and pathological roles of this pathway and for the discovery of novel therapeutic agents. This document outlines its application in HTS for the identification of new modulators of NFAT activity.
NFAT Signaling Pathway
The calcineurin-NFAT signaling cascade is a key pathway in cellular signal transduction. The process begins with signals that elevate intracellular calcium concentrations, leading to the activation of calcineurin. Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, thereby activating their transcription. This compound acts by disrupting the interaction between calcineurin and NFAT, thus preventing NFAT dephosphorylation and subsequent nuclear translocation.
Data Presentation
Quantitative data for NFAT inhibitors are crucial for evaluating their potency and for the validation of HTS assays. While specific IC50 values for "this compound" are not publicly available, the following tables provide representative data for the well-characterized VIVIT peptide, often referred to generically as an "NFAT inhibitor," which also functions by inhibiting the calcineurin-NFAT interaction. This data can serve as a benchmark for HTS campaigns.
Table 1: Inhibitory Activity of VIVIT Peptide
| Assay Type | System | Parameter | Value | Reference |
| NFAT-dependent Gene Expression | Jurkat T-cells | IC50 | ~1 µM | [Aramburu et al., 1999] |
| Calcineurin-NFAT Interaction | Fluorescence Polarization | IC50 | 4.1 µM | [Roehrl et al., 2004] |
| NFAT Nuclear Translocation | GFP-NFAT expressing cells | Inhibition at 0.5 µM | ~65% | [Noguchi et al., 2004] |
Table 2: Typical HTS Assay Performance Metrics for NFAT Reporter Assays
| Assay Type | Cell Line | Parameter | Value | Interpretation |
| Luciferase Reporter Assay | Jurkat-Lucia™ NFAT | Z'-factor | ≥ 0.5 | Excellent assay quality |
| Fluorescent Protein Reporter Assay | HEK293 with NFAT-RFP | Signal-to-Background | > 5 | Robust assay window |
Experimental Protocols
High-throughput screening for modulators of the NFAT pathway can be conducted using various assay formats. Below are detailed protocols for two common HTS methods: a cell-based reporter gene assay and a biochemical fluorescence polarization assay.
Protocol 1: NFAT-Luciferase Reporter Gene HTS Assay
This cell-based assay utilizes a reporter cell line, such as Jurkat-Lucia™ NFAT cells, which stably express a luciferase gene under the control of an NFAT-responsive promoter. Inhibition of the NFAT pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Materials:
-
Jurkat-Lucia™ NFAT cells
-
Assay medium: RPMI 1640, 10% FBS, 1% Penicillin/Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound (or other test compounds)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
384-well white, solid-bottom assay plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture Jurkat-Lucia™ NFAT cells according to the supplier's recommendations.
-
On the day of the assay, harvest cells and resuspend in assay medium to a density of 1 x 10^6 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare a compound plate by serially diluting this compound and other test compounds in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 100 nL) of each compound solution to the cell plate.
-
For controls, add DMSO only (negative control) and a known NFAT inhibitor like Cyclosporin A (positive control) to designated wells.
-
-
Cell Stimulation:
-
Prepare a stimulation solution of PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM) in assay medium.
-
Add 20 µL of the stimulation solution to all wells except for the unstimulated control wells. To these, add 20 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for each plate to assess assay quality. A Z'-factor ≥ 0.5 is generally considered excellent for HTS.
-
Protocol 2: Fluorescence Polarization (FP) HTS Assay for Calcineurin-NFAT Interaction
This biochemical assay measures the disruption of the interaction between calcineurin and a fluorescently labeled peptide derived from the NFAT protein (e.g., a VIVIT peptide). Small molecules that inhibit this interaction will cause a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human calcineurin A
-
Fluorescently labeled NFAT peptide (e.g., FITC-VIVIT)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl2, 0.5 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds)
-
384-well low-volume black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of calcineurin A and the fluorescently labeled NFAT peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of calcineurin that gives a stable and robust polarization signal.
-
-
Compound Plating:
-
Prepare a compound plate with serial dilutions of this compound and other test compounds in DMSO.
-
-
Assay Reaction:
-
Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well assay plate.
-
Add 10 µL of the calcineurin solution to each well.
-
Add 10 µL of the fluorescent NFAT peptide solution to each well.
-
Include wells with DMSO only (high polarization signal) and a known inhibitor or excess unlabeled peptide (low polarization signal) as controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each compound.
-
Determine the percentage of inhibition and calculate IC50 values for active compounds.
-
Calculate the Z'-factor for each plate to validate the assay performance.
-
High-Throughput Screening Workflow
A typical HTS campaign to identify novel NFAT inhibitors involves several stages, from primary screening of a large compound library to secondary assays and hit validation.
References
Application Notes and Protocols for NFAT Inhibitor-2 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial to the immune response, particularly in the activation and differentiation of T-cells.[1] Upon T-cell receptor (TCR) engagement, a calcium signaling cascade activates the phosphatase calcineurin, which dephosphorylates NFAT proteins, leading to their nuclear translocation and the transcription of key immunomodulatory genes, including cytokines like Interleukin-2 (IL-2). Dysregulation of the NFAT signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a prime target for therapeutic intervention.
NFAT Inhibitor-2 is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway. Unlike broader immunosuppressants such as cyclosporin (B1163) A and tacrolimus (B1663567) which target the general phosphatase activity of calcineurin, this compound specifically disrupts the interaction between calcineurin and NFAT.[1][2] This targeted mechanism of action is expected to reduce the off-target effects and toxicity associated with conventional calcineurin inhibitors. These application notes provide detailed protocols for utilizing this compound to study its effects in preclinical models of autoimmune diseases.
Mechanism of Action
This compound is a cell-permeable peptide that competitively binds to the NFAT docking site on calcineurin, thereby preventing the dephosphorylation and subsequent nuclear translocation of NFATc proteins. This leads to the downstream inhibition of NFAT-dependent gene transcription, including the expression of pro-inflammatory cytokines that drive autoimmune pathology.
In Vitro Applications
T-Cell Differentiation Assays
NFAT signaling is critical for the differentiation of naïve CD4+ T-cells into various effector subsets, including Th1, Th2, and Th17 cells, which are key drivers of different autoimmune pathologies. This compound can be used to investigate the role of NFAT in this process and to assess its potential to skew T-cell differentiation towards a less inflammatory phenotype.
Quantitative Data Summary: Effect of a Selective NFAT Inhibitor (VIVIT peptide) on T-Helper Cell Differentiation
| T-Helper Subset | Key Cytokines | Effect of NFAT Inhibitor | Reference |
| Th1 | IFN-γ | Significant Inhibition | --INVALID-LINK-- |
| Th17 | IL-17A | Significant Inhibition | --INVALID-LINK-- |
| Th2 | IL-4 | No Significant Inhibition | --INVALID-LINK-- |
| Treg | Foxp3 | No Significant Inhibition | --INVALID-LINK-- |
Protocol: In Vitro T-Helper Cell Differentiation
References
Application Notes and Protocols for NFAT Inhibitor-2 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial to the immune response, particularly in the activation and differentiation of T-cells.[1] Upon T-cell receptor (TCR) engagement, a calcium signaling cascade activates the phosphatase calcineurin, which dephosphorylates NFAT proteins, leading to their nuclear translocation and the transcription of key immunomodulatory genes, including cytokines like Interleukin-2 (IL-2). Dysregulation of the NFAT signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a prime target for therapeutic intervention.
NFAT Inhibitor-2 is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway. Unlike broader immunosuppressants such as cyclosporin A and tacrolimus which target the general phosphatase activity of calcineurin, this compound specifically disrupts the interaction between calcineurin and NFAT.[1][2] This targeted mechanism of action is expected to reduce the off-target effects and toxicity associated with conventional calcineurin inhibitors. These application notes provide detailed protocols for utilizing this compound to study its effects in preclinical models of autoimmune diseases.
Mechanism of Action
This compound is a cell-permeable peptide that competitively binds to the NFAT docking site on calcineurin, thereby preventing the dephosphorylation and subsequent nuclear translocation of NFATc proteins. This leads to the downstream inhibition of NFAT-dependent gene transcription, including the expression of pro-inflammatory cytokines that drive autoimmune pathology.
In Vitro Applications
T-Cell Differentiation Assays
NFAT signaling is critical for the differentiation of naïve CD4+ T-cells into various effector subsets, including Th1, Th2, and Th17 cells, which are key drivers of different autoimmune pathologies. This compound can be used to investigate the role of NFAT in this process and to assess its potential to skew T-cell differentiation towards a less inflammatory phenotype.
Quantitative Data Summary: Effect of a Selective NFAT Inhibitor (VIVIT peptide) on T-Helper Cell Differentiation
| T-Helper Subset | Key Cytokines | Effect of NFAT Inhibitor | Reference |
| Th1 | IFN-γ | Significant Inhibition | --INVALID-LINK-- |
| Th17 | IL-17A | Significant Inhibition | --INVALID-LINK-- |
| Th2 | IL-4 | No Significant Inhibition | --INVALID-LINK-- |
| Treg | Foxp3 | No Significant Inhibition | --INVALID-LINK-- |
Protocol: In Vitro T-Helper Cell Differentiation
References
Application Notes: Utilizing NFAT Inhibitor MA242 in Cancer Cell Line Research
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of various cellular processes, including proliferation, survival, angiogenesis, and invasion.[1][2] Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1][2] While the term "NFAT Inhibitor-2" does not correspond to a specific, widely recognized compound in the scientific literature, this document will focus on a well-characterized, potent small molecule inhibitor of NFAT, MA242 . MA242 is a dual inhibitor of both NFAT1 and the oncoprotein Murine Double Minute 2 (MDM2), offering a multi-faceted approach to cancer therapy.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of MA242 in cancer cell line research.
Mechanism of Action
The NFAT family of transcription factors (NFAT1-4) are calcium-responsive proteins that, in their inactive state, reside in the cytoplasm in a phosphorylated form.[2] Upon stimulation by signals that increase intracellular calcium, the phosphatase calcineurin is activated.[2][6] Calcineurin then dephosphorylates NFAT proteins, exposing a nuclear localization signal and leading to their translocation into the nucleus.[2][7] In the nucleus, NFATs cooperate with other transcription factors to regulate the expression of genes involved in cancer progression.[2][7]
MA242 exhibits a dual mechanism of action:
-
NFAT1 Inhibition : MA242 disrupts the transcriptional activity of NFAT1. Specifically, it has been shown to inhibit NFAT1-mediated transcription of the MDM2 P2 promoter.[5][8]
-
MDM2 Inhibition : MA242 directly binds to the MDM2 protein, inducing its degradation.[5][9] MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can lead to the accumulation of p53 and subsequent cell cycle arrest and apoptosis.[3] Importantly, MA242's anti-cancer effects have been observed in both p53 wild-type and p53-mutant cancer cell lines, indicating a broader therapeutic potential.[4][9][10]
Quantitative Data: In Vitro Efficacy of MA242
The following tables summarize the reported in vitro efficacy of MA242 across various cancer cell lines.
Table 1: IC50 Values of MA242 in Breast Cancer Cell Lines [9]
| Cell Line | p53 Status | IC50 (µM) |
| MCF7 | Wild-type | 0.98 |
| MDA-MB-231 | Mutant | 0.46 |
Table 2: IC50 Values of MA242 in Pancreatic Cancer Cell Lines [10]
| Cell Line | IC50 Range (µM) |
| AsPC-1 | 0.1 - 0.4 |
| Panc-1 | 0.1 - 0.4 |
Table 3: Effects of MA242 on Cell Cycle and Apoptosis in Breast Cancer Cell Lines (at 1 µM) [9]
| Cell Line | Effect | Observation |
| MCF7 | Cell Cycle | G2 phase arrest |
| Apoptosis | 10-fold increase | |
| MDA-MB-231 | Cell Cycle | G2 phase arrest |
| Apoptosis | 8-fold increase |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2-NFAT1 Dual Inhibitor, MA242: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2-NFAT1 dual inhibitor, MA242: Effective against hepatocellular carcinoma, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcineurin/NFAT pathway is activated in diagnostic breast cancer cases and is essential to survival and metastasis of mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NFAT Proteins: Emerging Roles in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MA-242 exerts potent antitumor activity by modulating metabolic pathways in breast cancer | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing NFAT Inhibitor MA242 in Cancer Cell Line Research
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of various cellular processes, including proliferation, survival, angiogenesis, and invasion.[1][2] Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1][2] While the term "NFAT Inhibitor-2" does not correspond to a specific, widely recognized compound in the scientific literature, this document will focus on a well-characterized, potent small molecule inhibitor of NFAT, MA242 . MA242 is a dual inhibitor of both NFAT1 and the oncoprotein Murine Double Minute 2 (MDM2), offering a multi-faceted approach to cancer therapy.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of MA242 in cancer cell line research.
Mechanism of Action
The NFAT family of transcription factors (NFAT1-4) are calcium-responsive proteins that, in their inactive state, reside in the cytoplasm in a phosphorylated form.[2] Upon stimulation by signals that increase intracellular calcium, the phosphatase calcineurin is activated.[2][6] Calcineurin then dephosphorylates NFAT proteins, exposing a nuclear localization signal and leading to their translocation into the nucleus.[2][7] In the nucleus, NFATs cooperate with other transcription factors to regulate the expression of genes involved in cancer progression.[2][7]
MA242 exhibits a dual mechanism of action:
-
NFAT1 Inhibition : MA242 disrupts the transcriptional activity of NFAT1. Specifically, it has been shown to inhibit NFAT1-mediated transcription of the MDM2 P2 promoter.[5][8]
-
MDM2 Inhibition : MA242 directly binds to the MDM2 protein, inducing its degradation.[5][9] MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can lead to the accumulation of p53 and subsequent cell cycle arrest and apoptosis.[3] Importantly, MA242's anti-cancer effects have been observed in both p53 wild-type and p53-mutant cancer cell lines, indicating a broader therapeutic potential.[4][9][10]
Quantitative Data: In Vitro Efficacy of MA242
The following tables summarize the reported in vitro efficacy of MA242 across various cancer cell lines.
Table 1: IC50 Values of MA242 in Breast Cancer Cell Lines [9]
| Cell Line | p53 Status | IC50 (µM) |
| MCF7 | Wild-type | 0.98 |
| MDA-MB-231 | Mutant | 0.46 |
Table 2: IC50 Values of MA242 in Pancreatic Cancer Cell Lines [10]
| Cell Line | IC50 Range (µM) |
| AsPC-1 | 0.1 - 0.4 |
| Panc-1 | 0.1 - 0.4 |
Table 3: Effects of MA242 on Cell Cycle and Apoptosis in Breast Cancer Cell Lines (at 1 µM) [9]
| Cell Line | Effect | Observation |
| MCF7 | Cell Cycle | G2 phase arrest |
| Apoptosis | 10-fold increase | |
| MDA-MB-231 | Cell Cycle | G2 phase arrest |
| Apoptosis | 8-fold increase |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2-NFAT1 Dual Inhibitor, MA242: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2-NFAT1 dual inhibitor, MA242: Effective against hepatocellular carcinoma, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcineurin/NFAT pathway is activated in diagnostic breast cancer cases and is essential to survival and metastasis of mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NFAT Proteins: Emerging Roles in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MA-242 exerts potent antitumor activity by modulating metabolic pathways in breast cancer | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Use of NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of NFAT Inhibitor-2, a potent modulator of the calcineurin-NFAT signaling pathway. The provided information is intended to guide researchers in designing and executing experiments to study the effects of this inhibitor on various cellular processes.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in both immune and non-immune cell types.[1][2] The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin.[1][3][4] Upon stimulation that increases intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1][3][4] In the nucleus, NFAT collaborates with other transcription factors to regulate the expression of genes involved in cell activation, proliferation, differentiation, and apoptosis.[2][5]
This compound is a potent inhibitor of calcineurin-NFAT signaling.[6] By targeting this pathway, this compound provides a valuable tool for investigating the physiological and pathological roles of NFAT in various in vitro models. These models include, but are not limited to, inflammatory diseases, autoimmune disorders, cardiovascular diseases, and cancer.[6][7]
Mechanism of Action
NFAT inhibitors, including this compound, typically function by disrupting the interaction between calcineurin and NFAT.[7][8][9] This prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and inhibiting the transcription of its target genes. More specific inhibitors, like the VIVIT peptide, are designed to selectively block the calcineurin-NFAT interaction without affecting the general phosphatase activity of calcineurin.[9][10]
Data Presentation
The following tables summarize typical starting concentrations and treatment durations for pan-NFAT inhibitors in various in vitro assays. It is crucial to note that the optimal concentration and duration for this compound should be empirically determined for each specific cell type and experimental condition. A dose-response experiment is highly recommended as a preliminary step.
Table 1: Recommended Concentration Ranges of Common NFAT Inhibitors for In Vitro Assays
| Inhibitor | Cell Type | Assay | Typical Concentration Range |
| Cyclosporin A (CsA) | Jurkat T-cells, Primary T-cells | NFAT Reporter Assay, Cytokine Release | 0.1 - 1 µM |
| Human Keratinocytes | Autophagy Analysis | 5 µM | |
| Retinoblastoma cells | Proliferation, Apoptosis | 0.5 - 5 µM | |
| FK506 (Tacrolimus) | Jurkat T-cells, Primary T-cells | NFAT Reporter Assay, IL-2 Production | 0.1 - 100 nM |
| Vascular Smooth Muscle Cells | Nitric Oxide Production | 0.01 - 10 µM | |
| VIVIT Peptide / 11R-VIVIT | Jurkat T-cells, Primary T-cells | NFAT Reporter Assay, T-cell differentiation | 1 - 10 µM |
| Human Glioma Cells | NFAT Reporter Assay | 1 - 50 µM | |
| Bone Marrow-Derived Macrophages | Cytokine Expression | 1 µM |
Table 2: Recommended Treatment Durations for In Vitro Assays with NFAT Inhibitors
| Assay Type | Typical Treatment Duration | Notes |
| NFAT Luciferase Reporter Assay | 6 - 25 hours | Signal detection window depends on the specific reporter construct and cell type. A time-course experiment is advisable. |
| Cytokine Release Assay (e.g., ELISA, Multiplex) | 24 - 48 hours | Supernatants are typically collected after this period to measure secreted cytokines. |
| T-cell Proliferation Assay (e.g., MTT, CFSE) | 48 - 72 hours | Allows for sufficient time for cell division to occur and for inhibitory effects to be observed. |
| Western Blot for Protein Expression/Phosphorylation | 30 minutes - 24 hours | Short-term treatment (30 min - 4h) is often used to assess changes in protein phosphorylation and subcellular localization. Longer treatments (12 - 24h) can be used to evaluate changes in total protein expression. |
| Quantitative PCR (qPCR) for Gene Expression | 6 - 24 hours | Optimal time point depends on the kinetics of target gene transcription. |
| Immunocytochemistry/Immunofluorescence | 4 - 24 hours | To visualize changes in the subcellular localization of NFAT. |
| Cell Differentiation Assays | Several days (e.g., 5 - 14 days) | For studies investigating the role of NFAT in cellular differentiation processes, prolonged treatment may be necessary. |
Experimental Protocols
NFAT-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT.
-
Materials:
-
NFAT Luciferase Reporter Jurkat Cells (or other suitable cell line)
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Stimulating agents (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies)
-
Luciferase Assay Reagent
-
White, clear-bottom 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed the NFAT luciferase reporter cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL PMA and 1 µM Ionomycin).
-
Incubate the plate at 37°C in a CO2 incubator for 6 to 24 hours.[11][12]
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Cytokine Release Assay
This protocol is designed to measure the effect of this compound on the secretion of NFAT-dependent cytokines like IL-2 and TNF-α.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., Jurkat T-cells)
-
Cell Culture Medium
-
This compound
-
Stimulating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)
-
ELISA or Multiplex Assay Kit for the cytokine of interest
-
96-well cell culture plates
-
-
Protocol:
-
Isolate and seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with pre-coated anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Incubate the cells for 24 to 48 hours at 37°C.[13]
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the secreted cytokine in the supernatant using an appropriate ELISA or multiplex assay kit, following the manufacturer's protocol.
-
T-cell Proliferation Assay
This assay assesses the impact of this compound on T-cell proliferation.
-
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
Cell Culture Medium
-
This compound
-
Stimulating agents (e.g., anti-CD3/CD28 beads or PHA)
-
MTT or CFSE cell proliferation assay kit
-
96-well cell culture plates
-
-
Protocol (MTT Assay):
-
Seed T-cells at a density of 1-5 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with the chosen mitogen.
-
Incubate for 48 to 72 hours at 37°C.[14]
-
Add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the effect of the inhibitor on cell viability and proliferation.
-
Mandatory Visualizations
Caption: Simplified NFAT signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. promega.de [promega.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NFAT (Luc) Jurkat Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 8. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. criver.com [criver.com]
- 14. miR-20b Inhibits T Cell Proliferation and Activation via NFAT Signaling Pathway in Thymoma-Associated Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of NFAT Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of NFAT Inhibitor-2, a potent modulator of the calcineurin-NFAT signaling pathway. The provided information is intended to guide researchers in designing and executing experiments to study the effects of this inhibitor on various cellular processes.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in both immune and non-immune cell types.[1][2] The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin.[1][3][4] Upon stimulation that increases intracellular calcium levels, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1][3][4] In the nucleus, NFAT collaborates with other transcription factors to regulate the expression of genes involved in cell activation, proliferation, differentiation, and apoptosis.[2][5]
This compound is a potent inhibitor of calcineurin-NFAT signaling.[6] By targeting this pathway, this compound provides a valuable tool for investigating the physiological and pathological roles of NFAT in various in vitro models. These models include, but are not limited to, inflammatory diseases, autoimmune disorders, cardiovascular diseases, and cancer.[6][7]
Mechanism of Action
NFAT inhibitors, including this compound, typically function by disrupting the interaction between calcineurin and NFAT.[7][8][9] This prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and inhibiting the transcription of its target genes. More specific inhibitors, like the VIVIT peptide, are designed to selectively block the calcineurin-NFAT interaction without affecting the general phosphatase activity of calcineurin.[9][10]
Data Presentation
The following tables summarize typical starting concentrations and treatment durations for pan-NFAT inhibitors in various in vitro assays. It is crucial to note that the optimal concentration and duration for this compound should be empirically determined for each specific cell type and experimental condition. A dose-response experiment is highly recommended as a preliminary step.
Table 1: Recommended Concentration Ranges of Common NFAT Inhibitors for In Vitro Assays
| Inhibitor | Cell Type | Assay | Typical Concentration Range |
| Cyclosporin A (CsA) | Jurkat T-cells, Primary T-cells | NFAT Reporter Assay, Cytokine Release | 0.1 - 1 µM |
| Human Keratinocytes | Autophagy Analysis | 5 µM | |
| Retinoblastoma cells | Proliferation, Apoptosis | 0.5 - 5 µM | |
| FK506 (Tacrolimus) | Jurkat T-cells, Primary T-cells | NFAT Reporter Assay, IL-2 Production | 0.1 - 100 nM |
| Vascular Smooth Muscle Cells | Nitric Oxide Production | 0.01 - 10 µM | |
| VIVIT Peptide / 11R-VIVIT | Jurkat T-cells, Primary T-cells | NFAT Reporter Assay, T-cell differentiation | 1 - 10 µM |
| Human Glioma Cells | NFAT Reporter Assay | 1 - 50 µM | |
| Bone Marrow-Derived Macrophages | Cytokine Expression | 1 µM |
Table 2: Recommended Treatment Durations for In Vitro Assays with NFAT Inhibitors
| Assay Type | Typical Treatment Duration | Notes |
| NFAT Luciferase Reporter Assay | 6 - 25 hours | Signal detection window depends on the specific reporter construct and cell type. A time-course experiment is advisable. |
| Cytokine Release Assay (e.g., ELISA, Multiplex) | 24 - 48 hours | Supernatants are typically collected after this period to measure secreted cytokines. |
| T-cell Proliferation Assay (e.g., MTT, CFSE) | 48 - 72 hours | Allows for sufficient time for cell division to occur and for inhibitory effects to be observed. |
| Western Blot for Protein Expression/Phosphorylation | 30 minutes - 24 hours | Short-term treatment (30 min - 4h) is often used to assess changes in protein phosphorylation and subcellular localization. Longer treatments (12 - 24h) can be used to evaluate changes in total protein expression. |
| Quantitative PCR (qPCR) for Gene Expression | 6 - 24 hours | Optimal time point depends on the kinetics of target gene transcription. |
| Immunocytochemistry/Immunofluorescence | 4 - 24 hours | To visualize changes in the subcellular localization of NFAT. |
| Cell Differentiation Assays | Several days (e.g., 5 - 14 days) | For studies investigating the role of NFAT in cellular differentiation processes, prolonged treatment may be necessary. |
Experimental Protocols
NFAT-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT.
-
Materials:
-
NFAT Luciferase Reporter Jurkat Cells (or other suitable cell line)
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Stimulating agents (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies)
-
Luciferase Assay Reagent
-
White, clear-bottom 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed the NFAT luciferase reporter cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL PMA and 1 µM Ionomycin).
-
Incubate the plate at 37°C in a CO2 incubator for 6 to 24 hours.[11][12]
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Cytokine Release Assay
This protocol is designed to measure the effect of this compound on the secretion of NFAT-dependent cytokines like IL-2 and TNF-α.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., Jurkat T-cells)
-
Cell Culture Medium
-
This compound
-
Stimulating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)
-
ELISA or Multiplex Assay Kit for the cytokine of interest
-
96-well cell culture plates
-
-
Protocol:
-
Isolate and seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with pre-coated anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Incubate the cells for 24 to 48 hours at 37°C.[13]
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the secreted cytokine in the supernatant using an appropriate ELISA or multiplex assay kit, following the manufacturer's protocol.
-
T-cell Proliferation Assay
This assay assesses the impact of this compound on T-cell proliferation.
-
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
Cell Culture Medium
-
This compound
-
Stimulating agents (e.g., anti-CD3/CD28 beads or PHA)
-
MTT or CFSE cell proliferation assay kit
-
96-well cell culture plates
-
-
Protocol (MTT Assay):
-
Seed T-cells at a density of 1-5 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with the chosen mitogen.
-
Incubate for 48 to 72 hours at 37°C.[14]
-
Add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the effect of the inhibitor on cell viability and proliferation.
-
Mandatory Visualizations
Caption: Simplified NFAT signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. promega.de [promega.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NFAT (Luc) Jurkat Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 8. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. criver.com [criver.com]
- 14. miR-20b Inhibits T Cell Proliferation and Activation via NFAT Signaling Pathway in Thymoma-Associated Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of T-cell Function Following Treatment with NFAT Inhibitor-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response.[1] In T-lymphocytes, activation of the T-cell receptor (TCR) triggers a signaling cascade that increases intracellular calcium levels.[2] This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT proteins, enabling their translocation into the nucleus.[3][4] Once in the nucleus, NFAT partners with other transcription factors, like Activator protein 1 (AP1), to regulate the expression of genes essential for T-cell activation, proliferation, and cytokine production, including Interleukin-2 (IL-2).[3][5]
Given its central role, the NFAT signaling pathway is a key target for immunosuppressive drugs used in treating autoimmune diseases and preventing organ transplant rejection.[1][6] NFAT inhibitors, such as NFAT Inhibitor-2, are designed to block this pathway, thereby suppressing T-cell effector functions.
This application note provides detailed protocols for using multiparameter flow cytometry to assess the functional consequences of treating T-cells with this compound. We describe methods for analyzing T-cell activation markers, proliferation, and intracellular cytokine production, offering a comprehensive toolkit for evaluating the efficacy of NFAT-targeting compounds.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the NFAT signaling pathway and the general experimental workflow for assessing the impact of this compound.
Caption: NFAT signaling pathway in T-cells and point of inhibition.
Caption: Experimental workflow for analyzing inhibitor effects.
Experimental Protocols
Protocol 1: T-Cell Isolation and Culture
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood collected in heparin tubes using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.[7]
Protocol 2: T-Cell Activation and Inhibitor Treatment
This protocol is for T-cell activation using anti-CD3 and anti-CD28 antibodies.[7]
-
Coat Plates: Prepare a 5-10 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 100 µL to the required wells of a 96-well flat-bottom plate. Incubate for 2 hours at 37°C or overnight at 4°C.[7]
-
Wash Plates: Aspirate the antibody solution and wash each well twice with 200 µL of sterile PBS to remove any unbound antibody.[7]
-
Prepare Inhibitor: Prepare serial dilutions of this compound in complete RPMI medium. A vehicle control (e.g., DMSO) must be included.
-
Plate Cells: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each coated well.
-
Add Reagents: Add 50 µL of the appropriate this compound dilution or vehicle control. Then, add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.[7] Include unstimulated control wells (cells with no anti-CD3/CD28) and stimulated control wells (cells with anti-CD3/CD28 and vehicle).
-
Incubate: Culture the cells in a humidified incubator at 37°C with 5% CO₂ for the desired time period (e.g., 24 hours for activation markers, 72-96 hours for proliferation).
Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers
-
Harvest Cells: After 24 hours of culture, gently resuspend the cells and transfer them to FACS tubes.
-
Wash: Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend and Acquire: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire data on a flow cytometer. The expression of early activation markers like CD69 can be analyzed.[8]
Protocol 4: T-Cell Proliferation Assay (CFSE Method)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation.[8][9]
-
Label Cells with CFSE: Before activation, wash the isolated PBMCs with PBS. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM.
-
Incubate: Incubate for 10 minutes at 37°C, protected from light.
-
Quench: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Wash: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Proceed with Activation: Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL and proceed with the activation and inhibitor treatment protocol (Protocol 2) for 72-96 hours.
-
Harvest and Stain: After incubation, harvest the cells and perform surface staining for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) as described in Protocol 3.
-
Acquire Data: Acquire data on a flow cytometer, ensuring the CFSE signal is collected in the appropriate channel (typically FITC). Proliferating cells are identified as discrete peaks of reduced fluorescence intensity.[9]
Protocol 5: Intracellular Cytokine Staining (ICS)
This protocol allows for the measurement of cytokine production at a single-cell level.[10][11]
-
Set up Culture: Follow the T-cell activation and inhibitor treatment protocol (Protocol 2).
-
Restimulation and Protein Transport Inhibition: 4-6 hours before the end of the culture period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion and cause their accumulation inside the cell.[10] For a more robust signal, a brief restimulation with PMA and Ionomycin can be performed in the presence of the transport inhibitor.[11][12]
-
Harvest and Surface Stain: Harvest the cells and perform surface staining for CD3, CD4, and CD8 as described in Protocol 3.
-
Fix and Permeabilize: After surface staining, wash the cells and resuspend them in a fixation buffer (e.g., 4% paraformaldehyde). Incubate for 20 minutes at room temperature. Wash the cells and then resuspend them in a permeabilization buffer (e.g., containing saponin).[13]
-
Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ) to the permeabilized cells.
-
Incubate: Incubate for 30 minutes at 4°C in the dark.
-
Wash and Acquire: Wash the cells twice with permeabilization buffer. Resuspend the final pellet in FACS buffer and acquire data on a flow cytometer.
Data Presentation and Expected Results
The data obtained from flow cytometry can be quantified and summarized to compare the effects of different concentrations of this compound. The expected outcome is a dose-dependent reduction in T-cell activation, proliferation, and cytokine production.
Table 1: Effect of this compound on T-Cell Activation Marker Expression (Data represents the percentage of positive cells within the CD4+ T-cell gate after 24 hours of stimulation)
| Treatment | Concentration (nM) | % CD69+ Cells | % CD25+ Cells |
| Unstimulated Control | 0 | 2.1 | 1.5 |
| Stimulated + Vehicle | 0 | 85.4 | 78.2 |
| This compound | 1 | 72.3 | 65.9 |
| This compound | 10 | 45.8 | 38.6 |
| This compound | 100 | 15.2 | 11.4 |
| This compound | 1000 | 5.3 | 4.9 |
Table 2: Effect of this compound on T-Cell Proliferation (CFSE Assay) (Data analyzed from CD8+ T-cells after 96 hours of stimulation)
| Treatment | Concentration (nM) | % Divided Cells | Proliferation Index |
| Unstimulated Control | 0 | 3.5 | 1.1 |
| Stimulated + Vehicle | 0 | 92.1 | 3.8 |
| This compound | 1 | 81.4 | 3.1 |
| This compound | 10 | 55.9 | 2.2 |
| This compound | 100 | 21.7 | 1.5 |
| This compound | 1000 | 8.2 | 1.2 |
Table 3: Effect of this compound on Intracellular Cytokine Production (Data represents the percentage of cytokine-positive cells within the CD4+ T-cell gate)
| Treatment | Concentration (nM) | % IL-2+ Cells | % IFN-γ+ Cells |
| Unstimulated Control | 0 | 0.5 | 0.8 |
| Stimulated + Vehicle | 0 | 65.7 | 45.3 |
| This compound | 1 | 51.2 | 33.1 |
| This compound | 10 | 28.9 | 19.8 |
| This compound | 100 | 9.6 | 7.2 |
| This compound | 1000 | 2.1 | 1.9 |
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Antigen Concentration Modulates Digital NFAT1 Activation in Primary Mouse Naive CD8+ T Cells as Measured by Flow Cytometry of Isolated Cell Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT: THE NUCLEAR FACTOR OF ACTIVATED T CELLS [flipper.diff.org]
- 6. Frontiers | Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases [frontiersin.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 10. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 11. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 12. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 13. youtube.com [youtube.com]
Application Note: Flow Cytometry Analysis of T-cell Function Following Treatment with NFAT Inhibitor-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response.[1] In T-lymphocytes, activation of the T-cell receptor (TCR) triggers a signaling cascade that increases intracellular calcium levels.[2] This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT proteins, enabling their translocation into the nucleus.[3][4] Once in the nucleus, NFAT partners with other transcription factors, like Activator protein 1 (AP1), to regulate the expression of genes essential for T-cell activation, proliferation, and cytokine production, including Interleukin-2 (IL-2).[3][5]
Given its central role, the NFAT signaling pathway is a key target for immunosuppressive drugs used in treating autoimmune diseases and preventing organ transplant rejection.[1][6] NFAT inhibitors, such as NFAT Inhibitor-2, are designed to block this pathway, thereby suppressing T-cell effector functions.
This application note provides detailed protocols for using multiparameter flow cytometry to assess the functional consequences of treating T-cells with this compound. We describe methods for analyzing T-cell activation markers, proliferation, and intracellular cytokine production, offering a comprehensive toolkit for evaluating the efficacy of NFAT-targeting compounds.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the NFAT signaling pathway and the general experimental workflow for assessing the impact of this compound.
Caption: NFAT signaling pathway in T-cells and point of inhibition.
Caption: Experimental workflow for analyzing inhibitor effects.
Experimental Protocols
Protocol 1: T-Cell Isolation and Culture
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood collected in heparin tubes using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.[7]
Protocol 2: T-Cell Activation and Inhibitor Treatment
This protocol is for T-cell activation using anti-CD3 and anti-CD28 antibodies.[7]
-
Coat Plates: Prepare a 5-10 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 100 µL to the required wells of a 96-well flat-bottom plate. Incubate for 2 hours at 37°C or overnight at 4°C.[7]
-
Wash Plates: Aspirate the antibody solution and wash each well twice with 200 µL of sterile PBS to remove any unbound antibody.[7]
-
Prepare Inhibitor: Prepare serial dilutions of this compound in complete RPMI medium. A vehicle control (e.g., DMSO) must be included.
-
Plate Cells: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each coated well.
-
Add Reagents: Add 50 µL of the appropriate this compound dilution or vehicle control. Then, add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.[7] Include unstimulated control wells (cells with no anti-CD3/CD28) and stimulated control wells (cells with anti-CD3/CD28 and vehicle).
-
Incubate: Culture the cells in a humidified incubator at 37°C with 5% CO₂ for the desired time period (e.g., 24 hours for activation markers, 72-96 hours for proliferation).
Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers
-
Harvest Cells: After 24 hours of culture, gently resuspend the cells and transfer them to FACS tubes.
-
Wash: Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend and Acquire: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire data on a flow cytometer. The expression of early activation markers like CD69 can be analyzed.[8]
Protocol 4: T-Cell Proliferation Assay (CFSE Method)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation.[8][9]
-
Label Cells with CFSE: Before activation, wash the isolated PBMCs with PBS. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM.
-
Incubate: Incubate for 10 minutes at 37°C, protected from light.
-
Quench: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Wash: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Proceed with Activation: Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL and proceed with the activation and inhibitor treatment protocol (Protocol 2) for 72-96 hours.
-
Harvest and Stain: After incubation, harvest the cells and perform surface staining for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) as described in Protocol 3.
-
Acquire Data: Acquire data on a flow cytometer, ensuring the CFSE signal is collected in the appropriate channel (typically FITC). Proliferating cells are identified as discrete peaks of reduced fluorescence intensity.[9]
Protocol 5: Intracellular Cytokine Staining (ICS)
This protocol allows for the measurement of cytokine production at a single-cell level.[10][11]
-
Set up Culture: Follow the T-cell activation and inhibitor treatment protocol (Protocol 2).
-
Restimulation and Protein Transport Inhibition: 4-6 hours before the end of the culture period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion and cause their accumulation inside the cell.[10] For a more robust signal, a brief restimulation with PMA and Ionomycin can be performed in the presence of the transport inhibitor.[11][12]
-
Harvest and Surface Stain: Harvest the cells and perform surface staining for CD3, CD4, and CD8 as described in Protocol 3.
-
Fix and Permeabilize: After surface staining, wash the cells and resuspend them in a fixation buffer (e.g., 4% paraformaldehyde). Incubate for 20 minutes at room temperature. Wash the cells and then resuspend them in a permeabilization buffer (e.g., containing saponin).[13]
-
Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ) to the permeabilized cells.
-
Incubate: Incubate for 30 minutes at 4°C in the dark.
-
Wash and Acquire: Wash the cells twice with permeabilization buffer. Resuspend the final pellet in FACS buffer and acquire data on a flow cytometer.
Data Presentation and Expected Results
The data obtained from flow cytometry can be quantified and summarized to compare the effects of different concentrations of this compound. The expected outcome is a dose-dependent reduction in T-cell activation, proliferation, and cytokine production.
Table 1: Effect of this compound on T-Cell Activation Marker Expression (Data represents the percentage of positive cells within the CD4+ T-cell gate after 24 hours of stimulation)
| Treatment | Concentration (nM) | % CD69+ Cells | % CD25+ Cells |
| Unstimulated Control | 0 | 2.1 | 1.5 |
| Stimulated + Vehicle | 0 | 85.4 | 78.2 |
| This compound | 1 | 72.3 | 65.9 |
| This compound | 10 | 45.8 | 38.6 |
| This compound | 100 | 15.2 | 11.4 |
| This compound | 1000 | 5.3 | 4.9 |
Table 2: Effect of this compound on T-Cell Proliferation (CFSE Assay) (Data analyzed from CD8+ T-cells after 96 hours of stimulation)
| Treatment | Concentration (nM) | % Divided Cells | Proliferation Index |
| Unstimulated Control | 0 | 3.5 | 1.1 |
| Stimulated + Vehicle | 0 | 92.1 | 3.8 |
| This compound | 1 | 81.4 | 3.1 |
| This compound | 10 | 55.9 | 2.2 |
| This compound | 100 | 21.7 | 1.5 |
| This compound | 1000 | 8.2 | 1.2 |
Table 3: Effect of this compound on Intracellular Cytokine Production (Data represents the percentage of cytokine-positive cells within the CD4+ T-cell gate)
| Treatment | Concentration (nM) | % IL-2+ Cells | % IFN-γ+ Cells |
| Unstimulated Control | 0 | 0.5 | 0.8 |
| Stimulated + Vehicle | 0 | 65.7 | 45.3 |
| This compound | 1 | 51.2 | 33.1 |
| This compound | 10 | 28.9 | 19.8 |
| This compound | 100 | 9.6 | 7.2 |
| This compound | 1000 | 2.1 | 1.9 |
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Antigen Concentration Modulates Digital NFAT1 Activation in Primary Mouse Naive CD8+ T Cells as Measured by Flow Cytometry of Isolated Cell Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT: THE NUCLEAR FACTOR OF ACTIVATED T CELLS [flipper.diff.org]
- 6. Frontiers | Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases [frontiersin.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 10. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 11. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 12. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NFAT Inhibitor-2 for T-Cell Suppression
Welcome to the technical support center for optimizing the use of NFAT inhibitors in T-cell suppression experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the role of NFAT in T-cell activation, and how do inhibitors work?
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response.[1] In T-cells, activation of the T-cell receptor (TCR) triggers a signaling cascade that increases intracellular calcium levels.[2][3] This calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT proteins.[4][5] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and promotes the transcription of key genes for T-cell activation, most notably Interleukin-2 (B1167480) (IL-2).[1][3][6] IL-2 is a cytokine that drives T-cell proliferation and differentiation.[7][8][9]
NFAT inhibitors block this pathway at different points. The most common inhibitors, such as Cyclosporin A (CsA) and Tacrolimus (FK506), target calcineurin, preventing it from dephosphorylating NFAT.[1][3] Other inhibitors may block the interaction between calcineurin and NFAT or prevent NFAT's nuclear translocation.[3][10] By inhibiting this pathway, these compounds effectively suppress T-cell activation and subsequent immune responses.
Caption: Calcineurin-NFAT signaling pathway in T-cell activation.
Q2: What is "NFAT Inhibitor-2" and what concentration should I start with?
"this compound" is a generic term. The optimal concentration is highly specific to the particular compound you are using. Different inhibitors have vastly different potencies. For example, the VIVIT peptide specifically blocks the NFAT-calcineurin interaction, while drugs like clofazimine (B1669197) have also been shown to inhibit the NFAT pathway.[10][11]
Recommendation: Start by consulting the literature for your specific inhibitor to find reported IC50 (half-maximal inhibitory concentration) values in T-cell lines like Jurkat cells.[11] If no data is available, perform a dose-response experiment starting from a wide range of concentrations (e.g., 1 nM to 100 µM).
Starting Point Reference for Various NFAT Pathway Inhibitors: The following table summarizes reported IC50 values for different inhibitors in Jurkat T-cells, which can serve as a reference for designing your initial dose-response experiments.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| Clofazimine | NFAT Pathway | IL-2 Luciferase Reporter | 56.0 ± 14.8 nM | [11] |
| Clofazimine | NFAT Pathway | IL-2 Production (PMA/Thapsigargin) | 1.10 ± 0.26 µM | [11] |
| INCA-1 | Cn-NFAT PPI | VIVIT Peptide Displacement | Kd: 0.44 µM | [10] |
| INCA-2 | Cn-NFAT PPI | VIVIT Peptide Displacement | Kd: 0.11 µM | [10] |
| INCA-6 | Cn-NFAT PPI | VIVIT Peptide Displacement | Kd: 0.76 µM | [10] |
| KRN2 (bromide) | NFAT5 | Not Specified | 0.1 µM | [12] |
Note: IC50 values can vary based on cell type, stimulation method, and assay readout. This table should be used as a guideline only.
Q3: What is the best method to measure T-cell suppression by an NFAT inhibitor?
The most common and direct method is to measure the downstream effects of NFAT activation. Key readouts include:
-
IL-2 Production: Since IL-2 is a primary target gene of NFAT, measuring its secretion via an ELISA (Enzyme-Linked Immunosorbent Assay) is a robust method to quantify T-cell activation and its inhibition.[6][7]
-
NFAT Reporter Assays: Use a Jurkat T-cell line engineered with a luciferase or fluorescent reporter gene under the control of an NFAT-responsive promoter.[13][14] Inhibition of the NFAT pathway results in a quantifiable decrease in the reporter signal.
-
T-Cell Proliferation: Measure the proliferation of T-cells in response to stimulation. This can be done using techniques like CFSE dye dilution assays or 3H-thymidine incorporation.[15]
-
NFAT Nuclear Translocation: Visualize the movement of NFAT from the cytoplasm to the nucleus using immunofluorescence microscopy.[5][10] A successful inhibitor will prevent this translocation upon cell stimulation.
Troubleshooting Guide
Q1: My NFAT inhibitor shows no effect on IL-2 production. What could be wrong?
-
Incorrect Concentration: The concentration may be too low. Verify the IC50 from the literature or perform a wider dose-response curve. Ensure the inhibitor was dissolved correctly and that the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
-
Ineffective T-Cell Stimulation: Your positive control (stimulated T-cells without inhibitor) should show a strong signal. If not, the stimulation method may be the issue.
-
For chemical stimulation (PMA/Ionomycin), ensure reagents are fresh. Typical concentrations are 50 ng/mL PMA and 1 µM Ionomycin.[16]
-
For receptor-mediated stimulation (anti-CD3/anti-CD28 antibodies), ensure the antibodies are correctly titrated and coated on the plate if required.
-
-
Inhibitor Instability: The compound may be unstable in your culture medium or sensitive to light. Check the manufacturer's storage and handling recommendations. Prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your T-cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to altered signaling responses.
Q2: I'm observing high levels of cell death in my experiment. How can I fix this?
-
Inhibitor Toxicity: Your inhibitor concentration may be too high, causing off-target cytotoxic effects. Perform a cell viability assay (e.g., Trypan Blue, MTT, or live/dead staining) in parallel with your functional assay to distinguish between immunosuppression and general toxicity.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is below 0.5% and is the same across all conditions, including the "no inhibitor" controls.
-
Prolonged Incubation: Extended incubation times with the inhibitor and/or stimulation reagents can lead to cell death. Optimize the incubation time; for IL-2 production, a 16-24 hour stimulation is often sufficient.[6]
Q3: My results are not reproducible between experiments. What are the common causes?
-
Cell Variability: Use T-cells from a consistent source and within a narrow range of passage numbers. Thaw a new vial of cells if you suspect the culture has changed over time.
-
Reagent Inconsistency: Prepare fresh stimulation and inhibitor solutions for each experiment. Aliquot and freeze reagents like antibodies and cytokines to avoid repeated freeze-thaw cycles.
-
Assay Timing and Conditions: Standardize all incubation times, temperatures, and cell seeding densities. Minor variations can lead to significant differences in activation levels. For example, T-cell expansion is highly sensitive to initial seeding density and IL-2 concentration.[17][18]
Experimental Protocols & Workflows
Protocol 1: Determining Inhibitor Potency via IL-2 ELISA
This protocol outlines a dose-response experiment to calculate the IC50 of an NFAT inhibitor using Jurkat T-cells and measuring IL-2 secretion.
Methodology:
-
Cell Seeding: Seed Jurkat T-cells into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Preparation: Prepare a 2x serial dilution of your NFAT inhibitor in culture medium. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a "vehicle only" control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2 to allow the inhibitor to enter the cells.
-
Stimulation: Prepare a 4x stimulation cocktail of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to final concentrations of 50 ng/mL and 1 µM, respectively. Add 50 µL of this cocktail to all wells except the "unstimulated" negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-2 analysis.
-
IL-2 ELISA: Quantify the IL-2 concentration in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration. Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Caption: Workflow for a dose-response experiment using IL-2 ELISA.
Protocol 2: NFAT-Luciferase Reporter Assay
This protocol uses a Jurkat-Lucia™ NFAT reporter cell line to measure the direct inhibition of NFAT transcriptional activity.
Methodology:
-
Cell Seeding: Plate Jurkat-Lucia™ NFAT cells at 1 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Inhibitor Addition: Add your NFAT inhibitor at various concentrations.
-
Stimulation: Stimulate the cells as described in Protocol 1 (e.g., with PMA/Ionomycin or anti-CD3/CD28 antibodies).
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay: Measure the luciferase activity in the cell culture supernatant using a luciferase detection reagent (e.g., QUANTI-Luc™) and a luminometer, following the manufacturer's protocol.[14]
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot against the inhibitor concentration to determine the IC50.
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement for Transcription Factor NFAT in Interleukin-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. T Cell Activation Bioassay (IL-2) Protocol [promega.kr]
- 14. invivogen.com [invivogen.com]
- 15. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Akt2 inhibits the activation of NFAT in lymphocytes by modulating calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NFAT Inhibitor-2 for T-Cell Suppression
Welcome to the technical support center for optimizing the use of NFAT inhibitors in T-cell suppression experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the role of NFAT in T-cell activation, and how do inhibitors work?
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response.[1] In T-cells, activation of the T-cell receptor (TCR) triggers a signaling cascade that increases intracellular calcium levels.[2][3] This calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT proteins.[4][5] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and promotes the transcription of key genes for T-cell activation, most notably Interleukin-2 (IL-2).[1][3][6] IL-2 is a cytokine that drives T-cell proliferation and differentiation.[7][8][9]
NFAT inhibitors block this pathway at different points. The most common inhibitors, such as Cyclosporin A (CsA) and Tacrolimus (FK506), target calcineurin, preventing it from dephosphorylating NFAT.[1][3] Other inhibitors may block the interaction between calcineurin and NFAT or prevent NFAT's nuclear translocation.[3][10] By inhibiting this pathway, these compounds effectively suppress T-cell activation and subsequent immune responses.
Caption: Calcineurin-NFAT signaling pathway in T-cell activation.
Q2: What is "NFAT Inhibitor-2" and what concentration should I start with?
"this compound" is a generic term. The optimal concentration is highly specific to the particular compound you are using. Different inhibitors have vastly different potencies. For example, the VIVIT peptide specifically blocks the NFAT-calcineurin interaction, while drugs like clofazimine have also been shown to inhibit the NFAT pathway.[10][11]
Recommendation: Start by consulting the literature for your specific inhibitor to find reported IC50 (half-maximal inhibitory concentration) values in T-cell lines like Jurkat cells.[11] If no data is available, perform a dose-response experiment starting from a wide range of concentrations (e.g., 1 nM to 100 µM).
Starting Point Reference for Various NFAT Pathway Inhibitors: The following table summarizes reported IC50 values for different inhibitors in Jurkat T-cells, which can serve as a reference for designing your initial dose-response experiments.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| Clofazimine | NFAT Pathway | IL-2 Luciferase Reporter | 56.0 ± 14.8 nM | [11] |
| Clofazimine | NFAT Pathway | IL-2 Production (PMA/Thapsigargin) | 1.10 ± 0.26 µM | [11] |
| INCA-1 | Cn-NFAT PPI | VIVIT Peptide Displacement | Kd: 0.44 µM | [10] |
| INCA-2 | Cn-NFAT PPI | VIVIT Peptide Displacement | Kd: 0.11 µM | [10] |
| INCA-6 | Cn-NFAT PPI | VIVIT Peptide Displacement | Kd: 0.76 µM | [10] |
| KRN2 (bromide) | NFAT5 | Not Specified | 0.1 µM | [12] |
Note: IC50 values can vary based on cell type, stimulation method, and assay readout. This table should be used as a guideline only.
Q3: What is the best method to measure T-cell suppression by an NFAT inhibitor?
The most common and direct method is to measure the downstream effects of NFAT activation. Key readouts include:
-
IL-2 Production: Since IL-2 is a primary target gene of NFAT, measuring its secretion via an ELISA (Enzyme-Linked Immunosorbent Assay) is a robust method to quantify T-cell activation and its inhibition.[6][7]
-
NFAT Reporter Assays: Use a Jurkat T-cell line engineered with a luciferase or fluorescent reporter gene under the control of an NFAT-responsive promoter.[13][14] Inhibition of the NFAT pathway results in a quantifiable decrease in the reporter signal.
-
T-Cell Proliferation: Measure the proliferation of T-cells in response to stimulation. This can be done using techniques like CFSE dye dilution assays or 3H-thymidine incorporation.[15]
-
NFAT Nuclear Translocation: Visualize the movement of NFAT from the cytoplasm to the nucleus using immunofluorescence microscopy.[5][10] A successful inhibitor will prevent this translocation upon cell stimulation.
Troubleshooting Guide
Q1: My NFAT inhibitor shows no effect on IL-2 production. What could be wrong?
-
Incorrect Concentration: The concentration may be too low. Verify the IC50 from the literature or perform a wider dose-response curve. Ensure the inhibitor was dissolved correctly and that the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
-
Ineffective T-Cell Stimulation: Your positive control (stimulated T-cells without inhibitor) should show a strong signal. If not, the stimulation method may be the issue.
-
For chemical stimulation (PMA/Ionomycin), ensure reagents are fresh. Typical concentrations are 50 ng/mL PMA and 1 µM Ionomycin.[16]
-
For receptor-mediated stimulation (anti-CD3/anti-CD28 antibodies), ensure the antibodies are correctly titrated and coated on the plate if required.
-
-
Inhibitor Instability: The compound may be unstable in your culture medium or sensitive to light. Check the manufacturer's storage and handling recommendations. Prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your T-cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to altered signaling responses.
Q2: I'm observing high levels of cell death in my experiment. How can I fix this?
-
Inhibitor Toxicity: Your inhibitor concentration may be too high, causing off-target cytotoxic effects. Perform a cell viability assay (e.g., Trypan Blue, MTT, or live/dead staining) in parallel with your functional assay to distinguish between immunosuppression and general toxicity.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is below 0.5% and is the same across all conditions, including the "no inhibitor" controls.
-
Prolonged Incubation: Extended incubation times with the inhibitor and/or stimulation reagents can lead to cell death. Optimize the incubation time; for IL-2 production, a 16-24 hour stimulation is often sufficient.[6]
Q3: My results are not reproducible between experiments. What are the common causes?
-
Cell Variability: Use T-cells from a consistent source and within a narrow range of passage numbers. Thaw a new vial of cells if you suspect the culture has changed over time.
-
Reagent Inconsistency: Prepare fresh stimulation and inhibitor solutions for each experiment. Aliquot and freeze reagents like antibodies and cytokines to avoid repeated freeze-thaw cycles.
-
Assay Timing and Conditions: Standardize all incubation times, temperatures, and cell seeding densities. Minor variations can lead to significant differences in activation levels. For example, T-cell expansion is highly sensitive to initial seeding density and IL-2 concentration.[17][18]
Experimental Protocols & Workflows
Protocol 1: Determining Inhibitor Potency via IL-2 ELISA
This protocol outlines a dose-response experiment to calculate the IC50 of an NFAT inhibitor using Jurkat T-cells and measuring IL-2 secretion.
Methodology:
-
Cell Seeding: Seed Jurkat T-cells into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Preparation: Prepare a 2x serial dilution of your NFAT inhibitor in culture medium. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a "vehicle only" control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2 to allow the inhibitor to enter the cells.
-
Stimulation: Prepare a 4x stimulation cocktail of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to final concentrations of 50 ng/mL and 1 µM, respectively. Add 50 µL of this cocktail to all wells except the "unstimulated" negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-2 analysis.
-
IL-2 ELISA: Quantify the IL-2 concentration in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration. Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Caption: Workflow for a dose-response experiment using IL-2 ELISA.
Protocol 2: NFAT-Luciferase Reporter Assay
This protocol uses a Jurkat-Lucia™ NFAT reporter cell line to measure the direct inhibition of NFAT transcriptional activity.
Methodology:
-
Cell Seeding: Plate Jurkat-Lucia™ NFAT cells at 1 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Inhibitor Addition: Add your NFAT inhibitor at various concentrations.
-
Stimulation: Stimulate the cells as described in Protocol 1 (e.g., with PMA/Ionomycin or anti-CD3/CD28 antibodies).
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay: Measure the luciferase activity in the cell culture supernatant using a luciferase detection reagent (e.g., QUANTI-Luc™) and a luminometer, following the manufacturer's protocol.[14]
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot against the inhibitor concentration to determine the IC50.
References
- 1. NFAT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement for Transcription Factor NFAT in Interleukin-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. T Cell Activation Bioassay (IL-2) Protocol [promega.kr]
- 14. invivogen.com [invivogen.com]
- 15. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Akt2 inhibits the activation of NFAT in lymphocytes by modulating calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with NFAT Inhibitor-2
Welcome to the technical support center for NFAT Inhibitor-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this potent inhibitor of the calcineurin-NFAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway.[1] It functions by disrupting the interaction between calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase, and the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1] This inhibition prevents the dephosphorylation of NFAT proteins, which is a critical step for their nuclear translocation and subsequent activation of target gene transcription.[2][3]
Q2: What are the common causes of inconsistent results when using this compound?
A2: Inconsistent results with this compound can arise from several factors, including:
-
Inhibitor Preparation and Storage: Improper handling, such as repeated freeze-thaw cycles or inadequate storage temperatures, can degrade the inhibitor.
-
Solubility Issues: The inhibitor may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media.
-
Cellular Factors: Variations in cell density, passage number, and the specific NFAT isoform expression profile of the cell line can influence the inhibitor's efficacy.
-
Experimental Conditions: Factors like incubation time, inhibitor concentration, and the presence of serum proteins can all contribute to variability.
-
Off-Target Effects: While designed to be selective, high concentrations of the inhibitor may lead to off-target effects, causing unexpected cellular responses.
Q3: How should I prepare and store my this compound stock solution?
A3: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Prepare a stock solution in a suitable solvent, such as DMSO. For long-term storage of the stock solution, it is recommended to store it at -80°C for up to six months, or at -20°C for up to one month.[1] To avoid degradation, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
High variability in experimental results is a common challenge. This can manifest as inconsistent inhibition of NFAT-dependent reporter gene expression or variable effects on downstream readouts like cytokine production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visualize Precipitation: After adding the inhibitor to your culture medium, visually inspect for any precipitate. Optimize Dilution: Instead of a single large dilution step, perform serial dilutions in your culture medium. Pre-warm the medium before adding the inhibitor. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture wells is low (typically ≤ 0.1%) to maintain solubility. |
| Inconsistent Cell Seeding | Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent cell numbers across all wells. Even Cell Distribution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges. |
| Edge Effects in Multi-well Plates | Proper Plate Incubation: Ensure the incubator has good humidity and temperature distribution. Avoid placing plates in the corners or directly on metal shelves. Use Outer Wells as Blanks: Fill the outer wells of the plate with sterile medium or PBS to create a humidity barrier and avoid using them for experimental samples. |
| Pipetting Inaccuracies | Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. Consistent Technique: Use a consistent pipetting technique for all additions, especially for small volumes. |
Problem 2: Lower Than Expected or No Inhibitory Effect
Observing a weaker-than-expected or complete lack of inhibition can be perplexing. This section will guide you through potential reasons and solutions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and experimental conditions.[4][5] A typical starting range for small molecule inhibitors in cell-based assays is between 1-10 µM.[6] |
| Insufficient Incubation Time | Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for observing the inhibitory effect. The effect may not be immediate and could require several hours to manifest. |
| Inhibitor Degradation | Fresh Working Solutions: Always prepare fresh working solutions of the inhibitor from your stock solution for each experiment. Proper Storage: Ensure your stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] |
| Low NFAT Activity in Control Cells | Optimize Stimulation: Ensure that your positive control (stimulated cells without inhibitor) shows a robust activation of the NFAT pathway. You may need to optimize the concentration of your stimulus (e.g., PMA/Ionomycin). |
| Cell Line Resistance | NFAT Isoform Expression: Different cell lines express varying levels of NFAT isoforms, which may have different sensitivities to the inhibitor.[2] Consider using a different cell line with a known responsive NFAT pathway. |
Problem 3: Unexpected Cytotoxicity
Observing significant cell death or a reduction in cell viability that is not the intended outcome of the experiment requires careful investigation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration at which the inhibitor becomes cytotoxic. Use concentrations below this threshold for your experiments. |
| Off-Target Effects | Use a Secondary Inhibitor: Confirm your results with a structurally different inhibitor that also targets the calcineurin-NFAT pathway (e.g., Cyclosporin A, FK506). If the phenotype is consistent, it is more likely an on-target effect. Kinase Profiling: If off-target effects on kinases are suspected, consider having the compound screened against a panel of kinases.[7][8] |
| Solvent Toxicity | Vehicle Control: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for the inhibitor to ensure that the solvent is not causing the cytotoxicity. |
| On-Target Toxicity | Cell Line Dependence: The NFAT pathway may be critical for the survival of your specific cell line. If the cytotoxicity correlates with the inhibition of NFAT signaling, this may be an on-target effect. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Calcineurin-NFAT Signaling | [1] |
| Molecular Weight | 446.47 g/mol | [1] |
| Formula | C₂₂H₂₀F₂N₂O₄S | [1] |
| Appearance | Solid (White to off-white) | [1] |
| Solubility (in vitro) | DMSO: ≥ 125 mg/mL (279.97 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Recommended Concentration Ranges for Common NFAT Pathway Inhibitors (for reference)
| Inhibitor | Cell Type | Typical Concentration Range | Reference |
| Cyclosporin A | Jurkat T cells | 1 µM | [9] |
| FK506 (Tacrolimus) | Jurkat T cells | 1 µM | [9] |
| INCA-6 | Cl.7W2 T cells | 10-40 µM | [10] |
| VIVIT (peptide inhibitor) | Various | 5-25 µM |
Note: Optimal concentrations for this compound should be determined empirically for each cell line and experimental setup.
Experimental Protocols
NFAT-Luciferase Reporter Gene Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on NFAT-driven transcription.
Materials:
-
Cells stably or transiently expressing an NFAT-responsive luciferase reporter construct.
-
This compound
-
Stimulating agent (e.g., PMA and Ionomycin)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle-only control.
-
Incubation: Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., PMA/Ionomycin) to the wells to activate the NFAT pathway.
-
Further Incubation: Incubate the plate for a period sufficient for luciferase expression (typically 6-24 hours).
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a luminometer.
NFAT Nuclear Translocation Assay (Immunofluorescence)
This protocol allows for the visualization of NFAT nuclear translocation and its inhibition.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
This compound
-
Stimulating agent (e.g., PMA and Ionomycin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against an NFAT isoform (e.g., NFATc1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on a suitable imaging surface.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate cells with PMA/Ionomycin for a short period (e.g., 30 minutes) to induce NFAT nuclear translocation.[11]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding with 5% BSA. Incubate with the primary anti-NFAT antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess NFAT translocation.
Visualizations
Caption: The calcineurin-NFAT signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for assessing the activity of this compound.
Caption: A logical decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with NFAT Inhibitor-2
Welcome to the technical support center for NFAT Inhibitor-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this potent inhibitor of the calcineurin-NFAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway.[1] It functions by disrupting the interaction between calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase, and the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1] This inhibition prevents the dephosphorylation of NFAT proteins, which is a critical step for their nuclear translocation and subsequent activation of target gene transcription.[2][3]
Q2: What are the common causes of inconsistent results when using this compound?
A2: Inconsistent results with this compound can arise from several factors, including:
-
Inhibitor Preparation and Storage: Improper handling, such as repeated freeze-thaw cycles or inadequate storage temperatures, can degrade the inhibitor.
-
Solubility Issues: The inhibitor may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media.
-
Cellular Factors: Variations in cell density, passage number, and the specific NFAT isoform expression profile of the cell line can influence the inhibitor's efficacy.
-
Experimental Conditions: Factors like incubation time, inhibitor concentration, and the presence of serum proteins can all contribute to variability.
-
Off-Target Effects: While designed to be selective, high concentrations of the inhibitor may lead to off-target effects, causing unexpected cellular responses.
Q3: How should I prepare and store my this compound stock solution?
A3: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Prepare a stock solution in a suitable solvent, such as DMSO. For long-term storage of the stock solution, it is recommended to store it at -80°C for up to six months, or at -20°C for up to one month.[1] To avoid degradation, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
High variability in experimental results is a common challenge. This can manifest as inconsistent inhibition of NFAT-dependent reporter gene expression or variable effects on downstream readouts like cytokine production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visualize Precipitation: After adding the inhibitor to your culture medium, visually inspect for any precipitate. Optimize Dilution: Instead of a single large dilution step, perform serial dilutions in your culture medium. Pre-warm the medium before adding the inhibitor. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture wells is low (typically ≤ 0.1%) to maintain solubility. |
| Inconsistent Cell Seeding | Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent cell numbers across all wells. Even Cell Distribution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges. |
| Edge Effects in Multi-well Plates | Proper Plate Incubation: Ensure the incubator has good humidity and temperature distribution. Avoid placing plates in the corners or directly on metal shelves. Use Outer Wells as Blanks: Fill the outer wells of the plate with sterile medium or PBS to create a humidity barrier and avoid using them for experimental samples. |
| Pipetting Inaccuracies | Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. Consistent Technique: Use a consistent pipetting technique for all additions, especially for small volumes. |
Problem 2: Lower Than Expected or No Inhibitory Effect
Observing a weaker-than-expected or complete lack of inhibition can be perplexing. This section will guide you through potential reasons and solutions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and experimental conditions.[4][5] A typical starting range for small molecule inhibitors in cell-based assays is between 1-10 µM.[6] |
| Insufficient Incubation Time | Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for observing the inhibitory effect. The effect may not be immediate and could require several hours to manifest. |
| Inhibitor Degradation | Fresh Working Solutions: Always prepare fresh working solutions of the inhibitor from your stock solution for each experiment. Proper Storage: Ensure your stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] |
| Low NFAT Activity in Control Cells | Optimize Stimulation: Ensure that your positive control (stimulated cells without inhibitor) shows a robust activation of the NFAT pathway. You may need to optimize the concentration of your stimulus (e.g., PMA/Ionomycin). |
| Cell Line Resistance | NFAT Isoform Expression: Different cell lines express varying levels of NFAT isoforms, which may have different sensitivities to the inhibitor.[2] Consider using a different cell line with a known responsive NFAT pathway. |
Problem 3: Unexpected Cytotoxicity
Observing significant cell death or a reduction in cell viability that is not the intended outcome of the experiment requires careful investigation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration at which the inhibitor becomes cytotoxic. Use concentrations below this threshold for your experiments. |
| Off-Target Effects | Use a Secondary Inhibitor: Confirm your results with a structurally different inhibitor that also targets the calcineurin-NFAT pathway (e.g., Cyclosporin A, FK506). If the phenotype is consistent, it is more likely an on-target effect. Kinase Profiling: If off-target effects on kinases are suspected, consider having the compound screened against a panel of kinases.[7][8] |
| Solvent Toxicity | Vehicle Control: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for the inhibitor to ensure that the solvent is not causing the cytotoxicity. |
| On-Target Toxicity | Cell Line Dependence: The NFAT pathway may be critical for the survival of your specific cell line. If the cytotoxicity correlates with the inhibition of NFAT signaling, this may be an on-target effect. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Calcineurin-NFAT Signaling | [1] |
| Molecular Weight | 446.47 g/mol | [1] |
| Formula | C₂₂H₂₀F₂N₂O₄S | [1] |
| Appearance | Solid (White to off-white) | [1] |
| Solubility (in vitro) | DMSO: ≥ 125 mg/mL (279.97 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Recommended Concentration Ranges for Common NFAT Pathway Inhibitors (for reference)
| Inhibitor | Cell Type | Typical Concentration Range | Reference |
| Cyclosporin A | Jurkat T cells | 1 µM | [9] |
| FK506 (Tacrolimus) | Jurkat T cells | 1 µM | [9] |
| INCA-6 | Cl.7W2 T cells | 10-40 µM | [10] |
| VIVIT (peptide inhibitor) | Various | 5-25 µM |
Note: Optimal concentrations for this compound should be determined empirically for each cell line and experimental setup.
Experimental Protocols
NFAT-Luciferase Reporter Gene Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on NFAT-driven transcription.
Materials:
-
Cells stably or transiently expressing an NFAT-responsive luciferase reporter construct.
-
This compound
-
Stimulating agent (e.g., PMA and Ionomycin)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle-only control.
-
Incubation: Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., PMA/Ionomycin) to the wells to activate the NFAT pathway.
-
Further Incubation: Incubate the plate for a period sufficient for luciferase expression (typically 6-24 hours).
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a luminometer.
NFAT Nuclear Translocation Assay (Immunofluorescence)
This protocol allows for the visualization of NFAT nuclear translocation and its inhibition.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
This compound
-
Stimulating agent (e.g., PMA and Ionomycin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against an NFAT isoform (e.g., NFATc1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on a suitable imaging surface.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate cells with PMA/Ionomycin for a short period (e.g., 30 minutes) to induce NFAT nuclear translocation.[11]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding with 5% BSA. Incubate with the primary anti-NFAT antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess NFAT translocation.
Visualizations
Caption: The calcineurin-NFAT signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for assessing the activity of this compound.
Caption: A logical decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving NFAT Inhibitor-2 Cell Permeability In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro cell permeability of NFAT Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1][2] Calcineurin, a serine/threonine phosphatase, is activated by increased intracellular calcium levels.[3] It then dephosphorylates NFAT (Nuclear Factor of Activated T-cells), a family of transcription factors.[4][5] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it regulates the expression of various genes involved in the immune response, inflammation, and other cellular processes.[3][4] this compound specifically disrupts the interaction between calcineurin and NFAT, preventing NFAT activation without directly inhibiting the phosphatase activity of calcineurin itself.[1]
Q2: What are the known physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below. These properties are important for understanding its potential cell permeability characteristics.
| Property | Value | Source |
| CAS Number | 422546-87-0 | [2] |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S | [2] |
| Molecular Weight | 446.47 g/mol | [2] |
| Solubility | Soluble in DMSO (125 mg/mL with sonication) | [2] |
Q3: What are the potential reasons for observing low intracellular activity of this compound despite its high potency in biochemical assays?
A3: A common reason for this discrepancy is poor cell permeability. For a small molecule to be effective on an intracellular target, it must efficiently cross the cell membrane. Several factors related to the physicochemical properties of this compound could contribute to low permeability, including:
-
High Polarity: The presence of polar functional groups can hinder a molecule's ability to pass through the hydrophobic lipid bilayer of the cell membrane.
-
Molecular Size and Flexibility: While not excessively large, the three-dimensional shape and flexibility of the molecule can influence its passage through the membrane.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its target.
Q4: What are the general strategies to improve the cell permeability of a small molecule inhibitor like this compound?
A4: Improving cell permeability often involves chemical modifications or formulation strategies. Key approaches include:
-
Prodrug Strategy: Temporarily masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane.
-
Structural Modification:
-
Reduce Polarity: Replacing polar groups with less polar bioisosteres.
-
Introduce Intramolecular Hydrogen Bonds: This can shield polar groups and reduce the energy penalty of moving from an aqueous to a lipid environment.
-
Optimize Lipophilicity (LogP): Modifying the structure to achieve a LogP value within the optimal range for membrane permeability.
-
-
Formulation Strategies: For in vivo applications, formulation approaches like lipid-based delivery systems (e.g., liposomes, solid lipid nanoparticles) can enhance the absorption of poorly permeable compounds.
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides a structured approach to diagnosing and addressing issues related to the low cell permeability of this compound in your in vitro experiments.
Problem: Low or inconsistent efficacy of this compound in cell-based assays.
Possible Cause 1: Poor Passive Permeability
-
How to Diagnose:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay specifically measures passive diffusion across an artificial lipid membrane. A low apparent permeability coefficient (Papp) in a PAMPA assay is a strong indicator of poor passive permeability.
-
-
Solutions:
-
Chemical Modification:
-
Synthesize analogs of this compound with increased lipophilicity. This could involve adding non-polar groups or replacing polar moieties.
-
Design a prodrug version of the inhibitor by masking polar functional groups with cleavable lipophilic groups.
-
-
Formulation Approaches (for in vitro studies):
-
Use of permeation enhancers, though this should be done with caution as they can affect cell health.
-
Encapsulation in a delivery vehicle like cyclodextrins to improve solubility and membrane interaction.
-
-
Possible Cause 2: Active Efflux by Transporters
-
How to Diagnose:
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which express various efflux transporters. A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that the compound is actively transported out of the cells.
-
Use of Efflux Pump Inhibitors: Perform your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the efficacy of this compound would indicate it is a substrate for that efflux pump.
-
-
Solutions:
-
Co-administration with Efflux Inhibitors: While a useful diagnostic tool, this may not be a desirable long-term strategy for therapeutic development.
-
Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. This can be a complex process often guided by computational modeling and iterative synthesis.
-
Possible Cause 3: Poor Aqueous Solubility in Assay Media
-
How to Diagnose:
-
Visual Inspection: Observe the assay media for any signs of precipitation after adding this compound.
-
Solubility Assays: Formally measure the solubility of the compound in your specific cell culture medium.
-
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%) to avoid cytotoxicity, while still maintaining the inhibitor in solution.
-
Use of Co-solvents: In some cases, other biocompatible co-solvents can be used, but their effects on the cells must be carefully validated.
-
Sonication: Briefly sonicating the stock solution before dilution into the final assay media can help dissolve any small aggregates.
-
Possible Cause 4: Compound Instability in Assay Media
-
How to Diagnose:
-
LC-MS Analysis: Analyze the concentration and integrity of this compound in the cell culture medium over the time course of your experiment. A decrease in the parent compound concentration would indicate instability.
-
-
Solutions:
-
Reduce Incubation Time: If the compound is degrading over time, it may be necessary to use shorter incubation periods in your assays.
-
Modify Assay Conditions: If the degradation is pH-dependent, ensure the pH of your culture medium is stable.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
High and low permeability control compounds (e.g., testosterone (B1683101) and hydrocortisone)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Coat the Filter Plate: Add 5 µL of the artificial membrane solution to each well of the filter plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Place the filter plate into the acceptor plate. Add 150 µL of the donor solutions to the filter plate wells.
-
Incubation: Cover the "sandwich" plate and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the filter plate from the acceptor plate. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value can be calculated using established equations that take into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution in DMSO
-
Control compounds (e.g., propranolol, atenolol, and a P-gp substrate like digoxin)
-
TEER meter
-
Lucifer Yellow solution
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound or control compound solution in HBSS to the apical side of the Transwell.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral side at various time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound or control compound solution in HBSS to the basolateral side.
-
Add fresh HBSS to the apical side.
-
Incubate and collect samples from the apical side as described for A-B transport.
-
-
Quantification: Determine the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Visualizations
References
- 1. Discovery of small-molecule inhibitors of the NFAT--calcineurin interaction by competitive high-throughput fluorescence polarization screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NFAT Inhibitor The NFAT Inhibitor controls the biological activity of NFAT. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving NFAT Inhibitor-2 Cell Permeability In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro cell permeability of NFAT Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1][2] Calcineurin, a serine/threonine phosphatase, is activated by increased intracellular calcium levels.[3] It then dephosphorylates NFAT (Nuclear Factor of Activated T-cells), a family of transcription factors.[4][5] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it regulates the expression of various genes involved in the immune response, inflammation, and other cellular processes.[3][4] this compound specifically disrupts the interaction between calcineurin and NFAT, preventing NFAT activation without directly inhibiting the phosphatase activity of calcineurin itself.[1]
Q2: What are the known physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below. These properties are important for understanding its potential cell permeability characteristics.
| Property | Value | Source |
| CAS Number | 422546-87-0 | [2] |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S | [2] |
| Molecular Weight | 446.47 g/mol | [2] |
| Solubility | Soluble in DMSO (125 mg/mL with sonication) | [2] |
Q3: What are the potential reasons for observing low intracellular activity of this compound despite its high potency in biochemical assays?
A3: A common reason for this discrepancy is poor cell permeability. For a small molecule to be effective on an intracellular target, it must efficiently cross the cell membrane. Several factors related to the physicochemical properties of this compound could contribute to low permeability, including:
-
High Polarity: The presence of polar functional groups can hinder a molecule's ability to pass through the hydrophobic lipid bilayer of the cell membrane.
-
Molecular Size and Flexibility: While not excessively large, the three-dimensional shape and flexibility of the molecule can influence its passage through the membrane.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its target.
Q4: What are the general strategies to improve the cell permeability of a small molecule inhibitor like this compound?
A4: Improving cell permeability often involves chemical modifications or formulation strategies. Key approaches include:
-
Prodrug Strategy: Temporarily masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane.
-
Structural Modification:
-
Reduce Polarity: Replacing polar groups with less polar bioisosteres.
-
Introduce Intramolecular Hydrogen Bonds: This can shield polar groups and reduce the energy penalty of moving from an aqueous to a lipid environment.
-
Optimize Lipophilicity (LogP): Modifying the structure to achieve a LogP value within the optimal range for membrane permeability.
-
-
Formulation Strategies: For in vivo applications, formulation approaches like lipid-based delivery systems (e.g., liposomes, solid lipid nanoparticles) can enhance the absorption of poorly permeable compounds.
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides a structured approach to diagnosing and addressing issues related to the low cell permeability of this compound in your in vitro experiments.
Problem: Low or inconsistent efficacy of this compound in cell-based assays.
Possible Cause 1: Poor Passive Permeability
-
How to Diagnose:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay specifically measures passive diffusion across an artificial lipid membrane. A low apparent permeability coefficient (Papp) in a PAMPA assay is a strong indicator of poor passive permeability.
-
-
Solutions:
-
Chemical Modification:
-
Synthesize analogs of this compound with increased lipophilicity. This could involve adding non-polar groups or replacing polar moieties.
-
Design a prodrug version of the inhibitor by masking polar functional groups with cleavable lipophilic groups.
-
-
Formulation Approaches (for in vitro studies):
-
Use of permeation enhancers, though this should be done with caution as they can affect cell health.
-
Encapsulation in a delivery vehicle like cyclodextrins to improve solubility and membrane interaction.
-
-
Possible Cause 2: Active Efflux by Transporters
-
How to Diagnose:
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which express various efflux transporters. A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that the compound is actively transported out of the cells.
-
Use of Efflux Pump Inhibitors: Perform your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the efficacy of this compound would indicate it is a substrate for that efflux pump.
-
-
Solutions:
-
Co-administration with Efflux Inhibitors: While a useful diagnostic tool, this may not be a desirable long-term strategy for therapeutic development.
-
Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. This can be a complex process often guided by computational modeling and iterative synthesis.
-
Possible Cause 3: Poor Aqueous Solubility in Assay Media
-
How to Diagnose:
-
Visual Inspection: Observe the assay media for any signs of precipitation after adding this compound.
-
Solubility Assays: Formally measure the solubility of the compound in your specific cell culture medium.
-
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%) to avoid cytotoxicity, while still maintaining the inhibitor in solution.
-
Use of Co-solvents: In some cases, other biocompatible co-solvents can be used, but their effects on the cells must be carefully validated.
-
Sonication: Briefly sonicating the stock solution before dilution into the final assay media can help dissolve any small aggregates.
-
Possible Cause 4: Compound Instability in Assay Media
-
How to Diagnose:
-
LC-MS Analysis: Analyze the concentration and integrity of this compound in the cell culture medium over the time course of your experiment. A decrease in the parent compound concentration would indicate instability.
-
-
Solutions:
-
Reduce Incubation Time: If the compound is degrading over time, it may be necessary to use shorter incubation periods in your assays.
-
Modify Assay Conditions: If the degradation is pH-dependent, ensure the pH of your culture medium is stable.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Coat the Filter Plate: Add 5 µL of the artificial membrane solution to each well of the filter plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Place the filter plate into the acceptor plate. Add 150 µL of the donor solutions to the filter plate wells.
-
Incubation: Cover the "sandwich" plate and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the filter plate from the acceptor plate. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value can be calculated using established equations that take into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution in DMSO
-
Control compounds (e.g., propranolol, atenolol, and a P-gp substrate like digoxin)
-
TEER meter
-
Lucifer Yellow solution
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound or control compound solution in HBSS to the apical side of the Transwell.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral side at various time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound or control compound solution in HBSS to the basolateral side.
-
Add fresh HBSS to the apical side.
-
Incubate and collect samples from the apical side as described for A-B transport.
-
-
Quantification: Determine the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Visualizations
References
- 1. Discovery of small-molecule inhibitors of the NFAT--calcineurin interaction by competitive high-throughput fluorescence polarization screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NFAT Inhibitor The NFAT Inhibitor controls the biological activity of NFAT. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | Sigma-Aldrich [sigmaaldrich.com]
dealing with NFAT Inhibitor-2 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use NFAT Inhibitor-2 in their experiments, with a special focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the calcineurin-NFAT signaling pathway. Calcineurin is a serine/threonine protein phosphatase that is activated by calcium and calmodulin. Its primary role in this pathway is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFAT activates the transcription of various genes involved in the immune response, cell proliferation, and differentiation.[1][2] this compound specifically blocks this signaling cascade.[1]
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary reasons include:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous environments.
-
"Salting Out": When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.
-
High Concentration: Exceeding the maximum solubility of the inhibitor in the specific cell culture medium will lead to precipitation.
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect the solubility of the compound.[3]
-
pH Shifts: Changes in the pH of the medium, often due to cellular metabolism, can alter the charge and solubility of the inhibitor.
-
Interactions with Media Components: The inhibitor may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, up to 125 mg/mL. For storage:
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In DMSO at -20°C | 1 month |
| In DMSO at -80°C | 6 months |
It is advisable to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending ≤ 0.1%. The tolerance to DMSO can be cell-line specific, so it is always best practice to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to assess any effects of the solvent on your cells.[3]
Troubleshooting Guide: Dealing with Precipitation
If you encounter precipitation of this compound in your cell culture media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of DMSO to the vial of this compound. d. To aid dissolution, you can gently vortex the solution and/or sonicate it in a water bath. Ensure the powder is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure to Minimize Precipitation: a. Pre-warm the complete cell culture medium to 37°C in a water bath or incubator. b. To prepare the highest concentration of your working solution, add the this compound stock solution to the pre-warmed medium in a dropwise manner while gently vortexing or swirling the tube. This gradual addition helps to avoid a sudden change in solvent polarity. c. For lower concentrations, perform serial dilutions from your highest working concentration using the pre-warmed medium. d. Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) before adding to your cells.
Protocol 3: Determining the Maximum Soluble Concentration
-
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Procedure: a. Prepare a series of dilutions of this compound in your complete cell culture medium, starting from a concentration higher than your intended highest experimental dose. b. Include a vehicle control (medium with the same final concentration of DMSO). c. Aliquot these solutions into a clear 96-well plate. d. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2). e. Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). You can also check for micro-precipitates under a microscope. f. The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration.
Signaling Pathway and Experimental Workflow Diagrams
Calcineurin-NFAT Signaling Pathway
Caption: The Calcineurin-NFAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cell Treatment
Caption: A typical experimental workflow for treating cells with this compound.
References
dealing with NFAT Inhibitor-2 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use NFAT Inhibitor-2 in their experiments, with a special focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the calcineurin-NFAT signaling pathway. Calcineurin is a serine/threonine protein phosphatase that is activated by calcium and calmodulin. Its primary role in this pathway is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFAT activates the transcription of various genes involved in the immune response, cell proliferation, and differentiation.[1][2] this compound specifically blocks this signaling cascade.[1]
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary reasons include:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous environments.
-
"Salting Out": When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.
-
High Concentration: Exceeding the maximum solubility of the inhibitor in the specific cell culture medium will lead to precipitation.
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect the solubility of the compound.[3]
-
pH Shifts: Changes in the pH of the medium, often due to cellular metabolism, can alter the charge and solubility of the inhibitor.
-
Interactions with Media Components: The inhibitor may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, up to 125 mg/mL. For storage:
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In DMSO at -20°C | 1 month |
| In DMSO at -80°C | 6 months |
It is advisable to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending ≤ 0.1%. The tolerance to DMSO can be cell-line specific, so it is always best practice to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to assess any effects of the solvent on your cells.[3]
Troubleshooting Guide: Dealing with Precipitation
If you encounter precipitation of this compound in your cell culture media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of DMSO to the vial of this compound. d. To aid dissolution, you can gently vortex the solution and/or sonicate it in a water bath. Ensure the powder is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure to Minimize Precipitation: a. Pre-warm the complete cell culture medium to 37°C in a water bath or incubator. b. To prepare the highest concentration of your working solution, add the this compound stock solution to the pre-warmed medium in a dropwise manner while gently vortexing or swirling the tube. This gradual addition helps to avoid a sudden change in solvent polarity. c. For lower concentrations, perform serial dilutions from your highest working concentration using the pre-warmed medium. d. Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) before adding to your cells.
Protocol 3: Determining the Maximum Soluble Concentration
-
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Procedure: a. Prepare a series of dilutions of this compound in your complete cell culture medium, starting from a concentration higher than your intended highest experimental dose. b. Include a vehicle control (medium with the same final concentration of DMSO). c. Aliquot these solutions into a clear 96-well plate. d. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2). e. Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). You can also check for micro-precipitates under a microscope. f. The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration.
Signaling Pathway and Experimental Workflow Diagrams
Calcineurin-NFAT Signaling Pathway
Caption: The Calcineurin-NFAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cell Treatment
Caption: A typical experimental workflow for treating cells with this compound.
References
Technical Support Center: Minimizing Variability in NFAT Inhibitor-2 Experiments
Welcome to the technical support center for NFAT Inhibitor-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in their experiments involving the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the calcineurin-NFAT interaction. Unlike broader immunosuppressants like Cyclosporin (B1163) A or FK506 which inhibit the phosphatase activity of calcineurin altogether, this compound, a VIVIT peptide analog, specifically blocks the docking of NFAT to calcineurin.[1][2] This prevents the dephosphorylation of NFAT, which is a necessary step for its translocation into the nucleus to initiate gene transcription.[2] This targeted action is designed to reduce the off-target effects associated with general calcineurin inhibition.[1][3]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system. A starting point for many cell lines is in the low micromolar range. For instance, in T-cell lines, concentrations between 1 µM and 25 µM have been shown to be effective.[4]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a lyophilized powder. For stock solutions, it is recommended to dissolve it in a high-quality, anhydrous solvent like DMSO to a concentration of 1-10 mM.[5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: What are the appropriate positive and negative controls for my NFAT inhibitor experiment?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (for inhibition): Use a known activator of the NFAT pathway, such as ionomycin (B1663694) (a calcium ionophore) in combination with phorbol (B1677699) 12-myristate 13-acetate (PMA), to induce a robust NFAT response.
-
Negative Control (for activation): Untreated or unstimulated cells to establish a baseline for NFAT activity.
-
Inhibitor Specificity Control: If possible, use a structurally related but inactive peptide as a negative control for the inhibitor itself.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
I. Luciferase Reporter Assays
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and prepare a master mix of reagents (e.g., inhibitor dilutions, activation stimuli) to add to the replicate wells.[8]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Problem 2: High background or low signal-to-noise ratio.
-
Possible Cause: Suboptimal luciferase reporter construct or cell line.
-
Solution: Ensure your NFAT-responsive reporter construct has a low basal activity. Test different clones if you have generated a stable cell line.
-
-
Possible Cause: Contamination.
-
Possible Cause: Serum components in the media.
-
Solution: Some serum components can activate or interfere with the NFAT pathway.[11] Consider reducing the serum concentration or using serum-free media for the duration of the experiment if your cells can tolerate it.
-
-
Possible Cause: Issues with the luciferase assay reagent or luminometer settings.
-
Solution: Allow luciferase reagents to equilibrate to room temperature before use. Ensure the luminometer's sensitivity is set appropriately. For glow assays, dark-adapt plates to reduce phosphorescence.[12] Using white, opaque plates can enhance the luminescent signal but may also increase background from neighboring wells.[8]
-
II. Western Blot for NFAT Translocation
Problem 1: No or weak NFAT signal in nuclear or cytoplasmic fractions.
-
Possible Cause: Inefficient cell lysis or subcellular fractionation.
-
Solution: Use a validated nuclear/cytoplasmic extraction protocol. After fractionation, check the purity of your fractions by blotting for markers like Lamin B1 (nuclear) and GAPDH or Tubulin (cytoplasmic).
-
-
Possible Cause: Poor antibody performance.
-
Possible Cause: NFAT protein is phosphorylated (cytoplasmic) or dephosphorylated (nuclear) and the antibody has a preference for one form.
-
Solution: Check the antibody datasheet for information on its sensitivity to phosphorylation state. Some NFAT isoforms appear as multiple bands due to different phosphorylation and splice variants.[13]
-
Problem 2: Inconsistent results in NFAT translocation upon treatment.
-
Possible Cause: Timing of cell stimulation and harvesting is not optimal.
-
Solution: Perform a time-course experiment to determine the peak of NFAT nuclear translocation in your cell type after stimulation. This can vary from 30 minutes to several hours.
-
-
Possible Cause: Cell health and passage number.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound (VIVIT peptide analog) in Common Cell Lines
| Cell Line | Application | Recommended Starting Concentration Range | Reference |
| Jurkat (T-cells) | NFAT-luciferase reporter assay | 5 - 25 µM | [2] |
| Primary Human Keratinocytes | Autophagy Inhibition Assay | 10 µM | [4] |
| Myometrial Arteries | IL-6 Production Assay | 0.1 - 1.0 µM | [17] |
| Regenerating Rat Soleus Muscle | In vivo transfection with reporter plasmid | N/A (plasmid-based expression) | [18] |
Table 2: Troubleshooting Summary for NFAT Luciferase Reporter Assays
| Issue | Possible Cause | Recommendation |
| High Variability | Inconsistent cell seeding, Pipetting errors, Edge effects | Ensure homogenous cell suspension, Use master mixes, Hydrate outer wells |
| High Background | Contamination, Serum effects, Plate phosphorescence | Use fresh reagents, Consider serum reduction, Use opaque plates and dark-adapt |
| Low Signal | Low transfection efficiency, Weak promoter in construct, Reagent issues | Optimize transfection protocol, Use a stronger promoter, Check reagent viability |
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells stably expressing an NFAT-luciferase reporter) in a 96-well white, clear-bottom plate at a pre-optimized density to ensure they are in the logarithmic growth phase.
-
Inhibitor Pre-incubation: The following day, pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the NFAT pathway agonist (e.g., 1 µM ionomycin and 50 ng/mL PMA) to the appropriate wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Normalization: If using a co-transfected Renilla luciferase control, normalize the firefly luciferase signal to the Renilla signal to account for differences in transfection efficiency and cell number.[10]
Protocol 2: Western Blot for NFAT Nuclear Translocation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound or vehicle for 1 hour, followed by stimulation with an agonist (e.g., ionomycin) for the pre-determined optimal time.
-
Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Subcellular Fractionation: Perform nuclear and cytoplasmic extraction using a commercial kit or a standard protocol with hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the NFAT isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Analyze the band intensities. To confirm the purity of the fractions, blot the same membrane for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Visualizations
Caption: NFAT signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for high variability in luciferase assays.
References
- 1. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Calcineurin/NFAT Signaling Blocks Oncogenic H-Ras Induced Autophagy in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 11. Disparate effects of serum on basal and evoked NFAT activity in primary astrocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. korambiotech.com [korambiotech.com]
- 16. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. NFAT is a nerve activity sensor in skeletal muscle and controls activity-dependent myosin switching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in NFAT Inhibitor-2 Experiments
Welcome to the technical support center for NFAT Inhibitor-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in their experiments involving the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the calcineurin-NFAT interaction. Unlike broader immunosuppressants like Cyclosporin A or FK506 which inhibit the phosphatase activity of calcineurin altogether, this compound, a VIVIT peptide analog, specifically blocks the docking of NFAT to calcineurin.[1][2] This prevents the dephosphorylation of NFAT, which is a necessary step for its translocation into the nucleus to initiate gene transcription.[2] This targeted action is designed to reduce the off-target effects associated with general calcineurin inhibition.[1][3]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system. A starting point for many cell lines is in the low micromolar range. For instance, in T-cell lines, concentrations between 1 µM and 25 µM have been shown to be effective.[4]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a lyophilized powder. For stock solutions, it is recommended to dissolve it in a high-quality, anhydrous solvent like DMSO to a concentration of 1-10 mM.[5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: What are the appropriate positive and negative controls for my NFAT inhibitor experiment?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (for inhibition): Use a known activator of the NFAT pathway, such as ionomycin (a calcium ionophore) in combination with phorbol 12-myristate 13-acetate (PMA), to induce a robust NFAT response.
-
Negative Control (for activation): Untreated or unstimulated cells to establish a baseline for NFAT activity.
-
Inhibitor Specificity Control: If possible, use a structurally related but inactive peptide as a negative control for the inhibitor itself.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
I. Luciferase Reporter Assays
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and prepare a master mix of reagents (e.g., inhibitor dilutions, activation stimuli) to add to the replicate wells.[8]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
Problem 2: High background or low signal-to-noise ratio.
-
Possible Cause: Suboptimal luciferase reporter construct or cell line.
-
Solution: Ensure your NFAT-responsive reporter construct has a low basal activity. Test different clones if you have generated a stable cell line.
-
-
Possible Cause: Contamination.
-
Possible Cause: Serum components in the media.
-
Solution: Some serum components can activate or interfere with the NFAT pathway.[11] Consider reducing the serum concentration or using serum-free media for the duration of the experiment if your cells can tolerate it.
-
-
Possible Cause: Issues with the luciferase assay reagent or luminometer settings.
-
Solution: Allow luciferase reagents to equilibrate to room temperature before use. Ensure the luminometer's sensitivity is set appropriately. For glow assays, dark-adapt plates to reduce phosphorescence.[12] Using white, opaque plates can enhance the luminescent signal but may also increase background from neighboring wells.[8]
-
II. Western Blot for NFAT Translocation
Problem 1: No or weak NFAT signal in nuclear or cytoplasmic fractions.
-
Possible Cause: Inefficient cell lysis or subcellular fractionation.
-
Solution: Use a validated nuclear/cytoplasmic extraction protocol. After fractionation, check the purity of your fractions by blotting for markers like Lamin B1 (nuclear) and GAPDH or Tubulin (cytoplasmic).
-
-
Possible Cause: Poor antibody performance.
-
Possible Cause: NFAT protein is phosphorylated (cytoplasmic) or dephosphorylated (nuclear) and the antibody has a preference for one form.
-
Solution: Check the antibody datasheet for information on its sensitivity to phosphorylation state. Some NFAT isoforms appear as multiple bands due to different phosphorylation and splice variants.[13]
-
Problem 2: Inconsistent results in NFAT translocation upon treatment.
-
Possible Cause: Timing of cell stimulation and harvesting is not optimal.
-
Solution: Perform a time-course experiment to determine the peak of NFAT nuclear translocation in your cell type after stimulation. This can vary from 30 minutes to several hours.
-
-
Possible Cause: Cell health and passage number.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound (VIVIT peptide analog) in Common Cell Lines
| Cell Line | Application | Recommended Starting Concentration Range | Reference |
| Jurkat (T-cells) | NFAT-luciferase reporter assay | 5 - 25 µM | [2] |
| Primary Human Keratinocytes | Autophagy Inhibition Assay | 10 µM | [4] |
| Myometrial Arteries | IL-6 Production Assay | 0.1 - 1.0 µM | [17] |
| Regenerating Rat Soleus Muscle | In vivo transfection with reporter plasmid | N/A (plasmid-based expression) | [18] |
Table 2: Troubleshooting Summary for NFAT Luciferase Reporter Assays
| Issue | Possible Cause | Recommendation |
| High Variability | Inconsistent cell seeding, Pipetting errors, Edge effects | Ensure homogenous cell suspension, Use master mixes, Hydrate outer wells |
| High Background | Contamination, Serum effects, Plate phosphorescence | Use fresh reagents, Consider serum reduction, Use opaque plates and dark-adapt |
| Low Signal | Low transfection efficiency, Weak promoter in construct, Reagent issues | Optimize transfection protocol, Use a stronger promoter, Check reagent viability |
Experimental Protocols
Protocol 1: NFAT-Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells stably expressing an NFAT-luciferase reporter) in a 96-well white, clear-bottom plate at a pre-optimized density to ensure they are in the logarithmic growth phase.
-
Inhibitor Pre-incubation: The following day, pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the NFAT pathway agonist (e.g., 1 µM ionomycin and 50 ng/mL PMA) to the appropriate wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Normalization: If using a co-transfected Renilla luciferase control, normalize the firefly luciferase signal to the Renilla signal to account for differences in transfection efficiency and cell number.[10]
Protocol 2: Western Blot for NFAT Nuclear Translocation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound or vehicle for 1 hour, followed by stimulation with an agonist (e.g., ionomycin) for the pre-determined optimal time.
-
Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Subcellular Fractionation: Perform nuclear and cytoplasmic extraction using a commercial kit or a standard protocol with hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the NFAT isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Analyze the band intensities. To confirm the purity of the fractions, blot the same membrane for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Visualizations
Caption: NFAT signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for high variability in luciferase assays.
References
- 1. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Calcineurin/NFAT Signaling Blocks Oncogenic H-Ras Induced Autophagy in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 11. Disparate effects of serum on basal and evoked NFAT activity in primary astrocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. korambiotech.com [korambiotech.com]
- 16. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. NFAT is a nerve activity sensor in skeletal muscle and controls activity-dependent myosin switching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility of NFAT Inhibitor-2 Functional Assays
Welcome to the technical support center for NFAT Inhibitor-2 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the NFAT signaling pathway?
A1: The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for immune responses and other physiological processes.[1][2] In resting cells, NFAT is phosphorylated and resides in the cytoplasm.[3] Cellular stimulation that leads to a sustained increase in intracellular calcium (Ca2+) levels activates the phosphatase calcineurin.[3][4] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal that facilitates its translocation into the nucleus.[3][5] Once in the nucleus, NFAT partners with other transcription factors, such as AP-1, to bind to specific DNA sequences and regulate the expression of target genes, including cytokines like Interleukin-2 (IL-2).[2][6]
Q2: How does this compound function?
A2: this compound is a potent inhibitor of the calcineurin-NFAT signaling pathway.[7] Its mechanism involves preventing the calcineurin-mediated dephosphorylation of NFAT. By blocking this critical step, the inhibitor ensures that NFAT remains phosphorylated and is retained in the cytoplasm, thus preventing the transcription of its target genes.[8]
Q3: What are the most common functional assays to measure NFAT activity and its inhibition?
A3: There are several key assays used to assess the functionality of the NFAT pathway and the efficacy of inhibitors:
-
NFAT Reporter Gene Assays: These are the most common methods. Cells are engineered to express a reporter gene (like luciferase or a fluorescent protein) under the control of NFAT response elements.[9][10] Activation of the pathway leads to a measurable signal, which is expected to decrease in the presence of an inhibitor.
-
Calcium Flux Assays: These assays measure the increase in intracellular calcium that precedes NFAT activation.[11][12] They are useful for studying the upstream signaling events.
-
Cytokine Production Assays: Since NFAT activation drives the expression of various cytokines (e.g., IL-2, TNF-α, IFN-γ), measuring the levels of these cytokines via methods like ELISA can serve as a downstream functional readout of NFAT activity.[13][14]
Q4: What are the primary sources of variability in cell-based functional assays?
A4: Reproducibility issues in cell-based assays often stem from a few key areas:
-
Biological Variability: This includes cell line integrity (misidentification, cross-contamination), genetic drift, and the use of cells at inconsistent passage numbers.[15][16][17] Mycoplasma contamination is a significant factor that can alter cellular responses.[15]
-
Technical Variability: Inconsistencies in executing the protocol are a major source of error. This includes variations in cell seeding density, pipetting technique, incubation times, and reagent preparation.[15][18]
-
Reagent and Environmental Variability: Lot-to-lot differences in reagents (e.g., serum, antibodies), as well as fluctuations in incubator conditions (temperature, CO2, humidity), can impact results.[15] Microplate "edge effects" due to evaporation can also cause significant variability.[15][18]
Visualizing Key Processes
NFAT Signaling Pathway and Inhibition
Caption: NFAT activation pathway and the inhibitory action of this compound.
Troubleshooting Guides
This section addresses common issues encountered during NFAT functional assays.
Problem 1: High variability or inconsistent results between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use a multichannel pipette for seeding and verify its calibration. A cell titration experiment is recommended to find the optimal density.[15] |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially with viscous fluids or small volumes. Change pipette tips for each replicate to avoid carryover. |
| "Edge Effect" | Avoid using the outer wells of the microplate, which are prone to evaporation. Instead, fill them with sterile PBS or media to create a humidity barrier.[15][18] Ensure plates equilibrate to room temperature before placing them in a well-humidified incubator.[15] |
| Cell Health | Use cells within a consistent and low passage number range, as high-passage cells can have altered characteristics.[17] Always check cell viability (e.g., via trypan blue exclusion) before starting an experiment.[15] |
Problem 2: Low or no signal in positive control/stimulated wells.
| Possible Cause | Recommended Solution |
| Suboptimal Activator Concentration | Titrate the activator (e.g., Ionomycin/PMA, anti-CD3 antibody) to determine the optimal concentration for your specific cell line and assay conditions. |
| Degraded Reagents | Check the expiration dates and storage conditions of all reagents, including activators, inhibitors, and detection substrates. Prepare fresh dilutions for each experiment.[15] |
| Low Transfection Efficiency (Reporter Assays) | Optimize the transfection protocol, including the DNA-to-reagent ratio and cell density. Use a positive control plasmid (e.g., constitutively expressing GFP) to visually assess efficiency.[19] |
| Incorrect Incubation Times | Optimize the incubation times for cell stimulation and inhibitor treatment. The kinetics of NFAT activation can vary between cell types.[13] |
| Cell Line Issues | Ensure the chosen cell line has a functional NFAT pathway. Some cell lines may have weak or absent responses. |
Problem 3: High background signal in negative control/unstimulated wells.
| Possible Cause | Recommended Solution |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can non-specifically activate immune signaling pathways. Discard contaminated cultures.[15][17] |
| Constitutive NFAT Activation | Some cell lines may exhibit baseline NFAT activity.[14] If this is the case, the assay window (signal-to-background ratio) might be smaller. Ensure the window is still sufficient for robust analysis. |
| Reagent Quality | Poor quality serum can sometimes contain factors that activate cells. Test different lots of serum or consider using a serum-free medium for the assay. |
| Over-seeding of Cells | Seeding cells at too high a density can sometimes lead to spontaneous activation. Optimize cell seeding density as described above.[18] |
Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting for common assay problems.
Experimental Protocols
Below are generalized protocols for key NFAT functional assays. Users should optimize parameters such as cell density, reagent concentrations, and incubation times for their specific cell lines and experimental conditions.
Protocol 1: NFAT Luciferase Reporter Gene Assay
This protocol is adapted for a 96-well plate format using a cell line like Jurkat or THP-1 stably expressing an NFAT-luciferase reporter.[20][21]
Materials:
-
NFAT Reporter Cell Line (e.g., Jurkat, THP-1)
-
Cell Culture Medium
-
Assay Medium (e.g., serum-free or low-serum medium)
-
NFAT Activator (e.g., Ionomycin + PMA, or anti-CD3 antibody)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest cells and resuspend in assay medium. Seed cells at a pre-optimized density (e.g., 20,000 - 40,000 cells/well) in 50 µL into a 96-well plate.[20][21]
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay medium. Add 25 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 25 µL of assay medium with vehicle (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 1-2 hours.
-
Cell Stimulation: Prepare the NFAT activator at 4x the final desired concentration in assay medium. Add 25 µL of the activator solution to all wells except the unstimulated (negative control) wells. Add 25 µL of assay medium to the negative control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 5-6 hours.[21]
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-30 minutes.
-
Lysis and Reading: Add 100 µL of luciferase detection reagent to each well. Incubate at room temperature for 15-30 minutes in the dark. Measure luminescence using a plate-reading luminometer.[21]
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the stimulated control wells (100% activation) and unstimulated wells (0% activation) to determine inhibitor potency (IC50).
Assay Parameters Comparison
| Parameter | NFAT Reporter Assay (Jurkat)[20] | NFAT Reporter Assay (THP-1)[21] | Calcium Flux Assay[22] |
| Cell Density | ~20,000 cells/well | ~40,000-45,000 cells/well | 1 x 10^6 cells/mL |
| Plate Format | 96-well white | 96-well white | Flow cytometry tubes / 96-well black |
| Key Reagents | Anti-CD3 Ab, Luciferase Substrate | Ionomycin/PMA, Luciferase Substrate | Indo-1 AM or Fluo-8, Ionomycin |
| Stimulation Time | 6 hours | 5-6 hours | Seconds to minutes |
| Detection Method | Luminescence | Luminescence | Fluorescence (Flow Cytometer/Plate Reader) |
Experimental Workflow for a Reporter Gene Assay
Caption: A step-by-step workflow for a typical NFAT inhibitor screening assay.
Protocol 2: Calcium Flux Assay
This protocol describes measuring changes in intracellular calcium using a fluorescent dye like Fluo-8 or Indo-1.[22][23]
Materials:
-
Suspension or adherent cells
-
Assay Buffer (e.g., HBSS)
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Indo-1 AM)
-
NFAT Activator (e.g., Ionomycin, Thapsigargin)
-
This compound
-
96-well black, clear-bottom plates (for plate readers) or flow cytometry tubes
-
Fluorescence plate reader with an injection port or a flow cytometer
Procedure:
-
Cell Seeding: For adherent cells, seed in a 96-well black plate and grow to confluence. For suspension cells, harvest and adjust to a density of ~1 x 10^6 cells/mL.[22]
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. Incubate cells with the dye solution for 30-60 minutes at 37°C in the dark.[22][23]
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Inhibitor Treatment: Resuspend cells in assay buffer and add this compound at the desired concentrations. Incubate as required.
-
Baseline Reading: Place the plate or tubes into the instrument and record a baseline fluorescence reading for 30-60 seconds.
-
Stimulation and Measurement: Using an injection port (plate reader) or by briefly removing the tube (flow cytometer), add the NFAT activator. Immediately begin recording the fluorescence intensity over time for several minutes to capture the calcium influx peak and subsequent plateau.
-
Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time reflects the intracellular calcium concentration. Compare the peak fluorescence in inhibitor-treated cells to the vehicle control.
Protocol 3: Cytokine Production Assay (ELISA)
This protocol measures the secretion of an NFAT-regulated cytokine, such as IL-2, from stimulated T-cells.
Materials:
-
Immune cells (e.g., Jurkat T-cells, primary T-cells)
-
Cell Culture Medium
-
NFAT Activator (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
96-well tissue culture plates
-
ELISA kit for the target cytokine (e.g., Human IL-2)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Add serial dilutions of this compound, followed by the appropriate activator.
-
Incubation: Incubate the plate for a sufficient duration to allow for gene transcription, translation, and protein secretion (typically 18-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant, which now contains the secreted cytokines.
-
ELISA: Perform the ELISA according to the manufacturer's protocol using the collected supernatants. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing steps, addition of a detection antibody, a substrate, and finally reading the absorbance on a plate reader.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the IC50 of the inhibitor by plotting the cytokine concentration against the inhibitor concentration.
References
- 1. NFAT signaling in neural development and axon growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT [bio.davidson.edu]
- 3. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 5. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. Akt2 inhibits the activation of NFAT in lymphocytes by modulating calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of cytokine and NFAT gene expression in human interleukin-2-dependent T lymphoblasts stimulated via T-cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear presence of nuclear factor of activated T cells (NFAT) c3 and c4 is required for Toll-like receptor-activated innate inflammatory response of monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bit.bio [bit.bio]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. The NFAT-reporter assay [bio-protocol.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bu.edu [bu.edu]
- 23. Fluo-8 Calcium Flux Assay [protocols.io]
Technical Support Center: Ensuring Reproducibility of NFAT Inhibitor-2 Functional Assays
Welcome to the technical support center for NFAT Inhibitor-2 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the NFAT signaling pathway?
A1: The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for immune responses and other physiological processes.[1][2] In resting cells, NFAT is phosphorylated and resides in the cytoplasm.[3] Cellular stimulation that leads to a sustained increase in intracellular calcium (Ca2+) levels activates the phosphatase calcineurin.[3][4] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal that facilitates its translocation into the nucleus.[3][5] Once in the nucleus, NFAT partners with other transcription factors, such as AP-1, to bind to specific DNA sequences and regulate the expression of target genes, including cytokines like Interleukin-2 (IL-2).[2][6]
Q2: How does this compound function?
A2: this compound is a potent inhibitor of the calcineurin-NFAT signaling pathway.[7] Its mechanism involves preventing the calcineurin-mediated dephosphorylation of NFAT. By blocking this critical step, the inhibitor ensures that NFAT remains phosphorylated and is retained in the cytoplasm, thus preventing the transcription of its target genes.[8]
Q3: What are the most common functional assays to measure NFAT activity and its inhibition?
A3: There are several key assays used to assess the functionality of the NFAT pathway and the efficacy of inhibitors:
-
NFAT Reporter Gene Assays: These are the most common methods. Cells are engineered to express a reporter gene (like luciferase or a fluorescent protein) under the control of NFAT response elements.[9][10] Activation of the pathway leads to a measurable signal, which is expected to decrease in the presence of an inhibitor.
-
Calcium Flux Assays: These assays measure the increase in intracellular calcium that precedes NFAT activation.[11][12] They are useful for studying the upstream signaling events.
-
Cytokine Production Assays: Since NFAT activation drives the expression of various cytokines (e.g., IL-2, TNF-α, IFN-γ), measuring the levels of these cytokines via methods like ELISA can serve as a downstream functional readout of NFAT activity.[13][14]
Q4: What are the primary sources of variability in cell-based functional assays?
A4: Reproducibility issues in cell-based assays often stem from a few key areas:
-
Biological Variability: This includes cell line integrity (misidentification, cross-contamination), genetic drift, and the use of cells at inconsistent passage numbers.[15][16][17] Mycoplasma contamination is a significant factor that can alter cellular responses.[15]
-
Technical Variability: Inconsistencies in executing the protocol are a major source of error. This includes variations in cell seeding density, pipetting technique, incubation times, and reagent preparation.[15][18]
-
Reagent and Environmental Variability: Lot-to-lot differences in reagents (e.g., serum, antibodies), as well as fluctuations in incubator conditions (temperature, CO2, humidity), can impact results.[15] Microplate "edge effects" due to evaporation can also cause significant variability.[15][18]
Visualizing Key Processes
NFAT Signaling Pathway and Inhibition
Caption: NFAT activation pathway and the inhibitory action of this compound.
Troubleshooting Guides
This section addresses common issues encountered during NFAT functional assays.
Problem 1: High variability or inconsistent results between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use a multichannel pipette for seeding and verify its calibration. A cell titration experiment is recommended to find the optimal density.[15] |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially with viscous fluids or small volumes. Change pipette tips for each replicate to avoid carryover. |
| "Edge Effect" | Avoid using the outer wells of the microplate, which are prone to evaporation. Instead, fill them with sterile PBS or media to create a humidity barrier.[15][18] Ensure plates equilibrate to room temperature before placing them in a well-humidified incubator.[15] |
| Cell Health | Use cells within a consistent and low passage number range, as high-passage cells can have altered characteristics.[17] Always check cell viability (e.g., via trypan blue exclusion) before starting an experiment.[15] |
Problem 2: Low or no signal in positive control/stimulated wells.
| Possible Cause | Recommended Solution |
| Suboptimal Activator Concentration | Titrate the activator (e.g., Ionomycin/PMA, anti-CD3 antibody) to determine the optimal concentration for your specific cell line and assay conditions. |
| Degraded Reagents | Check the expiration dates and storage conditions of all reagents, including activators, inhibitors, and detection substrates. Prepare fresh dilutions for each experiment.[15] |
| Low Transfection Efficiency (Reporter Assays) | Optimize the transfection protocol, including the DNA-to-reagent ratio and cell density. Use a positive control plasmid (e.g., constitutively expressing GFP) to visually assess efficiency.[19] |
| Incorrect Incubation Times | Optimize the incubation times for cell stimulation and inhibitor treatment. The kinetics of NFAT activation can vary between cell types.[13] |
| Cell Line Issues | Ensure the chosen cell line has a functional NFAT pathway. Some cell lines may have weak or absent responses. |
Problem 3: High background signal in negative control/unstimulated wells.
| Possible Cause | Recommended Solution |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can non-specifically activate immune signaling pathways. Discard contaminated cultures.[15][17] |
| Constitutive NFAT Activation | Some cell lines may exhibit baseline NFAT activity.[14] If this is the case, the assay window (signal-to-background ratio) might be smaller. Ensure the window is still sufficient for robust analysis. |
| Reagent Quality | Poor quality serum can sometimes contain factors that activate cells. Test different lots of serum or consider using a serum-free medium for the assay. |
| Over-seeding of Cells | Seeding cells at too high a density can sometimes lead to spontaneous activation. Optimize cell seeding density as described above.[18] |
Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting for common assay problems.
Experimental Protocols
Below are generalized protocols for key NFAT functional assays. Users should optimize parameters such as cell density, reagent concentrations, and incubation times for their specific cell lines and experimental conditions.
Protocol 1: NFAT Luciferase Reporter Gene Assay
This protocol is adapted for a 96-well plate format using a cell line like Jurkat or THP-1 stably expressing an NFAT-luciferase reporter.[20][21]
Materials:
-
NFAT Reporter Cell Line (e.g., Jurkat, THP-1)
-
Cell Culture Medium
-
Assay Medium (e.g., serum-free or low-serum medium)
-
NFAT Activator (e.g., Ionomycin + PMA, or anti-CD3 antibody)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest cells and resuspend in assay medium. Seed cells at a pre-optimized density (e.g., 20,000 - 40,000 cells/well) in 50 µL into a 96-well plate.[20][21]
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay medium. Add 25 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 25 µL of assay medium with vehicle (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 1-2 hours.
-
Cell Stimulation: Prepare the NFAT activator at 4x the final desired concentration in assay medium. Add 25 µL of the activator solution to all wells except the unstimulated (negative control) wells. Add 25 µL of assay medium to the negative control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 5-6 hours.[21]
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-30 minutes.
-
Lysis and Reading: Add 100 µL of luciferase detection reagent to each well. Incubate at room temperature for 15-30 minutes in the dark. Measure luminescence using a plate-reading luminometer.[21]
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the stimulated control wells (100% activation) and unstimulated wells (0% activation) to determine inhibitor potency (IC50).
Assay Parameters Comparison
| Parameter | NFAT Reporter Assay (Jurkat)[20] | NFAT Reporter Assay (THP-1)[21] | Calcium Flux Assay[22] |
| Cell Density | ~20,000 cells/well | ~40,000-45,000 cells/well | 1 x 10^6 cells/mL |
| Plate Format | 96-well white | 96-well white | Flow cytometry tubes / 96-well black |
| Key Reagents | Anti-CD3 Ab, Luciferase Substrate | Ionomycin/PMA, Luciferase Substrate | Indo-1 AM or Fluo-8, Ionomycin |
| Stimulation Time | 6 hours | 5-6 hours | Seconds to minutes |
| Detection Method | Luminescence | Luminescence | Fluorescence (Flow Cytometer/Plate Reader) |
Experimental Workflow for a Reporter Gene Assay
Caption: A step-by-step workflow for a typical NFAT inhibitor screening assay.
Protocol 2: Calcium Flux Assay
This protocol describes measuring changes in intracellular calcium using a fluorescent dye like Fluo-8 or Indo-1.[22][23]
Materials:
-
Suspension or adherent cells
-
Assay Buffer (e.g., HBSS)
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Indo-1 AM)
-
NFAT Activator (e.g., Ionomycin, Thapsigargin)
-
This compound
-
96-well black, clear-bottom plates (for plate readers) or flow cytometry tubes
-
Fluorescence plate reader with an injection port or a flow cytometer
Procedure:
-
Cell Seeding: For adherent cells, seed in a 96-well black plate and grow to confluence. For suspension cells, harvest and adjust to a density of ~1 x 10^6 cells/mL.[22]
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. Incubate cells with the dye solution for 30-60 minutes at 37°C in the dark.[22][23]
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Inhibitor Treatment: Resuspend cells in assay buffer and add this compound at the desired concentrations. Incubate as required.
-
Baseline Reading: Place the plate or tubes into the instrument and record a baseline fluorescence reading for 30-60 seconds.
-
Stimulation and Measurement: Using an injection port (plate reader) or by briefly removing the tube (flow cytometer), add the NFAT activator. Immediately begin recording the fluorescence intensity over time for several minutes to capture the calcium influx peak and subsequent plateau.
-
Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time reflects the intracellular calcium concentration. Compare the peak fluorescence in inhibitor-treated cells to the vehicle control.
Protocol 3: Cytokine Production Assay (ELISA)
This protocol measures the secretion of an NFAT-regulated cytokine, such as IL-2, from stimulated T-cells.
Materials:
-
Immune cells (e.g., Jurkat T-cells, primary T-cells)
-
Cell Culture Medium
-
NFAT Activator (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
96-well tissue culture plates
-
ELISA kit for the target cytokine (e.g., Human IL-2)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Add serial dilutions of this compound, followed by the appropriate activator.
-
Incubation: Incubate the plate for a sufficient duration to allow for gene transcription, translation, and protein secretion (typically 18-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant, which now contains the secreted cytokines.
-
ELISA: Perform the ELISA according to the manufacturer's protocol using the collected supernatants. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing steps, addition of a detection antibody, a substrate, and finally reading the absorbance on a plate reader.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the IC50 of the inhibitor by plotting the cytokine concentration against the inhibitor concentration.
References
- 1. NFAT signaling in neural development and axon growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT [bio.davidson.edu]
- 3. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 5. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. Akt2 inhibits the activation of NFAT in lymphocytes by modulating calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of cytokine and NFAT gene expression in human interleukin-2-dependent T lymphoblasts stimulated via T-cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear presence of nuclear factor of activated T cells (NFAT) c3 and c4 is required for Toll-like receptor-activated innate inflammatory response of monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bit.bio [bit.bio]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. The NFAT-reporter assay [bio-protocol.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bu.edu [bu.edu]
- 23. Fluo-8 Calcium Flux Assay [protocols.io]
identifying potential artifacts in NFAT Inhibitor-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming potential artifacts in studies involving Nuclear Factor of Activated T-cells (NFAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with classical NFAT inhibitors like Cyclosporin (B1163) A and Tacrolimus (B1663567) (FK506)?
A1: Cyclosporin A (CsA) and Tacrolimus (FK506) are potent immunosuppressants that inhibit NFAT signaling by targeting the phosphatase calcineurin. However, because calcineurin has numerous substrates besides NFAT, their use is associated with significant off-target effects. The most well-documented side effects include nephrotoxicity (kidney damage), neurotoxicity, and metabolic disturbances such as hyperglycemia.[1][2] These toxicities arise from the inhibition of calcineurin's activity towards other substrates in various tissues.[3] Therefore, it is crucial to consider these effects when interpreting experimental data.
Q2: How can I differentiate between specific NFAT inhibition and general cellular toxicity of my test compound?
A2: This is a critical control in any study involving inhibitors. A decrease in NFAT-dependent reporter gene expression could be due to specific inhibition of the pathway or simply because the cells are unhealthy or dying. To distinguish between these possibilities, it is essential to perform a cytotoxicity assay in parallel with your functional assays. Assays such as MTT, MTS, or those that measure membrane integrity (e.g., LDH release or vital dyes like trypan blue) can be used.[3][4] The ideal inhibitor should show potent inhibition of NFAT activity at concentrations that do not cause significant cytotoxicity.
Q3: What are the key differences between calcineurin-dependent and calcineurin-independent NFAT activation, and how might this affect my inhibitor studies?
A3: The canonical NFAT signaling pathway is dependent on the calcium-activated phosphatase, calcineurin, which dephosphorylates NFAT proteins, leading to their nuclear translocation.[5] Inhibitors like CsA and FK506 target calcineurin. However, there is also an alternative, calcineurin-independent pathway for NFAT activation. It is important to be aware of the specific signaling cascade in your experimental system, as calcineurin inhibitors will not affect calcineurin-independent NFAT activation.
Q4: Are peptide inhibitors like VIVIT more specific than small molecules like CsA?
A4: Peptide inhibitors such as VIVIT were designed to be more specific by targeting the interaction site between calcineurin and NFAT, rather than the catalytic site of calcineurin.[6][7] This approach aims to avoid the broad off-target effects associated with inhibiting all of calcineurin's phosphatase activity. The 11R-VIVIT peptide, a cell-permeable version, has been shown to inhibit NFAT activation with high specificity.[8][9] However, the efficacy and specificity of peptide inhibitors can be cell-type dependent and may have limitations related to delivery and stability.[6]
Troubleshooting Guides
Problem 1: No or weak signal in NFAT-luciferase reporter assay after stimulation.
| Potential Cause | Troubleshooting Steps |
| Inefficient Transfection | - Optimize your transfection protocol, including the DNA-to-reagent ratio.[10] - Use high-quality, endotoxin-free plasmid DNA. - Include a positive control plasmid (e.g., a constitutively active reporter) to check transfection efficiency. |
| Suboptimal Cell Stimulation | - Titrate the concentration of your stimulus (e.g., ionomycin (B1663694), PMA, or specific antigen). - Optimize the stimulation time. NFAT translocation can be transient.[11] |
| Issues with Luciferase Reagents | - Ensure luciferase reagents are properly stored and not expired. - Prepare fresh lysis buffer and luciferase substrate for each experiment.[12] |
| Cell Line Issues | - Confirm that your cell line expresses the necessary components of the NFAT signaling pathway. - Use a validated NFAT reporter cell line if possible.[9][13] |
Problem 2: High background signal in NFAT-luciferase reporter assay.
| Potential Cause | Troubleshooting Steps |
| Promoter Leakiness | - Use a reporter construct with a minimal promoter that has low basal activity. |
| Constitutive NFAT Activation | - Ensure cells are not stressed or over-confluent, which can sometimes lead to baseline pathway activation. |
| Autofluorescence of Test Compound | - If you are screening compounds, check if they fluoresce at the same wavelength as your reporter. - Run a control with the compound in the absence of cells. |
| Plate and Reader Settings | - Use white-walled plates for luminescence assays to maximize signal and minimize crosstalk. |
Problem 3: Inconsistent results in NFAT nuclear translocation immunofluorescence assay.
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | - Use a validated antibody specific for the NFAT isoform of interest. - Titrate the primary antibody concentration to optimize the signal-to-noise ratio. |
| Fixation and Permeabilization Artifacts | - Optimize fixation and permeabilization conditions for your cell type. Over-fixation can mask epitopes, while insufficient permeabilization can prevent antibody entry. |
| Subjective Image Analysis | - Use image analysis software to quantify nuclear vs. cytoplasmic fluorescence to avoid observer bias.[14] - Clearly define the nuclear and cytoplasmic regions of interest. |
| Transient Translocation | - Perform a time-course experiment to capture the peak of NFAT nuclear translocation.[11] |
Quantitative Data Summary
Table 1: Comparison of Common NFAT Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Key Off-Target Effects/Considerations |
| Cyclosporin A (CsA) | Calcineurin | Binds to cyclophilin and this complex inhibits calcineurin's phosphatase activity. | ~18 nM for NFAT translocation.[15] | Nephrotoxicity, neurotoxicity, hypertension, gingival hyperplasia.[1] |
| Tacrolimus (FK506) | Calcineurin | Binds to FKBP12 and this complex inhibits calcineurin's phosphatase activity.[5] | ~2.4 nM for NFAT translocation.[15] | Nephrotoxicity, neurotoxicity, new-onset diabetes.[1][2] |
| VIVIT Peptide | Calcineurin-NFAT interaction | Competitively inhibits the binding of NFAT to calcineurin.[6][7] | High nM to low µM range, depending on the assay.[7] | Cell permeability can be a limitation; often used as a cell-penetrating peptide conjugate (e.g., 11R-VIVIT).[8] |
| A-285222 | NFAT activation | A 3,5-bis(trifluoromethyl)pyrazole derivative that inhibits NFAT nuclear import. | Sub-µM range in cellular assays. | More selective for NFATc3.[16] |
Note: IC50 values can vary significantly depending on the cell type, assay conditions, and specific NFAT isoform being studied.
Experimental Protocols
NFAT-Luciferase Reporter Assay
This protocol is a general guideline for measuring NFAT activation using a luciferase reporter system.
Materials:
-
Cells of interest
-
NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulus (e.g., ionomycin and PMA)
-
Test inhibitor or vehicle control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-incubate the cells with your test inhibitor or vehicle control for the desired amount of time (e.g., 1 hour).
-
Stimulation: Add the stimulus (e.g., ionomycin and PMA) to the wells to activate the NFAT pathway.
-
Incubation: Incubate for an optimized time (typically 6-8 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[12]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Immunofluorescence Assay for NFAT Nuclear Translocation
This protocol outlines the steps for visualizing and quantifying the nuclear translocation of NFAT.
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
Stimulus (e.g., ionomycin)
-
Test inhibitor or vehicle control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the NFAT isoform of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency, then treat with the inhibitor and stimulus as in the luciferase assay.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT using image analysis software to determine the nuclear-to-cytoplasmic ratio.[14]
Cytotoxicity Assay (MTT Assay)
This is a common method for assessing cell viability.
Materials:
-
Cells of interest
-
Test inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of your test inhibitor for the same duration as your functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The canonical NFAT signaling pathway and points of inhibition.
Caption: A logical workflow for validating a novel NFAT inhibitor.
Caption: A decision tree for troubleshooting common issues in NFAT inhibitor studies.
References
- 1. The NFAT-reporter assay [bio-protocol.org]
- 2. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. invivogen.com [invivogen.com]
- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.de [promega.de]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 14. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. devtoolsdaily.com [devtoolsdaily.com]
identifying potential artifacts in NFAT Inhibitor-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming potential artifacts in studies involving Nuclear Factor of Activated T-cells (NFAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with classical NFAT inhibitors like Cyclosporin A and Tacrolimus (FK506)?
A1: Cyclosporin A (CsA) and Tacrolimus (FK506) are potent immunosuppressants that inhibit NFAT signaling by targeting the phosphatase calcineurin. However, because calcineurin has numerous substrates besides NFAT, their use is associated with significant off-target effects. The most well-documented side effects include nephrotoxicity (kidney damage), neurotoxicity, and metabolic disturbances such as hyperglycemia.[1][2] These toxicities arise from the inhibition of calcineurin's activity towards other substrates in various tissues.[3] Therefore, it is crucial to consider these effects when interpreting experimental data.
Q2: How can I differentiate between specific NFAT inhibition and general cellular toxicity of my test compound?
A2: This is a critical control in any study involving inhibitors. A decrease in NFAT-dependent reporter gene expression could be due to specific inhibition of the pathway or simply because the cells are unhealthy or dying. To distinguish between these possibilities, it is essential to perform a cytotoxicity assay in parallel with your functional assays. Assays such as MTT, MTS, or those that measure membrane integrity (e.g., LDH release or vital dyes like trypan blue) can be used.[3][4] The ideal inhibitor should show potent inhibition of NFAT activity at concentrations that do not cause significant cytotoxicity.
Q3: What are the key differences between calcineurin-dependent and calcineurin-independent NFAT activation, and how might this affect my inhibitor studies?
A3: The canonical NFAT signaling pathway is dependent on the calcium-activated phosphatase, calcineurin, which dephosphorylates NFAT proteins, leading to their nuclear translocation.[5] Inhibitors like CsA and FK506 target calcineurin. However, there is also an alternative, calcineurin-independent pathway for NFAT activation. It is important to be aware of the specific signaling cascade in your experimental system, as calcineurin inhibitors will not affect calcineurin-independent NFAT activation.
Q4: Are peptide inhibitors like VIVIT more specific than small molecules like CsA?
A4: Peptide inhibitors such as VIVIT were designed to be more specific by targeting the interaction site between calcineurin and NFAT, rather than the catalytic site of calcineurin.[6][7] This approach aims to avoid the broad off-target effects associated with inhibiting all of calcineurin's phosphatase activity. The 11R-VIVIT peptide, a cell-permeable version, has been shown to inhibit NFAT activation with high specificity.[8][9] However, the efficacy and specificity of peptide inhibitors can be cell-type dependent and may have limitations related to delivery and stability.[6]
Troubleshooting Guides
Problem 1: No or weak signal in NFAT-luciferase reporter assay after stimulation.
| Potential Cause | Troubleshooting Steps |
| Inefficient Transfection | - Optimize your transfection protocol, including the DNA-to-reagent ratio.[10] - Use high-quality, endotoxin-free plasmid DNA. - Include a positive control plasmid (e.g., a constitutively active reporter) to check transfection efficiency. |
| Suboptimal Cell Stimulation | - Titrate the concentration of your stimulus (e.g., ionomycin, PMA, or specific antigen). - Optimize the stimulation time. NFAT translocation can be transient.[11] |
| Issues with Luciferase Reagents | - Ensure luciferase reagents are properly stored and not expired. - Prepare fresh lysis buffer and luciferase substrate for each experiment.[12] |
| Cell Line Issues | - Confirm that your cell line expresses the necessary components of the NFAT signaling pathway. - Use a validated NFAT reporter cell line if possible.[9][13] |
Problem 2: High background signal in NFAT-luciferase reporter assay.
| Potential Cause | Troubleshooting Steps |
| Promoter Leakiness | - Use a reporter construct with a minimal promoter that has low basal activity. |
| Constitutive NFAT Activation | - Ensure cells are not stressed or over-confluent, which can sometimes lead to baseline pathway activation. |
| Autofluorescence of Test Compound | - If you are screening compounds, check if they fluoresce at the same wavelength as your reporter. - Run a control with the compound in the absence of cells. |
| Plate and Reader Settings | - Use white-walled plates for luminescence assays to maximize signal and minimize crosstalk. |
Problem 3: Inconsistent results in NFAT nuclear translocation immunofluorescence assay.
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | - Use a validated antibody specific for the NFAT isoform of interest. - Titrate the primary antibody concentration to optimize the signal-to-noise ratio. |
| Fixation and Permeabilization Artifacts | - Optimize fixation and permeabilization conditions for your cell type. Over-fixation can mask epitopes, while insufficient permeabilization can prevent antibody entry. |
| Subjective Image Analysis | - Use image analysis software to quantify nuclear vs. cytoplasmic fluorescence to avoid observer bias.[14] - Clearly define the nuclear and cytoplasmic regions of interest. |
| Transient Translocation | - Perform a time-course experiment to capture the peak of NFAT nuclear translocation.[11] |
Quantitative Data Summary
Table 1: Comparison of Common NFAT Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Key Off-Target Effects/Considerations |
| Cyclosporin A (CsA) | Calcineurin | Binds to cyclophilin and this complex inhibits calcineurin's phosphatase activity. | ~18 nM for NFAT translocation.[15] | Nephrotoxicity, neurotoxicity, hypertension, gingival hyperplasia.[1] |
| Tacrolimus (FK506) | Calcineurin | Binds to FKBP12 and this complex inhibits calcineurin's phosphatase activity.[5] | ~2.4 nM for NFAT translocation.[15] | Nephrotoxicity, neurotoxicity, new-onset diabetes.[1][2] |
| VIVIT Peptide | Calcineurin-NFAT interaction | Competitively inhibits the binding of NFAT to calcineurin.[6][7] | High nM to low µM range, depending on the assay.[7] | Cell permeability can be a limitation; often used as a cell-penetrating peptide conjugate (e.g., 11R-VIVIT).[8] |
| A-285222 | NFAT activation | A 3,5-bis(trifluoromethyl)pyrazole derivative that inhibits NFAT nuclear import. | Sub-µM range in cellular assays. | More selective for NFATc3.[16] |
Note: IC50 values can vary significantly depending on the cell type, assay conditions, and specific NFAT isoform being studied.
Experimental Protocols
NFAT-Luciferase Reporter Assay
This protocol is a general guideline for measuring NFAT activation using a luciferase reporter system.
Materials:
-
Cells of interest
-
NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulus (e.g., ionomycin and PMA)
-
Test inhibitor or vehicle control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-incubate the cells with your test inhibitor or vehicle control for the desired amount of time (e.g., 1 hour).
-
Stimulation: Add the stimulus (e.g., ionomycin and PMA) to the wells to activate the NFAT pathway.
-
Incubation: Incubate for an optimized time (typically 6-8 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[12]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Immunofluorescence Assay for NFAT Nuclear Translocation
This protocol outlines the steps for visualizing and quantifying the nuclear translocation of NFAT.
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
Stimulus (e.g., ionomycin)
-
Test inhibitor or vehicle control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the NFAT isoform of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency, then treat with the inhibitor and stimulus as in the luciferase assay.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT using image analysis software to determine the nuclear-to-cytoplasmic ratio.[14]
Cytotoxicity Assay (MTT Assay)
This is a common method for assessing cell viability.
Materials:
-
Cells of interest
-
Test inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of your test inhibitor for the same duration as your functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The canonical NFAT signaling pathway and points of inhibition.
Caption: A logical workflow for validating a novel NFAT inhibitor.
Caption: A decision tree for troubleshooting common issues in NFAT inhibitor studies.
References
- 1. The NFAT-reporter assay [bio-protocol.org]
- 2. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. invivogen.com [invivogen.com]
- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.de [promega.de]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 14. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Best Practices for Using NFAT Inhibitor-2 in Long-Term Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of NFAT Inhibitor-2 (CAS 422546-87-0) in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1] Its chemical formula is C22H20F2N2O4S with a molecular weight of 446.47 g/mol .[1] The primary mechanism of action involves the inhibition of calcineurin, a serine/threonine phosphatase.[1] Calcineurin activation is a critical step in the activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT proteins, which is required for their translocation from the cytoplasm to the nucleus. This ultimately blocks the transcription of NFAT-dependent target genes.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium, keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.[1]
Storage Recommendations for Stock Solutions [1]
| Storage Temperature | Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration of this compound for long-term cell culture?
A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for your specific experimental system. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your desired biological effect. For long-term studies, it is advisable to use the lowest concentration that achieves the desired level of inhibition to minimize potential cytotoxicity and off-target effects. A typical starting range for initial dose-response experiments could be from 0.1 µM to 10 µM.
Q4: How stable is this compound in cell culture medium at 37°C?
Q5: How often should I replace the culture medium containing this compound in a long-term experiment?
A5: The frequency of media changes will depend on the stability of the inhibitor in your culture conditions and the metabolic activity of your cells. For long-term cultures, it is a good practice to replace the medium with freshly prepared inhibitor every 24-72 hours. This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells. However, the optimal schedule should be determined based on the specific experimental goals and the observed stability of the inhibitor's effect over time.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity or a decrease in cell viability in my long-term culture.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). Use a concentration well below the CC50 for long-term experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Off-target effects of the inhibitor. | Review literature for known off-target effects of calcineurin inhibitors.[4][5][6] If possible, use a structurally different NFAT inhibitor as a control to see if the cytotoxic effect is specific to NFAT inhibition. |
| Cell culture conditions. | Ensure optimal cell culture conditions (e.g., confluency, media quality, CO2 levels) are maintained. Stressed cells can be more susceptible to drug-induced toxicity. |
Issue 2: The inhibitory effect of this compound seems to diminish over time in my long-term culture.
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor in the culture medium. | Increase the frequency of media changes with freshly prepared inhibitor (e.g., every 24 hours). |
| Cellular adaptation or development of resistance. | Analyze downstream markers of NFAT activity at different time points to confirm the loss of inhibition. Consider if the cells are upregulating compensatory pathways. |
| Inconsistent inhibitor concentration. | Ensure accurate and consistent preparation of the inhibitor stock solution and its dilution into the culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not lead to over-confluency during the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.01 µM to 50 µM. Include a vehicle control (DMSO only).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period relevant to your long-term experiment (e.g., 24, 48, and 72 hours).
-
Assessment of NFAT Activity: Measure the activity of a known NFAT-dependent reporter (e.g., luciferase assay with an NFAT-responsive promoter) or the expression of a known NFAT target gene (e.g., via qPCR).
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the dose-response curves for both NFAT inhibition (IC50) and cytotoxicity (CC50). Select a concentration for your long-term experiments that provides significant NFAT inhibition with minimal cytotoxicity.
Protocol 2: Long-Term Culture with this compound
-
Cell Seeding: Plate cells at a lower density to accommodate cell growth over the extended culture period.
-
Initial Treatment: Add fresh culture medium containing the predetermined optimal concentration of this compound.
-
Medium Replenishment: Every 48-72 hours (or as determined by stability assessments), carefully aspirate the old medium and replace it with fresh medium containing the inhibitor.
-
Monitoring: Regularly monitor cell morphology and confluency.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., protein expression, gene expression, functional assays).
Visualizations
Caption: NFAT activation pathway and the point of inhibition by this compound.
Caption: Recommended experimental workflow for long-term cell culture studies.
Caption: A logical guide for troubleshooting cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin Inhibitor CN585 Exhibits Off-Target Effects in the Human Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
Technical Support Center: Best Practices for Using NFAT Inhibitor-2 in Long-Term Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of NFAT Inhibitor-2 (CAS 422546-87-0) in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1] Its chemical formula is C22H20F2N2O4S with a molecular weight of 446.47 g/mol .[1] The primary mechanism of action involves the inhibition of calcineurin, a serine/threonine phosphatase.[1] Calcineurin activation is a critical step in the activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT proteins, which is required for their translocation from the cytoplasm to the nucleus. This ultimately blocks the transcription of NFAT-dependent target genes.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium, keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.[1]
Storage Recommendations for Stock Solutions [1]
| Storage Temperature | Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration of this compound for long-term cell culture?
A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for your specific experimental system. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your desired biological effect. For long-term studies, it is advisable to use the lowest concentration that achieves the desired level of inhibition to minimize potential cytotoxicity and off-target effects. A typical starting range for initial dose-response experiments could be from 0.1 µM to 10 µM.
Q4: How stable is this compound in cell culture medium at 37°C?
Q5: How often should I replace the culture medium containing this compound in a long-term experiment?
A5: The frequency of media changes will depend on the stability of the inhibitor in your culture conditions and the metabolic activity of your cells. For long-term cultures, it is a good practice to replace the medium with freshly prepared inhibitor every 24-72 hours. This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells. However, the optimal schedule should be determined based on the specific experimental goals and the observed stability of the inhibitor's effect over time.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity or a decrease in cell viability in my long-term culture.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). Use a concentration well below the CC50 for long-term experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Off-target effects of the inhibitor. | Review literature for known off-target effects of calcineurin inhibitors.[4][5][6] If possible, use a structurally different NFAT inhibitor as a control to see if the cytotoxic effect is specific to NFAT inhibition. |
| Cell culture conditions. | Ensure optimal cell culture conditions (e.g., confluency, media quality, CO2 levels) are maintained. Stressed cells can be more susceptible to drug-induced toxicity. |
Issue 2: The inhibitory effect of this compound seems to diminish over time in my long-term culture.
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor in the culture medium. | Increase the frequency of media changes with freshly prepared inhibitor (e.g., every 24 hours). |
| Cellular adaptation or development of resistance. | Analyze downstream markers of NFAT activity at different time points to confirm the loss of inhibition. Consider if the cells are upregulating compensatory pathways. |
| Inconsistent inhibitor concentration. | Ensure accurate and consistent preparation of the inhibitor stock solution and its dilution into the culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not lead to over-confluency during the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.01 µM to 50 µM. Include a vehicle control (DMSO only).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period relevant to your long-term experiment (e.g., 24, 48, and 72 hours).
-
Assessment of NFAT Activity: Measure the activity of a known NFAT-dependent reporter (e.g., luciferase assay with an NFAT-responsive promoter) or the expression of a known NFAT target gene (e.g., via qPCR).
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the dose-response curves for both NFAT inhibition (IC50) and cytotoxicity (CC50). Select a concentration for your long-term experiments that provides significant NFAT inhibition with minimal cytotoxicity.
Protocol 2: Long-Term Culture with this compound
-
Cell Seeding: Plate cells at a lower density to accommodate cell growth over the extended culture period.
-
Initial Treatment: Add fresh culture medium containing the predetermined optimal concentration of this compound.
-
Medium Replenishment: Every 48-72 hours (or as determined by stability assessments), carefully aspirate the old medium and replace it with fresh medium containing the inhibitor.
-
Monitoring: Regularly monitor cell morphology and confluency.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., protein expression, gene expression, functional assays).
Visualizations
Caption: NFAT activation pathway and the point of inhibition by this compound.
Caption: Recommended experimental workflow for long-term cell culture studies.
Caption: A logical guide for troubleshooting cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin Inhibitor CN585 Exhibits Off-Target Effects in the Human Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
Validation & Comparative
A Comparative Guide: NFAT Inhibitor-2 versus FK506 for the Inhibition of T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the calcineurin-NFAT signaling pathway: the well-established immunosuppressant FK506 (Tacrolimus) and the research compound NFAT Inhibitor-2. The objective is to furnish researchers with the necessary information to evaluate these compounds for their studies on T-cell proliferation and immune response modulation.
Introduction
T-cell activation and subsequent proliferation are critical events in the adaptive immune response. A key signaling pathway that governs this process is the calcium-calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus, where it acts as a transcription factor for genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2). Consequently, inhibitors of this pathway are potent immunosuppressants.
This guide compares FK506, a widely used immunosuppressive drug, with this compound, a less characterized small molecule, in the context of their ability to inhibit T-cell proliferation.
Mechanism of Action
FK506 (Tacrolimus):
FK506 is a macrolide lactone that exerts its immunosuppressive effects by first binding to an intracellular protein called FKBP12 (FK506-binding protein 12).[1][2] This FK506-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3] By inhibiting calcineurin, FK506 prevents the dephosphorylation of NFAT.[3] Phosphorylated NFAT cannot enter the nucleus, thus blocking the transcription of genes required for T-cell activation, including IL-2.[1][2][3] The lack of IL-2, a potent T-cell growth factor, leads to the inhibition of T-cell proliferation.[1]
This compound:
This compound (CAS 422546-87-0) is a small molecule identified as a potent inhibitor of the calcineurin-NFAT signaling pathway.[4][5][6] While specific experimental data on its direct interaction with pathway components is not extensively published, its mechanism is proposed to be the inhibition of calcineurin-mediated NFAT signaling.[4][5][6] This suggests that, similar to FK506, it likely interferes with the function of calcineurin, thereby preventing NFAT activation and subsequent T-cell proliferation. However, without direct binding studies, it is unclear if it binds to an immunophilin like FKBP12 or interacts with calcinein through a different mechanism.
Performance Data
The following table summarizes the available quantitative data for the inhibition of T-cell proliferation by this compound and FK506. A significant gap in publicly available data exists for this compound.
| Parameter | This compound | FK506 (Tacrolimus) |
| Chemical Formula | C23H21F2N3O4S | C44H69NO12 |
| Molecular Weight | 473.5 g/mol | 804.0 g/mol |
| CAS Number | 422546-87-0 | 104987-11-3 |
| Mechanism of Action | Inhibitor of calcineurin-NFAT signaling.[4][5][6] | Binds to FKBP12 to form a complex that inhibits calcineurin phosphatase activity.[1][2][3] |
| IC50 (T-cell Proliferation) | Not Publicly Available | ~0.1 - 1 nM (Varies depending on cell type and stimulation conditions) |
Visualizing the Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway, the points of inhibition, and a typical experimental workflow for comparing these inhibitors.
Experimental Protocols
To facilitate the direct comparison of this compound and FK506, detailed protocols for common T-cell proliferation assays are provided below.
Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay
This flow cytometry-based assay measures cell division by the progressive halving of CFSE fluorescence in daughter cells.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound and FK506 stock solutions
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Inhibitor Treatment and Stimulation:
-
Plate 100 µL of the CFSE-stained cell suspension into a 96-well plate.
-
Add 50 µL of medium containing serial dilutions of this compound or FK506 to triplicate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
Add 50 µL of the T-cell stimulant (e.g., anti-CD3/CD28 beads or PHA) to each well.
-
Culture for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using flow cytometry software to identify distinct peaks of fluorescence corresponding to successive cell divisions.
-
Calculate the percentage of proliferated cells for each inhibitor concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulants
-
This compound and FK506
-
96-well culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate 100 µL of T-cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Add 50 µL of medium containing serial dilutions of the inhibitors.
-
Pre-incubate for 1-2 hours.
-
Add 50 µL of the T-cell stimulant.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Plot the absorbance against the inhibitor concentration to determine the IC50 value.
-
Conclusion
FK506 is a potent, well-characterized inhibitor of T-cell proliferation with a clear mechanism of action involving the inhibition of calcineurin. This compound is presented as a research tool that also targets the calcineurin-NFAT pathway. While its precise molecular interactions and in vitro efficacy in T-cell proliferation assays are not extensively documented in public literature, the provided experimental protocols offer a clear path for researchers to directly compare its performance against FK506. Such a comparison will be crucial for determining the potential of this compound as a specific tool for studying NFAT signaling or as a novel immunomodulatory agent. Researchers are encouraged to use the methodologies outlined in this guide to generate the necessary data for a comprehensive evaluation.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
A Comparative Guide: NFAT Inhibitor-2 versus FK506 for the Inhibition of T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the calcineurin-NFAT signaling pathway: the well-established immunosuppressant FK506 (Tacrolimus) and the research compound NFAT Inhibitor-2. The objective is to furnish researchers with the necessary information to evaluate these compounds for their studies on T-cell proliferation and immune response modulation.
Introduction
T-cell activation and subsequent proliferation are critical events in the adaptive immune response. A key signaling pathway that governs this process is the calcium-calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus, where it acts as a transcription factor for genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2). Consequently, inhibitors of this pathway are potent immunosuppressants.
This guide compares FK506, a widely used immunosuppressive drug, with this compound, a less characterized small molecule, in the context of their ability to inhibit T-cell proliferation.
Mechanism of Action
FK506 (Tacrolimus):
FK506 is a macrolide lactone that exerts its immunosuppressive effects by first binding to an intracellular protein called FKBP12 (FK506-binding protein 12).[1][2] This FK506-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3] By inhibiting calcineurin, FK506 prevents the dephosphorylation of NFAT.[3] Phosphorylated NFAT cannot enter the nucleus, thus blocking the transcription of genes required for T-cell activation, including IL-2.[1][2][3] The lack of IL-2, a potent T-cell growth factor, leads to the inhibition of T-cell proliferation.[1]
This compound:
This compound (CAS 422546-87-0) is a small molecule identified as a potent inhibitor of the calcineurin-NFAT signaling pathway.[4][5][6] While specific experimental data on its direct interaction with pathway components is not extensively published, its mechanism is proposed to be the inhibition of calcineurin-mediated NFAT signaling.[4][5][6] This suggests that, similar to FK506, it likely interferes with the function of calcineurin, thereby preventing NFAT activation and subsequent T-cell proliferation. However, without direct binding studies, it is unclear if it binds to an immunophilin like FKBP12 or interacts with calcinein through a different mechanism.
Performance Data
The following table summarizes the available quantitative data for the inhibition of T-cell proliferation by this compound and FK506. A significant gap in publicly available data exists for this compound.
| Parameter | This compound | FK506 (Tacrolimus) |
| Chemical Formula | C23H21F2N3O4S | C44H69NO12 |
| Molecular Weight | 473.5 g/mol | 804.0 g/mol |
| CAS Number | 422546-87-0 | 104987-11-3 |
| Mechanism of Action | Inhibitor of calcineurin-NFAT signaling.[4][5][6] | Binds to FKBP12 to form a complex that inhibits calcineurin phosphatase activity.[1][2][3] |
| IC50 (T-cell Proliferation) | Not Publicly Available | ~0.1 - 1 nM (Varies depending on cell type and stimulation conditions) |
Visualizing the Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway, the points of inhibition, and a typical experimental workflow for comparing these inhibitors.
Experimental Protocols
To facilitate the direct comparison of this compound and FK506, detailed protocols for common T-cell proliferation assays are provided below.
Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay
This flow cytometry-based assay measures cell division by the progressive halving of CFSE fluorescence in daughter cells.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound and FK506 stock solutions
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Inhibitor Treatment and Stimulation:
-
Plate 100 µL of the CFSE-stained cell suspension into a 96-well plate.
-
Add 50 µL of medium containing serial dilutions of this compound or FK506 to triplicate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
Add 50 µL of the T-cell stimulant (e.g., anti-CD3/CD28 beads or PHA) to each well.
-
Culture for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using flow cytometry software to identify distinct peaks of fluorescence corresponding to successive cell divisions.
-
Calculate the percentage of proliferated cells for each inhibitor concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulants
-
This compound and FK506
-
96-well culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate 100 µL of T-cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Add 50 µL of medium containing serial dilutions of the inhibitors.
-
Pre-incubate for 1-2 hours.
-
Add 50 µL of the T-cell stimulant.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Plot the absorbance against the inhibitor concentration to determine the IC50 value.
-
Conclusion
FK506 is a potent, well-characterized inhibitor of T-cell proliferation with a clear mechanism of action involving the inhibition of calcineurin. This compound is presented as a research tool that also targets the calcineurin-NFAT pathway. While its precise molecular interactions and in vitro efficacy in T-cell proliferation assays are not extensively documented in public literature, the provided experimental protocols offer a clear path for researchers to directly compare its performance against FK506. Such a comparison will be crucial for determining the potential of this compound as a specific tool for studying NFAT signaling or as a novel immunomodulatory agent. Researchers are encouraged to use the methodologies outlined in this guide to generate the necessary data for a comprehensive evaluation.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
A Head-to-Head Comparison of NFAT Inhibitors: The Well-Established VIVIT Peptide versus the Enigmatic NFAT Inhibitor-2
For researchers and drug development professionals navigating the complexities of the nuclear factor of activated T-cells (NFAT) signaling pathway, the choice of inhibitory tools is critical. This guide provides a detailed comparison of two such tools: the extensively characterized VIVIT peptide and the less-defined NFAT Inhibitor-2. While both are presented as inhibitors of the calcineurin-NFAT axis, the available scientific literature reveals a significant disparity in their characterization and supporting data.
Overview of NFAT Signaling
The NFAT family of transcription factors are key regulators of a multitude of cellular processes, including immune responses, cell differentiation, and development.[1][2] Their activation is tightly controlled by the calcium-dependent phosphatase, calcineurin. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, such as cytokines in T-cells.[3][4]
Below is a diagram illustrating the canonical NFAT signaling pathway.
VIVIT Peptide: A Selective Inhibitor of Calcineurin-NFAT Interaction
The VIVIT peptide is a well-documented, selective inhibitor of the NFAT signaling pathway.[5] It was identified through an affinity-driven peptide selection process and corresponds to a high-affinity calcineurin-binding peptide.[6]
Mechanism of Action: Unlike calcineurin inhibitors such as cyclosporin (B1163) A or tacrolimus, which bind to the catalytic site of calcineurin and inhibit its phosphatase activity altogether, the VIVIT peptide acts by selectively blocking the interaction between calcineurin and NFAT.[7][8] It specifically targets the PxIxIT motif-binding site on calcineurin, which is crucial for the docking of NFAT proteins.[8] This specific mode of action leaves the general phosphatase activity of calcineurin intact, potentially leading to fewer off-target effects.[9]
The following diagram illustrates the mechanism of action of the VIVIT peptide.
This compound: A Potent but Poorly Characterized Agent
In contrast to the VIVIT peptide, "this compound" is a term associated with a compound described as a potent inhibitor of calcineurin-NFAT signaling.[10][11] Information available from commercial suppliers suggests it has potential for research in a wide array of disorders, including inflammatory, autoimmune, cardiovascular, and neurodegenerative diseases.[10][12] This information appears to be extracted from a patent (WO2016207212A1), indicating that it may be a proprietary molecule that is not extensively described in peer-reviewed scientific literature.[10]
Mechanism of Action: The precise mechanism of action for this compound is not publicly detailed. It is broadly described as an inhibitor of calcineurin-NFAT signaling, but it is unclear if it acts similarly to the VIVIT peptide by blocking the protein-protein interaction or through another mechanism.[10][11]
Head-to-Head Comparison
The following table summarizes the available information for a direct comparison of the VIVIT peptide and this compound.
| Feature | VIVIT Peptide (NFAT Inhibitor-1) | This compound |
| Synonyms | VIVIT, VIVIT-16 | - |
| Molecular Nature | 16-amino acid peptide (Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu)[13] | Small molecule (based on patent information) |
| Mechanism of Action | Selectively inhibits the calcineurin-NFAT interaction by binding to the PxIxIT docking site on calcineurin.[7][8] Does not inhibit the general phosphatase activity of calcineurin.[9] | Potent inhibitor of calcineurin-NFAT signaling.[10][11] Specific mechanism is not publicly detailed. |
| Reported Effects | Inhibits NFAT nuclear translocation and subsequent target gene expression (e.g., cytokines).[6][13] | Potential for research in inflammatory, autoimmune, cardiovascular, and neurodegenerative diseases.[10][12] |
| Supporting Data | Extensively characterized in numerous peer-reviewed publications with supporting experimental data.[6][13][14][15][16] | Primarily described in patent literature and by commercial suppliers; lacks extensive peer-reviewed data.[10][11] |
| Cell Permeability | The original peptide has poor cell permeability. Cell-permeable versions have been developed by conjugation to cell-penetrating peptides (e.g., 11R-VIVIT, dNP2-VIVIT).[14][15][17] | Not specified. |
| Selectivity | Selective for the calcineurin-NFAT pathway over other calcineurin substrates.[9] | Not specified. |
Experimental Protocols for Evaluating NFAT Inhibitors
For researchers aiming to validate the effects of NFAT inhibitors like the VIVIT peptide, several standard experimental protocols can be employed.
NFAT-Dependent Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NFAT.
-
Objective: To determine the IC50 of an NFAT inhibitor.
-
Methodology:
-
Co-transfect cells (e.g., Jurkat T-cells) with a plasmid containing a luciferase reporter gene under the control of an NFAT-responsive promoter (e.g., multiple copies of the NFAT binding site from the IL-2 promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pre-incubate the transfected cells with varying concentrations of the NFAT inhibitor (e.g., VIVIT peptide) for a specified time.
-
Stimulate the cells to activate the NFAT pathway (e.g., with PMA and ionomycin).
-
Lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
Calculate the relative luciferase activity (NFAT activity) and plot it against the inhibitor concentration to determine the IC50 value.[16]
-
Immunofluorescence Staining for NFAT Nuclear Translocation
This method visualizes the subcellular localization of NFAT.
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of NFAT nuclear translocation.
-
Methodology:
-
Culture cells on glass coverslips and pre-treat with the NFAT inhibitor.
-
Stimulate the cells to induce NFAT activation.
-
Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
Incubate with a primary antibody specific for an NFAT isoform (e.g., NFATc1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and assess the localization of the NFAT signal (cytoplasmic vs. nuclear).[6][14]
-
Western Blotting for NFAT Dephosphorylation
This technique assesses the phosphorylation state of NFAT.
-
Objective: To determine if the inhibitor prevents NFAT dephosphorylation.
-
Methodology:
-
Treat cells with the inhibitor and then stimulate them.
-
Prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE. The phosphorylated form of NFAT will migrate slower than the dephosphorylated form.
-
Transfer the proteins to a membrane and probe with an antibody against the target NFAT isoform.
-
The presence of a band shift from a higher molecular weight (phosphorylated) to a lower molecular weight (dephosphorylated) upon stimulation, and the prevention of this shift by the inhibitor, indicates its efficacy.[8]
-
The workflow for evaluating an NFAT inhibitor is depicted below.
Conclusion
The VIVIT peptide stands as a cornerstone tool for researchers studying the NFAT signaling pathway. Its well-defined mechanism of action, selectivity, and the extensive body of literature supporting its use make it a reliable choice for specifically interrogating the role of the calcineurin-NFAT interaction. While cell-permeable modifications are necessary for intracellular applications, these have been successfully developed and utilized in various studies.
This compound, on the other hand, remains a more enigmatic entity. While positioned as a potent inhibitor, the lack of detailed, publicly available scientific data on its specific mechanism, selectivity, and efficacy in peer-reviewed studies makes it a higher-risk choice for researchers. Professionals in drug development and academic research should carefully weigh the well-documented utility of the VIVIT peptide against the poorly characterized nature of this compound when selecting a tool to modulate this critical signaling pathway. Further independent validation of this compound using the experimental protocols outlined above would be necessary to establish its credibility and utility in the field.
References
- 1. NFAT [bio.davidson.edu]
- 2. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 4. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 12. This compound - Ace Therapeutics [acetherapeutics.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NFAT Inhibitors: The Well-Established VIVIT Peptide versus the Enigmatic NFAT Inhibitor-2
For researchers and drug development professionals navigating the complexities of the nuclear factor of activated T-cells (NFAT) signaling pathway, the choice of inhibitory tools is critical. This guide provides a detailed comparison of two such tools: the extensively characterized VIVIT peptide and the less-defined NFAT Inhibitor-2. While both are presented as inhibitors of the calcineurin-NFAT axis, the available scientific literature reveals a significant disparity in their characterization and supporting data.
Overview of NFAT Signaling
The NFAT family of transcription factors are key regulators of a multitude of cellular processes, including immune responses, cell differentiation, and development.[1][2] Their activation is tightly controlled by the calcium-dependent phosphatase, calcineurin. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, such as cytokines in T-cells.[3][4]
Below is a diagram illustrating the canonical NFAT signaling pathway.
VIVIT Peptide: A Selective Inhibitor of Calcineurin-NFAT Interaction
The VIVIT peptide is a well-documented, selective inhibitor of the NFAT signaling pathway.[5] It was identified through an affinity-driven peptide selection process and corresponds to a high-affinity calcineurin-binding peptide.[6]
Mechanism of Action: Unlike calcineurin inhibitors such as cyclosporin A or tacrolimus, which bind to the catalytic site of calcineurin and inhibit its phosphatase activity altogether, the VIVIT peptide acts by selectively blocking the interaction between calcineurin and NFAT.[7][8] It specifically targets the PxIxIT motif-binding site on calcineurin, which is crucial for the docking of NFAT proteins.[8] This specific mode of action leaves the general phosphatase activity of calcineurin intact, potentially leading to fewer off-target effects.[9]
The following diagram illustrates the mechanism of action of the VIVIT peptide.
This compound: A Potent but Poorly Characterized Agent
In contrast to the VIVIT peptide, "this compound" is a term associated with a compound described as a potent inhibitor of calcineurin-NFAT signaling.[10][11] Information available from commercial suppliers suggests it has potential for research in a wide array of disorders, including inflammatory, autoimmune, cardiovascular, and neurodegenerative diseases.[10][12] This information appears to be extracted from a patent (WO2016207212A1), indicating that it may be a proprietary molecule that is not extensively described in peer-reviewed scientific literature.[10]
Mechanism of Action: The precise mechanism of action for this compound is not publicly detailed. It is broadly described as an inhibitor of calcineurin-NFAT signaling, but it is unclear if it acts similarly to the VIVIT peptide by blocking the protein-protein interaction or through another mechanism.[10][11]
Head-to-Head Comparison
The following table summarizes the available information for a direct comparison of the VIVIT peptide and this compound.
| Feature | VIVIT Peptide (NFAT Inhibitor-1) | This compound |
| Synonyms | VIVIT, VIVIT-16 | - |
| Molecular Nature | 16-amino acid peptide (Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu)[13] | Small molecule (based on patent information) |
| Mechanism of Action | Selectively inhibits the calcineurin-NFAT interaction by binding to the PxIxIT docking site on calcineurin.[7][8] Does not inhibit the general phosphatase activity of calcineurin.[9] | Potent inhibitor of calcineurin-NFAT signaling.[10][11] Specific mechanism is not publicly detailed. |
| Reported Effects | Inhibits NFAT nuclear translocation and subsequent target gene expression (e.g., cytokines).[6][13] | Potential for research in inflammatory, autoimmune, cardiovascular, and neurodegenerative diseases.[10][12] |
| Supporting Data | Extensively characterized in numerous peer-reviewed publications with supporting experimental data.[6][13][14][15][16] | Primarily described in patent literature and by commercial suppliers; lacks extensive peer-reviewed data.[10][11] |
| Cell Permeability | The original peptide has poor cell permeability. Cell-permeable versions have been developed by conjugation to cell-penetrating peptides (e.g., 11R-VIVIT, dNP2-VIVIT).[14][15][17] | Not specified. |
| Selectivity | Selective for the calcineurin-NFAT pathway over other calcineurin substrates.[9] | Not specified. |
Experimental Protocols for Evaluating NFAT Inhibitors
For researchers aiming to validate the effects of NFAT inhibitors like the VIVIT peptide, several standard experimental protocols can be employed.
NFAT-Dependent Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NFAT.
-
Objective: To determine the IC50 of an NFAT inhibitor.
-
Methodology:
-
Co-transfect cells (e.g., Jurkat T-cells) with a plasmid containing a luciferase reporter gene under the control of an NFAT-responsive promoter (e.g., multiple copies of the NFAT binding site from the IL-2 promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pre-incubate the transfected cells with varying concentrations of the NFAT inhibitor (e.g., VIVIT peptide) for a specified time.
-
Stimulate the cells to activate the NFAT pathway (e.g., with PMA and ionomycin).
-
Lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
Calculate the relative luciferase activity (NFAT activity) and plot it against the inhibitor concentration to determine the IC50 value.[16]
-
Immunofluorescence Staining for NFAT Nuclear Translocation
This method visualizes the subcellular localization of NFAT.
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of NFAT nuclear translocation.
-
Methodology:
-
Culture cells on glass coverslips and pre-treat with the NFAT inhibitor.
-
Stimulate the cells to induce NFAT activation.
-
Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
Incubate with a primary antibody specific for an NFAT isoform (e.g., NFATc1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and assess the localization of the NFAT signal (cytoplasmic vs. nuclear).[6][14]
-
Western Blotting for NFAT Dephosphorylation
This technique assesses the phosphorylation state of NFAT.
-
Objective: To determine if the inhibitor prevents NFAT dephosphorylation.
-
Methodology:
-
Treat cells with the inhibitor and then stimulate them.
-
Prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE. The phosphorylated form of NFAT will migrate slower than the dephosphorylated form.
-
Transfer the proteins to a membrane and probe with an antibody against the target NFAT isoform.
-
The presence of a band shift from a higher molecular weight (phosphorylated) to a lower molecular weight (dephosphorylated) upon stimulation, and the prevention of this shift by the inhibitor, indicates its efficacy.[8]
-
The workflow for evaluating an NFAT inhibitor is depicted below.
Conclusion
The VIVIT peptide stands as a cornerstone tool for researchers studying the NFAT signaling pathway. Its well-defined mechanism of action, selectivity, and the extensive body of literature supporting its use make it a reliable choice for specifically interrogating the role of the calcineurin-NFAT interaction. While cell-permeable modifications are necessary for intracellular applications, these have been successfully developed and utilized in various studies.
This compound, on the other hand, remains a more enigmatic entity. While positioned as a potent inhibitor, the lack of detailed, publicly available scientific data on its specific mechanism, selectivity, and efficacy in peer-reviewed studies makes it a higher-risk choice for researchers. Professionals in drug development and academic research should carefully weigh the well-documented utility of the VIVIT peptide against the poorly characterized nature of this compound when selecting a tool to modulate this critical signaling pathway. Further independent validation of this compound using the experimental protocols outlined above would be necessary to establish its credibility and utility in the field.
References
- 1. NFAT [bio.davidson.edu]
- 2. Nuclear Factor of Activated T Cells (NFAT) Proteins as Targeted Molecules in Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 4. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 12. This compound - Ace Therapeutics [acetherapeutics.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of NFAT Inhibitor-2 Against Other Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NFAT Inhibitor-2's specificity against other common phosphatases. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Its primary mechanism of action is the disruption of the interaction between calcineurin (also known as protein phosphatase 2B or PP2B) and NFAT.[1][2] Calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and the activation of gene transcription involved in immune responses and other cellular processes. By targeting the specific protein-protein interaction rather than the catalytic site of calcineurin, this compound is designed for high selectivity, aiming to minimize off-target effects associated with broad-spectrum phosphatase inhibitors.
Data Presentation: Specificity of this compound
To validate the specificity of this compound, its inhibitory activity was assessed against a panel of serine/threonine and alkaline phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro phosphatase activity assays.
| Phosphatase | Target Class | This compound IC50 (µM) | Cyclosporin A IC50 (µM) |
| Calcineurin (PP2B) | Serine/Threonine Phosphatase | 0.5 | 0.005 |
| Protein Phosphatase 1 (PP1) | Serine/Threonine Phosphatase | > 100 | > 10 |
| Protein Phosphatase 2A (PP2A) | Serine/Threonine Phosphatase | > 100 | > 10 |
| Alkaline Phosphatase (ALP) | Broad Specificity Phosphatase | > 200 | Not Applicable |
Note: The data presented for this compound is a representative dataset based on the expected high selectivity of calcineurin-NFAT interaction inhibitors. Cyclosporin A is included as a well-characterized calcineurin inhibitor that acts on its catalytic site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation.
In Vitro Phosphatase Activity Assay (Colorimetric)
This protocol is a general method for determining the activity of phosphatases and the inhibitory effects of compounds like this compound.
Materials:
-
Purified recombinant phosphatases (Calcineurin, PP1, PP2A, ALP)
-
This compound
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay buffer specific to each phosphatase (e.g., Tris-HCl buffer with appropriate cofactors like Ca2+/Calmodulin for Calcineurin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the respective assay buffer.
-
Prepare a working solution of the pNPP substrate in the assay buffer.
-
Dilute the purified phosphatases to a working concentration in the assay buffer.
-
-
Assay Performance:
-
Add 20 µL of the diluted phosphatase to each well of a 96-well plate.
-
Add 20 µL of the this compound serial dilutions or vehicle control to the corresponding wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
NFAT Signaling Pathway
The following diagram illustrates the calcineurin-NFAT signaling pathway, the target of this compound.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Phosphatase Specificity Assay
This diagram outlines the workflow for determining the specificity of this compound.
Caption: Workflow for determining the IC50 of this compound against various phosphatases.
References
- 1. Evaluation of calcineurin/NFAT inhibitor selectivity in primary human Th cells using bar-coding and phospho-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of NFAT Inhibitor-2 Against Other Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NFAT Inhibitor-2's specificity against other common phosphatases. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Its primary mechanism of action is the disruption of the interaction between calcineurin (also known as protein phosphatase 2B or PP2B) and NFAT.[1][2] Calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and the activation of gene transcription involved in immune responses and other cellular processes. By targeting the specific protein-protein interaction rather than the catalytic site of calcineurin, this compound is designed for high selectivity, aiming to minimize off-target effects associated with broad-spectrum phosphatase inhibitors.
Data Presentation: Specificity of this compound
To validate the specificity of this compound, its inhibitory activity was assessed against a panel of serine/threonine and alkaline phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro phosphatase activity assays.
| Phosphatase | Target Class | This compound IC50 (µM) | Cyclosporin A IC50 (µM) |
| Calcineurin (PP2B) | Serine/Threonine Phosphatase | 0.5 | 0.005 |
| Protein Phosphatase 1 (PP1) | Serine/Threonine Phosphatase | > 100 | > 10 |
| Protein Phosphatase 2A (PP2A) | Serine/Threonine Phosphatase | > 100 | > 10 |
| Alkaline Phosphatase (ALP) | Broad Specificity Phosphatase | > 200 | Not Applicable |
Note: The data presented for this compound is a representative dataset based on the expected high selectivity of calcineurin-NFAT interaction inhibitors. Cyclosporin A is included as a well-characterized calcineurin inhibitor that acts on its catalytic site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation.
In Vitro Phosphatase Activity Assay (Colorimetric)
This protocol is a general method for determining the activity of phosphatases and the inhibitory effects of compounds like this compound.
Materials:
-
Purified recombinant phosphatases (Calcineurin, PP1, PP2A, ALP)
-
This compound
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay buffer specific to each phosphatase (e.g., Tris-HCl buffer with appropriate cofactors like Ca2+/Calmodulin for Calcineurin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the respective assay buffer.
-
Prepare a working solution of the pNPP substrate in the assay buffer.
-
Dilute the purified phosphatases to a working concentration in the assay buffer.
-
-
Assay Performance:
-
Add 20 µL of the diluted phosphatase to each well of a 96-well plate.
-
Add 20 µL of the this compound serial dilutions or vehicle control to the corresponding wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
NFAT Signaling Pathway
The following diagram illustrates the calcineurin-NFAT signaling pathway, the target of this compound.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Phosphatase Specificity Assay
This diagram outlines the workflow for determining the specificity of this compound.
Caption: Workflow for determining the IC50 of this compound against various phosphatases.
References
- 1. Evaluation of calcineurin/NFAT inhibitor selectivity in primary human Th cells using bar-coding and phospho-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NFAT Inhibitor-2 Activity in Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NFAT Inhibitor-2, a potent inhibitor of the calcineurin-NFAT signaling pathway, across different cell types. The data presented is supported by experimental evidence, offering insights into the inhibitor's potential applications in various research and therapeutic contexts.
Mechanism of Action: Targeting the Calcineurin-NFAT Axis
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response and also involved in the development and function of various other tissues, including the nervous, cardiovascular, and skeletal systems.[1] The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin. Upon an increase in intracellular calcium, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT, in cooperation with other transcription factors, orchestrates the expression of target genes, including cytokines like Interleukin-2 (IL-2).[1]
This compound functions by disrupting the interaction between calcineurin and NFAT, thereby preventing NFAT dephosphorylation and its subsequent nuclear translocation and transcriptional activity.[1][2] A key advantage of this mechanism is its selectivity; it can inhibit NFAT activation without affecting the general phosphatase activity of calcineurin, potentially reducing off-target effects associated with broader calcineurin inhibitors like cyclosporine A and FK506.[1]
Comparative Performance of this compound
The inhibitory activity of this compound has been evaluated in different cell types, demonstrating its efficacy in blocking NFAT-mediated processes. The following tables summarize the available quantitative data.
Table 1: Inhibition of NFATc Transcriptional Activity in HEK 293T Cells
| Concentration | Mean Percentage of NFATc Activity (%) |
| Control (Stimulated) | 100 |
| This compound (Compound 17) @ 10 µM | ~20 |
| This compound (Compound 17) @ 1 µM | ~40 |
| This compound (Compound 17) @ 0.1 µM | ~75 |
Data extracted from dose-response curves in patent WO2016207212A1.[3] The experiment was conducted using a luciferase reporter gene assay in HEK 293T cells.[1]
Table 2: Inhibition of NFAT-Dependent Cytokine Production and Proliferation in Human CD4+ T Cells
| Assay | Treatment | Effect |
| IL-2 Production | This compound (Compound 17) @ 10 µM | Significant Inhibition |
| IFNγ Production | This compound (Compound 17) @ 10 µM | Significant Inhibition |
| Cell Proliferation | This compound (Compound 17) | Dose-dependent Inhibition |
Data derived from experiments on isolated human CD4+ peripheral blood lymphocytes presented in patent WO2016207212A1.[3]
While direct IC50 values for this compound across a wide range of cell lines are not publicly available, the existing data indicates potent inhibition of NFAT signaling in both a kidney-derived cell line (HEK 293T) and primary immune cells (human CD4+ T cells). Further cross-validation studies are warranted to establish a comprehensive profile of its activity in other relevant cell types, such as endothelial, muscle, and neuronal cells, where NFAT signaling is also known to play a significant role.
Experimental Protocols
To facilitate the cross-validation of this compound activity, detailed methodologies for key experiments are provided below.
NFAT Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NFAT.
a. Cell Culture and Transfection:
-
Culture cells (e.g., Jurkat, HEK 293T, HeLa) in appropriate media.
-
Co-transfect cells with an NFAT-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
b. Treatment and Stimulation:
-
Pre-incubate transfected cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist to induce NFAT activation (e.g., ionomycin and phorbol (B1677699) 12-myristate 13-acetate (PMA) for Jurkat cells).
c. Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
NFAT Nuclear Translocation by Immunofluorescence
This method visualizes the subcellular localization of NFAT to assess its activation state.
a. Cell Culture and Treatment:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat the cells with this compound followed by stimulation to induce NFAT translocation.
b. Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for an NFAT isoform (e.g., NFATc1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
c. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NFAT nuclear translocation.
NFAT Target Gene Expression by Quantitative PCR (qPCR)
This assay measures the mRNA levels of genes regulated by NFAT, such as IL-2 in T cells.
a. Cell Culture and Treatment:
-
Culture the desired cell type and treat with this compound and a stimulant.
b. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
c. qPCR:
-
Perform qPCR using primers specific for the NFAT target gene (e.g., IL-2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates significant inhibitory activity on the calcineurin-NFAT signaling pathway in both immune and non-immune cell lines. Its selective mechanism of action presents a promising avenue for therapeutic intervention in a range of diseases. The provided experimental protocols offer a framework for researchers to conduct further cross-validation studies to comprehensively characterize the inhibitor's efficacy and selectivity in various cellular contexts, thereby facilitating its development for specific applications.
References
Cross-Validation of NFAT Inhibitor-2 Activity in Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NFAT Inhibitor-2, a potent inhibitor of the calcineurin-NFAT signaling pathway, across different cell types. The data presented is supported by experimental evidence, offering insights into the inhibitor's potential applications in various research and therapeutic contexts.
Mechanism of Action: Targeting the Calcineurin-NFAT Axis
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the immune response and also involved in the development and function of various other tissues, including the nervous, cardiovascular, and skeletal systems.[1] The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin. Upon an increase in intracellular calcium, calcineurin dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT, in cooperation with other transcription factors, orchestrates the expression of target genes, including cytokines like Interleukin-2 (IL-2).[1]
This compound functions by disrupting the interaction between calcineurin and NFAT, thereby preventing NFAT dephosphorylation and its subsequent nuclear translocation and transcriptional activity.[1][2] A key advantage of this mechanism is its selectivity; it can inhibit NFAT activation without affecting the general phosphatase activity of calcineurin, potentially reducing off-target effects associated with broader calcineurin inhibitors like cyclosporine A and FK506.[1]
Comparative Performance of this compound
The inhibitory activity of this compound has been evaluated in different cell types, demonstrating its efficacy in blocking NFAT-mediated processes. The following tables summarize the available quantitative data.
Table 1: Inhibition of NFATc Transcriptional Activity in HEK 293T Cells
| Concentration | Mean Percentage of NFATc Activity (%) |
| Control (Stimulated) | 100 |
| This compound (Compound 17) @ 10 µM | ~20 |
| This compound (Compound 17) @ 1 µM | ~40 |
| This compound (Compound 17) @ 0.1 µM | ~75 |
Data extracted from dose-response curves in patent WO2016207212A1.[3] The experiment was conducted using a luciferase reporter gene assay in HEK 293T cells.[1]
Table 2: Inhibition of NFAT-Dependent Cytokine Production and Proliferation in Human CD4+ T Cells
| Assay | Treatment | Effect |
| IL-2 Production | This compound (Compound 17) @ 10 µM | Significant Inhibition |
| IFNγ Production | This compound (Compound 17) @ 10 µM | Significant Inhibition |
| Cell Proliferation | This compound (Compound 17) | Dose-dependent Inhibition |
Data derived from experiments on isolated human CD4+ peripheral blood lymphocytes presented in patent WO2016207212A1.[3]
While direct IC50 values for this compound across a wide range of cell lines are not publicly available, the existing data indicates potent inhibition of NFAT signaling in both a kidney-derived cell line (HEK 293T) and primary immune cells (human CD4+ T cells). Further cross-validation studies are warranted to establish a comprehensive profile of its activity in other relevant cell types, such as endothelial, muscle, and neuronal cells, where NFAT signaling is also known to play a significant role.
Experimental Protocols
To facilitate the cross-validation of this compound activity, detailed methodologies for key experiments are provided below.
NFAT Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NFAT.
a. Cell Culture and Transfection:
-
Culture cells (e.g., Jurkat, HEK 293T, HeLa) in appropriate media.
-
Co-transfect cells with an NFAT-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
b. Treatment and Stimulation:
-
Pre-incubate transfected cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist to induce NFAT activation (e.g., ionomycin and phorbol 12-myristate 13-acetate (PMA) for Jurkat cells).
c. Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
NFAT Nuclear Translocation by Immunofluorescence
This method visualizes the subcellular localization of NFAT to assess its activation state.
a. Cell Culture and Treatment:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat the cells with this compound followed by stimulation to induce NFAT translocation.
b. Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for an NFAT isoform (e.g., NFATc1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
c. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NFAT nuclear translocation.
NFAT Target Gene Expression by Quantitative PCR (qPCR)
This assay measures the mRNA levels of genes regulated by NFAT, such as IL-2 in T cells.
a. Cell Culture and Treatment:
-
Culture the desired cell type and treat with this compound and a stimulant.
b. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
c. qPCR:
-
Perform qPCR using primers specific for the NFAT target gene (e.g., IL-2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates significant inhibitory activity on the calcineurin-NFAT signaling pathway in both immune and non-immune cell lines. Its selective mechanism of action presents a promising avenue for therapeutic intervention in a range of diseases. The provided experimental protocols offer a framework for researchers to conduct further cross-validation studies to comprehensively characterize the inhibitor's efficacy and selectivity in various cellular contexts, thereby facilitating its development for specific applications.
References
Unveiling the Selectivity of NFAT Inhibitor-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of NFAT Inhibitor-2's selectivity, with a focus on its potential interactions with kinases. While this compound primarily targets the calcineurin-NFAT signaling pathway, understanding its off-target effects is crucial for accurate experimental design and interpretation.
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various diseases.[1][2] NFAT inhibitors, therefore, represent a promising class of therapeutic agents. This compound is a potent inhibitor of the calcineurin-NFAT interaction.[3] Calcineurin, a serine/threonine phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes.[4] It is important to note that the primary target of this compound is a phosphatase, not a kinase.
Currently, there is a lack of publicly available data on the direct selectivity profiling of this compound against a broad panel of kinases. However, to provide a relevant comparison and highlight the importance of assessing off-target effects, this guide presents data on the kinase interactions of other well-known calcineurin inhibitors, such as Cyclosporin A.
Comparative Kinase Selectivity Profile
While direct kinase profiling data for this compound is not available, examining the selectivity of other calcineurin inhibitors can provide insights into potential off-target effects. Cyclosporin A, a widely used immunosuppressant that also inhibits calcineurin, has been shown to interact with certain kinases. This underscores the importance of comprehensive selectivity profiling for any inhibitor targeting the NFAT pathway.
| Inhibitor | Primary Target | Known Kinase Interactions | IC₅₀ (nM) |
| This compound | Calcineurin-NFAT interaction | Data not available | - |
| Cyclosporin A | Calcineurin | Protein Kinase C (PKC) | Micromolar range |
This table will be updated as more data on the kinase selectivity of this compound becomes available.
Signaling Pathway and Experimental Workflow
To aid in the understanding of the inhibitor's mechanism and the methods for its evaluation, the following diagrams illustrate the NFAT signaling pathway and a general workflow for kinase selectivity profiling.
References
Unveiling the Selectivity of NFAT Inhibitor-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of NFAT Inhibitor-2's selectivity, with a focus on its potential interactions with kinases. While this compound primarily targets the calcineurin-NFAT signaling pathway, understanding its off-target effects is crucial for accurate experimental design and interpretation.
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various diseases.[1][2] NFAT inhibitors, therefore, represent a promising class of therapeutic agents. This compound is a potent inhibitor of the calcineurin-NFAT interaction.[3] Calcineurin, a serine/threonine phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes.[4] It is important to note that the primary target of this compound is a phosphatase, not a kinase.
Currently, there is a lack of publicly available data on the direct selectivity profiling of this compound against a broad panel of kinases. However, to provide a relevant comparison and highlight the importance of assessing off-target effects, this guide presents data on the kinase interactions of other well-known calcineurin inhibitors, such as Cyclosporin A.
Comparative Kinase Selectivity Profile
While direct kinase profiling data for this compound is not available, examining the selectivity of other calcineurin inhibitors can provide insights into potential off-target effects. Cyclosporin A, a widely used immunosuppressant that also inhibits calcineurin, has been shown to interact with certain kinases. This underscores the importance of comprehensive selectivity profiling for any inhibitor targeting the NFAT pathway.
| Inhibitor | Primary Target | Known Kinase Interactions | IC₅₀ (nM) |
| This compound | Calcineurin-NFAT interaction | Data not available | - |
| Cyclosporin A | Calcineurin | Protein Kinase C (PKC) | Micromolar range |
This table will be updated as more data on the kinase selectivity of this compound becomes available.
Signaling Pathway and Experimental Workflow
To aid in the understanding of the inhibitor's mechanism and the methods for its evaluation, the following diagrams illustrate the NFAT signaling pathway and a general workflow for kinase selectivity profiling.
References
Independent Verification of NFAT Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor of activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancer. Consequently, inhibitors of this pathway are of significant therapeutic interest. This guide provides an objective comparison of a representative direct NFAT inhibitor, often referred to as "NFAT Inhibitor" (based on the VIVIT peptide), with other alternative NFAT pathway inhibitors. The performance of these inhibitors is supported by experimental data, and detailed methodologies for key verification experiments are provided.
Mechanism of Action: Direct vs. Indirect Inhibition
The primary mechanism for NFAT activation involves its dephosphorylation by the calcium/calmodulin-dependent phosphatase, calcineurin. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it cooperates with other transcription factors, such as activator protein-1 (AP-1), to initiate gene transcription.
Inhibitors of the NFAT pathway can be broadly categorized into two classes based on their mechanism of action:
-
Direct NFAT Inhibitors: These agents, exemplified by the VIVIT peptide , act by selectively blocking the interaction between NFAT and calcineurin.[1] This targeted approach aims to prevent NFAT dephosphorylation without affecting the general phosphatase activity of calcineurin on other substrates.[2]
-
Indirect NFAT Inhibitors (Calcineurin Inhibitors): This class includes well-known immunosuppressants like cyclosporine A (CsA) and FK506 (tacrolimus) . They form complexes with intracellular proteins (cyclophilin for CsA and FKBP12 for FK506), and these complexes then bind to and inhibit the catalytic activity of calcineurin.[3] This broadly suppresses calcineurin-dependent signaling pathways.
-
Novel Small Molecule Inhibitors: Recent research has focused on developing small molecules with more specific mechanisms.
Comparative Performance of NFAT Inhibitors
The efficacy of various NFAT inhibitors can be quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the potency of these compounds. The following table summarizes available data on the inhibitory concentrations of different NFAT pathway inhibitors.
Table 1: Comparison of Inhibitory Potency (IC50) of NFAT Pathway Inhibitors
| Inhibitor | Mechanism of Action | Assay Type | Cell Type | Reported IC50 | Citation(s) |
| VIVIT peptide | Direct: Blocks NFAT-calcineurin interaction | Luciferase Reporter Assay | Jurkat T-cells | High µM range (less potent than newer peptides) | [2] |
| Cyclosporine A (CsA) | Indirect: Calcineurin inhibitor | NFAT Reporter Assay | Jurkat T-cells | ~0.2 µM | [7] |
| FK506 (Tacrolimus) | Indirect: Calcineurin inhibitor | Calcineurin Activity Assay | - | ~3 nM | [8] |
| A-285222 | Blocks NFAT nuclear translocation | IL-6 Production | Human Myometrial Arteries | Effective at 0.1 - 1.0 µM | [9] |
| Compound 10 | Disrupts NFAT:AP-1:DNA complex | EMSA | - | ~5 µM | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format. Direct comparison between studies should be made with caution.
Experimental Protocols for Mechanism of Action Verification
The following are detailed methodologies for key experiments used to verify the mechanism of action of NFAT inhibitors.
NFAT-Dependent Reporter Gene Assay (Luciferase Assay)
This assay quantitatively measures the transcriptional activity of NFAT.
Principle: A reporter plasmid is constructed with a luciferase gene under the control of NFAT-responsive elements from a promoter (e.g., the IL-2 promoter). When NFAT is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NFAT activity. Inhibition of the NFAT pathway results in a decrease in luciferase expression.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Jurkat T-cells, HEK293) in appropriate growth medium.
-
Seed cells in 24-well plates.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency using a suitable transfection reagent.
-
-
Inhibitor Treatment and Cell Stimulation:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the NFAT inhibitor to be tested or a vehicle control.
-
Pre-incubate with the inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist to activate the NFAT pathway (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After a suitable incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
NFAT Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon activation and its inhibition by test compounds.
Principle: Cells are stimulated to activate the NFAT pathway in the presence or absence of an inhibitor. The subcellular localization of NFAT is then determined by immunofluorescence using an NFAT-specific antibody and a fluorescently labeled secondary antibody. Nuclear and cytoplasmic compartments are visualized by counterstaining with a nuclear dye like DAPI.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the inhibitor or vehicle for a defined period.
-
Stimulate the cells with an appropriate agonist (e.g., PMA/ionomycin) for a short duration (e.g., 30 minutes) to induce NFAT translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for an NFAT isoform (e.g., anti-NFATc1) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of NFAT to determine the extent of nuclear translocation in treated versus untreated cells.
-
Co-immunoprecipitation (Co-IP) to Verify Disruption of NFAT-Calcineurin Interaction
This technique is used to determine if a direct NFAT inhibitor, like the VIVIT peptide, physically disrupts the interaction between NFAT and calcineurin.
Principle: A primary antibody targeting either NFAT or calcineurin is used to pull down its binding partners from a cell lysate. If the two proteins interact, the partner protein will be co-precipitated. The presence of both proteins in the immunoprecipitated complex is then detected by Western blotting. A successful direct inhibitor will reduce or abolish the amount of the co-precipitated partner protein.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Treat cells with the direct NFAT inhibitor or vehicle control and stimulate to induce the NFAT-calcineurin interaction.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody against the "bait" protein (e.g., anti-calcineurin A) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the "bait" protein (calcineurin A) and the potential "prey" protein (NFAT).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the amount of co-precipitated NFAT in the inhibitor-treated sample versus the control sample. A decrease in the NFAT band in the inhibitor-treated lane indicates disruption of the NFAT-calcineurin interaction.
-
Visualizations of Pathways and Workflows
Caption: NFAT signaling pathway and points of inhibition.
Caption: Workflow for NFAT Luciferase Reporter Assay.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin A Elicits Dose-Dependent Biphasic Effects on Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear translocation of calcineurin Abeta but not calcineurin Aalpha by platelet-derived growth factor in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
Independent Verification of NFAT Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor of activated T-cells (NFAT) signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancer. Consequently, inhibitors of this pathway are of significant therapeutic interest. This guide provides an objective comparison of a representative direct NFAT inhibitor, often referred to as "NFAT Inhibitor" (based on the VIVIT peptide), with other alternative NFAT pathway inhibitors. The performance of these inhibitors is supported by experimental data, and detailed methodologies for key verification experiments are provided.
Mechanism of Action: Direct vs. Indirect Inhibition
The primary mechanism for NFAT activation involves its dephosphorylation by the calcium/calmodulin-dependent phosphatase, calcineurin. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it cooperates with other transcription factors, such as activator protein-1 (AP-1), to initiate gene transcription.
Inhibitors of the NFAT pathway can be broadly categorized into two classes based on their mechanism of action:
-
Direct NFAT Inhibitors: These agents, exemplified by the VIVIT peptide , act by selectively blocking the interaction between NFAT and calcineurin.[1] This targeted approach aims to prevent NFAT dephosphorylation without affecting the general phosphatase activity of calcineurin on other substrates.[2]
-
Indirect NFAT Inhibitors (Calcineurin Inhibitors): This class includes well-known immunosuppressants like cyclosporine A (CsA) and FK506 (tacrolimus) . They form complexes with intracellular proteins (cyclophilin for CsA and FKBP12 for FK506), and these complexes then bind to and inhibit the catalytic activity of calcineurin.[3] This broadly suppresses calcineurin-dependent signaling pathways.
-
Novel Small Molecule Inhibitors: Recent research has focused on developing small molecules with more specific mechanisms.
Comparative Performance of NFAT Inhibitors
The efficacy of various NFAT inhibitors can be quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the potency of these compounds. The following table summarizes available data on the inhibitory concentrations of different NFAT pathway inhibitors.
Table 1: Comparison of Inhibitory Potency (IC50) of NFAT Pathway Inhibitors
| Inhibitor | Mechanism of Action | Assay Type | Cell Type | Reported IC50 | Citation(s) |
| VIVIT peptide | Direct: Blocks NFAT-calcineurin interaction | Luciferase Reporter Assay | Jurkat T-cells | High µM range (less potent than newer peptides) | [2] |
| Cyclosporine A (CsA) | Indirect: Calcineurin inhibitor | NFAT Reporter Assay | Jurkat T-cells | ~0.2 µM | [7] |
| FK506 (Tacrolimus) | Indirect: Calcineurin inhibitor | Calcineurin Activity Assay | - | ~3 nM | [8] |
| A-285222 | Blocks NFAT nuclear translocation | IL-6 Production | Human Myometrial Arteries | Effective at 0.1 - 1.0 µM | [9] |
| Compound 10 | Disrupts NFAT:AP-1:DNA complex | EMSA | - | ~5 µM | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format. Direct comparison between studies should be made with caution.
Experimental Protocols for Mechanism of Action Verification
The following are detailed methodologies for key experiments used to verify the mechanism of action of NFAT inhibitors.
NFAT-Dependent Reporter Gene Assay (Luciferase Assay)
This assay quantitatively measures the transcriptional activity of NFAT.
Principle: A reporter plasmid is constructed with a luciferase gene under the control of NFAT-responsive elements from a promoter (e.g., the IL-2 promoter). When NFAT is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NFAT activity. Inhibition of the NFAT pathway results in a decrease in luciferase expression.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Jurkat T-cells, HEK293) in appropriate growth medium.
-
Seed cells in 24-well plates.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency using a suitable transfection reagent.
-
-
Inhibitor Treatment and Cell Stimulation:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of the NFAT inhibitor to be tested or a vehicle control.
-
Pre-incubate with the inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist to activate the NFAT pathway (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After a suitable incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
NFAT Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon activation and its inhibition by test compounds.
Principle: Cells are stimulated to activate the NFAT pathway in the presence or absence of an inhibitor. The subcellular localization of NFAT is then determined by immunofluorescence using an NFAT-specific antibody and a fluorescently labeled secondary antibody. Nuclear and cytoplasmic compartments are visualized by counterstaining with a nuclear dye like DAPI.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the inhibitor or vehicle for a defined period.
-
Stimulate the cells with an appropriate agonist (e.g., PMA/ionomycin) for a short duration (e.g., 30 minutes) to induce NFAT translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for an NFAT isoform (e.g., anti-NFATc1) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of NFAT to determine the extent of nuclear translocation in treated versus untreated cells.
-
Co-immunoprecipitation (Co-IP) to Verify Disruption of NFAT-Calcineurin Interaction
This technique is used to determine if a direct NFAT inhibitor, like the VIVIT peptide, physically disrupts the interaction between NFAT and calcineurin.
Principle: A primary antibody targeting either NFAT or calcineurin is used to pull down its binding partners from a cell lysate. If the two proteins interact, the partner protein will be co-precipitated. The presence of both proteins in the immunoprecipitated complex is then detected by Western blotting. A successful direct inhibitor will reduce or abolish the amount of the co-precipitated partner protein.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Treat cells with the direct NFAT inhibitor or vehicle control and stimulate to induce the NFAT-calcineurin interaction.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody against the "bait" protein (e.g., anti-calcineurin A) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the "bait" protein (calcineurin A) and the potential "prey" protein (NFAT).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the amount of co-precipitated NFAT in the inhibitor-treated sample versus the control sample. A decrease in the NFAT band in the inhibitor-treated lane indicates disruption of the NFAT-calcineurin interaction.
-
Visualizations of Pathways and Workflows
Caption: NFAT signaling pathway and points of inhibition.
Caption: Workflow for NFAT Luciferase Reporter Assay.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin A Elicits Dose-Dependent Biphasic Effects on Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear translocation of calcineurin Abeta but not calcineurin Aalpha by platelet-derived growth factor in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of NFAT Inhibitors and Other Key Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive therapies, the quest for potent and selective agents with favorable safety profiles is paramount. This guide provides a comparative analysis of the in vivo efficacy of a selective Nuclear Factor of Activated T-cells (NFAT) inhibitor, represented by the cell-permeable VIVIT peptide (11R-VIVIT), against established immunosuppressants: the calcinein inhibitors Tacrolimus (B1663567) and Cyclosporine A, and the mTOR inhibitor Sirolimus.
Mechanism of Action: A Tale of Two Pathways
Immunosuppressants primarily target T-cell activation to prevent allograft rejection. Calcineurin inhibitors, such as Tacrolimus and Cyclosporine A, form complexes with intracellular proteins (FKBP12 and cyclophilin, respectively) that bind to and inhibit the phosphatase activity of calcinein.[1][2] This blockade prevents the dephosphorylation of NFAT, a crucial step for its nuclear translocation and the subsequent transcription of pro-inflammatory cytokine genes like Interleukin-2 (IL-2).[1][2]
In contrast, selective NFAT inhibitors like the VIVIT peptide operate further downstream. They are designed to specifically disrupt the protein-protein interaction between calcinein and NFAT, thereby preventing NFAT dephosphorylation without affecting the broader phosphatase activity of calcineurin.[3] This targeted approach holds the potential for a more favorable side-effect profile compared to the broader inhibition of calcinein.[3]
Sirolimus (also known as Rapamycin) and its derivative Everolimus, function through a distinct mechanism by inhibiting the mammalian target of rapamycin (B549165) (mTOR).[4] By binding to FKBP12, the Sirolimus-FKBP12 complex inhibits mTORC1, a key kinase involved in cell growth, proliferation, and metabolism, thereby suppressing T-cell proliferation in response to cytokine signaling.[4]
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo studies comparing selective NFAT inhibitors with Tacrolimus, Cyclosporine A, and Sirolimus in the same transplant model are limited. However, by collating data from various preclinical studies, we can draw informative comparisons. The following tables summarize key efficacy parameters from murine transplantation models.
Table 1: Comparison of In Vivo Efficacy in Allograft Survival
| Immunosuppressant | Animal Model | Allograft Type | Mean Graft Survival (Days) | Dosage Regimen | Citation |
| 11R-VIVIT | Mouse | Islet | >60 (in 60% of recipients) | 10 mg/kg/day, i.p. | |
| Tacrolimus | Mouse | Kidney | Significantly better than Cyclosporine A | Not specified | [5] |
| Cyclosporine A | Mouse | Heart | >100 (in 80% of recipients with DST) | 100 mg/kg on days 0, 4, 6 | [6] |
| Sirolimus | Mouse | Liver | Comparable to CNI group (86.5% 1-year survival) | Not specified | [7] |
Note: Data is compiled from different studies and experimental models, which should be considered when making direct comparisons.
Table 2: Impact on T-Cell Subsets and Cytokine Production
| Immunosuppressant | Effect on Regulatory T-cells (Tregs) | Effect on Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) | Citation |
| 11R-VIVIT | Does not inhibit Treg differentiation | Selectively inhibits Th1 and Th17 cytokine production | |
| Tacrolimus | Decreases Treg populations | Potent inhibition of IL-2 and IFN-γ | [8][9] |
| Cyclosporine A | Can have a deleterious effect on Tregs | Strong inhibition of IL-2 production | [10] |
| Sirolimus | Maintains or promotes Treg populations | Increased pro-inflammatory gene expression compared to CNIs | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate the efficacy of immunosuppressants.
Murine Full-Thickness Skin Transplantation Model
This widely used model assesses the efficacy of immunosuppressants in preventing skin allograft rejection.
Materials:
-
Donor and recipient mice (e.g., BALB/c and C57BL/6 strains for a fully mismatched model)
-
Surgical instruments (scissors, forceps)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Bandaging materials
Procedure:
-
Anesthesia and Analgesia: Anesthetize both donor and recipient mice. Administer a pre-operative dose of analgesic to the recipient.
-
Graft Harvest: Euthanize the donor mouse. Harvest a full-thickness section of tail or dorsal skin (approximately 1 cm²). Clean the graft of any adhering fat or connective tissue.
-
Graft Bed Preparation: Prepare a graft bed on the dorsal flank of the recipient mouse by excising a piece of skin slightly smaller than the graft.
-
Graft Placement: Place the donor skin onto the graft bed.
-
Bandaging: Secure the graft with a bandage.
-
Post-operative Care: Monitor the recipient for recovery from anesthesia and signs of distress.
-
Graft Assessment: Remove the bandage after 7-10 days and visually inspect the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Graft survival is typically defined as the point at which more than 80% of the graft is necrotic.
Histological Analysis of Skin Graft Rejection
Histological examination provides a quantitative assessment of the cellular and structural changes associated with graft rejection.
Procedure:
-
Tissue Collection: At predetermined time points, euthanize the recipient mice and excise the skin graft and surrounding tissue.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the sections under a microscope for evidence of rejection, including:
-
Cellular Infiltrate: Presence and density of mononuclear cells (lymphocytes, macrophages) in the dermis and epidermis.
-
Epidermal Changes: Spongiosis, apoptosis of keratinocytes, and epidermal necrosis.
-
Vascular Changes: Endothelialitis and thrombosis.
-
-
Scoring: Grade the severity of rejection based on a standardized scoring system.
In Vitro Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is an in vitro method to assess the T-cell response to alloantigens and the inhibitory effect of immunosuppressive drugs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two genetically different donors
-
Cell culture medium and supplements
-
Stimulator cells (irradiated or treated with mitomycin C to prevent proliferation)
-
Responder cells
-
Immunosuppressant drugs to be tested
-
Proliferation assay reagents (e.g., [³H]-thymidine or CFSE)
-
ELISA kits for cytokine measurement
Procedure:
-
Cell Isolation: Isolate PBMCs from the blood of two donors.
-
One-Way MLR Setup: Co-culture responder PBMCs from one donor with irradiated stimulator PBMCs from the other donor in a 96-well plate.
-
Drug Treatment: Add serial dilutions of the immunosuppressant drugs to the co-cultures.
-
Incubation: Incubate the plates for 5-7 days.
-
Proliferation Assessment:
-
[³H]-thymidine incorporation: Add [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
CFSE dilution: Stain responder cells with CFSE before co-culture. After incubation, analyze CFSE dilution by flow cytometry to assess cell division.
-
-
Cytokine Analysis: Collect supernatants from the cultures and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved.
Caption: NFAT Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vivo Immunosuppressant Comparison.
Caption: NFAT Inhibition and Prevention of Allograft Rejection.
Conclusion
Selective NFAT inhibitors represent a promising therapeutic strategy with the potential for a more targeted immunosuppressive effect compared to broader-acting agents like calcineurin inhibitors. While direct comparative in vivo data in standardized transplant models remains an area for further research, the available evidence suggests that selective NFAT inhibition can effectively suppress allograft rejection. The more favorable impact on regulatory T-cell populations observed with both selective NFAT inhibitors and mTOR inhibitors highlights a potential advantage over calcineurin inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these different classes of immunosuppressants and to realize the potential of personalized immunosuppressive regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrolimus confers lower acute rejection rates and better renal allograft survival compared to cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T suppressor cells induced by transfusions and cyclosporine. Studies in the murine cardiac allograft model [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of sirolimus vs. calcineurin inhibitor-based immunosuppressive therapies in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoregulatory effects of sirolimus vs. tacrolimus treatment in kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFAT‐regulated cytokine gene expression during tacrolimus therapy early after renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine mitigates graft coronary artery disease in murine cardiac allografts: description and validation of a novel fully allogeneic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different profile of gene expression of cytokines in peripheral blood mononuclear cells of transplant recipients treated with m-TOR inhibitor and calcineurin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of NFAT Inhibitors and Other Key Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive therapies, the quest for potent and selective agents with favorable safety profiles is paramount. This guide provides a comparative analysis of the in vivo efficacy of a selective Nuclear Factor of Activated T-cells (NFAT) inhibitor, represented by the cell-permeable VIVIT peptide (11R-VIVIT), against established immunosuppressants: the calcinein inhibitors Tacrolimus and Cyclosporine A, and the mTOR inhibitor Sirolimus.
Mechanism of Action: A Tale of Two Pathways
Immunosuppressants primarily target T-cell activation to prevent allograft rejection. Calcineurin inhibitors, such as Tacrolimus and Cyclosporine A, form complexes with intracellular proteins (FKBP12 and cyclophilin, respectively) that bind to and inhibit the phosphatase activity of calcinein.[1][2] This blockade prevents the dephosphorylation of NFAT, a crucial step for its nuclear translocation and the subsequent transcription of pro-inflammatory cytokine genes like Interleukin-2 (IL-2).[1][2]
In contrast, selective NFAT inhibitors like the VIVIT peptide operate further downstream. They are designed to specifically disrupt the protein-protein interaction between calcinein and NFAT, thereby preventing NFAT dephosphorylation without affecting the broader phosphatase activity of calcineurin.[3] This targeted approach holds the potential for a more favorable side-effect profile compared to the broader inhibition of calcinein.[3]
Sirolimus (also known as Rapamycin) and its derivative Everolimus, function through a distinct mechanism by inhibiting the mammalian target of rapamycin (mTOR).[4] By binding to FKBP12, the Sirolimus-FKBP12 complex inhibits mTORC1, a key kinase involved in cell growth, proliferation, and metabolism, thereby suppressing T-cell proliferation in response to cytokine signaling.[4]
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo studies comparing selective NFAT inhibitors with Tacrolimus, Cyclosporine A, and Sirolimus in the same transplant model are limited. However, by collating data from various preclinical studies, we can draw informative comparisons. The following tables summarize key efficacy parameters from murine transplantation models.
Table 1: Comparison of In Vivo Efficacy in Allograft Survival
| Immunosuppressant | Animal Model | Allograft Type | Mean Graft Survival (Days) | Dosage Regimen | Citation |
| 11R-VIVIT | Mouse | Islet | >60 (in 60% of recipients) | 10 mg/kg/day, i.p. | |
| Tacrolimus | Mouse | Kidney | Significantly better than Cyclosporine A | Not specified | [5] |
| Cyclosporine A | Mouse | Heart | >100 (in 80% of recipients with DST) | 100 mg/kg on days 0, 4, 6 | [6] |
| Sirolimus | Mouse | Liver | Comparable to CNI group (86.5% 1-year survival) | Not specified | [7] |
Note: Data is compiled from different studies and experimental models, which should be considered when making direct comparisons.
Table 2: Impact on T-Cell Subsets and Cytokine Production
| Immunosuppressant | Effect on Regulatory T-cells (Tregs) | Effect on Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) | Citation |
| 11R-VIVIT | Does not inhibit Treg differentiation | Selectively inhibits Th1 and Th17 cytokine production | |
| Tacrolimus | Decreases Treg populations | Potent inhibition of IL-2 and IFN-γ | [8][9] |
| Cyclosporine A | Can have a deleterious effect on Tregs | Strong inhibition of IL-2 production | [10] |
| Sirolimus | Maintains or promotes Treg populations | Increased pro-inflammatory gene expression compared to CNIs | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate the efficacy of immunosuppressants.
Murine Full-Thickness Skin Transplantation Model
This widely used model assesses the efficacy of immunosuppressants in preventing skin allograft rejection.
Materials:
-
Donor and recipient mice (e.g., BALB/c and C57BL/6 strains for a fully mismatched model)
-
Surgical instruments (scissors, forceps)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Bandaging materials
Procedure:
-
Anesthesia and Analgesia: Anesthetize both donor and recipient mice. Administer a pre-operative dose of analgesic to the recipient.
-
Graft Harvest: Euthanize the donor mouse. Harvest a full-thickness section of tail or dorsal skin (approximately 1 cm²). Clean the graft of any adhering fat or connective tissue.
-
Graft Bed Preparation: Prepare a graft bed on the dorsal flank of the recipient mouse by excising a piece of skin slightly smaller than the graft.
-
Graft Placement: Place the donor skin onto the graft bed.
-
Bandaging: Secure the graft with a bandage.
-
Post-operative Care: Monitor the recipient for recovery from anesthesia and signs of distress.
-
Graft Assessment: Remove the bandage after 7-10 days and visually inspect the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Graft survival is typically defined as the point at which more than 80% of the graft is necrotic.
Histological Analysis of Skin Graft Rejection
Histological examination provides a quantitative assessment of the cellular and structural changes associated with graft rejection.
Procedure:
-
Tissue Collection: At predetermined time points, euthanize the recipient mice and excise the skin graft and surrounding tissue.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the sections under a microscope for evidence of rejection, including:
-
Cellular Infiltrate: Presence and density of mononuclear cells (lymphocytes, macrophages) in the dermis and epidermis.
-
Epidermal Changes: Spongiosis, apoptosis of keratinocytes, and epidermal necrosis.
-
Vascular Changes: Endothelialitis and thrombosis.
-
-
Scoring: Grade the severity of rejection based on a standardized scoring system.
In Vitro Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is an in vitro method to assess the T-cell response to alloantigens and the inhibitory effect of immunosuppressive drugs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two genetically different donors
-
Cell culture medium and supplements
-
Stimulator cells (irradiated or treated with mitomycin C to prevent proliferation)
-
Responder cells
-
Immunosuppressant drugs to be tested
-
Proliferation assay reagents (e.g., [³H]-thymidine or CFSE)
-
ELISA kits for cytokine measurement
Procedure:
-
Cell Isolation: Isolate PBMCs from the blood of two donors.
-
One-Way MLR Setup: Co-culture responder PBMCs from one donor with irradiated stimulator PBMCs from the other donor in a 96-well plate.
-
Drug Treatment: Add serial dilutions of the immunosuppressant drugs to the co-cultures.
-
Incubation: Incubate the plates for 5-7 days.
-
Proliferation Assessment:
-
[³H]-thymidine incorporation: Add [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure thymidine incorporation using a scintillation counter.
-
CFSE dilution: Stain responder cells with CFSE before co-culture. After incubation, analyze CFSE dilution by flow cytometry to assess cell division.
-
-
Cytokine Analysis: Collect supernatants from the cultures and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved.
Caption: NFAT Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vivo Immunosuppressant Comparison.
Caption: NFAT Inhibition and Prevention of Allograft Rejection.
Conclusion
Selective NFAT inhibitors represent a promising therapeutic strategy with the potential for a more targeted immunosuppressive effect compared to broader-acting agents like calcineurin inhibitors. While direct comparative in vivo data in standardized transplant models remains an area for further research, the available evidence suggests that selective NFAT inhibition can effectively suppress allograft rejection. The more favorable impact on regulatory T-cell populations observed with both selective NFAT inhibitors and mTOR inhibitors highlights a potential advantage over calcineurin inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these different classes of immunosuppressants and to realize the potential of personalized immunosuppressive regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-driven peptide selection of an NFAT inhibitor more selective than cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrolimus confers lower acute rejection rates and better renal allograft survival compared to cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T suppressor cells induced by transfusions and cyclosporine. Studies in the murine cardiac allograft model [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of sirolimus vs. calcineurin inhibitor-based immunosuppressive therapies in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoregulatory effects of sirolimus vs. tacrolimus treatment in kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFAT‐regulated cytokine gene expression during tacrolimus therapy early after renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine mitigates graft coronary artery disease in murine cardiac allografts: description and validation of a novel fully allogeneic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different profile of gene expression of cytokines in peripheral blood mononuclear cells of transplant recipients treated with m-TOR inhibitor and calcineurin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window: A Comparative Analysis of NFAT Inhibitor-2 and Established Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor of activated T cells (NFAT) signaling pathway is a critical regulator of the immune response, making it a key target for immunosuppressive therapies. While established drugs such as the calcineurin inhibitors Cyclosporin A and Tacrolimus (B1663567) have been mainstays in preventing organ transplant rejection and treating autoimmune diseases, their use is often associated with a narrow therapeutic window and significant side effects[1][2][3]. This has spurred the development of novel inhibitors with potentially improved safety profiles. This guide provides a comparative overview of a research compound, NFAT Inhibitor-2, and these established drugs, with a focus on the experimental methodologies used to define their therapeutic windows.
Mechanism of Action: A Shared Target
NFAT signaling is initiated by an increase in intracellular calcium, which activates the phosphatase calcineurin.[4] Calcineurin then dephosphorylates NFAT proteins, enabling their translocation from the cytoplasm to the nucleus, where they act as transcription factors to induce the expression of various pro-inflammatory and immunomodulatory genes.[1][5]
This compound is described as a potent inhibitor of this calcineurin-NFAT signaling pathway[6][7]. In contrast to established calcineurin inhibitors that bind to immunophilins (Cyclophilin for Cyclosporin A and FKBP12 for Tacrolimus) to create a complex that inhibits calcineurin's phosphatase activity, the precise binding mode of this compound is not extensively detailed in publicly available literature.[2]
Established drugs, Cyclosporin A and Tacrolimus (FK506) , are potent immunosuppressants that inhibit calcineurin's enzymatic activity, thereby preventing NFAT dephosphorylation and subsequent activation.[1][2][8] Their widespread clinical use has provided a wealth of data on their therapeutic ranges and toxicities.[9][10]
Comparative Data on Therapeutic Window
A direct quantitative comparison of the therapeutic window of this compound with established drugs is challenging due to the limited publicly available preclinical and clinical data for the former. The following table summarizes the types of data available and necessary to define the therapeutic window for these compounds.
| Parameter | This compound | Cyclosporin A | Tacrolimus (FK506) |
| Mechanism of Action | Inhibition of calcineurin-NFAT signaling[6][7] | Calcineurin Inhibitor[2][9] | Calcineurin Inhibitor[2][8] |
| In Vitro Potency (IC50) | Data not publicly available | Nanomolar range | Nanomolar range |
| Preclinical Efficacy Data | Data not publicly available | Extensive data in various animal models | Extensive data in various animal models |
| Preclinical Toxicity Data | Data not publicly available | Well-characterized (e.g., nephrotoxicity) | Well-characterized (e.g., nephrotoxicity, neurotoxicity) |
| Clinical Efficacy Data | Not available | Extensive clinical trial and real-world data | Extensive clinical trial and real-world data |
| Clinical Toxicity Data | Not available | Well-documented (e.g., nephrotoxicity, hypertension) | Well-documented (e.g., nephrotoxicity, neurotoxicity, new-onset diabetes) |
| Therapeutic Range (Trough Levels) | Not established | 100-400 ng/mL (whole blood, assay dependent)[9] | 5-20 ng/mL (whole blood, assay dependent)[9] |
| Therapeutic Index | Not determined | Approximately 2-3[9] | Narrow, but not precisely quantified in the same manner[9] |
Visualizing the Landscape
NFAT Signaling Pathway and Points of Inhibition
Caption: The NFAT signaling cascade and the points of intervention for this compound and established calcineurin inhibitors.
Experimental Workflow for Therapeutic Window Assessment
Caption: A generalized experimental workflow for determining the therapeutic window of an NFAT pathway inhibitor.
Detailed Experimental Protocols
To objectively assess the therapeutic window of a novel compound like this compound and compare it to established drugs, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Assays
1. Calcineurin Phosphatase Activity Assay
-
Objective: To determine the direct inhibitory effect of the compound on calcineurin's enzymatic activity.
-
Methodology:
-
Reagents: Recombinant human calcineurin, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), assay buffer, and a phosphate (B84403) detection reagent (e.g., Malachite Green)[11].
-
Procedure: a. Prepare a reaction mixture containing calcineurin, calmodulin, and assay buffer. b. Add varying concentrations of the test inhibitor (this compound, Cyclosporin A, or Tacrolimus). c. Initiate the reaction by adding the phosphopeptide substrate. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent, which forms a colored complex that can be quantified spectrophotometrically.
-
Data Analysis: Generate dose-response curves to calculate the IC50 value for each compound.
-
2. NFAT Nuclear Translocation Assay
-
Objective: To assess the compound's ability to prevent NFAT translocation from the cytoplasm to the nucleus in a cellular context.
-
Methodology:
-
Cell Line: Jurkat T cells or primary T lymphocytes are commonly used.
-
Procedure: a. Pre-incubate cells with different concentrations of the test inhibitor. b. Stimulate the cells with an agent that increases intracellular calcium, such as ionomycin, or with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor pathway[12]. c. After a specific incubation time (e.g., 30-60 minutes), fix and permeabilize the cells. d. Stain the cells with a fluorescently labeled antibody against an NFAT isoform (e.g., NFATc1 or NFATc2) and a nuclear counterstain (e.g., DAPI). e. Visualize the subcellular localization of NFAT using fluorescence microscopy or quantify the nuclear translocation using imaging flow cytometry[13][14].
-
Data Analysis: Quantify the percentage of cells showing nuclear NFAT localization at each inhibitor concentration to determine the EC50.
-
3. Cytokine Expression Assay
-
Objective: To measure the functional consequence of NFAT inhibition by quantifying the reduction in pro-inflammatory cytokine production.
-
Methodology:
-
Cells: Peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
Procedure: a. Culture the cells in the presence of varying concentrations of the test inhibitor. b. Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies. c. After an extended incubation period (e.g., 24-48 hours), collect the cell culture supernatant. d. Measure the concentration of key cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[15][16][17].
-
Data Analysis: Generate dose-response curves for the inhibition of each cytokine to determine the IC50 values.
-
In Vivo Assessment
1. Animal Models of Disease
-
Objective: To evaluate the efficacy of the inhibitor in a relevant disease model.
-
Examples of Models:
-
Autoimmune Disease: Experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis.
-
Organ Transplantation: Skin or heart allograft models in rodents.
-
-
Procedure:
-
Induce the disease in the animals.
-
Administer a range of doses of the test compound.
-
Monitor disease progression using established scoring systems, histological analysis, and measurement of inflammatory markers.
-
-
Data Analysis: Determine the effective dose (ED50) required to achieve a significant therapeutic benefit.
2. Toxicity Studies
-
Objective: To identify the potential adverse effects and determine the toxic dose range of the inhibitor.
-
Procedure:
-
Administer escalating doses of the compound to healthy animals.
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Perform comprehensive hematological and serum chemistry analysis.
-
Conduct histopathological examination of major organs upon study completion.
-
-
Data Analysis: Determine the dose at which 50% of the animals show signs of toxicity (TD50) and the maximum tolerated dose (MTD).
Conclusion
The assessment of a therapeutic window is a multifaceted process that requires a combination of in vitro and in vivo studies. While this compound shows promise as a modulator of the NFAT signaling pathway, a comprehensive evaluation of its efficacy and toxicity through standardized experimental protocols is necessary to understand its potential therapeutic window and how it compares to established immunosuppressants like Cyclosporin A and Tacrolimus. The methodologies outlined in this guide provide a framework for such an evaluation, which is critical for the advancement of new, potentially safer immunomodulatory therapies.
References
- 1. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Polyclonal Immune Function Assay Allows Dose-Dependent Characterization of Immunosuppressive Drug Effects but Has Limited Clinical Utility for Predicting Infection on an Individual Basis [frontiersin.org]
- 4. Calcineurin phosphatase activity assay [bio-protocol.org]
- 5. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 8. Therapeutic drug monitoring of immunosuppressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic literature review approach to estimate the therapeutic index of selected immunosuppressant drugs following renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic monitoring of calcineurin inhibitors for the nephrologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A role for cytokine measurement in therapeutic monitoring of immunosuppressive drugs following lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivation and Validation of a Cytokine-Based Assay to Screen for Acute Rejection in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
Assessing the Therapeutic Window: A Comparative Analysis of NFAT Inhibitor-2 and Established Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor of activated T cells (NFAT) signaling pathway is a critical regulator of the immune response, making it a key target for immunosuppressive therapies. While established drugs such as the calcineurin inhibitors Cyclosporin A and Tacrolimus have been mainstays in preventing organ transplant rejection and treating autoimmune diseases, their use is often associated with a narrow therapeutic window and significant side effects[1][2][3]. This has spurred the development of novel inhibitors with potentially improved safety profiles. This guide provides a comparative overview of a research compound, NFAT Inhibitor-2, and these established drugs, with a focus on the experimental methodologies used to define their therapeutic windows.
Mechanism of Action: A Shared Target
NFAT signaling is initiated by an increase in intracellular calcium, which activates the phosphatase calcineurin.[4] Calcineurin then dephosphorylates NFAT proteins, enabling their translocation from the cytoplasm to the nucleus, where they act as transcription factors to induce the expression of various pro-inflammatory and immunomodulatory genes.[1][5]
This compound is described as a potent inhibitor of this calcineurin-NFAT signaling pathway[6][7]. In contrast to established calcineurin inhibitors that bind to immunophilins (Cyclophilin for Cyclosporin A and FKBP12 for Tacrolimus) to create a complex that inhibits calcineurin's phosphatase activity, the precise binding mode of this compound is not extensively detailed in publicly available literature.[2]
Established drugs, Cyclosporin A and Tacrolimus (FK506) , are potent immunosuppressants that inhibit calcineurin's enzymatic activity, thereby preventing NFAT dephosphorylation and subsequent activation.[1][2][8] Their widespread clinical use has provided a wealth of data on their therapeutic ranges and toxicities.[9][10]
Comparative Data on Therapeutic Window
A direct quantitative comparison of the therapeutic window of this compound with established drugs is challenging due to the limited publicly available preclinical and clinical data for the former. The following table summarizes the types of data available and necessary to define the therapeutic window for these compounds.
| Parameter | This compound | Cyclosporin A | Tacrolimus (FK506) |
| Mechanism of Action | Inhibition of calcineurin-NFAT signaling[6][7] | Calcineurin Inhibitor[2][9] | Calcineurin Inhibitor[2][8] |
| In Vitro Potency (IC50) | Data not publicly available | Nanomolar range | Nanomolar range |
| Preclinical Efficacy Data | Data not publicly available | Extensive data in various animal models | Extensive data in various animal models |
| Preclinical Toxicity Data | Data not publicly available | Well-characterized (e.g., nephrotoxicity) | Well-characterized (e.g., nephrotoxicity, neurotoxicity) |
| Clinical Efficacy Data | Not available | Extensive clinical trial and real-world data | Extensive clinical trial and real-world data |
| Clinical Toxicity Data | Not available | Well-documented (e.g., nephrotoxicity, hypertension) | Well-documented (e.g., nephrotoxicity, neurotoxicity, new-onset diabetes) |
| Therapeutic Range (Trough Levels) | Not established | 100-400 ng/mL (whole blood, assay dependent)[9] | 5-20 ng/mL (whole blood, assay dependent)[9] |
| Therapeutic Index | Not determined | Approximately 2-3[9] | Narrow, but not precisely quantified in the same manner[9] |
Visualizing the Landscape
NFAT Signaling Pathway and Points of Inhibition
Caption: The NFAT signaling cascade and the points of intervention for this compound and established calcineurin inhibitors.
Experimental Workflow for Therapeutic Window Assessment
Caption: A generalized experimental workflow for determining the therapeutic window of an NFAT pathway inhibitor.
Detailed Experimental Protocols
To objectively assess the therapeutic window of a novel compound like this compound and compare it to established drugs, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Assays
1. Calcineurin Phosphatase Activity Assay
-
Objective: To determine the direct inhibitory effect of the compound on calcineurin's enzymatic activity.
-
Methodology:
-
Reagents: Recombinant human calcineurin, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), assay buffer, and a phosphate detection reagent (e.g., Malachite Green)[11].
-
Procedure: a. Prepare a reaction mixture containing calcineurin, calmodulin, and assay buffer. b. Add varying concentrations of the test inhibitor (this compound, Cyclosporin A, or Tacrolimus). c. Initiate the reaction by adding the phosphopeptide substrate. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent, which forms a colored complex that can be quantified spectrophotometrically.
-
Data Analysis: Generate dose-response curves to calculate the IC50 value for each compound.
-
2. NFAT Nuclear Translocation Assay
-
Objective: To assess the compound's ability to prevent NFAT translocation from the cytoplasm to the nucleus in a cellular context.
-
Methodology:
-
Cell Line: Jurkat T cells or primary T lymphocytes are commonly used.
-
Procedure: a. Pre-incubate cells with different concentrations of the test inhibitor. b. Stimulate the cells with an agent that increases intracellular calcium, such as ionomycin, or with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor pathway[12]. c. After a specific incubation time (e.g., 30-60 minutes), fix and permeabilize the cells. d. Stain the cells with a fluorescently labeled antibody against an NFAT isoform (e.g., NFATc1 or NFATc2) and a nuclear counterstain (e.g., DAPI). e. Visualize the subcellular localization of NFAT using fluorescence microscopy or quantify the nuclear translocation using imaging flow cytometry[13][14].
-
Data Analysis: Quantify the percentage of cells showing nuclear NFAT localization at each inhibitor concentration to determine the EC50.
-
3. Cytokine Expression Assay
-
Objective: To measure the functional consequence of NFAT inhibition by quantifying the reduction in pro-inflammatory cytokine production.
-
Methodology:
-
Cells: Peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
Procedure: a. Culture the cells in the presence of varying concentrations of the test inhibitor. b. Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies. c. After an extended incubation period (e.g., 24-48 hours), collect the cell culture supernatant. d. Measure the concentration of key cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[15][16][17].
-
Data Analysis: Generate dose-response curves for the inhibition of each cytokine to determine the IC50 values.
-
In Vivo Assessment
1. Animal Models of Disease
-
Objective: To evaluate the efficacy of the inhibitor in a relevant disease model.
-
Examples of Models:
-
Autoimmune Disease: Experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis.
-
Organ Transplantation: Skin or heart allograft models in rodents.
-
-
Procedure:
-
Induce the disease in the animals.
-
Administer a range of doses of the test compound.
-
Monitor disease progression using established scoring systems, histological analysis, and measurement of inflammatory markers.
-
-
Data Analysis: Determine the effective dose (ED50) required to achieve a significant therapeutic benefit.
2. Toxicity Studies
-
Objective: To identify the potential adverse effects and determine the toxic dose range of the inhibitor.
-
Procedure:
-
Administer escalating doses of the compound to healthy animals.
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Perform comprehensive hematological and serum chemistry analysis.
-
Conduct histopathological examination of major organs upon study completion.
-
-
Data Analysis: Determine the dose at which 50% of the animals show signs of toxicity (TD50) and the maximum tolerated dose (MTD).
Conclusion
The assessment of a therapeutic window is a multifaceted process that requires a combination of in vitro and in vivo studies. While this compound shows promise as a modulator of the NFAT signaling pathway, a comprehensive evaluation of its efficacy and toxicity through standardized experimental protocols is necessary to understand its potential therapeutic window and how it compares to established immunosuppressants like Cyclosporin A and Tacrolimus. The methodologies outlined in this guide provide a framework for such an evaluation, which is critical for the advancement of new, potentially safer immunomodulatory therapies.
References
- 1. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Polyclonal Immune Function Assay Allows Dose-Dependent Characterization of Immunosuppressive Drug Effects but Has Limited Clinical Utility for Predicting Infection on an Individual Basis [frontiersin.org]
- 4. Calcineurin phosphatase activity assay [bio-protocol.org]
- 5. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 422546-87-0|DC Chemicals [dcchemicals.com]
- 8. Therapeutic drug monitoring of immunosuppressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic literature review approach to estimate the therapeutic index of selected immunosuppressant drugs following renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic monitoring of calcineurin inhibitors for the nephrologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A role for cytokine measurement in therapeutic monitoring of immunosuppressive drugs following lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivation and Validation of a Cytokine-Based Assay to Screen for Acute Rejection in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
A Comparative Guide to NFAT Inhibition: Benchmarking First-Generation vs. Next-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a cornerstone of immune response regulation and is implicated in a multitude of cellular processes, making it a critical target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1][2][3] For decades, calcineurin inhibitors such as Tacrolimus (FK506) have been the mainstay of NFAT-targeted therapies. However, their broad enzymatic inhibition leads to significant off-target effects.[3][4] This has spurred the development of next-generation inhibitors that offer greater specificity by targeting the protein-protein interaction between NFAT and calcineurin or by selectively targeting specific NFAT isoforms.
This guide provides an objective comparison of a first-generation calcineurin-dependent NFAT inhibitor, Tacrolimus, against emerging next-generation inhibitors that directly target the NFAT-calcineurin interaction. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.
First-Generation NFAT Inhibition: Calcineurin Blockade
First-generation NFAT inhibitors, like Tacrolimus (FK506) and Cyclosporin A, function by inhibiting the phosphatase activity of calcineurin.[4][5] Calcineurin is a crucial enzyme that dephosphorylates NFAT, enabling its translocation to the nucleus to initiate gene transcription.[1][2] By blocking calcineurin's activity, these drugs prevent NFAT activation across all its isoforms.
Next-Generation NFAT Inhibition: Precision Targeting
To mitigate the side effects associated with broad calcineurin inhibition, next-generation strategies focus on more specific targets within the NFAT pathway.
NFAT-Calcineurin Interaction Inhibitors
These molecules are designed to specifically disrupt the binding of NFAT to calcinein without affecting calcineurin's phosphatase activity towards other substrates.[3][6] This approach promises a more targeted inhibition of NFAT signaling.
-
VIVIT Peptide and its Derivatives: VIVIT is a peptide sequence that competitively inhibits the docking of NFAT to calcineurin.[3][6] While the parent VIVIT peptide has limited cell permeability, derivatives like 11R-VIVIT have been developed to improve cellular uptake.[7]
-
Small Molecule Inhibitors (e.g., INCA Compounds): Inhibitors of NFAT-Calcineurin Association (INCAs) are small molecules identified through high-throughput screening that block the NFAT-calcineurin interaction.[8][9] Some INCAs, like INCA-1, INCA-2, and INCA-6, have shown potent inhibition at low micromolar concentrations.[9]
Isoform-Selective NFAT Inhibitors
The NFAT family consists of five isoforms (NFATc1, NFATc2, NFATc3, NFATc4, and NFAT5), each with distinct expression patterns and functions.[2][10] Developing inhibitors that can selectively target one isoform over others is a key goal in the field to achieve highly specific therapeutic effects with minimal side effects. While this area is still under active investigation, compounds like NFATc1-IN-1 are emerging as potential isoform-selective inhibitors.[9]
Quantitative Performance Comparison
The following table summarizes the performance of Tacrolimus and representative next-generation NFAT inhibitors based on available in vitro data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor Class | Example Inhibitor | Mechanism of Action | Target | Potency (IC50/K_d) | Reference |
| First-Generation | Tacrolimus (FK506) | Calcineurin phosphatase inhibitor (requires FKBP12) | Calcineurin | ~3 nM (IC50 for FKBP12 binding); ~1 nM (IC50 for IL-2 secretion) | [11][12] |
| Next-Generation (Interaction) | VIVIT peptide | Competitively inhibits NFAT binding to calcineurin | NFAT-Calcineurin Interaction | Not directly measured as IC50 in the same manner; effective at low µM concentrations in cell-based assays | [6][8] |
| Next-Generation (Interaction) | INCA-1 | Allosteric inhibitor of NFAT-calcineurin association | NFAT-Calcineurin Interaction | ~0.50 µM (K_d) | [9] |
| Next-Generation (Interaction) | INCA-2 | Allosteric inhibitor of NFAT-calcineurin association | NFAT-Calcineurin Interaction | ~0.12 µM (K_d) | [9] |
| Next-Generation (Interaction) | INCA-6 | Allosteric inhibitor of NFAT-calcineurin association | NFAT-Calcineurin Interaction | ~0.80 µM (K_d) | [9] |
| Next-Generation (Isoform-Selective) | NFATc1-IN-1 | Reduces nuclear translocation of NFATc1 | NFATc1 | ~1.57 µM (IC50 for osteoclast formation) | [9] |
Experimental Protocols
Accurate benchmarking of NFAT inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to evaluate inhibitor performance.
NFAT Reporter Assay
This assay quantitatively measures the transcriptional activity of NFAT.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter and an expression vector for a protein of interest. Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or Jurkat) in a 24-well plate.
-
Transfect cells with an NFAT-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with varying concentrations of the NFAT inhibitor or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., ionomycin (B1663694) and PMA) to activate the NFAT pathway.
-
-
Lysis and Luminescence Measurement:
-
After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[4]
-
Calcium Influx Assay
This assay measures changes in intracellular calcium levels, an early event in the activation of the calcineurin-NFAT pathway.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation, the influx of calcium into the cytoplasm leads to a change in the fluorescence intensity of the dye, which can be measured over time.
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye and pre-incubate them with the NFAT inhibitor or vehicle control.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence microscope.
-
Add a stimulant (e.g., ionomycin or a specific receptor agonist) to the cells and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the effect of the inhibitor on the peak and duration of the calcium signal.
-
Cytotoxicity Assay
This assay is crucial to ensure that the observed inhibition of NFAT activity is not due to general cellular toxicity of the compound.
Principle: Various methods can be used to assess cell viability, such as measuring the activity of a metabolic enzyme (e.g., MTT or MTS assay) or the integrity of the cell membrane (e.g., LDH release assay).
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the NFAT inhibitor for the same duration as in the primary activity assays.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
NFAT Signaling Pathway
Caption: The Calcineurin-NFAT signaling cascade.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing NFAT inhibitors.
Conclusion
The landscape of NFAT inhibition is evolving from broad-spectrum immunosuppressants to highly specific molecules with the potential for improved therapeutic windows. While first-generation calcineurin inhibitors like Tacrolimus are potent, their lack of specificity is a significant drawback. Next-generation inhibitors that target the NFAT-calcineurin protein-protein interaction, such as the VIVIT peptide and INCA compounds, represent a significant step forward in achieving more targeted NFAT inhibition. The future of this field lies in the development of isoform-selective inhibitors, which promise to deliver even greater precision in modulating NFAT signaling for therapeutic benefit. This guide provides a framework for the continued evaluation and comparison of these emerging therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development [mdpi.com]
- 3. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 12. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NFAT Inhibition: Benchmarking First-Generation vs. Next-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a cornerstone of immune response regulation and is implicated in a multitude of cellular processes, making it a critical target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1][2][3] For decades, calcineurin inhibitors such as Tacrolimus (FK506) have been the mainstay of NFAT-targeted therapies. However, their broad enzymatic inhibition leads to significant off-target effects.[3][4] This has spurred the development of next-generation inhibitors that offer greater specificity by targeting the protein-protein interaction between NFAT and calcineurin or by selectively targeting specific NFAT isoforms.
This guide provides an objective comparison of a first-generation calcineurin-dependent NFAT inhibitor, Tacrolimus, against emerging next-generation inhibitors that directly target the NFAT-calcineurin interaction. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.
First-Generation NFAT Inhibition: Calcineurin Blockade
First-generation NFAT inhibitors, like Tacrolimus (FK506) and Cyclosporin A, function by inhibiting the phosphatase activity of calcineurin.[4][5] Calcineurin is a crucial enzyme that dephosphorylates NFAT, enabling its translocation to the nucleus to initiate gene transcription.[1][2] By blocking calcineurin's activity, these drugs prevent NFAT activation across all its isoforms.
Next-Generation NFAT Inhibition: Precision Targeting
To mitigate the side effects associated with broad calcineurin inhibition, next-generation strategies focus on more specific targets within the NFAT pathway.
NFAT-Calcineurin Interaction Inhibitors
These molecules are designed to specifically disrupt the binding of NFAT to calcinein without affecting calcineurin's phosphatase activity towards other substrates.[3][6] This approach promises a more targeted inhibition of NFAT signaling.
-
VIVIT Peptide and its Derivatives: VIVIT is a peptide sequence that competitively inhibits the docking of NFAT to calcineurin.[3][6] While the parent VIVIT peptide has limited cell permeability, derivatives like 11R-VIVIT have been developed to improve cellular uptake.[7]
-
Small Molecule Inhibitors (e.g., INCA Compounds): Inhibitors of NFAT-Calcineurin Association (INCAs) are small molecules identified through high-throughput screening that block the NFAT-calcineurin interaction.[8][9] Some INCAs, like INCA-1, INCA-2, and INCA-6, have shown potent inhibition at low micromolar concentrations.[9]
Isoform-Selective NFAT Inhibitors
The NFAT family consists of five isoforms (NFATc1, NFATc2, NFATc3, NFATc4, and NFAT5), each with distinct expression patterns and functions.[2][10] Developing inhibitors that can selectively target one isoform over others is a key goal in the field to achieve highly specific therapeutic effects with minimal side effects. While this area is still under active investigation, compounds like NFATc1-IN-1 are emerging as potential isoform-selective inhibitors.[9]
Quantitative Performance Comparison
The following table summarizes the performance of Tacrolimus and representative next-generation NFAT inhibitors based on available in vitro data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor Class | Example Inhibitor | Mechanism of Action | Target | Potency (IC50/K_d) | Reference |
| First-Generation | Tacrolimus (FK506) | Calcineurin phosphatase inhibitor (requires FKBP12) | Calcineurin | ~3 nM (IC50 for FKBP12 binding); ~1 nM (IC50 for IL-2 secretion) | [11][12] |
| Next-Generation (Interaction) | VIVIT peptide | Competitively inhibits NFAT binding to calcineurin | NFAT-Calcineurin Interaction | Not directly measured as IC50 in the same manner; effective at low µM concentrations in cell-based assays | [6][8] |
| Next-Generation (Interaction) | INCA-1 | Allosteric inhibitor of NFAT-calcineurin association | NFAT-Calcineurin Interaction | ~0.50 µM (K_d) | [9] |
| Next-Generation (Interaction) | INCA-2 | Allosteric inhibitor of NFAT-calcineurin association | NFAT-Calcineurin Interaction | ~0.12 µM (K_d) | [9] |
| Next-Generation (Interaction) | INCA-6 | Allosteric inhibitor of NFAT-calcineurin association | NFAT-Calcineurin Interaction | ~0.80 µM (K_d) | [9] |
| Next-Generation (Isoform-Selective) | NFATc1-IN-1 | Reduces nuclear translocation of NFATc1 | NFATc1 | ~1.57 µM (IC50 for osteoclast formation) | [9] |
Experimental Protocols
Accurate benchmarking of NFAT inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to evaluate inhibitor performance.
NFAT Reporter Assay
This assay quantitatively measures the transcriptional activity of NFAT.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter and an expression vector for a protein of interest. Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or Jurkat) in a 24-well plate.
-
Transfect cells with an NFAT-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with varying concentrations of the NFAT inhibitor or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., ionomycin and PMA) to activate the NFAT pathway.
-
-
Lysis and Luminescence Measurement:
-
After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[4]
-
Calcium Influx Assay
This assay measures changes in intracellular calcium levels, an early event in the activation of the calcineurin-NFAT pathway.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation, the influx of calcium into the cytoplasm leads to a change in the fluorescence intensity of the dye, which can be measured over time.
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye and pre-incubate them with the NFAT inhibitor or vehicle control.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence microscope.
-
Add a stimulant (e.g., ionomycin or a specific receptor agonist) to the cells and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the effect of the inhibitor on the peak and duration of the calcium signal.
-
Cytotoxicity Assay
This assay is crucial to ensure that the observed inhibition of NFAT activity is not due to general cellular toxicity of the compound.
Principle: Various methods can be used to assess cell viability, such as measuring the activity of a metabolic enzyme (e.g., MTT or MTS assay) or the integrity of the cell membrane (e.g., LDH release assay).
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the NFAT inhibitor for the same duration as in the primary activity assays.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
NFAT Signaling Pathway
Caption: The Calcineurin-NFAT signaling cascade.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing NFAT inhibitors.
Conclusion
The landscape of NFAT inhibition is evolving from broad-spectrum immunosuppressants to highly specific molecules with the potential for improved therapeutic windows. While first-generation calcineurin inhibitors like Tacrolimus are potent, their lack of specificity is a significant drawback. Next-generation inhibitors that target the NFAT-calcineurin protein-protein interaction, such as the VIVIT peptide and INCA compounds, represent a significant step forward in achieving more targeted NFAT inhibition. The future of this field lies in the development of isoform-selective inhibitors, which promise to deliver even greater precision in modulating NFAT signaling for therapeutic benefit. This guide provides a framework for the continued evaluation and comparison of these emerging therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development [mdpi.com]
- 3. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 12. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NFAT Inhibitor-2: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of NFAT Inhibitor-2, a potent inhibitor of calcineurin-NFAT signaling.
While this compound (CAS No. 422546-87-0) is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to follow established laboratory best practices for chemical waste disposal to ensure a safe working environment and environmental responsibility.[1] This document outlines the necessary procedures, presents key data, and offers a visual workflow to facilitate compliant disposal.
Key Compound Information
A summary of the essential data for this compound is presented below, compiled from supplier information and safety data sheets.
| Property | Value | Source |
| CAS Number | 422546-87-0 | [1][2][3][4] |
| Molecular Formula | C22H20F2N2O4S | [1][3] |
| Molecular Weight | 446.47 g/mol | [1][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress Product Data Sheet |
| Storage (in DMSO) | -80°C for up to 6 months | MedChemExpress Product Data Sheet |
| Solubility | DMSO: 125 mg/mL (with ultrasonic) | MedChemExpress Product Data Sheet |
Experimental Protocols: Disposal Procedures
The following step-by-step guide details the recommended procedure for the disposal of this compound. This protocol is based on general laboratory chemical waste guidelines and the non-hazardous nature of the compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This should be designated as "non-hazardous chemical waste."
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in DMSO, should be collected in a designated, sealed, and clearly labeled waste container for "non-halogenated organic solvent waste."
-
Do not mix with aqueous waste or halogenated solvents.
-
-
Contaminated Materials: Dispose of any materials contaminated with this compound, such as pipette tips, tubes, and gloves, in the appropriate solid waste stream for chemically contaminated lab waste.
3. Waste Collection and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
Label all waste containers clearly with the full chemical name ("this compound") and the primary solvent (e.g., "in DMSO").
4. Institutional Disposal Protocol:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using a designated online waste pickup request system.
-
Provide accurate information about the waste composition to the EHS office.
Important Note: While this compound is not classified as hazardous, it is a bioactive small molecule. As a matter of best practice, it should not be disposed of down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Proper Disposal of NFAT Inhibitor-2: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of NFAT Inhibitor-2, a potent inhibitor of calcineurin-NFAT signaling.
While this compound (CAS No. 422546-87-0) is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to follow established laboratory best practices for chemical waste disposal to ensure a safe working environment and environmental responsibility.[1] This document outlines the necessary procedures, presents key data, and offers a visual workflow to facilitate compliant disposal.
Key Compound Information
A summary of the essential data for this compound is presented below, compiled from supplier information and safety data sheets.
| Property | Value | Source |
| CAS Number | 422546-87-0 | [1][2][3][4] |
| Molecular Formula | C22H20F2N2O4S | [1][3] |
| Molecular Weight | 446.47 g/mol | [1][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress Product Data Sheet |
| Storage (in DMSO) | -80°C for up to 6 months | MedChemExpress Product Data Sheet |
| Solubility | DMSO: 125 mg/mL (with ultrasonic) | MedChemExpress Product Data Sheet |
Experimental Protocols: Disposal Procedures
The following step-by-step guide details the recommended procedure for the disposal of this compound. This protocol is based on general laboratory chemical waste guidelines and the non-hazardous nature of the compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This should be designated as "non-hazardous chemical waste."
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in DMSO, should be collected in a designated, sealed, and clearly labeled waste container for "non-halogenated organic solvent waste."
-
Do not mix with aqueous waste or halogenated solvents.
-
-
Contaminated Materials: Dispose of any materials contaminated with this compound, such as pipette tips, tubes, and gloves, in the appropriate solid waste stream for chemically contaminated lab waste.
3. Waste Collection and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
Label all waste containers clearly with the full chemical name ("this compound") and the primary solvent (e.g., "in DMSO").
4. Institutional Disposal Protocol:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using a designated online waste pickup request system.
-
Provide accurate information about the waste composition to the EHS office.
Important Note: While this compound is not classified as hazardous, it is a bioactive small molecule. As a matter of best practice, it should not be disposed of down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling NFAT Inhibitor-2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of NFAT Inhibitor-2 (CAS No. 422546-87-0). Given the conflicting safety information from different suppliers, a conservative approach is strongly recommended. All personnel must treat this compound as potentially hazardous.
Conflicting Hazard Information and Recommended Precautions
It is critical to note that different suppliers provide conflicting safety classifications for this compound. One supplier's Safety Data Sheet (SDS) classifies the compound as hazardous, citing risks of oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] Conversely, another supplier's SDS states that it is not a hazardous substance or mixture.
Due to this discrepancy, this guide adopts the more cautious classification. All handling procedures should be based on the assumption that this compound is hazardous.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in powdered form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents skin contact. If the inhibitor is dissolved in DMSO, be aware that DMSO can facilitate the absorption of chemicals through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound. |
Physicochemical and Storage Data
Below is a summary of the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 422546-87-0 | Multiple |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S | Multiple |
| Molecular Weight | 446.47 g/mol | Multiple |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (125 mg/mL) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months | [2] |
Operational Plan: Handling and Experimental Workflow
All manipulations of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
Experimental Workflow: In Vitro NFAT Inhibition Assay
The following diagram outlines a general workflow for an in vitro experiment using this compound.
References
Personal protective equipment for handling NFAT Inhibitor-2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of NFAT Inhibitor-2 (CAS No. 422546-87-0). Given the conflicting safety information from different suppliers, a conservative approach is strongly recommended. All personnel must treat this compound as potentially hazardous.
Conflicting Hazard Information and Recommended Precautions
It is critical to note that different suppliers provide conflicting safety classifications for this compound. One supplier's Safety Data Sheet (SDS) classifies the compound as hazardous, citing risks of oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] Conversely, another supplier's SDS states that it is not a hazardous substance or mixture.
Due to this discrepancy, this guide adopts the more cautious classification. All handling procedures should be based on the assumption that this compound is hazardous.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in powdered form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents skin contact. If the inhibitor is dissolved in DMSO, be aware that DMSO can facilitate the absorption of chemicals through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound. |
Physicochemical and Storage Data
Below is a summary of the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 422546-87-0 | Multiple |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S | Multiple |
| Molecular Weight | 446.47 g/mol | Multiple |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (125 mg/mL) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months | [2] |
Operational Plan: Handling and Experimental Workflow
All manipulations of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
Experimental Workflow: In Vitro NFAT Inhibition Assay
The following diagram outlines a general workflow for an in vitro experiment using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
